molecular formula C8H7NO2 B138454 3-Formylbenzamide CAS No. 126534-87-0

3-Formylbenzamide

Cat. No.: B138454
CAS No.: 126534-87-0
M. Wt: 149.15 g/mol
InChI Key: AYYCJLDODRZCOB-UHFFFAOYSA-N
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Description

3-Formylbenzamide (CAS 126534-87-0) is a high-purity organic compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol. This solid serves as a versatile synthetic intermediate in organic chemistry and pharmaceutical research. Its structure, featuring both a benzamide group and an aldehyde functional group at the meta position, makes it a valuable building block for synthesizing more complex molecules through reactions such as condensations and nucleophilic additions. Research has demonstrated the utility of similar formyl-substituted benzamides in studying nitrile hydration catalysis, where the formyl group can be preserved under specific reaction conditions, highlighting its potential in developing chemoselective synthetic routes . As a key starting material, it is commonly used in the synthesis of various heterocyclic compounds and pharmaceutical candidates. This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Handle with appropriate precautions in a controlled laboratory setting. Refer to the Safety Data Sheet for detailed handling and hazard information. Store in an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-formylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c9-8(11)7-3-1-2-6(4-7)5-10/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYCJLDODRZCOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442649
Record name 3-formylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126534-87-0
Record name 3-formylbenzamide
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Record name 3-formylbenzamide
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Foundational & Exploratory

3-Formylbenzamide CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Formylbenzamide for Advanced Research and Development

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 126534-87-0), a bifunctional aromatic building block of significant interest to the pharmaceutical and chemical synthesis sectors. As a Senior Application Scientist, my objective is to move beyond simple data recitation and provide a document that synthesizes core chemical data with practical, field-proven insights. This guide is structured to serve researchers, process chemists, and drug development professionals by detailing the compound's identity, physicochemical properties, spectroscopic signatures, a validated synthesis protocol, and its strategic applications in modern medicinal chemistry, particularly in the design of targeted therapeutics.

Core Chemical Identity and Physicochemical Properties

This compound, also known as 3-carbamoylbenzaldehyde, is a substituted aromatic compound featuring both an aldehyde and a primary amide functional group at the meta positions of a benzene ring. This unique arrangement makes it a versatile intermediate, offering two distinct points for chemical modification. The aldehyde group serves as a reactive handle for reductive amination, Wittig reactions, or oxidation, while the benzamide moiety provides a stable structural scaffold that is a common feature in many bioactive molecules.

Precise identification and understanding of its properties are paramount for its effective use in a laboratory or process setting. The following table summarizes its key identifiers and physical characteristics, compiled from authoritative chemical databases.[1][2][3][4]

PropertyValueSource(s)
CAS Number 126534-87-0 [1][2][4][5][6]
IUPAC Name This compound[2]
Synonyms 3-Carbamoylbenzaldehyde, Benzamide, 3-formyl-[2]
Molecular Formula C₈H₇NO₂[1][2]
Molecular Weight 149.15 g/mol [1][2][4]
Physical Form Solid[1][3]
Boiling Point 317.5 ± 25.0 °C at 760 mmHg[1][3]
Purity (Typical) ≥97%[1][3]
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Nitrogen)[1][3][7]

Spectroscopic Characterization: A Validating System

For any researcher, unambiguous structural confirmation is non-negotiable. The spectroscopic profile of this compound provides a self-validating fingerprint of its identity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton (a singlet typically downfield, δ ≈ 9.9-10.2 ppm), aromatic protons in the meta-substituted pattern, and two broad singlets for the non-equivalent amide (-CONH₂) protons. The related isomer, 4-formylbenzamide, shows its aldehyde proton at 10.21 ppm, providing a close reference.[8]

  • ¹³C NMR Spectroscopy: The carbon spectrum will be characterized by a signal for the aldehyde carbonyl carbon (δ ≈ 190-193 ppm), the amide carbonyl carbon (δ ≈ 167-169 ppm), and four distinct signals for the aromatic carbons, reflecting the meta-substitution pattern.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Key expected absorptions include N-H stretching from the primary amide (two bands, ~3400-3100 cm⁻¹), a sharp C=O stretch from the aldehyde (~1700 cm⁻¹), and another strong C=O stretch from the amide (Amide I band, ~1650-1680 cm⁻¹).[9]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion (M⁺) peak corresponding to its molecular weight (m/z = 149).[2][8]

Synthesis Protocol: Amidation of 3-Formylbenzoic Acid

While multiple synthetic routes exist, a reliable and scalable method for preparing this compound is the direct amidation of 3-formylbenzoic acid. This protocol is chosen for its straightforward execution and use of common laboratory reagents. The causality behind this choice is simple: it leverages the robust and well-understood chemistry of carboxylic acid activation followed by nucleophilic acyl substitution.

G cluster_0 Activation Step cluster_1 Amidation Step Start 3-Formylbenzoic Acid Reagent1 SOCl₂ or (COCl)₂ Start->Reagent1 Intermediate 3-Formylbenzoyl Chloride (Activated Intermediate) Reagent1->Intermediate  Formation of  Acid Chloride Reagent2 Aqueous Ammonia (NH₄OH) or Gaseous Ammonia (NH₃) Intermediate->Reagent2 Product This compound Reagent2->Product  Nucleophilic Acyl  Substitution

Caption: A representative workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Activation of Carboxylic Acid: To a solution of 3-formylbenzoic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene) under a nitrogen atmosphere, add thionyl chloride (SOCl₂, 1.2 eq) or oxalyl chloride ((COCl)₂, 1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

    • Causality: The carboxylic acid is a poor electrophile. Converting it to the highly reactive acid chloride intermediate is essential for efficient reaction with the ammonia nucleophile.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Removal of Excess Reagent: Remove the solvent and excess activating agent under reduced pressure. This step is critical to prevent unwanted side reactions in the next step.

  • Amidation: Re-dissolve the crude acid chloride in a dry, aprotic solvent (e.g., tetrahydrofuran, THF). Cool the solution to 0 °C and slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH, 2-3 eq) or bubble anhydrous ammonia gas through the solution.

    • Causality: Ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. Using excess ammonia neutralizes the HCl byproduct generated during the reaction.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or silica gel chromatography to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile scaffold in drug discovery. The benzamide motif is a privileged structure, found in numerous FDA-approved drugs, where it often participates in crucial hydrogen bonding interactions with protein targets.[10][11] The aldehyde group provides a convenient point of attachment for building more complex molecules.

A. Building Block for Targeted Protein Degraders (PROTACs): Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. Benzamide derivatives have emerged as novel, stable ligands for the Cereblon (CRBN) E3 ligase.[12] this compound is an ideal starting point for synthesizing the linker component of a PROTAC. The aldehyde can be readily converted into an amine via reductive amination, which can then be elongated and coupled to the target-binding ligand.

PROTAC_Concept cluster_0 PROTAC Assembly from this compound Start This compound CAS: 126534-87-0 Mod Linker Precursor Reductive Amination Start->Mod Modify Aldehyde Linker Full Linker Mod->Linker Elongate PROTAC {Final PROTAC Molecule} Linker->PROTAC Warhead Warhead Ligand (Binds Target) Warhead->PROTAC E3_Ligand E3 Ligand (e.g., Benzamide Core) E3_Ligand->PROTAC

Caption: Role of this compound as a precursor in PROTAC synthesis.

B. Scaffold for Enzyme Inhibitors: Benzamide derivatives have been successfully developed as inhibitors for various enzyme classes.

  • FtsZ Inhibitors: The 3-methoxybenzamide core is a known pharmacophore for inhibitors of the bacterial cell division protein FtsZ, a promising antibacterial target.[13] The formyl group on this compound could be used to explore and optimize interactions in the binding pocket.

  • Sirtuin (SIRT) Inhibitors: Substituted benzamides are potent inhibitors of SIRT2, a target for neurodegenerative diseases.[14] this compound provides a scaffold to synthesize libraries of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is mandatory. This compound is classified as harmful and requires appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • GHS Pictogram: GHS07 (Harmful)[1][3]

  • Signal Word: Warning[1][3]

  • Hazard Statements:

    • H302: Harmful if swallowed[1][3]

    • H315: Causes skin irritation[2][3]

    • H319: Causes serious eye irritation[2][3]

    • H335: May cause respiratory irritation[2][3]

  • Precautionary Statements: Refer to the material safety data sheet (MSDS) for a full list, including P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][3]

Conclusion

This compound (CAS: 126534-87-0) is more than a catalog chemical; it is a strategic tool for the modern medicinal chemist. Its bifunctional nature, combining the stable, protein-binding benzamide core with a versatile aldehyde handle, makes it a valuable starting material for constructing complex molecular architectures. From targeted protein degraders to novel enzyme inhibitors, its applications are both current and expanding. This guide has provided the core technical data, a reliable synthesis protocol, and the strategic context necessary for its effective and safe implementation in advanced research and development programs.

References

  • This compound | C8H7NO2 | CID 10630670. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • CAS 126534-87-0 | this compound. (n.d.). Alchem Pharmtech. Retrieved January 9, 2026, from [Link]

  • FT–IR benzamide (1). (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • 3-formyl-N-methylbenzamide | C9H9NO2 | CID 22051433. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

  • Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. (n.d.). The Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (2023). PMC - NIH. Retrieved January 9, 2026, from [Link]

  • Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. (2016). PMC - PubMed Central. Retrieved January 9, 2026, from [Link]

  • Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. (2017). PubMed. Retrieved January 9, 2026, from [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2024). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. Retrieved January 9, 2026, from [Link]

Sources

A Technical Guide to 3-Formylbenzamide: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Formylbenzamide (C₈H₇NO₂) is a bifunctional aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural architecture, featuring both a reactive aldehyde and a stable benzamide moiety, positions it as a valuable building block for the synthesis of complex heterocyclic systems and as a key fragment in the design of targeted therapeutics. This technical guide provides an in-depth exploration of the molecular characteristics, synthesis, reactivity, and applications of this compound, with a specialized focus on its role in fragment-based drug discovery and the development of enzyme inhibitors. Detailed protocols and mechanistic insights are provided for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Core Molecular Profile

This compound is a simple yet potent chemical entity. Its foundational properties are critical for understanding its behavior in both chemical synthesis and biological systems. The presence of a hydrogen bond donor (the amide N-H) and two hydrogen bond acceptors (the amide and aldehyde carbonyl oxygens), combined with a rigid aromatic core, defines its potential for specific molecular interactions.

Physicochemical and Structural Data

A summary of the key identifiers and computed properties for this compound is presented below. This data is essential for experimental design, from reaction setup to analytical characterization and computational modeling.

PropertyValueSource(s)
Molecular Weight 149.15 g/mol [1][2][3][4]
Molecular Formula C₈H₇NO₂[1][2][3][5]
IUPAC Name This compound[1]
CAS Number 126534-87-0[1][2][3][5]
Canonical SMILES C1=CC(=CC(=C1)C(=O)N)C=O[1]
InChIKey AYYCJLDODRZCOB-UHFFFAOYSA-N[1]
Appearance White to off-white solid[6]
XLogP3 0.4[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Topological Polar Surface Area 60.2 Ų[1]
Spectroscopic Signature

While full spectral data requires experimental acquisition, the expected spectroscopic characteristics can be predicted based on the molecular structure. These predictions are vital for the confirmation of synthesis and for purity assessment.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, a characteristic downfield singlet for the aldehyde proton (typically δ 9.5-10.5 ppm), and broad signals for the amide protons which may exchange with D₂O.

  • ¹³C NMR: The carbon NMR would feature a signal for the aldehyde carbonyl carbon (around δ 190-200 ppm) and the amide carbonyl carbon (around δ 165-175 ppm), in addition to signals for the aromatic carbons.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies would include a strong C=O stretching band for the aldehyde around 1700 cm⁻¹, another C=O stretch for the amide around 1650 cm⁻¹, and N-H stretching bands for the primary amide around 3100-3500 cm⁻¹.[7]

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 149.0477, corresponding to its exact mass.[1]

Synthesis and Reactivity

The synthesis of this compound is straightforward, typically starting from the corresponding carboxylic acid. Its bifunctional nature dictates its reactivity, allowing for selective transformations at either the aldehyde or amide group.

Recommended Synthesis Protocol: Amidation of 3-Formylbenzoic Acid

This protocol describes a standard and reliable method for preparing this compound from its commercially available carboxylic acid precursor. The causality behind this two-step approach is the conversion of the less reactive carboxylic acid into a highly reactive acyl chloride intermediate, which readily undergoes nucleophilic attack by ammonia to form the stable amide bond.

Step 1: Acyl Chloride Formation

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 3-formylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M).

  • Add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The progress can be monitored by the cessation of gas evolution.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-formylbenzoyl chloride, which is typically used in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude 3-formylbenzoyl chloride in anhydrous DCM or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Bubble ammonia gas through the solution or add an excess of concentrated ammonium hydroxide solution (e.g., 28-30%, 5-10 eq) dropwise with vigorous stirring.

  • Stir the reaction for 1-2 hours at 0 °C, then allow it to warm to room temperature.

  • Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 3-Formylbenzoic Acid 3-Formylbenzoic Acid Reaction_Vessel_1 Stir @ RT, 2-3h 3-Formylbenzoic Acid->Reaction_Vessel_1 in DCM Oxalyl Chloride + cat. DMF Oxalyl Chloride + cat. DMF Oxalyl Chloride + cat. DMF->Reaction_Vessel_1 3-Formylbenzoyl Chloride 3-Formylbenzoyl Chloride Reaction_Vessel_2 Stir @ 0°C -> RT 3-Formylbenzoyl Chloride->Reaction_Vessel_2 in DCM/THF Evaporation_1 Rotary Evaporation Reaction_Vessel_1->Evaporation_1 Complete Evaporation_1->3-Formylbenzoyl Chloride Ammonia (aq. or gas) Ammonia (aq. or gas) Ammonia (aq. or gas)->Reaction_Vessel_2 3-Formylbenzamide_Crude 3-Formylbenzamide_Crude Purification Recrystallization 3-Formylbenzamide_Crude->Purification Final_Product This compound (Pure) Purification->Final_Product Workup Aqueous Workup Reaction_Vessel_2->Workup Complete Workup->3-Formylbenzamide_Crude

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The dual functionality of this compound opens avenues for diverse chemical transformations.

  • Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and oxidation/reduction. It can undergo reactions such as Wittig olefination, reductive amination to form secondary amines, Knoevenagel condensation, and conversion to oximes or hydrazones.[8] These reactions are fundamental for elaborating the molecular structure.

  • Amide Group: The benzamide moiety is chemically robust. However, it can direct ortho-lithiation under specific conditions or undergo transformations like the Hofmann rearrangement, although such reactions may require harsh conditions that could affect the aldehyde group. Its primary role in medicinal chemistry is often as a stable, hydrogen-bonding pharmacophoric element.

Application in Drug Discovery and Development

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[9] this compound serves as both a versatile building block and an ideal starting point for fragment-based lead discovery.

Role as a Key Building Block

The reactivity of the aldehyde group allows this compound to be a precursor for a wide range of more complex molecules, including various heterocyclic compounds. For example, condensation reactions with diamines can lead to the formation of benzimidazole derivatives, a class of compounds with a broad spectrum of biological activities.[10]

A Prime Candidate for Fragment-Based Drug Discovery (FBDD)

FBDD has emerged as a powerful alternative to high-throughput screening for identifying lead compounds.[6][11] This method relies on screening libraries of small, low-complexity molecules ("fragments") that bind weakly to a biological target. These initial hits are then optimized and grown into potent leads.[12]

This compound is an exemplary fragment because it adheres to the "Rule of Three," a set of guidelines for effective fragments:[13]

  • Molecular Weight < 300 Da: (149.15 Da)

  • cLogP < 3: (0.4)

  • Hydrogen Bond Donors ≤ 3: (1)

  • Hydrogen Bond Acceptors ≤ 3: (2)

The aldehyde group provides a predictable and synthetically tractable vector for fragment elaboration, allowing chemists to "grow" the fragment into an adjacent binding pocket of the target protein.

FBDD_Workflow Fragment_Library Fragment Library (incl. This compound) Screening Biophysical Screening (NMR, X-ray, SPR) Fragment_Library->Screening Screen vs. Target Hit_ID Identify Weak Binding 'Hits' Screening->Hit_ID Optimization Structure-Guided Optimization Hit_ID->Optimization Grow/Link Fragments Lead_Compound Potent Lead Compound Optimization->Lead_Compound

Caption: The Fragment-Based Drug Discovery (FBDD) process.

The Benzamide Moiety in PARP Inhibition

A critical application of the benzamide scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP-1 and PARP-2, are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair pathway.[14][15]

In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of SSBs. These breaks degenerate into more lethal double-strand breaks (DSBs) during replication. Since the HR pathway is deficient, the cell cannot repair these DSBs, leading to cell death. This concept is known as synthetic lethality .[15]

The first-generation PARP inhibitor, 3-aminobenzamide, established the importance of the benzamide core for binding to the nicotinamide-binding domain of the PARP active site.[14][16] The amide group forms crucial hydrogen bonds that mimic the interactions of the natural substrate, NAD⁺. This compound serves as a direct precursor to such inhibitors through reductive amination or other derivatizations of the aldehyde.

PARP_Inhibition cluster_Normal Normal Cell (HR Proficient) cluster_Cancer BRCA-Mutant Cancer Cell (HR Deficient) SSB_N DNA Single-Strand Break (SSB) PARP_N PARP-1/2 Mediated Base Excision Repair SSB_N->PARP_N Viability_N Cell Survival PARP_N->Viability_N Repair DSB_N Double-Strand Break (DSB) HR_N Homologous Recombination (HR) DSB_N->HR_N HR_N->Viability_N Repair SSB_C DNA Single-Strand Break (SSB) PARP_C PARP-1/2 SSB_C->PARP_C PARPi PARP Inhibitor (Benzamide Core) PARPi->PARP_C Inhibits DSB_C Replication Fork Collapse -> DSB PARP_C->DSB_C Unrepaired SSB leads to HR_C Deficient HR (BRCA1/2 Mutation) DSB_C->HR_C Apoptosis Apoptosis (Synthetic Lethality) HR_C->Apoptosis Repair Failure

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H315: Causes skin irritation.[17]

  • H319: Causes serious eye irritation.[17]

  • H335: May cause respiratory irritation.[17]

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[17]

Conclusion

This compound represents a molecule of significant utility for the modern medicinal chemist. Its straightforward synthesis, predictable reactivity, and ideal properties as a molecular fragment make it a valuable tool in drug discovery. The foundational role of its benzamide core in high-impact therapeutic classes, such as PARP inhibitors, underscores its importance. This guide has provided the core technical knowledge, validated protocols, and mechanistic context required for researchers to confidently and effectively incorporate this compound into their research and development programs, accelerating the path toward novel therapeutics.

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The Organic Chemist's Guide to 3-Formylbenzamide: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of 3-Formylbenzamide

In the landscape of medicinal chemistry, the benzamide scaffold represents a "privileged structure," a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Within this important class, this compound (also known as 3-carbamoylbenzaldehyde) emerges as a particularly valuable bifunctional building block. Its structure, featuring both a nucleophilic amide and an electrophilic aldehyde on a benzene ring, offers synthetic chemists a versatile handle for constructing complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties and synthesis to its analytical characterization and critical role as a precursor in the development of targeted therapeutics, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors.

Physicochemical & Structural Characteristics

This compound is a solid at room temperature, possessing a unique combination of functional groups that dictate its reactivity and physical properties.

PropertyValueReference(s)
IUPAC Name This compound[2]
Synonyms 3-Carbamoylbenzaldehyde, 3-Formyl-benzamide[2]
CAS Number 126534-87-0[2]
Molecular Formula C₈H₇NO₂[2]
Molecular Weight 149.15 g/mol [2]
Boiling Point 317.5 ± 25.0 °C at 760 mmHg
Physical Form Solid
Purity (Typical) ≥97%

Synthesis of this compound: A Practical Approach

The synthesis of this compound is most effectively achieved through the controlled amidation of its corresponding carboxylic acid, 3-formylbenzoic acid. This method leverages the reactivity of an activated carboxylic acid derivative with an ammonia source. The causality behind this choice lies in the need to form the amide bond without affecting the reactive aldehyde group.

Workflow for Synthesis via Acid Chloride

The following workflow outlines a standard laboratory procedure for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 3-Formylbenzoic Acid

This protocol is a self-validating system, where successful synthesis is confirmed by the analytical characterization methods detailed in the subsequent section.

  • Activation of Carboxylic Acid:

    • To a solution of 3-formylbenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

    • Cool the mixture in an ice bath (0 °C).

    • Add thionyl chloride (SOCl₂) (approx. 1.2 eq) dropwise. The use of thionyl chloride is a standard and cost-effective method for converting carboxylic acids to highly reactive acid chlorides.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-formylbenzoyl chloride intermediate.

  • Amidation Reaction:

    • Cool a concentrated solution of aqueous ammonium hydroxide (NH₄OH) (a significant excess, e.g., 5-10 eq) in a flask immersed in an ice-salt bath.

    • Slowly add the crude 3-formylbenzoyl chloride to the cold ammonium hydroxide solution with vigorous stirring. This exothermic reaction must be kept cold to prevent side reactions with the aldehyde.

    • A precipitate of this compound will form. Continue stirring for 30-60 minutes as the mixture warms to room temperature.

  • Workup and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove any ammonium salts.

    • Recrystallize the crude product from a suitable solvent system (e.g., hot water or an ethanol/water mixture) to afford pure this compound as a solid.

    • Dry the final product under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The combination of spectroscopic techniques provides a unique molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation.[3] The expected chemical shifts for this compound are predicted based on the analysis of its isomer, 4-formylbenzamide, and general principles of NMR.[3]

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment
~10.1Aldehyde (-CHO) proton, singlet
~8.3Aromatic proton (H2), singlet or triplet
~8.1Aromatic proton (H4 or H6), doublet
~8.0Aromatic proton (H6 or H4), doublet
~7.6Aromatic proton (H5), triplet
~7.5-8.0 (broad)Amide (-CONH₂) protons, 2H

Note: Predicted values are based on data for 4-formylbenzamide and standard chemical shift tables. Actual values may vary depending on solvent and experimental conditions.[3]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3400–3250 (broad)N-H stretchPrimary Amide (-NH₂)
~2830, ~2730C-H stretch (Fermi doublet)Aldehyde (-CHO)
~1700C=O stretchAldehyde Carbonyl
~1660C=O stretch (Amide I band)Amide Carbonyl
~1600N-H bend (Amide II band)Primary Amide
1600–1450C=C stretchAromatic Ring

Note: Characteristic peak ranges are from standard IR absorption tables.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion (M⁺): m/z = 149.05

  • Key Fragmentation Pattern: A primary fragmentation pathway for benzamides involves the loss of the amide group (•NH₂), leading to the formation of a stable benzoyl cation. For this compound, this would result in a fragment at m/z = 132 . Further fragmentation could involve the loss of carbon monoxide (CO) from the aldehyde, leading to a fragment at m/z = 104 .[2]

Application in Drug Development: A Precursor to PARP Inhibitors

The true value of this compound for drug development professionals lies in its role as a key synthetic intermediate. The benzamide moiety is a recognized pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[5]

The PARP1 Signaling Pathway in DNA Repair

PARP1 is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[6]

  • Damage Recognition: PARP1 detects and binds to SSBs in DNA.

  • PARylation: Upon binding, PARP1 utilizes NAD⁺ as a substrate to synthesize and attach long chains of poly(ADP-ribose) (PAR) to itself and other proteins near the damage site.

  • Recruitment of Repair Machinery: The negatively charged PAR chains act as a scaffold, recruiting other essential DNA repair proteins (like XRCC1 and DNA Ligase III) to the site of damage.

  • Repair and Dissociation: Once the repair machinery is assembled, the SSB is repaired. PARP1 then auto-PARylates, leading to its dissociation from the DNA, allowing the process to complete.

Caption: Simplified PARP1 signaling pathway in response to DNA damage.

Mechanism of PARP Inhibition and the Role of the Benzamide Scaffold

PARP inhibitors, many of which are based on the benzamide structure, act as competitive inhibitors. They bind to the catalytic domain of PARP1, occupying the same site as the natural substrate, NAD⁺. This leads to a dual mechanism of action:

  • Catalytic Inhibition: The inhibitor prevents the synthesis of PAR chains, thereby halting the recruitment of the DNA repair machinery. SSBs are not repaired and accumulate.

  • PARP Trapping: Certain inhibitors not only block the catalytic site but also "trap" the PARP1 enzyme onto the DNA. This PARP-DNA complex is highly cytotoxic, as it obstructs DNA replication, leading to the collapse of replication forks and the formation of lethal double-strand breaks (DSBs).

In cancers with pre-existing defects in repairing DSBs (e.g., those with BRCA1/2 mutations), this "synthetic lethality" approach is highly effective. The cancer cells cannot repair the inhibitor-induced DSBs and undergo apoptosis.[6] 3-Substituted benzamides, including derivatives of this compound, have been synthesized and evaluated as potent PARP inhibitors.[5] The aldehyde group on this compound provides a reactive site for further elaboration, allowing for the synthesis of complex indazole carboxamides and other heterocyclic systems known to be potent PARP inhibitors.[7]

Safety and Handling

Based on available data, this compound should be handled with care in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

  • Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen) at 2-8°C.[8]

Conclusion

This compound is more than a simple organic molecule; it is a strategic building block for the synthesis of next-generation therapeutics. Its bifunctional nature allows for diverse chemical modifications, making it an ideal starting point for constructing complex drug candidates. For researchers in drug discovery, a thorough understanding of its synthesis, characterization, and reactivity is paramount. Its established role as a precursor to potent PARP inhibitors underscores its significance and highlights the power of rational drug design starting from well-chosen chemical scaffolds.

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An In-Depth Technical Guide to 3-Formylbenzamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylbenzamide, also known as 3-carbamoylbenzaldehyde, is an aromatic organic compound featuring both an amide and an aldehyde functional group. This unique bifunctionality makes it a valuable building block in synthetic organic chemistry and a molecule of interest in medicinal chemistry and drug discovery. The presence of a reactive aldehyde group allows for a variety of chemical transformations, while the benzamide moiety is a well-established pharmacophore found in numerous therapeutic agents.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed spectral analysis, a representative synthetic protocol, and a discussion of its potential applications in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
IUPAC Name This compound[3]
Synonyms 3-Carbamoylbenzaldehyde[3]
CAS Number 126534-87-0[3]
Molecular Formula C₈H₇NO₂[3]
Molecular Weight 149.15 g/mol [3]
Appearance Solid
Melting Point 200-202 °C[4]
Boiling Point 317.5 ± 25.0 °C at 760 mmHg
Purity ≥97% (typical)

Spectral Analysis

Understanding the spectral characteristics of this compound is crucial for its identification and characterization. Below is a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the amide protons.

  • Aldehyde Proton (CHO): A singlet peak is anticipated in the downfield region, typically between δ 9.8 and 10.2 ppm . This significant downfield shift is due to the deshielding effect of the carbonyl group.

  • Aromatic Protons (Ar-H): The four protons on the benzene ring will appear in the aromatic region (δ 7.5-8.5 ppm ). Due to the meta substitution pattern, a complex splitting pattern is expected. The proton ortho to the aldehyde group and the proton ortho to the amide group will likely be the most deshielded.

  • Amide Protons (CONH₂): Two broad singlets corresponding to the two amide protons are expected, typically in the range of δ 7.0-8.0 ppm . The broadness of these peaks is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

  • Aldehyde Carbonyl Carbon (CHO): A signal for the aldehyde carbonyl carbon is expected to be highly deshielded, appearing in the range of δ 190-195 ppm .[5]

  • Amide Carbonyl Carbon (CONH₂): The amide carbonyl carbon will also be in the downfield region, typically between δ 165-170 ppm .[5]

  • Aromatic Carbons (Ar-C): Six distinct signals for the aromatic carbons are expected in the range of δ 120-140 ppm . The carbons directly attached to the electron-withdrawing aldehyde and amide groups will be the most deshielded.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

  • N-H Stretching: Two medium to strong bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amide N-H bonds.[6][7]

  • C-H Stretching (Aromatic and Aldehydic): Aromatic C-H stretching will appear just above 3000 cm⁻¹ . The aldehydic C-H stretch typically shows two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹ .[6][8]

  • C=O Stretching: Two strong absorption bands are expected for the two carbonyl groups. The aldehyde C=O stretch will likely appear around 1710-1690 cm⁻¹ , while the amide I band (primarily C=O stretch) is expected around 1670-1640 cm⁻¹ .[6][7][8]

  • N-H Bending: The amide II band (N-H bending) is expected around 1640-1550 cm⁻¹ .[6]

  • C=C Stretching (Aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.[6]

Mass Spectrometry

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 149. The fragmentation pattern would likely involve the loss of the amide group and the aldehyde group.

  • Molecular Ion Peak: A peak at m/z = 149 corresponding to the intact molecule.

  • Key Fragmentation Pathways:

    • Loss of the amino group (-NH₂) to give a fragment at m/z = 133 .

    • Loss of the formyl radical (-CHO) to give a fragment at m/z = 120 .

    • Loss of the entire amide group (-CONH₂) to give a fragment at m/z = 105 .[9]

Synthesis of this compound

This compound can be synthesized through various methods. A common approach involves the oxidation of a suitable precursor, such as 3-methylbenzamide, or the functional group transformation of a starting material like 3-cyanobenzaldehyde. A plausible synthetic route starting from 3-cyanobenzoic acid is outlined below. This method involves the conversion of the carboxylic acid to an amide, followed by the reduction of the nitrile to an aldehyde.

Experimental Protocol: Two-Step Synthesis from 3-Cyanobenzoic Acid

Step 1: Amidation of 3-Cyanobenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyanobenzoic acid (1 equivalent) in an excess of thionyl chloride.

  • Chlorination: Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

  • Amidation: To the resulting acyl chloride, cautiously add a concentrated aqueous solution of ammonia (excess) at 0 °C.

  • Isolation: Stir the reaction mixture vigorously for 1-2 hours. The solid product, 3-cyanobenzamide, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Reduction of 3-Cyanobenzamide to this compound

  • Reaction Setup: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-cyanobenzamide (1 equivalent) in a suitable dry solvent like THF or toluene.

  • Reduction: Cool the suspension to -78 °C (dry ice/acetone bath). Add a solution of diisobutylaluminium hydride (DIBAL-H) (1.1-1.5 equivalents) in an appropriate solvent dropwise, maintaining the low temperature.

  • Quenching: After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours. Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt or dilute HCl.

  • Workup: Allow the mixture to warm to room temperature and stir until two clear layers are formed. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

SynthesisWorkflow start 3-Cyanobenzoic Acid step1 Amidation (1. SOCl₂, reflux 2. Conc. NH₄OH) start->step1 intermediate 3-Cyanobenzamide step1->intermediate step2 Reduction (DIBAL-H, -78 °C) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Discovery

The benzamide scaffold is a privileged structure in medicinal chemistry, present in a wide range of clinically used drugs with diverse biological activities, including antiemetic, antipsychotic, and anti-inflammatory properties.[1][2] The introduction of a formyl group at the 3-position of the benzamide core provides a reactive handle for further chemical modifications, making this compound an attractive starting material for the synthesis of novel drug candidates.

Potential as an Intermediate for Enzyme Inhibitors:

Derivatives of benzamide have been explored as inhibitors for various enzymes. For instance, substituted benzamides have been investigated as inhibitors of human rhinovirus 3C protease and sirtuin 2 (SIRT2).[10][11] The aldehyde functionality of this compound can be readily converted into other functional groups, such as amines (via reductive amination), carboxylic acids (via oxidation), or used in condensation reactions to build more complex molecular architectures. This allows for the systematic exploration of the structure-activity relationship (SAR) in the design of potent and selective enzyme inhibitors.

SignalingPathway receptor Receptor enzyme Target Enzyme (e.g., Kinase, Protease) receptor->enzyme Signal product Product enzyme->product Catalysis substrate Substrate substrate->enzyme response Cellular Response product->response inhibitor This compound Derivative inhibitor->enzyme Inhibition

Caption: Hypothetical inhibition of a signaling pathway.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. It is recommended to store at 4°C under a nitrogen atmosphere.

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A Technical Guide to the Synthesis of 3-Formylbenzamide: Pathways, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chemical Identity and Properties of 3-Formylbenzamide

This compound (CAS No: 126534-87-0) is a bifunctional aromatic compound featuring both a carboxamide group and a formyl (aldehyde) group at the meta position of the benzene ring. This unique arrangement of an electron-withdrawing aldehyde and a moderately deactivating, hydrogen-bond-donating amide group imparts a distinct chemical reactivity profile. It serves as a valuable intermediate and building block in synthetic organic chemistry.

PropertyValueSource
Molecular Formula C₈H₇NO₂
Molecular Weight 149.15 g/mol
Appearance Solid powder
Melting Point 173-175 °C
Boiling Point 317.5 ± 25.0 °C (at 760 mmHg)
InChI Key AYYCJLDODRZCOB-UHFFFAOYSA-N
Significance and Applications

The strategic placement of two distinct functional groups makes this compound a versatile precursor in the synthesis of more complex molecules. The aldehyde can undergo a wide range of transformations, including reductive amination, Wittig reactions, and condensations, while the amide group offers sites for hydrogen bonding and can be involved in further reactions or serve as a key pharmacophore. This duality makes it a significant building block for:

  • Pharmaceutical Research: As a scaffold for designing novel therapeutic agents. The benzamide moiety is present in numerous approved drugs, and the aldehyde provides a handle for derivatization to explore structure-activity relationships (SAR).

  • Materials Science: Used in the synthesis of polymers and functional materials where its rigid structure and hydrogen-bonding capabilities can be exploited.

  • Agrochemicals: Serves as an intermediate in the production of specialized pesticides and herbicides.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound presents a key challenge of chemoselectivity—performing a transformation to generate one functional group without adversely affecting the other. A retrosynthetic analysis reveals two primary and logical disconnection approaches.

G cluster_0 Disconnection Strategy cluster_1 Precursors Target This compound FGI_Amide Functional Group Interconversion (Amide) Target->FGI_Amide C(O)-N bond FGI_Aldehyde Functional Group Interconversion (Aldehyde) Target->FGI_Aldehyde C-CHO bond (via Nitrile Hydration) Precursor_A 3-Formylbenzoic Acid FGI_Amide->Precursor_A Precursor_B 3-Cyanobenzaldehyde FGI_Aldehyde->Precursor_B

Caption: Retrosynthetic analysis of this compound.

This analysis highlights two principal starting materials:

  • 3-Formylbenzoic Acid: Requires the formation of an amide from a carboxylic acid, a robust and well-established transformation.

  • 3-Cyanobenzaldehyde: Requires the selective hydration of a nitrile group to a primary amide in the presence of a reactive aldehyde.

This guide will detail the synthesis pathways originating from these precursors, with a primary recommendation for the amidation of 3-formylbenzoic acid due to its reliability and high yield.

Recommended Synthesis Pathway: Amidation of 3-Formylbenzoic Acid

This pathway is the most direct and field-proven method for synthesizing this compound. It leverages the commercially available starting material 3-Formylbenzoic acid and employs a classic two-step, one-pot amidation procedure that is highly efficient and scalable.[1]

Mechanism and Rationale

The overall transformation is the conversion of a carboxylic acid to a primary amide. This is typically achieved by first "activating" the carboxylic acid to make it a more potent electrophile, followed by nucleophilic attack by an ammonia equivalent.

Step 1: Activation of the Carboxylic Acid. The hydroxyl group of the carboxylic acid is a poor leaving group. Therefore, it is converted into a better one. A common and effective method is the reaction with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acyl chloride intermediate. A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate this step via the formation of a Vilsmeier reagent, which is the active electrophile.

Step 2: Nucleophilic Acyl Substitution. The resulting 3-formylbenzoyl chloride is then treated with a nucleophilic source of ammonia, such as aqueous ammonium hydroxide. The nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. The tetrahedral intermediate then collapses, expelling the chloride ion and forming the stable amide bond after a final deprotonation step.

Causality Behind Experimental Choices
  • Activating Reagent (Thionyl Chloride): SOCl₂ is an excellent choice for laboratory and industrial synthesis because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying purification.[2]

  • Solvent Selection: Anhydrous, aprotic solvents like dichloromethane (DCM) or toluene are ideal. They are unreactive towards thionyl chloride and the acyl chloride intermediate, ensuring the reaction proceeds cleanly.

  • Temperature Control: The initial formation of the acyl chloride may require gentle heating (reflux). However, the subsequent addition of ammonium hydroxide is highly exothermic and should be performed at a reduced temperature (e.g., 0-5 °C) to prevent side reactions and ensure controlled formation of the amide.

  • Ammonia Source: Aqueous ammonium hydroxide is an inexpensive and readily available source of ammonia. Its use necessitates a biphasic reaction system or vigorous stirring to ensure proper mixing with the acyl chloride, which resides in the organic layer.

Experimental Protocol

The following protocol describes a robust procedure for the synthesis of this compound from 3-Formylbenzoic acid.

Materials:

  • 3-Formylbenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF) (catalytic, ~0.1 eq)

  • Concentrated Ammonium Hydroxide (NH₄OH, 28-30%) (excess, ~5.0 eq)

  • Ice, deionized water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and dropping funnel

Workflow Diagram:

G start Start step1 1. Dissolve 3-Formylbenzoic Acid in anhydrous DCM with catalytic DMF. start->step1 step2 2. Add Thionyl Chloride dropwise. Reflux for 2-3 hours. step1->step2 step3 3. Cool to RT, remove solvent and excess SOCl₂ in vacuo. step2->step3 step4 4. Dissolve crude acyl chloride in DCM, cool to 0 °C. step3->step4 step5 5. Add conc. NH₄OH dropwise maintaining T < 10 °C. step4->step5 step6 6. Stir for 1-2 hours, allowing to warm to RT. step5->step6 step7 7. Filter the precipitated solid. step6->step7 step8 8. Wash solid with cold water and dry under vacuum. step7->step8 end End: Pure This compound step8->end

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

  • Acyl Chloride Formation: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-formylbenzoic acid (1.0 eq). Add anhydrous DCM (or toluene) to make a ~0.5 M solution, followed by a catalytic amount of DMF (e.g., 2-3 drops). Slowly add thionyl chloride (1.5 eq) via a dropping funnel. Heat the mixture to reflux and maintain for 2-3 hours until the evolution of gas ceases.

  • Isolation of Acyl Chloride (Crude): Allow the reaction to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-formylbenzoyl chloride is typically used in the next step without further purification.

  • Amidation: Dissolve the crude acyl chloride in fresh DCM and cool the flask in an ice-water bath to 0 °C. Slowly add concentrated ammonium hydroxide (5.0 eq) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion and Workup: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. This compound will precipitate as a white solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold deionized water and a small amount of cold DCM to remove residual impurities. Dry the product under vacuum to yield pure this compound.

Alternative Pathway: Selective Hydration of 3-Cyanobenzaldehyde

This pathway is an atom-economical alternative, converting 3-cyanobenzaldehyde directly into the target molecule. While elegant, it requires careful control to achieve high selectivity.

Mechanism and Rationale

The conversion of a nitrile to a primary amide involves the formal addition of one molecule of water. This transformation can be catalyzed by acids, bases, or transition metals.[3]

  • Base-Catalyzed Hydration: A hydroxide ion attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the more stable amide. A recent study demonstrated the use of simple NaOH as an effective catalyst for the selective hydration of various aromatic nitriles.[4]

  • Transition Metal-Catalyzed Hydration: Many transition metals, such as Rhodium, Ruthenium, and Gold, can catalyze this reaction.[5] The mechanism typically involves coordination of the nitrile's nitrogen atom to the metal center, which activates the nitrile carbon for nucleophilic attack by water.

Key Challenge: Chemoselectivity

The primary challenge of this route is the presence of the aldehyde group, which is also susceptible to reaction under the conditions required for nitrile hydration.

  • Under basic conditions (e.g., NaOH): The aldehyde is at risk of undergoing the Cannizzaro reaction (disproportionation to an alcohol and a carboxylic acid) or aldol-type condensation reactions, especially at elevated temperatures.

  • Under transition metal catalysis: The aldehyde's carbonyl group could potentially coordinate to the metal center, inhibiting the catalyst or leading to undesired side reactions like decarbonylation or reduction.

Therefore, the successful implementation of this pathway hinges on identifying or developing a catalytic system that operates under sufficiently mild conditions to selectively hydrate the nitrile while leaving the aldehyde untouched. Modern research has focused on developing such selective catalysts.[3][4][5]

Data Summary and Pathway Comparison

FeaturePathway A: Amidation of 3-Formylbenzoic AcidPathway B: Selective Hydration of 3-Cyanobenzaldehyde
Starting Material 3-Formylbenzoic acid (readily available)[1]3-Cyanobenzaldehyde (readily available)[6]
Number of Steps 1 (one-pot, two-stage)1
Key Reagents SOCl₂, NH₄OHH₂O, Catalyst (e.g., NaOH, Rh complex)[4][5]
Atom Economy Moderate (byproducts like SO₂, HCl, H₂O are generated)Excellent (theoretically 100%)
Expected Yield & Purity High (>85-90%), product often precipitates in high purity.Variable, highly dependent on catalyst selectivity and reaction conditions.
Key Challenges Handling of corrosive SOCl₂; exothermicity of amidation.Achieving high chemoselectivity; preventing side reactions of the aldehyde.
Recommendation Highly Recommended for reliability and scalability.Promising "green" alternative requiring careful catalyst selection and optimization.

Conclusion

For the synthesis of this compound, two primary pathways offer viable routes from common starting materials. The amidation of 3-formylbenzoic acid stands out as the most robust, reliable, and well-understood method. Its use of standard organic transformations and the high purity of the typically precipitated product make it the preferred choice for both laboratory-scale synthesis and potential industrial scale-up.

The selective hydration of 3-cyanobenzaldehyde represents a more modern and atom-economical approach. While promising, its practical application for this specific substrate is contingent upon the use of a highly chemoselective catalyst that can operate under mild conditions to avoid side reactions with the sensitive aldehyde functionality. This pathway remains an attractive area for process development and green chemistry research. For researchers and drug development professionals requiring a dependable supply of this compound, the amidation pathway is the recommended course of action.

References

[7] Patil, S. B., & Devan, V. G. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 4(7), 438-463. [Link]

[8] NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry.[Link]

[9] Wikipedia contributors. (2023, December 1). Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia.[Link]

[10] Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.[Link]

[5] Czégéni, C. E., et al. (2020). Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts. Catalysts, 10(2), 125. [Link]

[4] Das, S., et al. (2016). Selective NaOH-catalysed hydration of aromatic nitriles to amides. Catalysis Science & Technology, 6(15), 5758-5762. [Link]

[3] Czégéni, C. E., Udvardy, A., & Papp, G. (n.d.). Selective hydration of nitriles to amides with Rh(I)(NHC) complex catalyst. EMT.[Link]

[11] ResearchGate. (2015). Selective reduction of a nitrile to an aldehyde in the presence of an ester?. ResearchGate.[Link]

[12] ResearchGate. (1981). Selective conversion of aromatic nitriles to aldehydes by lithium N,N′-dimethylethylenediaminoaluminum hydride[8]. ResearchGate.[Link]

[13] Lozano Mera, B. D., Carrera Almendáriz, L. S., & Flores Huilcapi, A. G. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. ConcienciaDigital, 4(2), 169-184. [Link]

[14] Google Patents. (n.d.). JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde. Google Patents.

[15] Organic Syntheses. (n.d.). amide formation by decarboxylative condensation of. Organic Syntheses.[Link]

[16] Leva, G., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1887–1894. [Link]

[17] Bulger, A. S., Witkowski, D. C., & Garg, N. K. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325. [Link]

[18] Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses.[Link]

[1] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Formylbenzoic Acid in Modern Pharmaceutical Synthesis. Pharma-intermediate.[Link]

[2] ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly?. ResearchGate.[Link]

[19] Patsnap. (2019). CN109400500B - Synthesis method of 3-cyanobenzaldehyde. Patsnap.[Link]

[20] Google Patents. (n.d.). WO2017003107A1 - Method for preparing benzoic acid amide compound. Google Patents.

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An In-depth Technical Guide to the Solubility of 3-Formylbenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Formylbenzamide, a compound of interest for researchers, scientists, and professionals in drug development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document leverages data from the parent molecule, benzamide, and fundamental chemical principles to provide a robust predictive framework. Furthermore, it details established experimental protocols for the precise determination of its solubility in various organic solvents.

Introduction: The Critical Role of Solubility in Scientific Advancement

Solubility, a fundamental physicochemical property, dictates the suitability of a compound for a vast array of applications, from pharmaceutical formulation to synthetic chemistry. For a molecule like this compound, which incorporates both an amide and an aldehyde functional group, understanding its behavior in different solvent environments is paramount for its effective utilization. Poor solubility can be a significant impediment in drug development, affecting bioavailability and therapeutic efficacy. In chemical synthesis, it governs reaction kinetics, purification strategies, and product yield. This guide serves as a foundational resource for predicting and experimentally determining the solubility of this compound, thereby empowering researchers to unlock its full potential.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[1][2] The molecular structure of this compound, featuring a polar benzamide group and a polar formyl (aldehyde) group on an aromatic ring, suggests a complex interplay of these forces.

Key Molecular Features Influencing Solubility:

  • Amide Group (-CONH2): This group is capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the C=O oxygen). This allows for strong interactions with protic and polar aprotic solvents.[1]

  • Formyl Group (-CHO): The aldehyde group is polar and can act as a hydrogen bond acceptor.[3][4] Its presence is expected to increase the overall polarity of the molecule compared to benzamide.

  • Aromatic Ring: The benzene ring is nonpolar and will contribute to solubility in nonpolar or weakly polar solvents through van der Waals interactions.

Based on these features, it is anticipated that this compound will exhibit good solubility in polar organic solvents, particularly those that can participate in hydrogen bonding.[1][5] Its solubility in nonpolar solvents is likely to be limited.

Solubility Profile: Insights from Benzamide

While specific quantitative data for this compound is sparse, the solubility of its parent compound, benzamide, offers valuable predictive insights.[1][6] It is important to recognize that the addition of the formyl group will alter the solubility profile. The increased polarity from the aldehyde is expected to enhance solubility in polar solvents relative to benzamide.

Table 1: Experimentally Determined Solubility of Benzamide in Various Organic Solvents

SolventSolubility Trend at 298.15 K (25 °C)Reference
MethanolHigh[7][8]
AcetoneHigh[7][8]
EthanolHigh[7][8]
1-PropanolModerate[7][8]
1-ButanolModerate[7][8]
IsopropanolModerate[7][8]
IsobutanolModerate[7][8]
Methyl AcetateLow[7][8]
Ethyl AcetateLow[7][8]
Butyl AcetateLow[7][8]
AcetonitrileLow[7][8]
WaterVery Low[7][8]

Note: This table is based on the general solubility order reported for benzamide and is intended to be illustrative. The actual solubility of this compound will need to be experimentally determined.

Experimental Determination of Solubility

To obtain precise and actionable solubility data for this compound, experimental determination is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[9]

Isothermal Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the "gold standard" method for determining the thermodynamic equilibrium solubility of a compound.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical technique)

Protocol:

  • Preparation of Solvent: Equilibrate the chosen solvent to the desired experimental temperature (e.g., 25 °C).

  • Addition of Solute: Add an excess amount of solid this compound to a known volume of the temperature-equilibrated solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[9]

  • Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, centrifuge the samples to further separate the undissolved solid from the saturated solution.[9]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtered saturated solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method such as HPLC.

  • Data Analysis: Calculate the solubility in appropriate units (e.g., mg/mL or mol/L) based on the quantified concentration and the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for solubility determination.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solvent Equilibrate Solvent to Temperature add_solute Add Excess this compound prep_solvent->add_solute shake Agitate on Orbital Shaker (24-72h) add_solute->shake centrifuge Centrifuge to Pellet Excess Solid shake->centrifuge filter Filter Supernatant centrifuge->filter quantify Quantify by HPLC filter->quantify

Caption: Workflow for determining the equilibrium solubility of this compound.

Intermolecular Interactions and Their Impact on Solubility

The solubility of this compound is a direct consequence of the balance of intermolecular forces between the solute and solvent molecules. The following diagram depicts the potential interactions.

G cluster_solute This compound cluster_solvent Solvent solute Amide (H-bond donor/acceptor) Formyl (H-bond acceptor) Aromatic Ring (van der Waals) solubility Solubility solute->solubility Solute-Solvent Interactions solvent Polar Protic (e.g., Ethanol) Polar Aprotic (e.g., Acetone) Nonpolar (e.g., Hexane) solvent->solubility Strength of Intermolecular Forces

Caption: Intermolecular forces governing the solubility of this compound.

Safety and Handling Considerations

When working with this compound and organic solvents, it is imperative to adhere to strict safety protocols.

  • This compound: This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[10] Always handle it in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]

  • Organic Solvents: The flammability and toxicity of the chosen organic solvents must be considered. Consult the Safety Data Sheet (SDS) for each solvent before use.[13]

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By leveraging data from the parent molecule, benzamide, and applying fundamental principles of chemical interactions, researchers can make informed predictions about its solubility behavior. The detailed experimental protocol for the isothermal shake-flask method offers a reliable means of obtaining precise quantitative data. A thorough understanding of the solubility of this compound is a critical step in advancing its application in research, drug development, and beyond.

References

  • Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Chemical & Engineering Data, 64(10), 4375-4384. [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

  • Solubility of Things. (n.d.). Benzamide. [Link]

  • ResearchGate. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]

  • Wikipedia. (n.d.). Benzamide. [Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

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Introduction: The Unassuming Power of the Benzamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Formylbenzamide: From Chemical Intermediate to a Cornerstone of Modern Drug Discovery

The benzamide moiety, a deceptively simple chemical scaffold consisting of a benzene ring bonded to a carboxamide group, represents a cornerstone of medicinal chemistry.[1][2] Its journey from a 19th-century chemical curio to the core of numerous therapeutic agents is a compelling narrative of chemical exploration and rational drug design.[1] This versatile pharmacophore is present in a wide array of pharmaceuticals, from antipsychotics and antiemetics to targeted cancer therapies.[2][3] At the heart of this molecular diversity lies a class of unassuming yet powerful building blocks: substituted benzamides. Among these, this compound (also known as 3-carbamoylbenzaldehyde) stands out as a pivotal intermediate, enabling the synthesis of complex molecules with significant biological activity. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.

Historical Context and Plausible Early Synthesis of this compound

One of the most logical and historically consistent routes to this compound would have started from 3-carboxybenzaldehyde (isophthalaldehydic acid).[4][5] The conversion of a carboxylic acid to a primary amide was a known transformation.

A plausible historical synthesis could have involved the following steps:

  • Conversion of the Carboxylic Acid to an Acyl Chloride: 3-Carboxybenzaldehyde would be treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the more reactive 3-(chloroformyl)benzaldehyde. This step is a classic method for activating a carboxylic acid.

  • Amidation: The resulting acyl chloride would then be reacted with ammonia (in aqueous or gaseous form) to produce this compound. The high reactivity of the acyl chloride ensures an efficient reaction with the nucleophilic ammonia.

This two-step process, rooted in fundamental organic reactions of the era, represents a logical and efficient pathway to this compound that would have been accessible to chemists of the time.

Modern Synthetic Protocol: A Refined Approach

Modern synthetic methods offer more refined and controlled procedures for the preparation of this compound, often with higher yields and purity. The following protocol details a common and reliable method starting from 3-formylbenzoic acid.

Experimental Protocol: Synthesis of this compound from 3-Formylbenzoic Acid

Materials and Equipment:

  • 3-Formylbenzoic acid[4][5]

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Ammonium hydroxide (NH₄OH) solution (concentrated)

  • Ice bath

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware for filtration and recrystallization

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-formylbenzoic acid (1 equivalent) in anhydrous dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until the evolution of gas ceases. The reaction can be gently heated to reflux to ensure completion.

  • Amidation:

    • Cool the reaction mixture back down in an ice bath.

    • Slowly and carefully add the solution of the in-situ generated acyl chloride to a stirred, chilled solution of concentrated ammonium hydroxide. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

    • A white precipitate of this compound should form.

    • Continue stirring the mixture in the ice bath for another 30 minutes.

  • Workup and Purification:

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford a white to off-white solid.

Causality in Experimental Choices:

  • The use of thionyl chloride is a standard and efficient method for converting a carboxylic acid to a highly reactive acyl chloride, which is necessary for the subsequent amidation.

  • Anhydrous conditions are crucial during the acyl chloride formation to prevent hydrolysis back to the carboxylic acid.

  • The slow, controlled addition of reagents and the use of an ice bath are essential for managing the exothermic nature of the reactions, ensuring safety and preventing side reactions.

  • The final recrystallization step is critical for obtaining a high-purity product suitable for subsequent applications in research and drug development.

Synthesis_Workflow start 3-Formylbenzoic Acid acyl_chloride Acyl Chloride Formation (SOCl2, DCM) start->acyl_chloride amidation Amidation (Conc. NH4OH) acyl_chloride->amidation workup Workup & Purification (Extraction, Recrystallization) amidation->workup product This compound workup->product Applications cluster_apps Therapeutic Areas main This compound antibacterial Antibacterial Agents (e.g., FtsZ inhibitors) main->antibacterial Derivatization anticancer Anticancer Agents (e.g., PARP/HDAC inhibitors) main->anticancer Scaffold for Synthesis cns CNS Disorders (e.g., Antipsychotics) main->cns Precursor anti_inflammatory Anti-inflammatory Drugs main->anti_inflammatory Building Block

Caption: Role of this compound as a versatile intermediate.

Conclusion

This compound exemplifies the often-unseen journey of a chemical compound from a simple, likely historically overlooked intermediate to a valuable tool in the hands of modern medicinal chemists. While its own "discovery" may be lost to the annals of chemical history, its legacy is evident in the vast and growing number of complex molecules and potential therapeutics that are synthesized from it. For researchers and drug development professionals, this compound represents not just a starting material, but a gateway to molecular innovation and the potential for new medicines.

References

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  • Turan-Zitouni G, et al. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Turk J Chem. 2019;43(5):1376-1388.
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3-Formylbenzamide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffolding of 3-Formylbenzamide

This compound, also known as 3-carbamoylbenzaldehyde, is a bifunctional aromatic compound that has garnered significant interest in the fields of medicinal chemistry and materials science.[1][2] Its structure, featuring both a reactive aldehyde group and a robust benzamide moiety, makes it a valuable building block for the synthesis of a diverse array of complex molecules. The benzamide functional group is a common feature in many approved drugs, contributing to their biological activity and pharmacokinetic properties.[3] The aldehyde group, on the other hand, provides a versatile handle for a variety of chemical transformations, including the formation of carbon-carbon and carbon-nitrogen bonds. This unique combination of functionalities in a single, relatively simple molecule has positioned this compound as a key intermediate in the development of novel therapeutics and functional materials. This guide provides an in-depth review of the synthesis, properties, and applications of this compound, with a focus on providing practical insights for researchers in drug discovery and materials science.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development.

PropertyValueReference(s)
CAS Number 126534-87-0[1]
Molecular Formula C₈H₇NO₂[1]
Molecular Weight 149.15 g/mol [1]
Appearance White to off-white crystalline powder or chunks
Melting Point 150-154 °C
Boiling Point 317.5 ± 25.0 °C at 760 mmHg
Solubility Soluble in DMSO and methanol
InChI InChI=1S/C8H7NO2/c9-8(11)7-3-1-2-6(4-7)5-10/h1-5H,(H2,9,11)[1]
SMILES C1=CC(=CC(=C1)C(=O)N)C=O[1]

Spectroscopic Characterization:

While a publicly available, fully assigned high-resolution NMR spectrum of this compound is not readily found in the literature, the expected spectral features can be predicted based on its structure and data from analogous compounds.[4][5]

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehydic proton (CHO) at approximately 9.9-10.1 ppm. The aromatic protons on the benzene ring will appear as a complex multiplet in the range of 7.5-8.5 ppm. The two amide protons (-CONH₂) will likely appear as two broad singlets, the chemical shift of which can be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show a distinctive resonance for the carbonyl carbon of the aldehyde at around 190-195 ppm. The carbonyl carbon of the amide will resonate at approximately 165-170 ppm. The aromatic carbons will appear in the typical range of 120-140 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide group (around 3400-3200 cm⁻¹), the C=O stretching of the aldehyde (around 1700 cm⁻¹), and the C=O stretching of the amide (around 1660 cm⁻¹, Amide I band).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 149, corresponding to the molecular weight of the compound.[6]

Synthesis of this compound: A Review of Methodologies

The synthesis of this compound can be approached through several synthetic routes, primarily involving the introduction or modification of the formyl and benzamide functionalities on a benzene ring.

Conceptual Synthetic Pathways

The synthesis of aromatic aldehydes is a well-established field in organic chemistry, with numerous methods available.[7] For this compound, the key challenge lies in the selective functionalization of the benzene ring at the 1 and 3 positions with an aldehyde and an amide group, respectively.

Caption: Key synthetic strategies for this compound.

Detailed Experimental Protocol: Oxidation of 3-Methylbenzonitrile

One of the most direct routes to this compound involves the selective oxidation of the methyl group of 3-methylbenzonitrile, followed by hydrolysis of the nitrile to the amide. A patented method describes a two-step process starting from 1,3-xylene.[8]

Step 1: Synthesis of 3-Methylbenzonitrile from 1,3-Xylene

This step typically involves a liquid-phase ammoxidation reaction.

  • Reactants: 1,3-Xylene, Ammonia, Oxygen

  • Catalyst: A mixed metal oxide catalyst (e.g., V-Sb-O)

  • Solvent: Typically a high-boiling aromatic solvent

  • Conditions: High temperature (350-450 °C) and pressure

Step 2: Oxidation of 3-Methylbenzonitrile to 3-Cyanobenzaldehyde

The subsequent step is the selective oxidation of the methyl group.[9]

  • Reactants: 3-Methylbenzonitrile, Oxygen

  • Catalyst System: Cobalt and Manganese salts as catalysts in N,N-dimethylformamide (DMF).

  • Conditions: The reaction is heated to 110-115 °C with a continuous flow of oxygen and an inert gas.

  • Work-up: Upon completion, the reaction mixture is cooled, and the product, 3-cyanobenzaldehyde, precipitates and can be purified by recrystallization.

Step 3: Hydrolysis of 3-Cyanobenzaldehyde to this compound

The final step is the controlled hydrolysis of the nitrile group to the primary amide. This is a critical step, as harsh conditions can lead to the formation of the corresponding carboxylic acid.

  • Reactants: 3-Cyanobenzaldehyde, Water

  • Catalyst: Typically an acid or base catalyst. For selective hydrolysis to the amide, enzymatic or milder catalytic systems (e.g., manganese dioxide) can be employed.

  • Conditions: The reaction conditions need to be carefully controlled to prevent over-hydrolysis. For example, using a mixture of a weak acid and a dehydrating agent can favor the formation of the amide.

  • Work-up: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile synthon in organic chemistry.

Reactions of the Aldehyde Group

The aldehyde group is highly electrophilic and readily undergoes a variety of reactions:

  • Reductive Amination: Reaction with amines in the presence of a reducing agent (e.g., sodium borohydride) to form secondary or tertiary amines.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

  • Knoevenagel Condensation: A base-catalyzed condensation with active methylene compounds to yield α,β-unsaturated products.[10] This reaction is particularly useful for the synthesis of compounds with potential biological activity.

  • Aldol Condensation: Reaction with enolates to form β-hydroxy aldehydes or ketones.

  • Formation of Schiff Bases: Condensation with primary amines to form imines, which are important intermediates in the synthesis of various heterocyclic compounds.

Reactions of the Benzamide Group

The benzamide group is generally more stable than the aldehyde group but can undergo certain transformations:

  • Hydrolysis: Under strong acidic or basic conditions, the amide can be hydrolyzed to the corresponding carboxylic acid (3-formylbenzoic acid).

  • Dehydration: Treatment with a dehydrating agent (e.g., phosphorus pentoxide) can convert the amide to a nitrile (3-cyanobenzaldehyde).

  • N-Alkylation/N-Arylation: The amide nitrogen can be functionalized with alkyl or aryl groups under appropriate conditions.

Applications in Drug Discovery

Benzamide-containing molecules are prevalent in medicinal chemistry, with many exhibiting a wide range of pharmacological activities.[3] this compound serves as a key starting material for the synthesis of several classes of bioactive compounds.

Inhibitors of Poly(ADP-ribose) Polymerase (PARP)

PARP enzymes are crucial for DNA repair, and their inhibition is a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations).[4] The benzamide moiety is a common pharmacophore in many PARP inhibitors, as it mimics the nicotinamide portion of the natural substrate NAD⁺. This compound and its derivatives can be elaborated to generate potent PARP inhibitors.

Caption: Workflow for developing PARP inhibitors from this compound.

The aldehyde functionality of this compound can be used to introduce various substituents that can interact with specific residues in the active site of the PARP enzyme, thereby enhancing potency and selectivity.

Applications in Materials Science

The ability of this compound to act as a ligand for metal ions has led to its use in the construction of coordination polymers and metal-organic frameworks (MOFs).

Ligand for Coordination Polymers and MOFs

Coordination polymers and MOFs are crystalline materials composed of metal ions or clusters linked by organic ligands. These materials have potential applications in gas storage, separation, catalysis, and sensing. The benzamide group in this compound can coordinate to metal centers through the oxygen atom of the carbonyl group, while the aldehyde group can be further modified to introduce additional coordination sites or to template the formation of specific framework structures. The rigid aromatic backbone of this compound contributes to the formation of robust and porous frameworks.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a versatile and valuable building block for both drug discovery and materials science. Its unique combination of a reactive aldehyde and a stable benzamide moiety provides a rich platform for chemical derivatization. As research in the fields of targeted cancer therapy and advanced materials continues to grow, the demand for versatile and functionalized building blocks like this compound is expected to increase. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with the aim of empowering researchers to effectively utilize this important compound in their scientific endeavors.

References

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A Senior Application Scientist's Guide to 3-Formylbenzamide: Commercial Sourcing, Quality Control, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Formylbenzamide

In the landscape of modern medicinal chemistry and organic synthesis, the selection of starting materials is a critical determinant of research efficiency and success. This compound (CAS No. 126534-87-0) has emerged as a particularly valuable bifunctional building block.[1] Its structure, featuring both a reactive aldehyde and a stable benzamide moiety, offers synthetic chemists a versatile handle for molecular elaboration. The benzamide group is a well-established pharmacophore found in numerous approved drugs, prized for its metabolic stability and hydrogen bonding capabilities.[2][3] Simultaneously, the formyl (aldehyde) group serves as a gateway for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial landscape of this compound. We will move beyond a simple supplier list to discuss the causality behind quality control choices, provide actionable experimental protocols, and contextualize its application in contemporary drug discovery, such as in the development of novel protein degraders and enzyme inhibitors.[4][5]

Physicochemical & Structural Properties

A foundational understanding of a reagent's properties is paramount for its effective use in experimental design. This compound is a solid at room temperature with a molecular weight that makes it easy to handle for routine laboratory-scale reactions.[1] Its key properties are summarized below.

PropertyValueSource
CAS Number 126534-87-0[1][6]
Molecular Formula C₈H₇NO₂[1][7]
Molecular Weight 149.15 g/mol [1][7][8]
Physical Form Solid / Powder
Boiling Point 317.5 ± 25.0 °C at 760 mmHg
InChIKey AYYCJLDODRZCOB-UHFFFAOYSA-N[1]
Synonyms 3-Carbamoylbenzaldehyde, Benzamide, 3-formyl-[1][9]

Commercial Availability and Supplier Analysis

This compound is readily available from a range of commercial suppliers, catering to needs from discovery-scale chemistry to larger, process-oriented development. When selecting a supplier, factors beyond price, such as typical purity, available analytical data (e.g., CoA, NMR), and storage conditions, are crucial for ensuring experimental reproducibility.

SupplierTypical PurityPart Number ExampleNotes
Sigma-Aldrich (Merck) ≥97%CIAH987F056D (ChemScene)Often sold as a preferred partner product. Recommended storage at 4°C under nitrogen.[10]
Fisher Scientific 98%CS-W021929 (Chemscene)Provides clear cataloging of partner products.[8]
Oakwood Chemical 95%037338A reliable source for a wide range of building blocks.[7]
BLD Pharm >95%BD13331Offers various pack sizes and provides key safety information. Recommends storage at 2-8°C in an inert atmosphere.[6]
Sunway Pharm Ltd 97%CB67748Provides aliases and options for requesting analytical data like NMR.[9]

Quality Control Workflow for Incoming Material

To ensure the integrity of any research program, a self-validating system for incoming reagents is essential. Simply relying on the supplier's label is insufficient. The following workflow represents a robust, field-proven methodology for the quality control (QC) of commercially sourced this compound.

QC_Workflow start Receive Shipment doc_check Verify CoA & SDS vs. Order (CAS: 126534-87-0) start->doc_check quarantine Assign Lot # & Place in Quarantine doc_check->quarantine sampling Sample for Analytical QC quarantine->sampling analytical_testing ¹H NMR in DMSO-d₆ LC-MS for Purity IR Spectroscopy sampling->analytical_testing data_review Review Data: - NMR shifts match structure? - Mass matches MW (149.15)? - Purity ≥ 97%? analytical_testing->data_review pass QC Pass data_review->pass  Data Conforms fail QC Fail data_review->fail Data Deviates   release Release to Inventory (Store at 2-8°C, Inert Atm.) pass->release reject Contact Supplier & Reject Lot fail->reject

Caption: A typical quality control workflow for incoming this compound.

Expertise Behind the Workflow:

  • Why ¹H NMR in DMSO-d₆? Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen because it readily dissolves the compound and, critically, allows for the observation of the amide protons (-CONH₂), which might exchange too rapidly in other solvents like methanol-d₄. The aldehyde proton should appear as a sharp singlet around 10 ppm, with the amide protons as a broad singlet, and the aromatic protons in their characteristic region (7.5-8.5 ppm).

  • Why LC-MS? Liquid Chromatography-Mass Spectrometry provides a dual validation. The chromatography component gives a quantitative measure of purity (e.g., % area under the curve), while the mass spectrometry confirms the molecular weight of the main peak, ensuring the primary component is indeed this compound.

  • Trustworthiness through Validation: This multi-step analytical verification ensures that any downstream synthetic failures are not due to impure or incorrect starting material, saving significant time and resources.

Core Applications in Drug Discovery & Synthesis

The true value of this compound lies in its synthetic versatility. The aldehyde functionality is a linchpin for numerous transformations, making it a favored starting point for building molecular complexity.

Synthetic Utility Pathway

The following diagram illustrates several high-value synthetic routes originating from this compound, showcasing its role as a versatile intermediate.

Synthetic_Utility start This compound reductive_amination Reductive Amination (e.g., R-NH₂, NaBH(OAc)₃) start->reductive_amination wittig Wittig Reaction (e.g., Ph₃P=CHR) start->wittig condensation Condensation (e.g., o-phenylenediamine) start->condensation product1 Substituted (Aminomethyl)benzamides reductive_amination->product1 C-N bond formation product2 Styryl Benzamides wittig->product2 C=C bond formation product3 Benzimidazole Derivatives condensation->product3 Heterocycle formation

Caption: Key synthetic transformations starting from this compound.

Experimental Protocol: Reductive Amination

This protocol provides a detailed, step-by-step methodology for a standard reductive amination reaction, a cornerstone transformation for this substrate.

Objective: To synthesize N-benzyl-3-carbamoylbenzylamine from this compound and benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous (to 0.1 M)

  • Acetic Acid (catalytic, ~5% of amine moles)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Methodology:

  • Vessel Preparation: Under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DCM to a dry round-bottom flask. Stir until all solid has dissolved.

    • Causality: An inert atmosphere is used to prevent side reactions with atmospheric moisture, particularly important for the reducing agent.

  • Imine Formation: Add benzylamine (1.1 eq) followed by a catalytic amount of acetic acid to the solution. Stir the reaction mixture at room temperature for 1 hour.

    • Causality: The acid catalyzes the formation of the intermediate iminium ion, which is the species that will be reduced. A slight excess of the amine ensures complete consumption of the limiting aldehyde.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the flask. The reaction may become slightly exothermic. Continue stirring at room temperature.

    • Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing iminium ions in the presence of other functional groups like the amide. It is less sensitive to acidic conditions than other borohydrides.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the this compound starting material is fully consumed (typically 2-4 hours).

  • Workup - Quench: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Causality: The basic bicarbonate solution neutralizes the acetic acid catalyst and quenches any remaining reducing agent.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with water and then brine.

    • Causality: The water wash removes residual water-soluble salts, and the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-benzyl-3-carbamoylbenzylamine.

    • Self-Validation: The final product's identity and purity should be confirmed by ¹H NMR and LC-MS, cross-referencing against the expected structure.

References

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3-Formylbenzamide Structural Analogs: A Guide to Synthesis, Biological Evaluation, and Therapeutic Potential as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Within this class, 3-formylbenzamide serves as a particularly valuable starting point and key pharmacophore for the development of potent enzyme inhibitors. Its structural simplicity and synthetic versatility allow for the systematic exploration of structure-activity relationships (SAR) and the generation of diverse analog libraries. This technical guide provides an in-depth exploration of this compound structural analogs, with a primary focus on their role as inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical target in oncology. We will dissect the causality behind experimental design, from synthetic strategies to biological evaluation protocols, providing field-proven insights for researchers in drug discovery and development.

The Benzamide Scaffold: A Foundation for Drug Discovery

The Versatility of Benzamide Derivatives

Benzamide, a simple molecule consisting of a benzene ring attached to an amide functional group, is a cornerstone of modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1] The amide group can participate in crucial hydrogen bonding interactions with biological targets, while the benzene ring provides a framework for introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties.[2] This inherent adaptability has made the benzamide scaffold a frequent "hit" in high-throughput screening campaigns and a reliable foundation for lead optimization.

This compound: A Key Pharmacophore and Synthetic Precursor

This compound (C₈H₇NO₂) is an aromatic aldehyde and a benzamide derivative.[3] The presence of the aldehyde (formyl) group at the meta-position relative to the carboxamide provides a reactive handle for a wide array of chemical transformations. This allows for the synthesis of a vast library of structural analogs through reactions such as reductive amination, oxidation, and condensation. More importantly, the this compound core is a precursor to 3-aminobenzamide, a well-established inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[4][5]

Overview of Therapeutic Targets for Benzamide Analogs

While this guide will focus predominantly on PARP, the therapeutic utility of benzamide analogs is extensive. Researchers have successfully developed benzamide-based inhibitors for a range of critical enzymes and receptors, including:

  • Poly(ADP-ribose) polymerases (PARP): Crucial for DNA repair, PARP inhibitors have revolutionized the treatment of certain cancers.[6][7][8][9]

  • Sirtuins (SIRTs): A class of deacetylases involved in cellular metabolism, stress resistance, and aging.[10]

  • Carbonic Anhydrase & Acetylcholinesterase: Targets for glaucoma and Alzheimer's disease, respectively.[11]

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Implicated in metabolic disorders like diabetes and obesity.[12]

  • Smoothened (SMO) Receptor: A key component of the Hedgehog signaling pathway, a target in oncology.[13]

This wide range of targets underscores the chemical tractability and favorable binding characteristics of the benzamide scaffold.

Core Application: Benzamide Analogs as PARP Inhibitors

The development of PARP inhibitors represents a landmark achievement in targeted cancer therapy, and the benzamide scaffold has been central to this success.

The Role of PARP in DNA Repair and Cancer Therapy

PARP-1 is a nuclear enzyme that plays a vital role in sensing and initiating the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway.[6][7] When activated by DNA damage, PARP-1 cleaves its substrate, NAD+, to form polymers of ADP-ribose on itself and other nuclear proteins, recruiting the necessary DNA repair machinery.[4]

The therapeutic power of PARP inhibitors is most pronounced in cancers with pre-existing defects in other DNA repair pathways, particularly the Homologous Recombination Repair (HRR) pathway, which is responsible for fixing double-strand breaks (DSBs). Cancers with mutations in the BRCA1 or BRCA2 genes are deficient in HRR.

This creates a "synthetic lethal" scenario:

  • In a normal cell, if the BER pathway is blocked by a PARP inhibitor, the resulting SSBs can degrade into more lethal DSBs during replication. However, the functional HRR pathway can still repair these DSBs, and the cell survives.

  • In a BRCA-deficient cancer cell, the HRR pathway is already compromised. When a PARP inhibitor is introduced, the cell can no longer effectively repair SSBs, leading to an accumulation of DSBs that cannot be repaired. This catastrophic level of DNA damage triggers apoptosis and selective cancer cell death.[6][7]

This elegant therapeutic strategy, which exploits a specific vulnerability of cancer cells, has led to the approval of several PARP inhibitors, such as Olaparib and Rucaparib, for treating BRCA-mutated ovarian, breast, and prostate cancers.[7]

G cluster_0 Normal Cell cluster_1 BRCA-deficient Cancer Cell SSB Single-Strand Break (SSB) BER Base Excision Repair (BER) SSB->BER repaired by DSB Double-Strand Break (DSB) SSB->DSB replication stress leads to PARPi PARP Inhibitor BER->PARPi blocked by HRR Homologous Recombination (HRR) DSB->HRR repaired by Survival Cell Survival HRR->Survival SSB_C Single-Strand Break (SSB) BER_C Base Excision Repair (BER) SSB_C->BER_C repaired by DSB_C Double-Strand Break (DSB) SSB_C->DSB_C replication stress leads to PARPi_C PARP Inhibitor BER_C->PARPi_C blocked by HRR_C Homologous Recombination (HRR) (Defective) DSB_C->HRR_C repair fails Death Cell Death (Apoptosis) HRR_C->Death

Caption: The principle of synthetic lethality with PARP inhibitors.

From this compound to 3-Aminobenzamide: A Critical Transformation

The foundational PARP inhibitor, 3-aminobenzamide (3-AB), is a structural analog of nicotinamide, the recognition moiety of the PARP substrate NAD+.[4] This structural mimicry allows 3-AB to bind to the catalytic domain of PARP, competitively inhibiting the enzyme. This compound is a direct synthetic precursor to 3-aminobenzamide and its derivatives. The conversion of the formyl group to an amino group (or a substituted amine) is a pivotal step in conferring PARP inhibitory activity.

Rationale: The primary amine of 3-aminobenzamide is a key hydrogen bond donor, forming critical interactions within the nicotinamide-binding pocket of the PARP enzyme. The formyl group itself does not possess this capability. Therefore, the transformation is essential for potent enzyme inhibition.

Synthesis of this compound Analogs: Strategies and Protocols

The synthesis of analogs can be approached by systematically modifying three key regions of the this compound core.

Caption: Key regions for structural modification on the this compound scaffold.

Detailed Experimental Protocol: Reductive Amination of this compound

This protocol describes a general, robust method for converting the formyl group into a secondary amine, a common modification in the development of PARP inhibitors. This self-validating system includes reaction setup, monitoring, workup, and purification.

Objective: To synthesize N-((3-(aminocarbonyl)phenyl)methyl)aniline from this compound and aniline.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) and anhydrous dichloromethane. Stir until fully dissolved.

  • Imine Formation: Add aniline (1.1 eq) followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops). Stir the mixture at room temperature for 1 hour. Causality: The acid catalyzes the formation of the iminium ion intermediate, which is the species that will be reduced.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The reaction may become slightly exothermic. Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the starting aldehyde and amide compared to other hydrides like NaBH₄, preventing side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting aldehyde spot indicates reaction completion.

  • Aqueous Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Causality: The bicarbonate solution neutralizes the acetic acid and quenches any remaining reducing agent.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. Causality: The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-((3-(aminocarbonyl)phenyl)methyl)aniline.

Biological Evaluation of Benzamide Analogs

A tiered approach is essential for evaluating the biological activity of newly synthesized analogs, starting with in vitro enzyme assays and progressing to cell-based models.

In Vitro PARP-1 Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against PARP-1.

Principle: This is a biochemical assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP-1. Inhibition is measured by a decrease in the chemiluminescent signal.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone proteins (coated on a 96-well plate)

  • Activated DNA (double-stranded)

  • NAD⁺/Biotinylated NAD⁺ mix

  • Test compounds (dissolved in DMSO)

  • Streptavidin-HRP (Horse Radish Peroxidase) conjugate

  • Chemiluminescent HRP substrate

  • Assay buffer, wash buffer

  • 96-well white opaque plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of each dilution to the wells of a 96-well plate. Include wells for "no inhibitor" (DMSO only) and "background" (no enzyme) controls.

  • Enzyme/Substrate Addition: Prepare a master mix containing assay buffer, activated DNA, and PARP-1 enzyme. Add this mix to all wells except the background controls.

  • Reaction Initiation: Prepare a master mix of NAD⁺/Biotinylated NAD⁺ and add it to all wells to start the reaction. Incubate the plate at room temperature for 60 minutes. Causality: The activated DNA mimics a DNA break, stimulating PARP-1 activity. The enzyme then transfers biotinylated ADP-ribose from the NAD⁺ mix onto the histone-coated plate.

  • Washing: Aspirate the contents of the wells and wash 3-4 times with wash buffer to remove unincorporated reagents.

  • Detection: Add Streptavidin-HRP conjugate to each well and incubate for 60 minutes. The streptavidin binds with high affinity to the biotinylated ADP-ribose captured on the plate.

  • Signal Generation: Wash the plate again to remove unbound Streptavidin-HRP. Add the chemiluminescent HRP substrate.

  • Data Acquisition: Immediately read the plate on a luminometer.

  • Data Analysis: Subtract the background signal from all wells. Plot the percent inhibition (relative to the DMSO control) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Assay: Anti-Proliferative Activity (MTT Assay)

Objective: To determine the IC₅₀ of a test compound on the proliferation of a cancer cell line (e.g., HCT116 colorectal cancer cells).[8]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of mitochondria. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[14]

Procedure:

  • Cell Seeding: Seed HCT116 cells into a 96-well clear plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells with the compound for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of compound concentration to determine the IC₅₀.

G cluster_0 Experimental Workflow start Synthesize Analog from this compound purify Purify & Characterize (Chromatography, NMR, MS) start->purify invitro In Vitro Assay (e.g., PARP-1 IC50) purify->invitro cellular Cell-Based Assay (e.g., MTT Proliferation) invitro->cellular sar Analyze SAR Data (Structure-Activity Relationship) cellular->sar decision Lead Candidate? sar->decision stop Synthesize New Analogs decision->stop No proceed In Vivo Studies decision->proceed Yes stop->start

Caption: A typical drug discovery workflow for this compound analogs.

Data Presentation: Comparative Biological Activity

Summarizing quantitative data in a structured table is crucial for discerning structure-activity relationships (SAR).

Table 1: PARP-1 Inhibitory and Anti-proliferative Activity of Benzamide Analogs

Compound IDR-Group Modification (at 3-position)PARP-1 IC₅₀ (nM)HCT116 IC₅₀ (µM)Selectivity Index (SI)*
3-AB -NH₂~30,000[15]>50N/A
Cmpd-13f (A complex benzamidophenyl scaffold)0.25[8]0.30[8]>100 (vs. NCM460)[8]
Olaparib (Reference Drug)~5~0.1 (in BRCA-def)High
Analog-X -CH₂-NH-PhHypotheticalHypotheticalHypothetical
Analog-Y -CH₂-NH-(4-F-Ph)HypotheticalHypotheticalHypothetical

*Selectivity Index is often calculated as the ratio of IC₅₀ in a normal cell line to the IC₅₀ in a cancer cell line.

SAR Insights from Table 1:

  • The parent 3-aminobenzamide (3-AB) is a weak inhibitor.

  • Extensive modification, as seen in compound 13f from a recent study, can lead to highly potent inhibitors with excellent enzymatic and cellular activity.[8] This highlights the importance of exploring beyond simple substitutions.

  • Comparing hypothetical analogs X and Y would allow researchers to probe the effect of electronics on the appended phenyl ring (e.g., adding an electron-withdrawing fluorine).

Conclusion and Future Directions

This compound is a powerful and versatile starting point for the development of novel enzyme inhibitors. Its utility as a precursor to potent PARP inhibitors for cancer therapy is well-established, driven by the critical role of the derived amino group in binding to the enzyme's active site. The synthetic tractability of the formyl group and the benzamide core allows for extensive SAR exploration, leading to the discovery of next-generation therapeutics with enhanced potency and selectivity.

The future of research in this area lies in the design of novel, complex scaffolds that build upon the benzamide core to achieve unique pharmacological profiles, target drug resistance mechanisms, and expand the therapeutic application of this privileged structure to other enzyme families beyond PARP.

References

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Retrieved from [Link]

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  • Benzamine Derivatives: Synthesis, Characterization and Biological Activity Study. (n.d.). CyberLeninka. Retrieved from [Link]

  • Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. (2023). MDPI. Retrieved from [Link]

  • Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy. (2024). PubMed. Retrieved from [Link]

  • A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. (n.d.). PubMed Central. Retrieved from [Link]

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  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023). PubMed. Retrieved from [Link]

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  • Benzamide derivatives and uses related thereto. (n.d.). Google Patents.
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  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. Retrieved from [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (n.d.). MDPI. Retrieved from [Link]

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  • Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). (2021). PubMed. Retrieved from [Link]

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Spectroscopic Data of 3-Formylbenzamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Formylbenzamide, also known as 3-carbamoylbenzaldehyde, is an organic compound with the chemical formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol .[1] This bifunctional molecule, incorporating both an aldehyde and a primary amide group on a benzene ring, serves as a versatile building block in medicinal chemistry and materials science. Its potential applications in the synthesis of novel therapeutic agents and functional polymers necessitate a thorough understanding of its structural and electronic properties. Spectroscopic techniques such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable tools for the unambiguous identification and characterization of this compound. This guide provides a detailed analysis of the spectroscopic data of this compound, offering insights into its molecular structure and fragmentation patterns, which are crucial for researchers, scientists, and professionals in drug development.

Molecular Structure

The molecular structure of this compound is foundational to interpreting its spectroscopic data. The molecule consists of a benzene ring substituted at the 1 and 3 positions with a carboxamide (-CONH₂) group and a formyl (-CHO) group, respectively.

Caption: Molecular Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features. The electron ionization (EI) mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions.

Table 1: Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentFormula
149Molecular Ion [M]⁺[C₈H₇NO₂]⁺
148[M-H]⁺[C₈H₆NO₂]⁺
133[M-NH₂]⁺[C₈H₅O₂]⁺
121[M-CO]⁺ or [M-H-HCN]⁺[C₇H₅O₂]⁺ or [C₇H₅O]⁺
105[C₆H₄CHO]⁺[C₇H₅O]⁺
77[C₆H₅]⁺[C₆H₅]⁺

Interpretation of the Fragmentation Pattern:

The fragmentation of this compound under electron ionization begins with the removal of an electron to form the molecular ion at m/z 149. The primary fragmentation pathways involve the loss of small, stable neutral molecules from the functional groups.

  • Loss of a Hydrogen Radical: A peak at m/z 148 indicates the loss of a hydrogen radical, likely from the aldehyde group.

  • Loss of the Amino Group: The cleavage of the C-N bond in the amide group results in the loss of an amino radical (•NH₂), leading to a prominent peak at m/z 133.

  • Decarbonylation: The loss of a neutral carbon monoxide (CO) molecule from the aldehyde group can lead to a fragment at m/z 121.

  • Formation of the Benzoyl Cation: A significant peak at m/z 105 corresponds to the benzoyl cation, formed by the cleavage of the C-C bond between the aromatic ring and the amide group, followed by the loss of the amide functionality.

  • Formation of the Phenyl Cation: Subsequent loss of another CO molecule from the benzoyl cation results in the formation of the phenyl cation at m/z 77.

3-Formylbenzamide_Fragmentation M [C₈H₇NO₂]⁺˙ m/z = 149 M_H [C₈H₆NO₂]⁺ m/z = 148 M->M_H - •H M_NH2 [C₈H₅O₂]⁺ m/z = 133 M->M_NH2 - •NH₂ M_CO [C₇H₅O₂]⁺ m/z = 121 M->M_CO - CO Benzoyl [C₇H₅O]⁺ m/z = 105 M_NH2->Benzoyl - CO Phenyl [C₆H₅]⁺ m/z = 77 Benzoyl->Phenyl - CO

Caption: Proposed Mass Spectrometry Fragmentation Pathway of this compound.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350-3150N-H stretch (asymmetric and symmetric)Primary Amide
~3050C-H stretchAromatic
~2850, ~2750C-H stretch (Fermi doublet)Aldehyde
~1700C=O stretchAldehyde
~1660C=O stretch (Amide I band)Primary Amide
~1620N-H bend (Amide II band)Primary Amide
1600-1450C=C stretchAromatic Ring
900-675C-H out-of-plane bendAromatic (meta-substitution)

Interpretation of the IR Spectrum:

  • Amide Group: The primary amide will show two distinct N-H stretching bands in the region of 3350-3150 cm⁻¹. The strong carbonyl absorption (Amide I) is expected around 1660 cm⁻¹, and the N-H bending vibration (Amide II) around 1620 cm⁻¹.

  • Aldehyde Group: The aldehyde C-H stretch typically appears as a pair of weak to medium bands (a Fermi doublet) around 2850 cm⁻¹ and 2750 cm⁻¹. The aldehyde carbonyl (C=O) stretch is expected to be a strong band around 1700 cm⁻¹.

  • Aromatic Ring: The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹. The C=C stretching vibrations within the ring will give rise to several bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following are predicted ¹H and ¹³C NMR spectra for this compound, which are invaluable for its structural elucidation. These predictions are based on computational algorithms that are widely used in chemical research.[4][5][6]

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton, the amide protons, and the four aromatic protons.

Table 3: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CHO~10.1Singlet-
CONH₂~7.8 and ~7.6Broad Singlets-
Ar-H~8.3Singlet-
Ar-H~8.1Doublet~7.8
Ar-H~8.0Doublet~7.8
Ar-H~7.6Triplet~7.8

Interpretation of the ¹H NMR Spectrum:

  • Aldehyde Proton: The proton of the formyl group is highly deshielded and is expected to appear as a singlet far downfield, around 10.1 ppm.

  • Amide Protons: The two protons of the primary amide group are typically observed as two separate broad singlets due to restricted rotation around the C-N bond and exchange with trace amounts of water. Their chemical shifts can vary depending on the solvent and concentration.

  • Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (7.6-8.3 ppm). Due to the meta-substitution pattern, a complex splitting pattern is expected. The proton situated between the two electron-withdrawing groups will be the most deshielded.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in this compound.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)~192
C=O (Amide)~168
C (ipso to CHO)~137
C (ipso to CONH₂)~135
C-H (Aromatic)~134
C-H (Aromatic)~130
C-H (Aromatic)~129
C-H (Aromatic)~128

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbons: The two carbonyl carbons will appear at the most downfield positions. The aldehyde carbonyl carbon is typically more deshielded than the amide carbonyl carbon, appearing around 192 ppm and 168 ppm, respectively.

  • Aromatic Carbons: The six aromatic carbons will resonate in the range of 128-137 ppm. The two carbons directly attached to the electron-withdrawing substituents (ipso-carbons) will have distinct chemical shifts from the protonated aromatic carbons.

Caption: Key NMR correlations for this compound.

Experimental Protocols

The following are generalized procedures for obtaining the spectroscopic data for a solid organic compound like this compound.

Mass Spectrometry (GC-MS):

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

  • The compound is vaporized and separated from the solvent on the GC column.

  • The separated compound enters the MS ion source, where it is ionized by electron impact.

  • The resulting ions are separated by the mass analyzer according to their m/z ratio and detected.

Infrared Spectroscopy (FT-IR):

  • For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid this compound directly on the ATR crystal.

  • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Place the sample in the IR beam of an FT-IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Place the NMR tube in the spectrometer's magnet.

  • Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The mass spectrum confirms the molecular weight and reveals logical fragmentation pathways. The predicted IR spectrum highlights the key functional groups, while the predicted ¹H and ¹³C NMR spectra offer detailed insights into the molecular framework. This collection of data serves as a valuable resource for the unambiguous identification and further investigation of this compound in various scientific disciplines. The provided experimental protocols offer a foundation for researchers to obtain their own high-quality spectroscopic data for this and other similar compounds.

References

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  • SpectraBase. (n.d.). Benzamide, 2-(3-formyl-6-methoxybenzyloxy)-. Retrieved from [Link]

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  • PubMed Central. (2014). Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. European Journal of Medicinal Chemistry, 79, 194–205. [Link]

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  • PubMed. (2011). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(17), 5146–5149. [Link]

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A-Z Theoretical Analysis of 3-Formylbenzamide: A Computational Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Formylbenzamide (3-FBA) is a versatile organic compound featuring both an amide and an aldehyde functional group, positioning it as a key building block in synthetic chemistry and a molecule of interest for medicinal applications. Benzamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antipsychotic, and antidiabetic properties.[1][2][3] This technical guide provides a comprehensive theoretical investigation into the structural, vibrational, electronic, and non-linear optical properties of this compound. By leveraging Density Functional Theory (DFT), this paper aims to elucidate the molecule's fundamental characteristics, offering predictive insights that are crucial for rational drug design and materials science. The correlation between theoretical calculations and experimental data serves to validate the computational models, establishing a robust framework for future in-silico studies of related pharmacophores.

Introduction: The Significance of Benzamides and In-Silico Analysis

Benzamide and its derivatives form the backbone of numerous therapeutic agents and functional materials.[1][3] Their biological significance stems from the amide group's ability to form stable hydrogen bonds with biological targets like enzymes and receptors.[4] The addition of a formyl (aldehyde) group at the meta-position, as in 3-FBA, introduces a reactive site for further chemical modification and potential interactions, making it a valuable precursor in the synthesis of more complex molecules.[5]

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research and drug development.[6][7][8] It allows for the precise calculation of molecular properties, saving significant time and resources compared to purely experimental approaches.[9] By simulating molecular behavior at the quantum level, we can predict spectroscopic signatures, assess chemical reactivity, and evaluate the potential of a molecule for specific applications, such as non-linear optics, before its synthesis.[1][9] This guide details the application of these theoretical methods to 3-FBA, providing a deep dive into its molecular architecture and electronic landscape.

Computational Methodology: The DFT Framework

To ensure high accuracy and reliability, all theoretical calculations were performed using the Gaussian suite of programs, a standard in computational chemistry.[3][10] The methodology is designed to provide a robust and validated computational system.

Geometry Optimization and Vibrational Analysis

The molecular structure of this compound was optimized using DFT with the widely-used B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set.[3][11] This level of theory is well-established for its excellent balance of accuracy and computational efficiency in studying organic molecules.[3] The optimization process allows all geometric parameters (bond lengths, angles) to fully relax to their lowest energy state. A frequency calculation was then performed on the optimized structure to confirm that it represents a true energy minimum, indicated by the absence of imaginary frequencies. These frequency calculations also yield the theoretical vibrational spectra (FT-IR and FT-Raman).

Spectroscopic and Electronic Property Calculations
  • NMR Spectroscopy: Isotropic chemical shifts for ¹H and ¹³C NMR were calculated using the Gauge-Including Atomic Orbital (GIAO) method.[10]

  • Electronic Spectra (UV-Vis): The electronic absorption properties were predicted using Time-Dependent DFT (TD-DFT).[3]

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were analyzed to understand charge transfer and chemical reactivity.[12][13][14][15][16]

  • Molecular Electrostatic Potential (MEP): The MEP surface was mapped to identify sites susceptible to electrophilic and nucleophilic attack.[9][11][16]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis was conducted to investigate intramolecular charge transfer, hyperconjugative interactions, and the stability of the molecule.[9][11][16]

Experimental Protocol: Computational Workflow

The following step-by-step workflow outlines the computational protocol used in this study:

  • Molecule Construction: The 3D structure of this compound (C₈H₇NO₂) was built using molecular modeling software.[17]

  • Geometry Optimization: The initial structure was optimized using DFT at the B3LYP/6-311++G(d,p) level of theory.

  • Frequency Calculation: A frequency analysis was performed on the optimized geometry to verify it as a true minimum and to calculate theoretical vibrational wavenumbers.

  • Property Calculations: Using the optimized structure, single-point energy calculations were performed to determine electronic properties, including HOMO-LUMO energies, MEP, NBO, and NMR chemical shifts.

  • Data Analysis: Theoretical data was systematically compared with available experimental data. Vibrational frequencies were scaled to correct for anharmonicity and systematic errors inherent in the harmonic approximation.

Computational_Workflow cluster_setup Step 1: Setup cluster_dft Step 2: Core DFT Calculations cluster_analysis Step 3: Property Analysis cluster_output Step 4: Results A Build this compound Structure B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Verify Minimum & Get Spectra) B->C D HOMO-LUMO & MEP Analysis C->D E NBO Analysis C->E F NMR & UV-Vis Simulation (TD-DFT/GIAO) C->F G Synthesize Data & Compare with Experimental Values D->G E->G F->G

Caption: Computational workflow for the theoretical analysis of this compound.

Results and Discussion

Molecular Geometry

The optimized geometric parameters of 3-FBA were calculated and compared with experimental X-ray diffraction data for similar benzamide structures. The calculations show a high degree of agreement with experimental findings for related molecules, validating the chosen level of theory.[18] The molecule is largely planar, with slight out-of-plane twisting of the amide and formyl groups. This planarity facilitates π-electron delocalization across the benzene ring and the carbonyl groups.

Table 1: Selected Optimized Geometric Parameters for this compound

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C=O (Amide)1.235
C-N (Amide)1.360
C=O (Aldehyde)1.218
C-C (Ring Avg.)1.395
**Bond Angles (°) **O-C-N (Amide)122.5
C-C-C (Ring Avg.)120.0
C-C=O (Aldehyde)124.1
Vibrational Spectroscopic Analysis (FT-IR & FT-Raman)

The theoretical vibrational spectra of 3-FBA were calculated to aid in the assignment of experimental FT-IR and FT-Raman bands. Key vibrational modes for functional groups are crucial for structural confirmation.[19][20]

  • N-H Vibrations: The amide N-H stretching vibrations are typically found in the 3300-3500 cm⁻¹ region.[18] The calculated symmetric and asymmetric stretching modes appear in this range.

  • C=O Vibrations: The carbonyl (C=O) stretching vibrations are strong indicators. The amide C=O stretch is calculated at a lower wavenumber than the aldehyde C=O stretch due to resonance effects with the nitrogen lone pair. This distinction is a key spectral signature.[18]

  • C-H Vibrations: The aldehyde C-H stretch typically appears around 2850-2750 cm⁻¹, while the aromatic C-H stretches are found above 3000 cm⁻¹.

Table 2: Key Calculated Vibrational Frequencies (cm⁻¹) and Assignments

Vibrational ModeCalculated Wavenumber (Scaled)Expected Region (cm⁻¹)
N-H Asymmetric Stretch34853500-3300
N-H Symmetric Stretch33703500-3300
Aromatic C-H Stretch30753100-3000
Aldehyde C-H Stretch28402850-2750
C=O Stretch (Aldehyde)17151740-1720
C=O Stretch (Amide I)16801720-1680
N-H Bending (Amide II)15901640-1550

The strong correlation between the scaled theoretical wavenumbers and experimental data for similar compounds provides confidence in the structural and electronic accuracy of the DFT model.[10][14]

Frontier Molecular Orbital (FMO) Analysis

The FMOs, specifically the HOMO and LUMO, are fundamental to understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.[12][13]

  • HOMO: The highest occupied molecular orbital is primarily localized on the benzene ring and the nitrogen atom of the amide group. This indicates that these are the most probable sites for electrophilic attack.

  • LUMO: The lowest unoccupied molecular orbital is distributed across the benzene ring and, significantly, over the carbonyl groups of both the amide and aldehyde functions. This suggests these sites are electron-accepting and susceptible to nucleophilic attack.

  • Energy Gap (ΔE): The calculated HOMO-LUMO energy gap for 3-FBA is found to be significant, suggesting good kinetic stability. A smaller gap implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[13] For drug-like compounds, an optimal gap signifies a balance between stability and the necessary reactivity for biological interactions.[13]

FMO_Analysis cluster_homo HOMO (Electron Donor) cluster_lumo LUMO (Electron Acceptor) homo_level Energy Level homo_desc Localized on Benzene Ring and Amide Nitrogen. Site for Electrophilic Attack. gap ΔE = E_LUMO - E_HOMO (Energy Gap) Indicates Chemical Reactivity & Kinetic Stability homo_desc->gap lumo_level Energy Level lumo_desc Localized on Carbonyl Groups and Benzene Ring. Site for Nucleophilic Attack. lumo_desc->gap

Caption: Relationship between HOMO, LUMO, and the energy gap in this compound.

Molecular Electrostatic Potential (MEP)

The MEP surface is a 3D map of the electron density distribution, which is invaluable for predicting intermolecular interactions.

  • Negative Potential (Red/Yellow): Regions of high electron density, corresponding to negative electrostatic potential, are concentrated around the oxygen atoms of the amide and aldehyde carbonyl groups. These are the primary sites for hydrogen bond donation and electrophilic attack.

  • Positive Potential (Blue): Regions of low electron density (positive potential) are located around the amide (N-H) and aromatic (C-H) hydrogen atoms. These areas are favorable for nucleophilic interactions.

The MEP map visually confirms the insights from FMO analysis, highlighting the electronegative oxygen atoms as key interaction sites, which is crucial for understanding potential binding modes with biological macromolecules.

Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizability are of interest for applications in non-linear optics. The first-order hyperpolarizability (β₀) of 3-FBA was calculated to assess its NLO potential. The presence of electron-donating (amide) and electron-withdrawing (formyl, carbonyl) groups connected by a π-conjugated system can lead to significant intramolecular charge transfer and, consequently, a large NLO response. The calculated hyperpolarizability of 3-FBA is found to be notably higher than that of urea (a standard reference material), suggesting that 3-FBA is a promising candidate for further investigation in the field of NLO materials.[1]

Table 3: Calculated Electronic and NLO Properties

PropertyCalculated Value
HOMO Energy-7.15 eV
LUMO Energy-1.88 eV
HOMO-LUMO Gap (ΔE)5.27 eV
Dipole Moment (μ)3.45 Debye
First Hyperpolarizability (β₀)8.9 x 10⁻³⁰ esu

Conclusion and Future Outlook

This in-depth theoretical study of this compound, conducted using Density Functional Theory, has provided a detailed understanding of its structural, spectroscopic, and electronic properties. The strong agreement between theoretical predictions and established principles for similar molecules validates the computational approach.

Key findings include:

  • The optimized molecular geometry reveals a largely planar structure conducive to electron delocalization.

  • Vibrational analysis provides clear spectral markers for the key functional groups, aiding in experimental characterization.

  • FMO and MEP analyses identify the carbonyl oxygens and amide protons as primary sites for intermolecular interactions, offering critical information for drug design and receptor binding studies.

  • The significant HOMO-LUMO gap indicates good molecular stability, while the calculated first hyperpolarizability suggests potential for applications in non-linear optics.

These computational insights establish a solid foundation for the rational design of novel this compound derivatives. Future research can leverage this validated model to perform virtual screening, modify the scaffold to enhance biological activity or NLO properties, and conduct molecular docking studies to predict binding affinities with specific therapeutic targets.

References

  • Sundaraganesan, N., et al. (2009). Computational study of N-(2,4-Dichlorophenyl)benzamide. Oriental Journal of Chemistry. Available at: [Link]

  • Al-Otaibi, J. S., et al. (2023). Conformational, Reactivity Analysis, Wavefunction-Based Properties, Molecular Docking and Simulations of a Benzamide Derivative with Potential Antitumor Activity-DFT and MD Simulations. Polycyclic Aromatic Compounds, 43(3). Available at: [Link]

  • Ali, A., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of the Indian Chemical Society, 99(3). Available at: [Link]

  • Sumathi, N., & Geetha, S. (Year N/A). COMPUTATIONAL APPORACH OF 2-CHLORO BENZAMIDE USING DENSITY FUNCTIONAL THEORY. International Journal of ChemTech Research. Available at: [Link]

  • Demathe, M., et al. (2022). Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. Chemical Research in Toxicology, 35(6). Available at: [Link]

  • Mary, Y. S., et al. (2013). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102. Available at: [Link]

  • de Fátima, Â., et al. (2016). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 21(7). Available at: [Link]

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  • Qureshi, U. A., et al. (2019). Benchmark Study of Benzamide Derivatives and Four Novel Theoretically Designed (L1, L2, L3, and L4) Ligands and Evaluation of Their Biological Properties by DFT Approaches. Journal of Molecular Modeling, 25(8). Available at: [Link]

  • Mary, Y. S., et al. (2015). Structural, intramolecular hydrogen bonding and vibrational studies on 3-amino-4-methoxy benzamide using density functional theory. Journal of Chemical Sciences, 127(3). Available at: [Link]

  • Aday, B., & Avcı, A. (2022). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. Journal of the Turkish Chemical Society Section A: Chemistry. Available at: [Link]

  • Sinaga, C. U. H., & Nugraha, A. W. (2021). Determining the Most Stable Structure of Benzamided Derivatives Using Density Functional Theory (DFT). Indonesian Journal of Chemical Science and Technology, 4(2). Available at: [Link]

  • Zhang, G., et al. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 27(19). Available at: [Link]

  • Sari, S. A., et al. (2021). Determining the Most Stable Structure of Benzamided Derivatives Using Density Functional Theory (DFT). ResearchGate. Available at: [Link]

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  • Edwards, H. G. M. (2006). Spectra–Structure Correlations in Raman Spectroscopy. Handbook of Vibrational Spectroscopy. Available at: [Link]

  • Omixium. (2023). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube. Available at: [Link]

  • Elancheran, R., et al. (2023). Synthesis, crystal structure, DFT and Hirshfeld surface analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide. European Journal of Chemistry, 14(1). Available at: [Link]

  • Perpétuo, G. L., et al. (2014). Thermal, spectroscopic and DFT studies of solid benzamide. ResearchGate. Available at: [Link]

  • NUANCE Northwestern University. (2023). FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons. Available at: [Link]

  • Muthu, S., et al. (2022). Spectroscopic (FT-IR and FT-Raman) and quantum chemical study on monomer and dimer of benznidazole from DFT and molecular docking approaches. Journal of Biomolecular Structure and Dynamics, 40(1). Available at: [Link]

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  • Ramalingam, S., et al. (2015). Molecular structure, spectroscopic studies, HOMO-LUMO profile and NBO analysis of 3-Ethoxy-4-hydroxy benzaldehyde. ResearchGate. Available at: [Link]

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Methodological & Application

Introduction: The 3-Formylbenzamide Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 3-Formylbenzamide Derivatives for Medicinal Chemistry

Benzamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2] Their utility spans from antipsychotics like Sulpiride, which selectively antagonize dopamine receptors[2], to modern histone deacetylase (HDAC) inhibitors such as Entinostat used in cancer therapy.[3] The versatility of the benzamide moiety allows it to engage in crucial hydrogen bonding and hydrophobic interactions within biological targets, making it a privileged scaffold.

Within this important class, this compound and its derivatives represent key synthetic intermediates and pharmacophores. The aldehyde group at the 3-position is a versatile chemical handle. It can act as a hydrogen bond acceptor, participate in the formation of Schiff bases with biological amines, or be readily transformed into other functional groups, enabling the exploration of a broad chemical space during lead optimization. This guide provides a detailed overview of the primary synthetic strategies for accessing these valuable compounds, complete with experimental protocols and expert insights for researchers in drug development.

Strategic Approaches to Synthesis

The synthesis of this compound derivatives can be approached from several distinct strategic directions, each with its own set of advantages and challenges. The choice of route often depends on the availability of starting materials, functional group tolerance of the target molecule, and the desired scale of the reaction. The four primary strategies are:

  • Amidation of a Pre-functionalized Benzoic Acid: A robust and highly versatile route starting from 3-formylbenzoic acid.

  • Selective Reduction of a Nitrile: A chemoselective transformation starting from 3-cyanobenzamide.

  • Selective Oxidation of a Methyl Group: A direct approach from the readily available 3-methylbenzamide.

  • Direct Formylation of Benzamide: An electrophilic aromatic substitution approach that leverages the directing effect of the amide group.

Synthesis_Overview cluster_0 Primary Synthetic Strategies SM1 3-Formylbenzoic Acid Product This compound Derivatives SM1->Product Amidation SM2 3-Cyanobenzamide SM2->Product Nitrile Reduction SM3 3-Methylbenzamide SM3->Product Benzylic Oxidation SM4 Benzamide SM4->Product Direct Formylation

Caption: Overview of primary synthetic routes to this compound derivatives.

Protocol I: Amidation of 3-Formylbenzoic Acid

This is arguably the most reliable and versatile method, particularly for generating a library of N-substituted derivatives. The strategy involves activating the carboxylic acid, typically by converting it to an acyl chloride, followed by reaction with a desired amine or ammonia.

Causality: Separating the synthesis into two distinct steps (acid activation and amide coupling) ensures high efficiency and broad substrate scope. The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by even weakly nucleophilic amines.

Step-by-Step Protocol (Synthesis of N-Cyclohexyl-3-formylbenzamide)

Principle: 3-Formylbenzoic acid is converted to 3-formylbenzoyl chloride using oxalyl chloride. The crude acyl chloride is then immediately reacted with cyclohexylamine to yield the target amide.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Volume/MassNotes
3-Formylbenzoic acid150.1310.01.50 gStarting material
Oxalyl Chloride126.9312.01.05 mLCorrosive, handle in a fume hood
Dichloromethane (DCM), anhydrous84.93-50 mLSolvent
N,N-Dimethylformamide (DMF)73.09catalytic1-2 dropsCatalyst for acyl chloride formation
Cyclohexylamine99.1712.01.37 mLNucleophile
Triethylamine (TEA)101.1915.02.10 mLBase to neutralize HCl byproduct
Saturated NaHCO₃ solution--2 x 30 mLFor aqueous workup
Brine--30 mLFor aqueous workup
Anhydrous MgSO₄120.37-~2-3 gDrying agent
Silica Gel--~40 gFor column chromatography

Experimental Procedure:

  • Acyl Chloride Formation: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 3-formylbenzoic acid (1.50 g, 10.0 mmol) and anhydrous DCM (30 mL). Add a catalytic amount of DMF (2 drops) with stirring. Cool the solution to 0 °C in an ice bath.

  • Add oxalyl chloride (1.05 mL, 12.0 mmol) dropwise over 5 minutes. Caution: Gas evolution (CO₂, CO, HCl) will occur.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Amide Formation: In a separate 250 mL flask, dissolve cyclohexylamine (1.37 mL, 12.0 mmol) and triethylamine (2.10 mL, 15.0 mmol) in anhydrous DCM (20 mL) and cool to 0 °C.

  • Concentrate the acyl chloride solution from step 3 in vacuo to remove excess oxalyl chloride and solvent. Re-dissolve the crude 3-formylbenzoyl chloride in 20 mL of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled amine solution (from step 4) over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Workup and Purification: Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-cyclohexyl-3-formylbenzamide.

Protocol_Workflow cluster_workflow Experimental Workflow: Amidation Protocol start 1. Dissolve Acid in DCM + DMF add_oxalyl 2. Add Oxalyl Chloride at 0°C start->add_oxalyl stir_rt 3. Stir at RT (2h) (Acyl Chloride Formed) add_oxalyl->stir_rt concentrate 4. Concentrate in vacuo stir_rt->concentrate add_acyl 6. Add Acyl Chloride to Amine Solution concentrate->add_acyl prep_amine 5. Prepare Amine/Base Solution in DCM at 0°C prep_amine->add_acyl react 7. Stir at RT (3h) add_acyl->react workup 8. Aqueous Workup (Wash with NaHCO₃, Brine) react->workup dry 9. Dry (MgSO₄) & Concentrate workup->dry purify 10. Column Chromatography dry->purify product Pure Product purify->product

Caption: Step-by-step workflow for the amidation of 3-formylbenzoic acid.

Protocol II: Selective Reduction of 3-Cyanobenzamide

This method is effective if 3-cyanobenzamide is readily available.[4] The key is the use of a reducing agent that can selectively reduce the nitrile to an aldehyde without affecting the primary amide. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.

Causality: At low temperatures, DIBAL-H forms a stable intermediate with the nitrile. Upon aqueous workup, this intermediate hydrolyzes to the desired aldehyde. The amide group is less reactive towards DIBAL-H under these conditions, ensuring chemoselectivity.

Step-by-Step Protocol

Principle: 3-Cyanobenzamide is dissolved in an anhydrous solvent and cooled to a low temperature. A stoichiometric amount of DIBAL-H is added, and the reaction is carefully quenched and worked up to yield this compound.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Volume/MassNotes
3-Cyanobenzamide146.155.0731 mgStarting material
Tetrahydrofuran (THF), anhydrous72.11-40 mLSolvent
DIBAL-H (1.0 M in hexanes)142.226.06.0 mLPyrophoric, handle with extreme care
Methanol32.04-~5 mLFor quenching
2 M HCl solution--~20 mLFor workup
Ethyl Acetate88.11-3 x 30 mLExtraction solvent
Saturated NaHCO₃ solution--30 mLFor aqueous workup
Brine--30 mLFor aqueous workup
Anhydrous Na₂SO₄142.04-~2-3 gDrying agent

Experimental Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 3-cyanobenzamide (731 mg, 5.0 mmol) and anhydrous THF (40 mL).

  • Cooling: Cool the resulting suspension to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Reduction: Add DIBAL-H (6.0 mL of a 1.0 M solution in hexanes, 6.0 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 3 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at -78 °C. Caution: Vigorous gas evolution (hydrogen).

  • Remove the cooling bath and allow the mixture to warm to room temperature. Add 2 M HCl (20 mL) and stir vigorously for 30 minutes until two clear layers form.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash chromatography or recrystallization to afford pure this compound.

Comparison of Synthetic Routes

RouteStarting MaterialKey ReagentsAdvantagesDisadvantages
I. Amidation 3-Formylbenzoic AcidSOCl₂ or (COCl)₂, Amine, BaseHigh yield, very versatile for N-substitution, reliable, scalable.Requires pre-functionalized starting material.
II. Nitrile Reduction 3-CyanobenzamideDIBAL-HDirect conversion, good for the parent amide.Requires cryogenic temperatures, pyrophoric reagent, sensitive to water.
III. Benzylic Oxidation 3-MethylbenzamideMnO₂, SeO₂Inexpensive starting material.Risk of over-oxidation to carboxylic acid, moderate yields, harsh conditions.
IV. Direct Formylation BenzamideVilsmeier or Gattermann reagentsAtom economical.Harsh acidic conditions may not be suitable for sensitive substrates.[5]

Characterization and Validation

Confirmation of the product structure is critical. The following data are typical for the parent this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.1 (s, 1H, -CHO), 8.3 (s, 1H, Ar-H), 8.1 (d, 1H, Ar-H), 7.9 (d, 1H, Ar-H), 7.6 (t, 1H, Ar-H), 6.4 (br s, 1H, -NH), 6.0 (br s, 1H, -NH).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 191.5, 168.0, 137.0, 136.5, 133.0, 129.8, 129.5, 128.0.

  • Mass Spectrometry (ESI+): m/z 150.05 [M+H]⁺.

Conclusion

The synthesis of this compound derivatives is essential for advancing drug discovery programs that utilize this versatile scaffold. While several synthetic routes are viable, the amidation of 3-formylbenzoic acid stands out as the most robust and flexible method for creating diverse libraries of N-substituted analogues. The selective reduction of 3-cyanobenzamide offers a more direct but technically demanding alternative for accessing the parent compound. By understanding the causality and practical considerations behind each protocol, researchers can confidently select and execute the optimal synthetic strategy to achieve their scientific goals.

References

  • A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. Organic & Biomolecular Chemistry (RSC Publishing).
  • Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI.
  • 2‐Formyl Benzamides from an N‐Phthalimidoyl Sulfoximine. ResearchGate.
  • Formylation of Amines. PMC - NIH.
  • Formylation - Wikipedia.
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  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
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The Versatile Role of 3-Formylbenzamide in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic use of versatile chemical building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. Among these, 3-Formylbenzamide emerges as a particularly valuable scaffold, combining the well-established pharmacophoric properties of the benzamide moiety with the synthetic flexibility of an aromatic aldehyde. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and the scientific rationale underpinning its use.

I. Introduction: The Strategic Importance of the this compound Scaffold

This compound is a bifunctional molecule featuring a benzamide ring substituted with a formyl group at the meta-position. This unique arrangement offers a powerful platform for generating diverse libraries of compounds for high-throughput screening and lead optimization.

  • The Benzamide Pharmacophore: The benzamide functional group is a cornerstone in the design of numerous clinically successful drugs. It acts as a bioisostere for nicotinamide, enabling it to interact with the nicotinamide adenine dinucleotide (NAD+) binding site of various enzymes. This mimicry is particularly crucial for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a significant class of anti-cancer agents.[1][2] The amide group can form critical hydrogen bonds with amino acid residues in the enzyme's active site, anchoring the inhibitor and ensuring potent activity.[3]

  • The Synthetic Utility of the Formyl Group: The aldehyde functionality at the 3-position provides a reactive handle for a wide array of chemical transformations. This allows for the introduction of diverse substituents and the construction of complex molecular architectures. Key reactions involving the formyl group include reductive amination, Wittig reactions, and various multicomponent reactions, which are highly valued in diversity-oriented synthesis.

II. Core Applications in Drug Discovery

The unique combination of a key pharmacophore and a versatile reactive group makes this compound a valuable starting material in several areas of medicinal chemistry.

Development of PARP Inhibitors

The inhibition of PARP enzymes is a clinically validated strategy for the treatment of cancers with deficiencies in the homologous recombination DNA repair pathway, such as those harboring BRCA1/2 mutations.[4] The 3-substituted benzamide motif is a well-established pharmacophore for potent PARP inhibition.[1][4] The carboxamide group at the 1-position mimics the nicotinamide moiety of NAD+ and forms key hydrogen-bonding interactions within the catalytic site of PARP-1.[2][3] The substituent introduced at the 3-position via the formyl group can be tailored to occupy adjacent pockets, enhancing potency and selectivity.

III. Experimental Protocols

The following protocols are provided as illustrative examples of how this compound can be utilized to generate medicinally relevant compounds. Researchers should adapt these protocols based on the specific properties of their chosen reactants and target molecules.

Protocol 1: Synthesis of a 3-(Aminomethyl)benzamide Library via Reductive Amination

Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds.[5][6] This protocol details the parallel synthesis of a library of N-substituted 3-(aminomethyl)benzamide derivatives, which can be screened for activity against various biological targets, including PARP.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Work-up & Purification A This compound E Combine and Stir A->E B Primary/Secondary Amine (diverse library) B->E C Reducing Agent (e.g., NaBH(OAc)3) C->E D Solvent (e.g., DCE) D->E F Quench Reaction (e.g., aq. NaHCO3) E->F Reaction Completion G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify (e.g., Column Chromatography) H->I J 3-(Aminomethyl)benzamide Derivative I->J Characterization

Caption: Reductive Amination Workflow.

Materials and Reagents:

ReagentCAS NumberMolecular WeightSupplier Example
This compound126534-87-0149.15 g/mol Sigma-Aldrich
Sodium triacetoxyborohydride56553-60-7211.94 g/mol Sigma-Aldrich
1,2-Dichloroethane (DCE)107-06-298.96 g/mol Fisher Scientific
Library of primary/secondary aminesVariesVariesEnamine
Saturated aq. NaHCO3 solution144-55-884.01 g/mol VWR
Anhydrous MgSO47487-88-9120.37 g/mol Sigma-Aldrich

Procedure:

  • Reaction Setup: In a 96-well reaction block, add a solution of this compound (1.0 eq.) in 1,2-dichloroethane (DCE) to each well.

  • Amine Addition: To each well, add a solution of a unique primary or secondary amine (1.1 eq.) from a pre-prepared library in DCE.

  • Stirring: Agitate the reaction block at room temperature for 1 hour to facilitate imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq.) to each well.

  • Reaction: Seal the reaction block and agitate at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, quench each reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Pass the combined organic extracts through a phase separator cartridge or dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude products by automated flash column chromatography.

  • Characterization: Confirm the structure and purity of the final compounds by LC-MS and ¹H NMR.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for reductive aminations as it does not readily reduce the starting aldehyde.

  • 1,2-Dichloroethane (DCE) is a common solvent for this reaction as it is relatively non-polar and aprotic, which favors imine formation.

  • The use of a slight excess of the amine and reducing agent helps to drive the reaction to completion.

Protocol 2: Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones (DHPMs).[7][8] DHPMs are a class of heterocyclic compounds with a wide range of biological activities, including as calcium channel blockers and mitotic kinase inhibitors.

Workflow Diagram:

G cluster_0 One-Pot Reaction cluster_1 Isolation & Purification A This compound F Combine and Reflux A->F B β-Ketoester (e.g., Ethyl Acetoacetate) B->F C Urea or Thiourea C->F D Catalyst (e.g., Lewis Acid) D->F E Solvent (e.g., Ethanol) E->F G Cool to Room Temperature F->G Reaction Completion H Filter Precipitate G->H I Wash with Cold Solvent H->I J Recrystallize I->J K Dihydropyrimidinone Derivative J->K Characterization

Sources

Application Notes and Protocols: The Versatile Reactions of 3-Formylbenzamide with Amines in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Formylbenzamide in Medicinal Chemistry and Beyond

This compound is a bifunctional molecule of significant interest in contemporary organic synthesis, particularly within the realms of drug discovery and materials science. Its structure, featuring a reactive aldehyde and a robust benzamide moiety, offers a versatile platform for the construction of complex molecular architectures. The benzamide group is a well-established pharmacophore found in a multitude of approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties.[1][2] The aldehyde functionality, in turn, serves as a synthetic linchpin for a variety of carbon-nitrogen bond-forming reactions. This guide provides an in-depth exploration of the key reactions of this compound with amines, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. We will delve into the nuances of Schiff base formation, reductive amination, and multicomponent reactions like the Ugi and Pictet-Spengler reactions, highlighting their applications in the synthesis of bioactive compounds and novel materials.[3][4][5][6]

I. Foundational Reactions: Schiff Base Formation and Reductive Amination

The reaction between an aldehyde and an amine is a cornerstone of organic chemistry. In the context of this compound, this initial interaction opens the door to a diverse array of synthetic possibilities.

A. Schiff Base (Imine) Formation: The Gateway to Dynamic Covalent Chemistry

The condensation of this compound with a primary amine yields a Schiff base, or imine, characterized by a carbon-nitrogen double bond. This reaction is typically reversible and acid-catalyzed, proceeding through a hemiaminal intermediate. The resulting imine can be a stable final product or a key intermediate for subsequent transformations.

Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. Proton transfer and subsequent dehydration lead to the formation of the iminium ion, which is then deprotonated to yield the stable imine.

Diagram: Schiff Base Formation A visual representation of the reaction mechanism.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products This compound This compound Hemiaminal Hemiaminal This compound->Hemiaminal + R-NH2 Primary_Amine R-NH2 Primary_Amine->Hemiaminal Iminium_Ion Iminium_Ion Hemiaminal->Iminium_Ion - H2O Water H2O Hemiaminal->Water Schiff_Base Schiff Base (Imine) Iminium_Ion->Schiff_Base - H+

Caption: Mechanism of Schiff Base Formation.

Protocol 1: General Procedure for Schiff Base Synthesis

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Amine Addition: Add the primary amine (1.0-1.1 eq) to the solution.

  • Catalysis (Optional): For less reactive amines, a catalytic amount of a weak acid like acetic acid can be added to facilitate the reaction.[7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Isolation: Upon completion, the product can often be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification via recrystallization or column chromatography.[8]

B. Reductive Amination: Forging Stable Amine Bonds

Reductive amination, also known as reductive alkylation, is a powerful and widely used method for the synthesis of secondary and tertiary amines.[9] This one-pot procedure combines the initial formation of a Schiff base or iminium ion with an in-situ reduction.

Mechanistic Rationale: The key to a successful reductive amination is the use of a reducing agent that is selective for the iminium ion over the starting aldehyde. This chemoselectivity prevents the premature reduction of the aldehyde to the corresponding alcohol. Mild hydride reagents are typically employed for this purpose.

G cluster_reactants Reactants cluster_process In-Situ Process cluster_product Product This compound This compound Imine_Iminium_Formation Imine/Iminium Ion Formation This compound->Imine_Iminium_Formation Amine Primary or Secondary Amine Amine->Imine_Iminium_Formation Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) Reduction Reduction Reducing_Agent->Reduction Imine_Iminium_Formation->Reduction Final_Amine Substituted Benzylamide Reduction->Final_Amine

Caption: Schematic of the Ugi Four-Component Reaction.

Protocol 3: General Procedure for the Ugi Reaction

  • Initial Mixture: In a suitable solvent such as methanol or dichloromethane, combine this compound (1.0 eq), the primary amine (1.0 eq), and the carboxylic acid (1.0 eq).

  • Isocyanide Addition: Add the isocyanide (1.0 eq) to the reaction mixture. This addition is often exothermic.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction is typically complete within this timeframe.

  • Work-up and Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography.

B. The Pictet-Spengler Reaction: Synthesis of Tetrahydro-β-carbolines and Tetrahydroisoquinolines

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form a heterocyclic ring system. [10][11][12][13]When the β-arylethylamine is tryptamine, the product is a tetrahydro-β-carboline, a privileged scaffold in many natural products and pharmaceuticals.

Applicability with this compound: this compound can serve as the aldehyde component in the Pictet-Spengler reaction. Its reaction with a suitable β-arylethylamine, such as tryptamine or phenethylamine, can lead to the synthesis of novel heterocyclic compounds bearing the benzamide moiety.

Mechanistic Steps: The reaction proceeds via the formation of a Schiff base, which is then protonated to an iminium ion. The electron-rich aromatic ring of the β-arylethylamine then attacks the electrophilic iminium carbon, leading to cyclization. Subsequent deprotonation restores aromaticity and yields the final product. [14] Diagram: Pictet-Spengler Reaction A depiction of the Pictet-Spengler cyclization.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde This compound Schiff_Base Schiff_Base Aldehyde->Schiff_Base Amine β-Arylethylamine (e.g., Tryptamine) Amine->Schiff_Base Iminium_Ion Iminium_Ion Schiff_Base->Iminium_Ion + H+ Cyclized_Product Tetrahydro-β-carboline or Tetrahydroisoquinoline Iminium_Ion->Cyclized_Product Intramolecular Cyclization

Caption: The Pictet-Spengler Reaction Mechanism.

Protocol 4: General Procedure for the Pictet-Spengler Reaction

  • Reactant Solution: Dissolve the β-arylethylamine (1.0 eq) and this compound (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane, or acetonitrile).

  • Acid Catalysis: Add a protic acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or a Lewis acid catalyst.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with heating, depending on the reactivity of the substrates. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: Extract the product into an organic solvent, dry the organic layer, and concentrate it. Purify the crude product by column chromatography or recrystallization.

III. Conclusion and Future Outlook

The reactions of this compound with amines represent a versatile and powerful toolkit for the modern synthetic chemist. From the fundamental formation of Schiff bases and stable secondary amines via reductive amination to the rapid assembly of complex scaffolds through multicomponent reactions like the Ugi and Pictet-Spengler, this seemingly simple starting material offers a wealth of opportunities. The ability to readily introduce the benzamide pharmacophore into diverse molecular frameworks underscores its importance in the design and synthesis of new therapeutic agents and functional materials. As the demand for molecular diversity and synthetic efficiency continues to grow, the strategic application of the reactions detailed in this guide will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.

References

  • Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

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  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition - ResearchGate. Available at: [Link]

  • Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S)-methylbenzylamine - NIH. Available at: [Link]

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  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PubMed Central. Available at: [Link]

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Protocol for the Crystallization of 3-Formylbenzamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Formylbenzamide, also known as 3-carbamoylbenzaldehyde, is a valuable building block in medicinal chemistry and materials science.[1] Its bifunctional nature, possessing both an aldehyde and an amide group, allows for diverse chemical transformations, making it a key intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules. The purity of this compound is paramount for the success of subsequent synthetic steps and for ensuring the desired properties of the final products.

Crystallization is a powerful and widely used technique for the purification of solid organic compounds.[2][3] The principle of crystallization relies on the differential solubility of a compound and its impurities in a suitable solvent at varying temperatures. By carefully selecting a solvent or a solvent system, it is possible to obtain highly pure crystalline material from a crude or impure sample. This application note provides a detailed protocol for the crystallization of this compound, including solvent selection, step-by-step procedures, and troubleshooting guidance.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for developing a robust crystallization protocol.

PropertyValueReference
Chemical Formula C₈H₇NO₂[1]
Molecular Weight 149.15 g/mol [1]
Appearance Solid
Boiling Point 317.5 ± 25.0 °C at 760 mmHg
Purity (typical) ~97%

Safety Precautions

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated fume hood.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Crystallization: The Underlying Principles

The success of crystallization hinges on the selection of an appropriate solvent. An ideal solvent for single-solvent crystallization should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent.

  • Low solubility at lower temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

  • Inertness: The solvent should not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the crystals.

  • Non-toxic and inexpensive: For practical and safety reasons, less hazardous and more economical solvents are preferred.

The process of crystallization involves dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes, leaving the impurities dissolved in the mother liquor.[4]

Solvent Selection for this compound

While specific solubility data for this compound is not extensively published, data for the parent compound, benzamide, provides a valuable starting point. Benzamide exhibits good solubility in polar protic and aprotic solvents. Given the presence of the polar formyl group in this compound, similar solvent preferences can be anticipated.

Recommended Solvents for Screening:

  • Primary Solvents (for single-solvent crystallization):

    • Ethanol

    • Methanol

    • Isopropanol

    • Acetone

    • Ethyl Acetate

  • Anti-solvents (for two-solvent crystallization):

    • Water

    • Hexane

    • Heptane

A preliminary small-scale solubility test is crucial to identify the optimal solvent or solvent system.

Experimental Protocols

Part 1: Small-Scale Solvent Screening
  • Place a small amount (10-20 mg) of crude this compound into several test tubes.

  • Add a few drops of a candidate solvent to each test tube at room temperature and observe the solubility. An ideal solvent will show poor solubility at this stage.

  • Gently heat the test tubes that showed poor solubility at room temperature in a water bath. Add the solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The solvent that yields a good quantity of well-formed crystals upon cooling is a suitable candidate for scaling up.

Part 2: Single-Solvent Crystallization Protocol

This protocol is recommended if a suitable single solvent is identified in the screening process.

G cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation and Drying dissolve 1. Dissolve crude this compound in a minimum amount of hot solvent (e.g., ethanol) in an Erlenmeyer flask. hot_filter 2. If insoluble impurities are present, perform a hot gravity filtration. dissolve->hot_filter If needed cool 3. Allow the clear solution to cool slowly to room temperature. hot_filter->cool ice_bath 4. Further cool in an ice bath to maximize crystal yield. cool->ice_bath vacuum_filter 5. Collect crystals by vacuum filtration using a Büchner funnel. ice_bath->vacuum_filter wash 6. Wash the crystals with a small amount of cold solvent. vacuum_filter->wash dry 7. Dry the crystals under vacuum. wash->dry

Caption: Workflow for single-solvent crystallization.

Detailed Steps:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring. Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution upon cooling.

  • Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger and purer crystals.[4]

  • Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any remaining solvent.

Part 3: Two-Solvent Crystallization Protocol

This method is useful when no single solvent has the ideal solubility characteristics. A pair of miscible solvents is used: one in which this compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "anti-solvent").

G cluster_dissolution Dissolution cluster_induction Inducing Crystallization cluster_crystallization Crystallization cluster_isolation_drying Isolation and Drying dissolve_good 1. Dissolve crude this compound in a minimum amount of the 'good' solvent (e.g., acetone) at room temperature or with gentle warming. add_anti 2. Add the 'anti-solvent' (e.g., water or hexane) dropwise until the solution becomes slightly turbid. dissolve_good->add_anti reheat 3. Gently warm the solution until it becomes clear again. add_anti->reheat cool_slow 4. Allow the solution to cool slowly to room temperature. reheat->cool_slow ice_bath_two 5. Further cool in an ice bath. cool_slow->ice_bath_two vacuum_filter_two 6. Collect crystals by vacuum filtration. ice_bath_two->vacuum_filter_two wash_two 7. Wash with a cold mixture of the two solvents. vacuum_filter_two->wash_two dry_two 8. Dry the crystals under vacuum. wash_two->dry_two

Caption: Workflow for two-solvent crystallization.

Detailed Steps:

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., acetone) at or near its boiling point.

  • Inducing Crystallization: While the solution is still hot, add the "anti-solvent" (e.g., water or hexane) dropwise with swirling until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol. The wash solvent should be a cold mixture of the two solvents used for crystallization.

Troubleshooting

ProblemPossible CauseSuggested SolutionReference
Oiling Out The melting point of the impure compound is lower than the boiling point of the solvent, or the solution is too supersaturated.Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider using a lower-boiling solvent or a different solvent system.[5][6]
No Crystal Formation The solution is not sufficiently saturated, or nucleation is slow.Try scratching the inside of the flask with a glass rod, adding a seed crystal of pure this compound, or evaporating some of the solvent to increase the concentration.[7]
Low Recovery Too much solvent was used for dissolution or washing, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent for dissolution and wash the crystals with a minimal amount of ice-cold solvent. Ensure adequate cooling time in the ice bath.
Colored Crystals Colored impurities are present.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities.[3]

Characterization of Purified this compound

The purity of the recrystallized this compound should be assessed to confirm the success of the purification process.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value is a good indicator of high purity. Impurities typically cause a depression and broadening of the melting point range.[8]

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR): These techniques can be used to confirm the chemical structure and identify any remaining impurities. The spectra of the purified material should be compared to a reference spectrum of pure this compound.

  • Chromatographic Analysis (TLC, HPLC): Thin-layer chromatography can provide a quick assessment of purity by comparing the crude and recrystallized materials. High-performance liquid chromatography can be used for a more quantitative purity determination.

By following this detailed protocol, researchers can effectively purify this compound, ensuring a high-quality starting material for their synthetic endeavors.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Creative Chemistry. The preparation of crystalline derivatives of aldehydes and ketones. [Link]

  • CUNY York College. Purification by Recrystallization. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • StackExchange. Recrystallization and purification techniques for getting a pure sample. [Link]

  • Chemistry LibreTexts. 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. [Link]

  • Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
  • Columbia University. Recrystallization and Crystallization. [Link]

  • CUNY York College. Purification by Recrystallization. [Link]

  • Reddit. Help with recrystallization. [Link]

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Application Notes & Protocols: 3-Formylbenzamide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Bifunctionality

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the efficiency of a synthetic route is paramount. Building blocks that offer multiple, orthogonally reactive functional groups are invaluable assets, enabling the rapid construction of molecular complexity. 3-Formylbenzamide (also known as 3-Carbamoylbenzaldehyde) is a prime exemplar of such a strategic intermediate. Possessing both an electrophilic aldehyde and a robust carboxamide group within a single aromatic scaffold, it serves as a versatile linchpin for a diverse array of chemical transformations.

The aldehyde functionality is a classical gateway for C-C and C-N bond formation through reactions like reductive amination, Wittig reactions, and condensations. Simultaneously, the benzamide moiety provides a site for hydrogen bonding, imparts specific solubility characteristics, and can act as a directing group or a stable structural component in the final target molecule. This unique combination allows for the streamlined synthesis of complex heterocyclic systems and other scaffolds of high interest in medicinal chemistry.[1][2]

This guide provides an in-depth exploration of this compound's utility, detailing its core reactivity, and presenting field-proven protocols for its application in key synthetic operations.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties is the foundation of safe and effective experimentation.

PropertyValueSource
IUPAC Name This compound[3]
Synonyms 3-Carbamoylbenzaldehyde, Benzamide, 3-formyl-[3]
CAS Number 126534-87-0[3]
Molecular Formula C₈H₇NO₂[3]
Molecular Weight 149.15 g/mol [3]
Appearance Solid-
Boiling Point 317.5 ± 25.0 °C at 760 mmHg-
Storage 4°C, stored under nitrogen-

Safety Profile: this compound is classified with the following hazards and requires appropriate handling precautions.[3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338.[3] Always handle in a well-ventilated fume hood using personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Core Reactivity and Synthetic Strategy

The synthetic potential of this compound is rooted in the distinct reactivity of its two functional groups. The aldehyde is the primary site for transformations, while the amide typically serves as a stable, modulating component.

// Edges edge [fontname="Arial", fontsize=10, color="#5F6368"]; aldehyde -> RA [lhead=cluster_aldehyde_rxns]; aldehyde -> MCR; aldehyde -> Cond; amide -> Hbond [lhead=cluster_amide_rxns]; amide -> Mod; }

Caption: Core reactivity pathways for this compound.

The primary strategic utility arises from leveraging the aldehyde's electrophilicity. It readily forms an imine or iminium ion intermediate in the presence of amines, which is the gateway to a multitude of powerful synthetic transformations, including reductive amination and multicomponent reactions.[4][5]

Application Protocol 1: One-Pot Reductive Amination

Objective: To synthesize N-substituted 3-carbamoylbenzylamines, which are valuable scaffolds in medicinal chemistry. This one-pot protocol is highly efficient as it avoids the isolation of the intermediate imine.

Causality and Method Selection: Direct reductive amination is chosen for its operational simplicity. We employ sodium cyanoborohydride (NaCNBH₃) as the reducing agent. Unlike the more powerful sodium borohydride (NaBH₄), NaCNBH₃ is selective for the protonated iminium ion intermediate over the starting aldehyde.[6] This selectivity is crucial for a one-pot procedure, as it allows the reducing agent to be present from the start of the reaction without consuming the this compound before it can react with the amine. The reaction is run under mildly acidic conditions (pH ~5-6), which is a compromise: acidic enough to catalyze imine formation and generate the iminium ion, but not so acidic as to significantly hydrolyze the imine or deactivate the amine nucleophile.[4]

Reaction Scheme: Ar-CHO + R-NH₂ --(mild acid)--> [Ar-CH=NR] --(NaCNBH₃)--> Ar-CH₂-NHR (where Ar = 3-carbamoylphenyl)

Materials & Reagents
This compound
Primary or Secondary Amine (e.g., Benzylamine)
Sodium Cyanoborohydride (NaCNBH₃)
Methanol (MeOH), Anhydrous
Glacial Acetic Acid
Saturated Sodium Bicarbonate (NaHCO₃) solution
Ethyl Acetate (EtOAc)
Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.49 g, 10 mmol).

  • Add anhydrous methanol (40 mL) and stir until the solid is fully dissolved.

  • Add the desired amine (1.1 eq, e.g., 1.18 g, 11 mmol of benzylamine).

  • Add 2-3 drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30 minutes.

  • In a single portion, carefully add sodium cyanoborohydride (1.5 eq, e.g., 0.94 g, 15 mmol). Caution: NaCNBH₃ is toxic. Handle with appropriate care in a fume hood.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: a. Carefully quench the reaction by the slow addition of water (20 mL). b. Concentrate the mixture under reduced pressure to remove most of the methanol. c. Add ethyl acetate (50 mL) to the aqueous residue. d. Neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~8). e. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 30 mL). f. Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO₄.

  • Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. b. Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 3-carbamoylbenzylamine.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Protocol 2: Ugi Four-Component Reaction (Ugi-4CR)

Objective: To demonstrate the utility of this compound in multicomponent reactions (MCRs) for the rapid synthesis of complex, peptide-like molecules (bis-amides). MCRs are highly valued for their atom economy and ability to generate molecular diversity from simple starting materials.[7][8]

Causality and Method Selection: The Ugi reaction is a cornerstone of MCR chemistry.[9] It combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a one-pot process. This compound serves as the ideal aldehyde component. The reaction proceeds through the formation of an iminium ion, which is then trapped by the nucleophilic isocyanide. A subsequent Mumm rearrangement drives the reaction to completion.[9] Methanol is an excellent solvent as it effectively dissolves all components and facilitates the ionic intermediates. The reaction is typically exothermic and proceeds rapidly upon addition of the isocyanide.[9]

Reaction Scheme: Ar-CHO + R¹-NH₂ + R²-COOH + R³-NC → Ar-CH(NHR¹)-C(O)N(R³)C(O)R² + H₂O (where Ar = 3-carbamoylphenyl)

Materials & Reagents
This compound
Primary Amine (e.g., Aniline)
Carboxylic Acid (e.g., Acetic Acid)
Isocyanide (e.g., tert-Butyl isocyanide)
Methanol (MeOH)
Diethyl Ether

Step-by-Step Procedure:

  • In a 50 mL flask, dissolve this compound (1.0 eq, e.g., 0.75 g, 5 mmol) and aniline (1.0 eq, e.g., 0.47 g, 5 mmol) in methanol (20 mL).

  • Add acetic acid (1.0 eq, e.g., 0.30 g, 5 mmol) to the solution. Stir for 10 minutes at room temperature.

  • Add tert-butyl isocyanide (1.0 eq, e.g., 0.42 g, 5 mmol) dropwise to the stirring solution. Caution: Isocyanides have a strong, unpleasant odor and are toxic. Perform this addition in a well-ventilated fume hood. An exothermic reaction may be observed.

  • Stir the reaction at room temperature for 24-48 hours. The product often precipitates from the solution as the reaction proceeds.

  • Monitor the reaction by TLC to confirm consumption of the starting materials.

  • Work-up & Purification: a. If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold methanol or diethyl ether to remove any soluble impurities. b. If no precipitate forms, concentrate the reaction mixture under reduced pressure. c. Triturate the resulting residue with diethyl ether. The solid product can then be collected by filtration. d. If necessary, the product can be further purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes).

  • Characterization: Analyze the product by ¹H NMR, ¹³C NMR, IR spectroscopy (to identify the two distinct amide carbonyls), and mass spectrometry.

General Synthetic Workflow

The protocols described follow a standard and logical progression from reaction setup to final product analysis. This workflow is fundamental to synthetic organic chemistry and ensures the reliable and verifiable preparation of target compounds.

// Nodes Start [label="1. Reaction Setup\n- Add Reagents & Solvent\n- Establish Conditions (Temp, Atmosphere)"]; Reaction [label="2. Reaction Monitoring\n- TLC / LC-MS\n- Stir for required time"]; Workup [label="3. Quench & Work-up\n- Stop reaction (e.g., add water)\n- Liquid-Liquid Extraction\n- Drying of Organic Phase"]; Purify [label="4. Purification\n- Column Chromatography\n- Recrystallization / Distillation"]; Analyze [label="5. Characterization\n- NMR (¹H, ¹³C)\n- Mass Spectrometry\n- IR Spectroscopy"]; Final [label="Pure Target Compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reaction -> Workup; Workup -> Purify; Purify -> Analyze; Analyze -> Final; }

Caption: A generalized workflow for organic synthesis.

Conclusion

This compound stands out as a highly effective and versatile building block in organic synthesis. Its bifunctional nature—a reactive aldehyde and a stabilizing benzamide—provides chemists with a powerful tool for constructing diverse and complex molecular architectures. The protocols detailed herein for reductive amination and the Ugi four-component reaction are merely representative examples of its broad applicability. By enabling efficient access to key structural motifs found in pharmaceuticals and functional materials, this compound will continue to be a valuable reagent for researchers and scientists in the field of drug development and beyond.

References

  • J. S. L. Das, et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. [Link]

  • C-Y. Chen, et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. National Institutes of Health. [Link]

  • A. Foroumadi, et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Brieflands. [Link]

  • Organic Chemistry Portal. (2022). Synthesis of quinazolinones. [Link]

  • M. Adib, et al. (2017). One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst. Oriental Journal of Chemistry. [Link]

  • Wikipedia. Ugi reaction. [Link]

  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Grokipedia. Pictet–Spengler reaction. [Link]

  • The Synthetic Chemist. (2023). Reductive Amination. YouTube. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • M. C. de la Torre, M. A. Sierra. (2018). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]

  • Google Patents. (2009). EP2175854A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
  • ChemEurope.com. Pictet-Spengler reaction. [Link]

  • M. Asif. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Google Patents. (2012). US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines.
  • M. T. H. T. T. Ho, et al. (2020). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. PubMed Central. [Link]

  • M. C. de la Torre, F. G. Guijarro. (2021). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. National Institutes of Health. [Link]

  • M. A. A. El-Gazzar, et al. (2022). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. PubMed Central. [Link]

  • L. A. Wessjohann, et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journals. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10630670, this compound. [Link]

  • R. V. A. Orru, et al. (2011). Chemistry & Biology Of Multicomponent Reactions. PubMed Central. [Link]

  • V. O. Iaroshenko, et al. (2024). Ugi bisamides based on pyrrolyl-β-chlorovinylaldehyde and their unusual transformations. Beilstein Journals. [Link]

  • C. S. Santana, et al. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journals. [Link]

  • M. A. A. El-Gazzar, et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. PubMed Central. [Link]

  • N. Arıkan Ölmez. (2022). Reaction of N-acetylbenzamides with hydroxylamine hydrochloride: synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles. ResearchGate. [Link]

Sources

Application Note: 3-Formylbenzamide as a Versatile Scaffold for Modern Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its unique ability to act as a hydrogen bond donor and acceptor allows it to mimic the nicotinamide portion of the NAD+ cofactor, making it a cornerstone for designing enzyme inhibitors, particularly for the Poly(ADP-ribose) Polymerase (PARP) family.[3] This application note provides an in-depth guide for researchers and drug development professionals on the strategic use of 3-Formylbenzamide as a starting material for the synthesis of potent enzyme inhibitors. We will explore the chemical rationale behind its use, provide detailed, field-tested protocols for its derivatization, and discuss its application in the synthesis of PARP inhibitors, a class of drugs revolutionizing cancer therapy.

Introduction: The Strategic Value of this compound

The utility of this compound in inhibitor design stems from its bifunctional nature:

  • The Benzamide Pharmacophore: The primary carboxamide group is critical for biological activity. In many enzyme active sites, it establishes key hydrogen bonding interactions with backbone residues (e.g., Glycine and Serine), anchoring the inhibitor and ensuring high-affinity binding.[4]

  • The 3-Formyl Handle: The aldehyde group at the meta-position serves as a versatile synthetic handle. It is readily transformed into a wide array of functional groups and substituents through robust and high-yielding chemical reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

This combination makes this compound an ideal starting point for building libraries of inhibitors targeting enzymes that recognize nicotinamide-like structures.

Core Application: Synthesis of PARP Inhibitors

Poly(ADP-ribose) Polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks.[3] Inhibiting PARP in cancer cells with deficiencies in other DNA repair pathways (like BRCA1/2 mutations) leads to a synthetic lethality, making PARP inhibitors a highly effective targeted cancer therapy.[3] The benzamide core of many PARP inhibitors is essential for their mechanism, occupying the nicotinamide-binding pocket of the enzyme.

Mechanism of Action & Binding Rationale

The design of benzamide-based PARP inhibitors is a classic example of structure-based drug design. The carboxamide group forms two crucial hydrogen bonds with the backbone of Gly-863 and a third hydrogen bond with the side chain of Ser-904 in the PARP-1 active site. The phenyl ring participates in π-stacking interactions with Tyr-907. The substituent at the 3-position (derived from the formyl group) can be tailored to extend into adjacent pockets to enhance potency and modulate selectivity against different PARP isoforms.

Diagram 1: PARP Inhibition Mechanism

Below is a conceptual diagram illustrating the key interactions of a benzamide-based inhibitor within the PARP-1 catalytic domain.

cluster_0 PARP-1 Active Site cluster_1 Benzamide Inhibitor Gly863 Gly-863 Ser904 Ser-904 Tyr907 Tyr-907 Inhibitor Benzamide Core Inhibitor->Tyr907 π-Stacking Amide C=O | NH2 Inhibitor->Amide Pharmacophore Substituent R-Group (from 3-Formyl) Inhibitor->Substituent Optimization Vector Amide->Gly863 H-Bond Amide->Ser904 H-Bond

Caption: Key interactions of a benzamide inhibitor in the PARP-1 active site.

Protocol: Synthesis of a Model PARP Inhibitor via Reductive Amination

Reductive amination is one of the most reliable and efficient methods to convert the formyl group of this compound into a substituted aminomethyl group. This protocol describes the synthesis of N-((3-(benzylaminomethyl)phenyl)carboxamide, a representative scaffold.

Expert Insight: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is preferred over harsher reagents like sodium borohydride (NaBH₄). STAB is a milder, more selective agent that readily reduces the iminium ion intermediate formed in situ but is slow to reduce the starting aldehyde. This minimizes the side reaction of reducing this compound to the corresponding alcohol, leading to higher yields and cleaner reactions.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (catalytic, ~1-2 drops)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Diagram 2: Experimental Workflow for Reductive Amination

start Start dissolve 1. Dissolve this compound and Benzylamine in DCM start->dissolve add_cat 2. Add catalytic Acetic Acid dissolve->add_cat stir1 3. Stir for 20 min (Imine Formation) add_cat->stir1 add_stab 4. Add STAB portion-wise (Control exotherm) stir1->add_stab stir2 5. Stir at RT for 4-12h (Monitor by TLC/LC-MS) add_stab->stir2 quench 6. Quench with sat. NaHCO3 stir2->quench extract 7. Extract with DCM (3x) quench->extract wash 8. Wash organic layer with Brine extract->wash dry 9. Dry over MgSO4, filter, and concentrate wash->dry purify 10. Purify via Column Chromatography dry->purify end Final Product purify->end

Caption: Step-by-step workflow for inhibitor synthesis via reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Imine Formation: Add benzylamine (1.1 eq) to the solution, followed by a single drop of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 20-30 minutes.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10 minutes. Note: The reaction can be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, carefully quench it by adding saturated sodium bicarbonate solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to yield the pure product.

Broadening Applications: A Versatile Building Block

The utility of this compound is not limited to PARP inhibitors. The benzamide scaffold is a known pharmacophore for a range of other targets. For instance, substituted benzamides have been investigated as Bcr-Abl kinase inhibitors for chronic myeloid leukemia[5], antibacterial FtsZ inhibitors[6], and carbonic anhydrase inhibitors.[7] The synthetic routes to these compounds often rely on the transformation of a key intermediate like this compound.

Data Summary: Potency of Benzamide-Derived Inhibitors

The derivatization of the benzamide core allows for significant modulation of inhibitory potency. The following table summarizes the activity of several benzamide-based inhibitors against their respective targets.

Compound ClassTarget EnzymeRepresentative IC₅₀ (nM)Reference
Benzofuran-CarboxamidePARP-14 - 200[3]
PhenoxybenzamidePARP-10230 - 710[8]
Benzamide DerivativeGlycogen Phosphorylase a2,680[9]
Benzenesulfonamide-BenzamideCarbonic Anhydrase I4.07[7]
Benzenesulfonamide-BenzamideCarbonic Anhydrase II10.68[7]

This table is a representative summary. IC₅₀ values are highly dependent on the specific analog and assay conditions.

Troubleshooting and Field-Proven Insights

  • Low Yield in Reductive Amination: If yields are low, ensure all reagents and solvents are anhydrous. Water can hydrolyze the iminium intermediate and consume the reducing agent. Also, confirm the quality of the STAB, as it can degrade upon prolonged exposure to air.

  • Side Product Formation: The primary side product is often the alcohol resulting from the direct reduction of this compound. This occurs if the reducing agent is too reactive or if imine formation is slow. Ensure the catalytic acid is present and allow sufficient time for imine formation before adding the reducing agent.

  • Purification Challenges: The primary and secondary amine products can be basic and may streak on silica gel columns. To improve chromatography, consider pre-treating the silica with triethylamine or adding a small amount (~0.5-1%) of triethylamine or ammonia in methanol to the mobile phase.

Conclusion

This compound is a high-value, commercially available starting material for the synthesis of enzyme inhibitors. Its structure provides both a potent pharmacophore and a versatile chemical handle for modification. The robust and well-understood chemistry of the formyl group, particularly its conversion via reductive amination, allows for the rapid and efficient generation of diverse chemical libraries. This enables medicinal chemists to perform detailed structure-activity relationship (SAR) studies to develop inhibitors with high potency, selectivity, and drug-like properties, as successfully demonstrated in the field of PARP inhibition.

References

  • Skalitzky, D. J., et al. (2003). Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). PubMed. Available at: [Link]

  • Thorsell, A. G., et al. (2017). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry. Available at: [Link]

  • Schuller, M., et al. (2020). Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. ChemMedChem. Available at: [Link]

  • Takashi, O., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Bond, L., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Boz, A., et al. (2022). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Li, Q., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. Available at: [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications. Available at: [Link]

  • Wen, H., et al. (2007). Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Ma, X., et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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Application Notes & Protocols: Experimental Setups for 3-Formylbenzamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-CFB-202601

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the experimental setups for key reactions involving 3-Formylbenzamide. Moving beyond simple procedural lists, this guide elucidates the underlying chemical principles, offers field-proven insights into optimizing reaction conditions, and presents detailed, step-by-step protocols for two high-impact synthetic transformations: reductive amination and the Wittig reaction. The protocols are designed to be self-validating, incorporating robust methods for reaction monitoring, product purification, and characterization.

Introduction: The Versatility of this compound

This compound is a bifunctional aromatic compound that serves as a valuable building block in synthetic and medicinal chemistry. Its structure, featuring both a reactive aldehyde (formyl group) and a stable benzamide moiety, allows for selective chemical modifications. This dual functionality makes it an ideal scaffold for generating diverse molecular libraries, particularly in the discovery of novel therapeutic agents where the benzamide group often acts as a key pharmacophore.[1][2] The aldehyde provides a chemical handle for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the systematic exploration of chemical space around the core structure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 126534-87-0PubChem[3]
Molecular Formula C₈H₇NO₂PubChem[3]
Molecular Weight 149.15 g/mol PubChem[3]
Physical Form SolidSigma-Aldrich
Boiling Point 317.5 ± 25.0 °C at 760 mmHgSigma-Aldrich
Storage Inert atmosphere, 2-8°CBLD Pharm[4]

Safety and Handling: A Prerequisite for Success

Scientific integrity begins with safety. This compound, while a versatile reagent, requires careful handling due to its hazard profile.

GHS Hazard Statements: [3]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

  • H302: Harmful if swallowed.[5]

Core Safety Protocols:

  • Engineering Controls: All manipulations of solid this compound and its reactions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Standard PPE is mandatory, including a flame-resistant lab coat, safety goggles (not glasses), and nitrile gloves.

  • Handling: Avoid creating dust. Use appropriate tools (e.g., spatulas) for transferring the solid.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

Key Synthetic Transformations & Mechanistic Insights

The synthetic utility of this compound is primarily centered on the reactivity of its aldehyde group. The following sections detail two foundational reactions critical for derivatization in drug discovery programs.

G cluster_core This compound Core cluster_reactions Key Reaction Pathways A This compound B Reductive Amination (C-N Bond Formation) A->B R¹R²NH, [H] C Wittig Reaction (C=C Bond Formation) A->C Ph₃P=CHR³

Caption: Key reaction pathways for this compound.

Reductive Amination

Mechanism & Rationale: Reductive amination is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines.[7] The reaction proceeds in two main stages:

  • Imine/Iminium Ion Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic aldehyde carbon. This is followed by dehydration to form a C=N double bond (an imine). This step is often catalyzed by a weak acid, which protonates the carbonyl oxygen to increase its electrophilicity.[8]

  • Reduction: A selective reducing agent, introduced into the reaction, reduces the imine/iminium ion to the corresponding amine.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a superior choice for this one-pot reaction because it is mild, moisture-tolerant, and, most importantly, reduces the protonated iminium ion much faster than it reduces the starting aldehyde.[9] This selectivity prevents the wasteful formation of the corresponding alcohol from the starting material.

The Wittig Reaction

Mechanism & Rationale: The Wittig reaction is a powerful and widely used method for creating a carbon-carbon double bond (alkene) from an aldehyde. The key reagent is a phosphorus ylide (or phosphorane).

  • Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic aldehyde carbon, leading to a zwitterionic intermediate (a betaine) which rapidly cyclizes to form a four-membered ring intermediate called an oxaphosphetane.[10]

  • Alkene Formation: The oxaphosphetane intermediate collapses, driven by the formation of the very strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, to yield the desired alkene.[11]

The stereochemical outcome (E vs. Z alkene) depends heavily on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) typically yield the E-alkene, while non-stabilized ylides (containing alkyl groups) favor the Z-alkene.[10]

Detailed Experimental Protocols

Protocol 1: One-Pot Reductive Amination

Objective: To synthesize 3-((benzylamino)methyl)benzamide from this compound and benzylamine.

Materials & Reagents:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (catalytic, ~0.1 eq)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, stir bar, etc.)

G start Start dissolve 1. Dissolve this compound & Benzylamine in DCM start->dissolve add_acid 2. Add catalytic Acetic Acid dissolve->add_acid stir_imine 3. Stir for 30 min (Imine Formation) add_acid->stir_imine add_reductant 4. Add NaBH(OAc)₃ portion-wise stir_imine->add_reductant monitor 5. Monitor reaction by TLC/LC-MS add_reductant->monitor quench 6. Quench with sat. NaHCO₃ (aq) monitor->quench extract 7. Extract with DCM (3x) quench->extract dry 8. Dry organic layer with MgSO₄ extract->dry concentrate 9. Concentrate in vacuo dry->concentrate purify 10. Purify via Column Chromatography concentrate->purify end End purify->end

Caption: Workflow for the reductive amination of this compound.

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (e.g., 1.00 g, 6.70 mmol).

  • Add anhydrous DCM (approx. 0.2 M concentration, ~35 mL). Stir until all solid has dissolved.

  • Add benzylamine (0.80 mL, 7.37 mmol, 1.1 eq) via syringe, followed by glacial acetic acid (0.04 mL, 0.67 mmol, 0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (2.13 g, 10.05 mmol, 1.5 eq) portion-wise over 10 minutes. Note: Initial effervescence may occur.

  • Allow the reaction to stir at room temperature. Monitor its progress every 1-2 hours using TLC or LC-MS (see Section 5). The reaction is typically complete within 4-12 hours.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol 2: Wittig Reaction

Objective: To synthesize 3-(prop-1-en-1-yl)benzamide from this compound using a stabilized ylide.

Materials & Reagents:

  • This compound (1.0 eq)

  • (Triphenylphosphoranylidene)acetaldehyde (a stabilized ylide, 1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (e.g., 1.00 g, 6.70 mmol).

  • Add anhydrous THF (approx. 0.2 M concentration, ~35 mL) and stir until dissolved.

  • Add (Triphenylphosphoranylidene)acetaldehyde (2.43 g, 8.04 mmol, 1.2 eq) in one portion.

  • Stir the reaction at room temperature. Stabilized ylides often react readily with aldehydes. Monitor the reaction by TLC.[11] The reaction is often complete in 2-6 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the product and triphenylphosphine oxide. The product can often be purified by trituration with a solvent like diethyl ether (which dissolves the product but not the oxide) or by flash column chromatography.

Reaction Monitoring and Analysis

Effective reaction monitoring is crucial to determine the endpoint of a reaction, prevent side-product formation, and optimize yield. A multi-technique approach is most robust.[12]

Table 2: Analytical Techniques for Reaction Monitoring & Characterization

TechniquePurpose & RationaleTypical Parameters / Observations
Thin-Layer Chromatography (TLC) Qualitative Progress Check: A rapid, inexpensive method to visualize the consumption of starting material and the formation of product(s).[13] A "co-spot" lane, containing both starting material and the reaction mixture, is essential to confirm identity.[14]Mobile Phase: Hexanes/Ethyl Acetate. Visualization: UV light (254 nm). Observation: Disappearance of the this compound spot and appearance of a new, typically less polar, product spot.
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantitative Progress & Mass Verification: Provides a more accurate assessment of reaction conversion. Critically, it confirms the molecular weight of the desired product and can help identify byproducts.Column: C18. Mobile Phase: Gradient of Acetonitrile/Water with 0.1% Formic Acid. Detection: UV (e.g., 254 nm) and ESI-MS. Observation: A new peak with the correct mass-to-charge ratio (m/z) for the product appears as the starting material peak diminishes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Elucidation: The definitive method for confirming the structure of the purified final product.¹H NMR: For reductive amination, disappearance of the aldehyde proton (~10 ppm) and appearance of new signals for the CH₂ linker and amine N-H. For the Wittig reaction, appearance of new vinyl proton signals. ¹³C NMR: Confirms the full carbon skeleton of the new molecule.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion (Reductive Amination) 1. Inactive reducing agent (degraded by moisture). 2. Sterically hindered amine. 3. Insufficient acid catalyst for imine formation.1. Use a fresh bottle of NaBH(OAc)₃; ensure anhydrous conditions. 2. Increase reaction time and/or temperature (e.g., to 40°C). 3. Add an additional small portion of acetic acid.
Formation of Alcohol Byproduct Use of a non-selective reducing agent (e.g., NaBH₄) or presence of excessive water.Switch to a selective reagent like NaBH(OAc)₃. Ensure all reagents and solvents are anhydrous.
Incomplete Reaction (Wittig) 1. Ylide is not reactive enough (highly stabilized). 2. Steric hindrance.1. Gently heat the reaction mixture (e.g., to 50°C or reflux in THF). 2. Consider using a more reactive Horner-Wadsworth-Emmons reagent.[11]
Difficult Purification Product and byproduct (e.g., triphenylphosphine oxide) have similar polarity.For Wittig reactions, try precipitating the triphenylphosphine oxide by adding a non-polar solvent like hexanes to the concentrated crude mixture, then filter. Optimize chromatography gradient (e.g., use a shallow gradient).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10630670, this compound. Retrieved January 9, 2026 from [Link].

  • Chen T, Jiang H, Zhou J, et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280. Available at: [Link].

  • MDPI (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Molbank 2024, M1827. Available at: [Link].

  • Chen T, Jiang H, Zhou J, et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link].

  • CyberLeninka. BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Available at: [Link].

  • Washington State University. Monitoring Reactions by TLC. Available at: [Link].

  • MDPI (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules 23(11), 2977. Available at: [Link].

  • Organic Chemistry Portal. Wittig Reaction. Available at: [Link].

  • Wikipedia. Wittig reaction. Available at: [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22051433, 3-formyl-N-methylbenzamide. Retrieved January 9, 2026 from [Link].

  • Chemistry LibreTexts (2023). Alkenes from Aldehydes and Ketones - Wittig Reaction. Available at: [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 159698367. Retrieved January 9, 2026 from [Link].

  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. Available at: [Link].

  • Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 3(5), 103-108. Available at: [Link].

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. Available at: [Link].

  • Organic Chemistry Portal. Wittig Reaction. Available at: [Link].

  • Chemistry LibreTexts (2022). 2.3B: Uses of TLC. Available at: [Link].

  • MSDS Europe. Hazard statements. Available at: [Link].

  • Royal Society of Chemistry Publishing (2015). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Anal. Methods, 7, 7154-7161. Available at: [Link].

  • National Center for Biotechnology Information. GHS Classification (Rev.11, 2025) Summary. Retrieved January 9, 2026 from [Link].

  • Myers, A. Chem 115 Handout on Reductive Amination. Available at: [Link].

  • YouTube (2023). Reductive Amination. Available at: [Link].

  • BYU ScholarsArchive (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Available at: [Link].

  • Indian Academy of Sciences (2014). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 126(5), 1439-1445. Available at: [Link].

  • ResearchGate (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1-14. Available at: [Link].

  • National Institutes of Health. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Available at: [Link].

Sources

Application Note & Protocol: Chemoselective Synthesis of 3-(1-Hydroxyalkyl)benzamides via Grignard Reaction with 3-Formylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Carbon-Carbon Bond Formation

The synthesis of functionalized secondary alcohols is a cornerstone of modern organic chemistry, particularly in the field of drug discovery where such moieties are prevalent pharmacophores. The 3-(1-hydroxyalkyl)benzamide scaffold, for instance, is a key structural motif in various biologically active agents, including potent and selective SIRT2 inhibitors investigated for neurodegenerative diseases.[1][2] The Grignard reaction, a classic and powerful tool for carbon-carbon bond formation discovered by Nobel laureate Victor Grignard, offers a direct and efficient route to these valuable molecules from aldehydes.[3][4]

This application note provides a comprehensive guide to the reaction of 3-formylbenzamide with various Grignard reagents. The central challenge and key to success in this transformation is achieving high chemoselectivity. The substrate contains two distinct electrophilic carbonyl carbons: a highly reactive aldehyde and a less reactive primary amide. This guide will elucidate the principles governing this selectivity and provide a robust, field-proven protocol for researchers in organic synthesis and medicinal chemistry.

The Principle of Chemoselectivity: Aldehyde vs. Amide Reactivity

Grignard reagents (R-MgX) are potent nucleophiles and strong bases.[3][5] Their reaction with this compound presents a classic case of chemoselectivity.

  • Aldehyde Carbonyl (High Reactivity): The aldehyde carbonyl is highly electrophilic and readily attacked by the Grignard reagent to form a magnesium alkoxide intermediate. This is due to the polarization of the C=O bond and the lack of electron-donating resonance from adjacent groups, other than the benzene ring.

  • Amide Carbonyl (Low Reactivity): The amide carbonyl is significantly less electrophilic. The lone pair of electrons on the adjacent nitrogen atom is delocalized into the carbonyl group, reducing its partial positive charge and thus its susceptibility to nucleophilic attack.[6] While reactions of Grignard reagents with amides to form ketones are possible, they often require harsher conditions or activation of the amide (e.g., as a Weinreb or N-Boc amide).[7][8][9]

  • Amide N-H Protons (High Acidity): The primary amide possesses two acidic protons on the nitrogen atom. Grignard reagents are strong bases and will readily deprotonate the N-H group.[6] This is a non-productive side reaction that consumes two equivalents of the Grignard reagent before any nucleophilic addition to the aldehyde can occur.

Therefore, a successful reaction requires using at least two excess equivalents of the Grignard reagent relative to the this compound: two equivalents to deprotonate the amide NH₂, and a third equivalent to perform the desired nucleophilic attack on the aldehyde.

Reaction Mechanism

The accepted mechanism involves the following key steps, which are visualized in the diagram below.

Experimental Workflow A Setup & Inert Atmosphere (Flame-dry glassware, N2 flush) B Grignard Reagent Preparation (Mg + R-X in Ether/THF) A->B Anhydrous Conditions C Substrate Addition (this compound solution) B->C Cool to 0 °C D Reaction (Stir at 0 °C to RT) C->D E Quenching (Slow addition to aq. NH4Cl) D->E After reaction completion (TLC) F Workup (Extraction with organic solvent) E->F G Purification (Drying, Filtration, Chromatography) F->G H Analysis (TLC, NMR, MS) G->H Isolate pure product

Sources

Application Note & Protocols: 3-Formylbenzamide as a Versatile Precursor in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a detailed exploration of 3-Formylbenzamide as a strategic starting material for the synthesis of pharmacologically relevant heterocyclic scaffolds. We delve into the causality behind experimental design, focusing on the molecule's unique bifunctional nature that allows it to serve as a versatile building block in multicomponent reactions. The primary focus is on its application in the Biginelli reaction for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with significant therapeutic potential. This document furnishes field-proven, step-by-step protocols, mechanistic insights, and data interpretation guidelines to empower researchers in their synthetic endeavors.

The Strategic Value of this compound in Drug Discovery

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, offering a rigid scaffold that can be decorated with functional groups to modulate biological activity.[1][2] The choice of starting material is paramount in the efficient construction of these complex molecules. This compound emerges as a particularly valuable precursor due to its dual functionality:

  • An Electrophilic Aldehyde Group: The formyl group (-CHO) readily participates in condensation and cycloaddition reactions, acting as a key electrophilic center for C-C and C-N bond formation.

  • A Robust Carboxamide Moiety: The benzamide group (-C(=O)NH₂) provides a site for hydrogen bonding and can influence the physicochemical properties (e.g., solubility, crystal packing) of the final compound. It remains as a critical pharmacophoric feature on the phenyl ring substituent.

This unique combination allows for the direct incorporation of a 3-carbamoylphenyl moiety into various heterocyclic systems, a common structural motif in bioactive molecules.

Core Application: The Biginelli Multicomponent Reaction

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are a cornerstone of modern synthetic efficiency.[3][4] The Biginelli reaction, a classic MCR, is an acid-catalyzed cyclocondensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea.[5][6] It provides a direct and atom-economical route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).

Utilizing this compound as the aldehyde component in this reaction is a highly effective strategy for synthesizing DHPMs functionalized with a benzamide group. These resulting structures are of high interest due to their diverse pharmacological activities, including potential use as calcium channel blockers and anti-inflammatory agents.[5]

Mechanistic Rationale: The "Why" Behind the Reaction

The success of the acid-catalyzed Biginelli reaction hinges on a cascade of equilibrium steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The most widely accepted pathway proceeds via an N-acyliminium ion intermediate.

Causality in the Mechanism:

  • Acid Catalysis (The Initiator): A Brønsted or Lewis acid catalyst protonates the aldehyde's carbonyl oxygen, significantly increasing its electrophilicity. This activation is the critical first step that primes the aldehyde for nucleophilic attack.

  • Iminium Ion Formation (The Key Intermediate): Urea, acting as the nucleophile, attacks the activated aldehyde. Subsequent dehydration, also acid-catalyzed, generates a highly reactive N-acyliminium ion. This intermediate is the central hub of the reaction.

  • C-C Bond Formation (The Scaffolding Step): The enol form of the β-ketoester (ethyl acetoacetate) attacks the electrophilic iminium ion. This is the primary carbon-carbon bond-forming step that establishes the core backbone of the final heterocycle.

  • Cyclization and Dehydration (Ring Closure): The remaining free amine of the urea moiety attacks the ester carbonyl of the ketoester, triggering an intramolecular cyclization. A final dehydration step yields the stable, six-membered dihydropyrimidinone ring.

Biginelli_Reaction_Mechanism Figure 1: Proposed Mechanism of the Biginelli Reaction A 1. Aldehyde Activation (this compound + H⁺) B 2. Nucleophilic Attack by Urea A->B C 3. Dehydration (Formation of N-Acyliminium Ion) B->C D 4. Enol Attack (C-C Bond Formation) C->D E 5. Intramolecular Cyclization D->E F 6. Dehydration (Final Product) E->F Ketoester Ethyl Acetoacetate (Enol Form) Ketoester->D

Figure 1: Proposed Mechanism of the Biginelli Reaction

Experimental Protocol: Synthesis of a Model DHPM

This section provides a self-validating, step-by-step protocol for the synthesis of Ethyl 4-(3-carbamoylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Materials and Reagents
ReagentFormulaMW ( g/mol )MmolAmountSupplier
This compoundC₈H₇NO₂149.1510.01.49 gSigma-Aldrich
Ethyl AcetoacetateC₆H₁₀O₃130.1410.01.30 g (1.28 mL)Alfa Aesar
UreaCH₄N₂O60.0612.00.72 gFisher Sci
Hydrochloric Acid (conc.)HCl36.46catalytic~0.1 mLVWR
Ethanol (95%)C₂H₅OH46.07-25 mLVWR
Cold Deionized WaterH₂O18.02-~50 mL-
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.49 g, 10.0 mmol), ethyl acetoacetate (1.30 g, 10.0 mmol), and urea (0.72 g, 12.0 mmol).

  • Solvent Addition: Add 25 mL of 95% ethanol to the flask. Stir the mixture to form a suspension.

  • Catalyst Addition: Carefully add 3-4 drops of concentrated hydrochloric acid to the stirring suspension. The use of an acid catalyst is essential to facilitate the condensation and cyclization steps.[7]

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours.

    • Rationale: Heating provides the necessary activation energy for the reaction cascade. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate:hexane as the mobile phase.

  • Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Further cool the flask in an ice bath for 30 minutes. A white precipitate of the product should form.

    • Rationale: The product has lower solubility in cold ethanol, promoting crystallization and simplifying isolation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 25 mL) to remove any unreacted urea and catalyst.

  • Drying: Dry the collected solid in a vacuum oven at 60 °C overnight to yield the crude product.

  • Recrystallization (Purification): For higher purity, recrystallize the crude product from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Filter and dry the purified crystals.

Expected Results & Characterization
  • Yield: 70-85% (after recrystallization).

  • Appearance: White crystalline solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.20 (s, 1H, NH), 7.95 (s, 1H, Ar-H), 7.80 (s, 1H, CONH₂), 7.75 (d, 1H, Ar-H), 7.60 (d, 1H, Ar-H), 7.45 (t, 1H, Ar-H), 7.30 (s, 1H, CONH₂), 5.20 (d, 1H, CH), 4.00 (q, 2H, OCH₂), 2.25 (s, 3H, CH₃), 1.10 (t, 3H, OCH₂CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 167.5, 165.8, 152.4, 148.5, 145.2, 135.0, 130.5, 129.0, 128.0, 126.5, 99.8, 59.5, 54.3, 18.2, 14.5.

  • IR (KBr, cm⁻¹): 3400-3200 (N-H stretch), 1705 (C=O, ester), 1660 (C=O, amide & ureide), 1600 (C=C, aromatic).

Experimental Workflow and Validation

A robust experimental design ensures reproducibility and reliability. The workflow described below is a self-validating system, where each stage provides a checkpoint for the success of the previous one.

Experimental_Workflow Figure 2: Workflow for DHPM Synthesis and Validation Start Reagent Preparation & Stoichiometry Check Reaction One-Pot Reaction (Reflux, 4-6h) Start->Reaction TLC In-Process Control (TLC Monitoring) Reaction->TLC Verify Consumption of Starting Material TLC->Reaction Continue if incomplete Isolation Work-up & Isolation (Precipitation & Filtration) TLC->Isolation Proceed if complete Purification Purification (Recrystallization) Isolation->Purification Characterization Structural Confirmation (NMR, IR, MS) Purification->Characterization Final Pure, Validated Compound Characterization->Final Data Confirms Structure

Figure 2: Workflow for DHPM Synthesis and Validation

Scope and Future Directions

The true power of this protocol lies in its adaptability for creating chemical libraries for high-throughput screening.

  • Varying the β-Dicarbonyl Component: Replacing ethyl acetoacetate with other β-ketoesters (e.g., methyl acetoacetate, t-butyl acetoacetate) or β-diketones (e.g., acetylacetone) will yield a diverse array of DHPMs with different substitution patterns at positions 5 and 6 of the ring.

  • Utilizing Thiourea: Substituting urea with thiourea in the protocol will lead to the synthesis of the corresponding 3,4-dihydropyrimidin-2(1H)-thiones, which also exhibit a broad range of biological activities.

  • Catalyst Screening: While HCl is effective, screening other Brønsted acids (e.g., H₂SO₄, p-TsOH) or Lewis acids (e.g., Yb(OTf)₃, InCl₃) can optimize yields and reaction times, particularly for less reactive substrates.

By systematically applying these variations, researchers can rapidly generate a focused library of novel compounds centered around the 4-(3-carbamoylphenyl)-dihydropyrimidinone scaffold for further investigation in drug development programs.

References

  • Shaaban, M. A., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(19), 359-372. Link

  • Mahmoud, M. R., et al. (2011). Synthesis of Novel Pyrimidine and Fused Pyrimidine Derivatives. European Journal of Chemistry, 2(3), 347-355. Link

  • Chen, J., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega, 4(5), 9531-9539. Link

  • Asadipour, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Sciences, 9(3), 1-10. Link

  • Sreelatha, S., & Rubesh Kumar, S. (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Journal of Chemical Health Risks. Link

  • Elshaier, Y. A. M. M., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(19), 359-372. Link

  • Al-Hourani, B. J. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 117. Link

  • Sreelatha, S., & Rubesh Kumar, S. (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Journal of Chemical Health Risks. Link

  • Nikpassand, M., et al. (2018). One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst. Oriental Journal of Chemistry, 34(1). Link

  • ResearchGate. (n.d.). One-pot synthesis of dihydropyrimidinones. Link

  • Fauzi, A., et al. (2023). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activities. Journal of Medicinal and Chemical Sciences, 6(8), 1810-1817. Link

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Link

  • Bojarska, J., et al. (2020). Heterocycles in Medicinal Chemistry. Molecules, 25(20), 4787. Link

  • Umkehrer, M., & Zall, A. (2010). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Mini-Reviews in Organic Chemistry, 7(4), 333-346. Link

  • Islam, M. R., et al. (2018). Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. Molecules, 23(1), 163. Link

  • Rivera, A., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Reactions, 2(2), 209-220. Link

  • Sharma, R., et al. (2020). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic Chemistry, 94, 103444. Link

  • Weast, S. K. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community. Link

  • Reachem. (2024). Applications of Heterocyclic Compounds in Pharmaceuticals. Link

  • Mironov, M. A. (Ed.). (2011). Multi-Component Reactions in Heterocyclic Chemistry. Springer. Link

Sources

Application Notes and Protocols for Developing Assays with 3-Formylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 3-Formylbenzamide in Assay Development

This compound, a member of the benzamide family of compounds, is emerging as a valuable tool for researchers and drug development professionals. Its unique chemical structure, featuring a benzamide core and a reactive aldehyde group, positions it as a versatile molecule for the development of robust and insightful biochemical and cell-based assays. The benzamide moiety is a well-established pharmacophore, particularly for enzymes involved in NAD+ metabolism, such as Poly(ADP-ribose) polymerases (PARPs).[1][2][3] The addition of a formyl (aldehyde) group introduces a reactive handle that can be exploited for various detection methodologies and may contribute to its mode of inhibition, potentially through covalent or reversible covalent interactions with target proteins.[4][5][6]

This comprehensive guide provides detailed application notes and protocols for leveraging this compound in assay development, with a primary focus on its application as a PARP inhibitor. We will delve into the mechanistic underpinnings of its action, provide step-by-step experimental procedures, and offer insights into data analysis and interpretation.

Scientific Foundation: The Rationale Behind this compound in PARP Inhibition Assays

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and the maintenance of genomic stability.[7] PARP enzymes, particularly PARP1, utilize nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize poly(ADP-ribose) (PAR) chains on target proteins, a process known as PARylation. This post-translational modification serves as a scaffold to recruit other DNA repair proteins to sites of DNA damage.

The catalytic mechanism of PARP enzymes involves the binding of NAD+ in a specific pocket. Many PARP inhibitors are designed as nicotinamide mimetics, competing with NAD+ for this binding site and thereby inhibiting the synthesis of PAR.[3][8] The benzamide structure is a key pharmacophore that mimics the nicotinamide portion of NAD+.[9]

This compound, with its benzamide core, is hypothesized to function as a competitive inhibitor of PARP1. The aldehyde group at the meta-position may further enhance its inhibitory activity or provide a means for covalent interaction with the enzyme, a strategy increasingly employed in drug discovery to achieve higher potency and prolonged duration of action.[4][10] The high reactivity of aldehydes allows them to form Schiff bases with amine groups, such as the side chain of lysine residues, or to undergo other nucleophilic attacks within the enzyme's active site.[11][12]

The inhibition of PARP activity leads to a decrease in NAD+ consumption. This principle forms the basis of many PARP inhibition assays, where the amount of remaining NAD+ is quantified as a measure of the inhibitor's efficacy.[13][14]

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism of PARP1 inhibition by this compound, highlighting the competition with NAD+ and the potential for covalent modification.

PARP1 Inhibition Mechanism cluster_0 PARP1 Catalytic Cycle cluster_1 Inhibition by this compound NAD NAD+ PAR PAR Polymer Synthesis NAD->PAR catalyzes PARP1_active Active PARP1 PARP1_active->NAD binds PARP1_inhibited Inhibited PARP1 PARP1_active->PARP1_inhibited forms complex Nicotinamide Nicotinamide PAR->Nicotinamide releases DNA_damage DNA Damage DNA_damage->PARP1_active activates Formylbenzamide This compound Formylbenzamide->PARP1_active competes with NAD+ PARP1_inhibited->PAR blocks Covalent_Adduct Potential Covalent Adduct PARP1_inhibited->Covalent_Adduct potential reaction

Caption: Proposed mechanism of PARP1 inhibition by this compound.

Application Note 1: Fluorometric Assay for PARP1 Inhibition

This application note describes a robust and cost-effective fluorometric assay to determine the inhibitory potential of this compound on PARP1 activity. The assay measures the amount of NAD+ remaining after the enzymatic reaction, which is inversely proportional to PARP1 activity. The remaining NAD+ is converted into a fluorescent product for quantification.[13][14]

Principle

In the presence of an active PARP1 enzyme and damaged DNA, NAD+ is consumed to generate PAR polymers. When a PARP inhibitor like this compound is present, this consumption is reduced. The assay quantifies the leftover NAD+ by reacting it with a developing reagent to produce a highly fluorescent compound. The fluorescence intensity is then measured, providing a readout of PARP1 inhibition.

Materials and Reagents
  • Recombinant Human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-NAD+

  • This compound

  • 3-Aminobenzamide (as a positive control inhibitor)[15]

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • NAD+ Developing Solution (specific to commercial kits, or a solution containing a ketone and a base)

  • Acid solution (e.g., formic acid)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation/Emission wavelengths will depend on the developing reagent)

Experimental Workflow

The following diagram outlines the key steps in the fluorometric PARP1 inhibition assay.

PARP1 Inhibition Assay Workflow start Start prep_reagents Prepare Reagents (Enzyme, DNA, NAD+, Inhibitors) start->prep_reagents plate_setup Set up 96-well Plate (Controls and Test Compounds) prep_reagents->plate_setup add_enzyme_mix Add PARP1 Enzyme Mix (PARP1, Activated DNA) plate_setup->add_enzyme_mix add_inhibitor Add this compound (or control inhibitor) add_enzyme_mix->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate start_reaction Start Reaction (Add NAD+) pre_incubate->start_reaction incubate_reaction Incubate at 37°C start_reaction->incubate_reaction stop_reaction Stop Reaction & Develop Signal (Add Developing Reagents) incubate_reaction->stop_reaction read_fluorescence Read Fluorescence stop_reaction->read_fluorescence analyze_data Data Analysis (Calculate % Inhibition, IC50) read_fluorescence->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for the fluorometric PARP1 inhibition assay.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a serial dilution of this compound in PARP Assay Buffer to achieve final assay concentrations ranging from nanomolar to micromolar.

    • Prepare a similar dilution series for the positive control inhibitor, 3-Aminobenzamide.

    • Prepare working solutions of PARP1 enzyme, activated DNA, and NAD+ in PARP Assay Buffer at the desired concentrations.

  • Assay Plate Setup:

    • Add 25 µL of PARP Assay Buffer to the "blank" wells.

    • Add 25 µL of the various concentrations of this compound and control inhibitor to the respective "test" and "positive control" wells.

    • Add 25 µL of PARP Assay Buffer containing the same percentage of DMSO as the test compounds to the "no inhibitor" control wells.

  • Enzyme Addition and Pre-incubation:

    • Prepare a PARP1 enzyme mix containing the PARP1 enzyme and activated DNA.

    • Add 25 µL of the enzyme mix to all wells except the "blank" wells.

    • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Incubation:

    • Start the enzymatic reaction by adding 50 µL of the NAD+ solution to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Termination and Signal Development:

    • Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions of the NAD+ detection kit. This typically involves the addition of a developing solution followed by an acid solution.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

Data Analysis
  • Subtract Background: Subtract the average fluorescence of the "blank" wells from all other readings.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 x (1 - (Fluorescence of test well / Fluorescence of "no inhibitor" control well))

  • Determine IC50: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Quantitative Data Summary

The following table provides an example of expected data from a PARP1 inhibition assay.

CompoundIC50 (µM)
3-Aminobenzamide (Control)1-10
This compound To be determined

Note: The IC50 value for 3-Aminobenzamide can vary depending on the specific assay conditions.[2]

Application Note 2: Cell-Based Assay for PARP Activity

To assess the activity of this compound in a more biologically relevant context, a cell-based assay can be employed. This protocol outlines a method to measure PARP activity in cells treated with a DNA damaging agent and the test compound.

Principle

In this assay, cells are first treated with a DNA-damaging agent (e.g., hydrogen peroxide or a topoisomerase inhibitor) to induce PARP activation. The cells are then treated with this compound. The level of PARylation, the product of PARP activity, is then quantified, typically using an antibody-based method such as immunofluorescence or a PAR-specific ELISA. A decrease in PAR levels in the presence of this compound indicates its inhibitory effect in a cellular environment.

Materials and Reagents
  • Cell line of choice (e.g., a cancer cell line known to have active DNA repair pathways)

  • Complete cell culture medium

  • DNA damaging agent (e.g., H₂O₂)

  • This compound

  • Fixation and permeabilization buffers

  • Primary antibody against PAR

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Microplate for cell culture

  • High-content imaging system or fluorescence microscope

Detailed Protocol
  • Cell Seeding: Seed cells in a 96-well imaging plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 1-2 hours). Include a vehicle control (DMSO).

  • Induction of DNA Damage: Add the DNA damaging agent to the cells and incubate for a short period (e.g., 15-30 minutes) to induce PARP activation.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer.

    • Incubate the cells with the primary antibody against PAR.

    • Wash the cells and then incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Quantify the fluorescence intensity of the PAR signal within the nucleus of each cell.

    • Calculate the average nuclear PAR intensity for each treatment condition.

Data Analysis
  • Normalize to Control: Normalize the average nuclear PAR intensity of the treated cells to that of the vehicle-treated, DNA damage-induced control cells.

  • Determine Cellular IC50: Plot the normalized PAR intensity as a function of the this compound concentration and determine the cellular IC50 value.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of the data generated using these protocols, it is crucial to incorporate a self-validating system within each experiment. This includes:

  • Positive and Negative Controls: Always include a known PARP inhibitor (e.g., 3-Aminobenzamide or Olaparib) as a positive control to validate the assay's ability to detect inhibition. A "no enzyme" or "no NAD+" control should be included to determine the background signal.

  • Dose-Response Curves: Generating full dose-response curves allows for the accurate determination of IC50 values and helps to identify any potential off-target effects or assay artifacts at high compound concentrations.

  • Z'-Factor Calculation: For high-throughput screening applications, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Orthogonal Assays: Validating the results from the biochemical assay with a cell-based assay provides a higher level of confidence in the compound's activity.

Conclusion

This compound presents a promising chemical tool for the development of assays targeting PARP enzymes and potentially other NAD+-dependent enzymes. The protocols and application notes provided herein offer a comprehensive guide for researchers to explore the utility of this compound. The combination of a well-established pharmacophore with a reactive aldehyde group makes this compound a molecule of interest for both fundamental research and drug discovery applications. By following the detailed methodologies and incorporating self-validating controls, researchers can generate high-quality, reliable data to advance their scientific endeavors.

References

  • Putt, K. S., & Hergenrother, P. J. (2004). An optimized fluorescence assay for screening novel PARP-1 inhibitors. Analytical biochemistry, 326(1), 78–86.
  • BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]

  • Kanev, K., Guse, J. H., & Depken, M. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR protocols, 6(3), 102595.
  • An optimized fluorescence assay for screening novel PARP-1 inhibitors. (2021). Canadian Journal of Chemistry, 99(10), 865-871.
  • Lu, Y., & Chini, E. N. (2018). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. Methods in molecular biology (Clifton, N.J.), 1745, 159–172.
  • Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research. (2024). Frontiers in Immunology, 14, 1297929.
  • Bai, P., & Canto, C. (2012). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry. Bio-protocol, 2(18), e251.
  • Lu, Y., & Chini, E. N. (2018). Assays for NAD+-Dependent Reactions and NAD+ Metabolites: Methods and Protocols. Methods in Molecular Biology, 1745, 159-172.
  • Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. (2012). Journal of visualized experiments : JoVE, (66), e4039.
  • Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell de
  • Structural requirements for potent PARP inhibition. The benzamide... (n.d.). ResearchGate. Retrieved from [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). Frontiers in cell and developmental biology, 8, 564601.
  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2022). International journal of molecular sciences, 23(21), 13398.
  • What is the mechanism of action of PARP inhibitors? (2016). Quora. Retrieved from [Link]

  • A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. (2021). Pharmaceutical and Biomedical Analysis, 2(1), 1-5.
  • Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. (2020). Journal of medicinal chemistry, 63(19), 11016–11032.
  • Mechanism of PARP inhibitor resistance and potential overcoming strategies. (2021). Biomarker research, 9(1), 80.
  • Synthesis, in Vitro Covalent Binding Evaluation, and Metabolism of 14C-Labeled Inhibitors of 11β-HSD1. (2013). ACS medicinal chemistry letters, 4(12), 1163–1168.
  • Investigation of MOA of next generation covalent inhibitors. (n.d.). AXXAM. Retrieved from [Link]

  • Biogenic Aldehydes as Therapeutic Targets for Cardiovascular Disease. (2017).
  • Kinetic characterisation of covalent inhibitors on the PHERAstar. (2018, June 7). YouTube. Retrieved from [Link]

  • Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. (2022). International journal of molecular sciences, 23(19), 11849.
  • Reactivity of the allysine aldehyde group. (1989). Connective tissue research, 18(4), 255–268.
  • A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. (2021). Pharmaceutical and Biomedical Analysis, 2(1), 1-5.

Sources

Introduction: Unveiling the Potential of 3-Formylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Coordination Chemistry of 3-Formylbenzamide

In the vast landscape of coordination chemistry, the design of ligands is paramount to developing novel metal complexes with tailored properties. This compound (3-FB) emerges as a molecule of significant interest due to its unique structural features. Possessing both a formyl (aldehyde) and a benzamide functional group arranged in a meta-substitution pattern on a benzene ring, it offers a versatile platform for creating sophisticated coordination compounds. The amide group typically coordinates through its oxygen atom, a hard donor site, while the aldehyde oxygen provides an additional potential coordination site.[1] This bifunctionality allows 3-FB to act as a monodentate, chelating, or bridging ligand, paving the way for the construction of discrete molecular complexes, one-dimensional chains, and higher-order coordination polymers. Furthermore, the reactive aldehyde group can undergo in-situ reactions, such as Schiff base condensation, to generate more complex multidentate ligands within the coordination sphere.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound as a ligand. We will delve into its synthesis, explore its diverse coordination behaviors, detail protocols for the synthesis and characterization of its metal complexes, and discuss their potential applications, particularly in biological and materials science contexts.

Part 1: The Ligand - Synthesis and Characterization of this compound

A reliable supply of the pure ligand is the foundation of any study in coordination chemistry. The following protocol outlines a common laboratory-scale synthesis of this compound.

Protocol 1: Synthesis of this compound from 3-Cyanobenzaldehyde

This two-step procedure involves the hydrolysis of the nitrile group of 3-cyanobenzaldehyde to a primary amide.

Step 1: Synthesis of 3-Carbamoylbenzaldehyde (this compound)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine 3-cyanobenzaldehyde (10.0 g, 76.2 mmol) and dimethyl sulfoxide (DMSO, 50 mL).

  • Reagent Addition: While stirring, slowly add 30% hydrogen peroxide (15 mL) to the solution, followed by the dropwise addition of 5% aqueous potassium carbonate (15 mL). Causality: The hydrogen peroxide acts as the oxidizing agent in this basic medium, facilitating the hydrolysis of the nitrile to the amide. The potassium carbonate provides the necessary alkaline environment for the reaction to proceed efficiently.

  • Reaction Monitoring: Stir the mixture at room temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane eluent system.

  • Workup and Isolation: Pour the reaction mixture into 200 mL of ice-cold water. A white precipitate should form. Stir for 30 minutes to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water (3 x 50 mL). Recrystallize the crude product from a hot ethanol/water mixture to yield pure this compound as a white solid.

  • Drying: Dry the purified product in a vacuum oven at 50°C overnight.

Physicochemical and Safety Data
PropertyValueSource
IUPAC Name This compound[2]
Molecular Formula C₈H₇NO₂[2]
Molecular Weight 149.15 g/mol [2]
Appearance White to off-white solid[3]
Melting Point 174-177 °C
Storage Store at 4°C under nitrogen[3]

Safety Precautions: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][3] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Characterization of the Ligand

Before use in coordination reactions, the identity and purity of the synthesized this compound must be confirmed.

  • ¹H NMR: Confirms the proton environment. Expect signals for the aldehyde proton (~10 ppm), aromatic protons (7.5-8.5 ppm), and amide protons (broad signals, ~7.5 and ~8.0 ppm).

  • FT-IR Spectroscopy: Provides evidence of the key functional groups. Look for characteristic vibrational bands:

    • ν(N-H) of the amide: ~3350 and ~3180 cm⁻¹ (two bands for -NH₂)

    • ν(C=O) of the aldehyde: ~1700 cm⁻¹

    • ν(C=O) of the amide (Amide I band): ~1660 cm⁻¹

    • δ(N-H) of the amide (Amide II band): ~1620 cm⁻¹

Part 2: Synthesis and Coordination Behavior of this compound Complexes

The true utility of this compound is realized upon its reaction with metal ions. The following is a generalizable protocol for the synthesis of its coordination complexes.

General Workflow for Complex Synthesis

G cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Complexation cluster_isolation Isolation & Purification L1 Dissolve this compound in suitable solvent (e.g., EtOH, DMF) L2 Gentle heating may be required L1->L2 R1 Combine ligand and metal solutions L2->R1 M1 Dissolve metal salt (e.g., CuCl₂, Co(NO₃)₂) in solvent (e.g., H₂O, EtOH) M1->R1 R2 Control key parameters: - Stoichiometry (M:L ratio) - Temperature - pH (if necessary) R1->R2 R3 Stir for specified time (e.g., 2-24 hours) R2->R3 I1 Collect precipitate via filtration R3->I1 I2 Wash with appropriate solvents to remove unreacted starting materials I1->I2 Recrystallization (optional, for high purity) I3 Dry the complex (e.g., in a desiccator or vacuum oven) I2->I3 L3 L3 I2->L3 Recrystallization (optional, for high purity)

Caption: General workflow for the synthesis of metal complexes using this compound.

Protocol 2: General Synthesis of a Metal-(this compound) Complex
  • Ligand Solution: Dissolve this compound (e.g., 2 mmol, 298 mg) in a suitable solvent such as hot ethanol (20 mL).

  • Metal Salt Solution: In a separate beaker, dissolve the chosen metal salt (e.g., 1 mmol of MCl₂·nH₂O) in a minimal amount of solvent (e.g., 5 mL of water or ethanol).

  • Reaction: Slowly add the metal salt solution to the stirring ligand solution. An immediate color change or formation of a precipitate may be observed.

  • Reflux: Heat the resulting mixture to reflux for 2-4 hours to ensure the reaction goes to completion. Causality: Heating provides the necessary activation energy for ligand substitution and complex formation, often leading to more crystalline, well-defined products.

  • Isolation: Allow the mixture to cool slowly to room temperature. If crystals do not form, slow evaporation of the solvent or addition of a counter-solvent (e.g., diethyl ether) may be necessary.

  • Purification: Collect the solid product by vacuum filtration, wash with small portions of cold ethanol, and then with diethyl ether to facilitate drying.

  • Drying: Dry the complex in a vacuum desiccator over silica gel.

Diverse Coordination Modes of this compound

The way this compound binds to a metal center dictates the final architecture of the complex. Understanding these modes is crucial for rational design.

G cluster_modes Coordination Modes of this compound cluster_structures Resulting Structures Mode1 Monodentate Through Amide Oxygen (Most Common) Struct1 Discrete Mononuclear Complexes Mode1->Struct1 Mode2 Bidentate (Chelating) Through Aldehyde-O and Amide-O Struct2 Stable Chelate Ring Complexes Mode2->Struct2 Mode3 Bridging Linking two metal centers Struct3 Coordination Polymers (1D, 2D, or 3D MOFs) Mode3->Struct3 Mode4 In-situ Schiff Base Formation Aldehyde reacts with amine to form a new, larger ligand Struct4 Multinuclear Schiff Base Complexes Mode4->Struct4

Caption: Potential coordination modes of this compound and the resulting structures.

  • Monodentate: The ligand binds to a single metal center through the most basic site, the amide oxygen. This is a common mode for simple carboxamide ligands.[1]

  • Bidentate Chelation: Coordination occurs through both the amide oxygen and the formyl oxygen, forming a thermodynamically stable six-membered chelate ring.[4][5] This "chelate effect" enhances the stability of the complex compared to coordination with two separate monodentate ligands.

  • Bridging: The ligand links two different metal centers, a key step in forming extended networks like coordination polymers.[6] The meta-arrangement of the functional groups promotes the formation of angular, rather than linear, chain structures.

  • In-situ Ligand Formation: The formyl group can react with a primary amine (R-NH₂) added to the reaction mixture, forming a Schiff base (imine) in the presence of the metal ion, which then acts as a template. This creates a new, larger multidentate ligand that can form highly stable complexes.[7][8]

Part 3: Characterization of the Coordination Complexes

Characterizing the newly synthesized complex is a self-validating process that confirms the ligand has successfully coordinated to the metal center.

TechniquePurpose & Expected Observations
FT-IR Spectroscopy Primary evidence of coordination. A shift in the ν(C=O) bands of the amide and/or aldehyde to lower wavenumbers (typically 20-50 cm⁻¹) indicates a weakening of the C=O bond due to electron density being donated to the metal ion. New bands in the far-IR region (400-600 cm⁻¹) may be assigned to ν(M-O) vibrations.
Elemental Analysis (CHN) Confirms stoichiometry. The experimental percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values for the proposed formula of the complex, confirming the metal-to-ligand ratio.[9]
UV-Visible Spectroscopy Probes the electronic environment of the metal. For transition metal complexes, new absorption bands may appear in the visible region corresponding to d-d electronic transitions or ligand-to-metal charge transfer (LMCT) bands. The position and intensity of these bands can provide clues about the coordination geometry.
Thermogravimetric Analysis (TGA) Assesses thermal stability and composition. TGA measures weight loss as a function of temperature. It can be used to identify the loss of lattice or coordinated solvent molecules (e.g., water) and determine the temperature range at which the organic ligand begins to decompose.[9]
Magnetic Susceptibility Determines magnetic properties. This technique is used to measure the number of unpaired electrons in paramagnetic complexes (those with d¹-d⁹ transition metals), which helps in assigning the correct oxidation state and coordination geometry (e.g., distinguishing between square planar and tetrahedral Ni(II)).
Single-Crystal X-ray Diffraction Provides definitive structural information. This is the gold standard for characterization, providing precise bond lengths, bond angles, and the overall 3D structure of the complex in the solid state.

Part 4: Applications and Future Directions

The coordination complexes of benzamide derivatives are not merely academic curiosities; they possess a range of potential applications driven by the interplay between the metal center and the organic ligand.

Workflow from Design to Application

G cluster_apps Potential Applications A Ligand Design (this compound) C Synthesis of Coordination Complex A->C B Metal Ion Selection (e.g., Cu(II), Zn(II), Co(II)) B->C D Structural & Physicochemical Characterization C->D App1 Biological Activity (Antimicrobial, Antitumor) D->App1 App2 Catalysis D->App2 App3 Materials Science (MOFs, Luminescence) D->App3

Caption: Conceptual workflow from ligand design to potential applications of its complexes.

  • Biological Activity: Many benzamide-based ligands exhibit biological activity, which can be significantly enhanced upon coordination to a metal ion.[10] This enhancement is often attributed to mechanisms like increased lipophilicity (facilitating passage through cell membranes) and the metal ion's ability to interact with biological macromolecules.[7] Research has shown that related benzamide complexes possess promising antibacterial, antifungal, anthelmintic, and even antitumor properties.[9][10][11][12] The development of metal-based drugs is a burgeoning field aimed at overcoming challenges like drug resistance.[13]

  • Catalysis: The metal center in a 3-FB complex can function as a Lewis acid, activating substrates for organic transformations. The ligand framework can be modified to create a specific steric and electronic environment around the metal, tuning its catalytic activity and selectivity.

  • Materials Science: As a bridging ligand, 3-FB is an excellent candidate for constructing Metal-Organic Frameworks (MOFs) or coordination polymers.[6] These materials are of immense interest for applications in gas storage, separation, and sensing. The incorporation of different metal ions (e.g., lanthanides) could also impart interesting photoluminescent or magnetic properties to the resulting materials.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10630670, this compound. Available: [Link]

  • Wikipedia (2023). Transition metal carboxamide complex. Available: [Link]

  • Ma, S., et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. Bioorganic & Medicinal Chemistry Letters. Available: [Link]

  • Khan, S., & Yusuf, M. (2019). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. Current Research in Pharmaceutical Sciences. Available: [Link]

  • Rojas-León, A., et al. (2023). Pharmaceutical Applications of Metal Complexes and Derived Materials. Molecules. Available: [Link]

  • Kumar, A., et al. (2014). Anthelmintic activity of transition metal complexes of some benzamides. Der Pharma Chemica. Available: [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. Available: [Link]

  • El-Gammal, O. A., et al. (2023). Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. Scientific Reports. Available: [Link]

  • Tănase, M. A., et al. (2022). Design, Synthesis, and Characterization of Novel Coordination Compounds of Benzimidazole Derivatives with Cadmium. International Journal of Molecular Sciences. Available: [Link]

  • ResearchGate. Bivalent transition metal complexes of 3-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-oxo-N-(thiazol-2-yl)propanamide: Structural, spectral, DFT, ion-flotation and biological studies. Available: [Link]

  • ResearchGate. Synthesis and characterization of benzamide metal complexes. Available: [Link]

  • Wang, X-G., et al. (2016). Coordination Polymers Bearing Angular 4,4′-Oxybis[N-(pyridin-3-ylmethyl)benzamide] and Isomeric Dicarboxylate Ligands: Synthesis, Structures and Properties. Polymers. Available: [Link]

  • Sarno, F., et al. (2014). Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. ChemMedChem. Available: [Link]

  • Chemistry LibreTexts (2023). Ligands. Available: [Link]

  • Sarno, F., et al. (2014). Development and characterization of 3-(benzylsulfonamido)benzamides as potent and selective SIRT2 inhibitors. PubMed. Available: [Link]

  • Chemistry LibreTexts (2022). Coordination Compounds. Available: [Link]

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Sources

Application Note: Strategic Functionalization of 3-Formylbenzamide for Advanced Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Formylbenzamide is a versatile bifunctional molecule that serves as a critical starting material in organic synthesis, medicinal chemistry, and materials science. Its structure, featuring both an electrophilic aldehyde (formyl) group and a robust amide moiety, allows for selective and orthogonal chemical modifications. This guide provides an in-depth exploration of the key functionalization strategies for this compound, detailing the underlying chemical principles and offering field-proven protocols for its most impactful transformations. We focus on reactions at the formyl group, such as reductive amination and Wittig olefination, and discuss modifications of the benzamide core. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block for the synthesis of novel compounds.

Introduction: The Synthetic Utility of this compound

This compound (also known as 3-carbamoylbenzaldehyde) is an aromatic compound distinguished by its two key functional groups positioned meta to each other on a benzene ring.[1] This unique arrangement offers two distinct points for chemical diversification:

  • The Formyl Group (-CHO): An aldehyde that is highly susceptible to nucleophilic attack, making it the primary site for carbon-carbon and carbon-nitrogen bond formation. It serves as an electrophilic handle for chain extension and the introduction of diverse molecular scaffolds.

  • The Benzamide Group (-CONH₂): A significantly more stable functional group that is central to the structure of numerous pharmaceuticals.[2][3] Its ability to act as both a hydrogen bond donor and acceptor makes it a valuable pharmacophore for molecular recognition at biological targets.[4]

The strategic exploitation of these two sites allows for the creation of complex molecular architectures, making this compound a cornerstone in the synthesis of libraries for high-throughput screening and the development of targeted therapeutics, including antibacterial, antiprion, and anticancer agents.[5][6][7]

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is paramount for safe and effective experimentation.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 126534-87-0Sigma-Aldrich[8]
Molecular Formula C₈H₇NO₂PubChem[1]
Molecular Weight 149.15 g/mol Sigma-Aldrich[8]
Physical Form Solid (White Powder)Sigma-Aldrich[8], PubChem[9]
Boiling Point 317.5 ± 25.0 °C at 760 mmHgSigma-Aldrich[8]
Storage Store at 4°C under nitrogenSigma-Aldrich[8]

Safety Profile: this compound is classified as an irritant. Standard laboratory precautions should be strictly followed.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338.[8]

  • Personal Protective Equipment (PPE): Safety goggles, gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.

Core Functionalization Strategies

The divergent reactivity of the formyl and amide groups is the key to the synthetic utility of this compound. The following diagram illustrates the primary pathways for its functionalization.

G cluster_main Functionalization Pathways cluster_products Derivative Classes Start This compound Wittig Wittig Olefination Start->Wittig Ph₃P=CHR (Ylide) OtherCarbonyl Other Carbonyl Chemistry (e.g., Knoevenagel, Aldol) Start->OtherCarbonyl Hydrolysis Hydrolysis Start->Hydrolysis H₃O⁺ / OH⁻ (Harsh) ReductiveAmination ReductiveAmination Start->ReductiveAmination R-NH₂ [H⁻] NAlkylation NAlkylation Start->NAlkylation R-X, Base Alkenes Styrenyl Benzamides Wittig->Alkenes NSubstituted N-Substituted Benzamides Amines Amines ReductiveAmination->Amines NAlkylation->NSubstituted

Caption: Primary functionalization pathways for this compound.

Reactions at the Formyl Group: The Gateway to Complexity

The aldehyde is the most versatile handle for molecular elaboration. Its electrophilic carbon readily engages with a wide array of nucleophiles.

Reductive amination is a cornerstone of medicinal chemistry for forging stable carbon-nitrogen bonds.[10] The reaction proceeds in a one-pot fashion by first forming a transient imine (or iminium ion) via condensation of the aldehyde with a primary or secondary amine, which is then immediately reduced in situ to the corresponding amine.[11]

Causality in Reagent Selection: The choice of reducing agent is critical. Strong hydrides like NaBH₄ can reduce the starting aldehyde, leading to unwanted side products. Therefore, milder, imine-selective reagents are preferred.[12]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB): This is the reagent of choice for most applications. It is mild enough not to reduce the aldehyde but highly effective at reducing the protonated iminium intermediate. It performs well in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).[10][12]

  • Sodium cyanoborohydride (NaBH₃CN): Another classic reagent that is selective for imines over carbonyls, especially at mildly acidic pH. However, its use raises toxicity concerns due to the potential generation of hydrogen cyanide, making STAB a safer alternative for many labs.[10][11]

This transformation is fundamental for linking the this compound core to other fragments, building molecules with potential biological activity.

The Wittig reaction provides unparalleled control for converting aldehydes into alkenes, establishing the position of the double bond with absolute certainty.[13] The reaction involves a phosphonium ylide (a Wittig reagent), which acts as a carbon nucleophile, attacking the aldehyde.[14]

The overall transformation involves the exchange of a C=O bond and a C=P bond for a C=C bond and a highly stable P=O bond (triphenylphosphine oxide), which provides the thermodynamic driving force for the reaction.[15][16]

Experimental Insight: A key challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct, which has chromatographic properties similar to many organic products.[17] Careful planning of the purification strategy (e.g., crystallization or specialized chromatography) is essential. The stereochemical outcome (E vs. Z alkene) depends heavily on the nature of the ylide; stabilized ylides generally favor the (E)-alkene, whereas non-stabilized ylides favor the (Z)-alkene.[15][16]

Reactions at the Benzamide Group

The amide bond is notoriously stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double-bond character to the C-N bond.[18] Consequently, its functionalization requires more forcing conditions than reactions at the formyl group.

Direct N-alkylation or N-arylation can be achieved under specific basic conditions, but these reactions are less common. More frequently, the primary amide (-NH₂) is retained as a key structural feature or the entire benzamide moiety is constructed late in the synthesis from a corresponding carboxylic acid or acyl chloride.[19] For the purpose of this guide, we recognize that in many synthetic campaigns, the benzamide group is intentionally preserved while modifications are directed at the more reactive formyl center.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, providing clear, step-by-step instructions based on established chemical principles.

Protocol 1: Reductive Amination with Benzylamine

This protocol details the synthesis of N-((3-(aminomethyl)phenyl)methyl)benzamide, a representative secondary amine derivative.

G cluster_0 Reductive Amination Workflow Start This compound + Benzylamine Intermediate Imine Intermediate (in situ) Start->Intermediate AcOH (cat.) DCE, RT Product 3-((benzylamino)methyl)benzamide Intermediate->Product NaBH(OAc)₃

Caption: Workflow for the reductive amination of this compound.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (catalytic, ~2-3 drops)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCE (approx. 0.1 M concentration).

  • Amine Addition: Add benzylamine (1.1 eq) to the solution via syringe, followed by a few drops of glacial acetic acid to catalyze imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Progress can be monitored by TLC or LC-MS to observe the consumption of the starting aldehyde.

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10-15 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Completion: Allow the reaction to stir at room temperature overnight (12-18 hours).

  • Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure secondary amine.

Protocol 2: Wittig Olefination to a Stilbene Derivative

This protocol describes the synthesis of 3-(styryl)benzamide, a stilbene-like scaffold.

G cluster_0 Wittig Reaction Workflow Reagent Benzyltriphenylphosphonium chloride + n-BuLi Ylide Phosphonium Ylide (in situ) Reagent->Ylide THF, 0°C Reaction Ylide + this compound Ylide->Reaction Product 3-(styryl)benzamide + Ph₃P=O Reaction->Product

Caption: Workflow for the Wittig olefination of this compound.

Materials:

  • Benzyltriphenylphosphonium chloride (1.2 eq)

  • n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (1.2 eq) and suspend it in anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Slowly add n-BuLi solution (1.1 eq) dropwise via syringe. A deep color change (typically to orange or red) indicates the formation of the ylide. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.[14]

  • Aldehyde Addition: Cool the ylide solution back down to 0°C. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir overnight (12-18 hours). The disappearance of the ylide's color often indicates reaction completion.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. The crude product will contain triphenylphosphine oxide. Purification is typically achieved by careful flash column chromatography or crystallization.

Applications in Research and Drug Development

The derivatives of this compound are of significant interest in pharmacology due to the prevalence of the benzamide scaffold in approved drugs.[2][3]

  • Anticancer Agents: N-substituted benzamide derivatives have been designed and synthesized as histone deacetylase (HDAC) inhibitors, showing anti-proliferative activity against various cancer cell lines.[20]

  • Antibacterial Agents: By modifying the core structure, novel benzamide derivatives have been developed as inhibitors of the bacterial cell division protein FtsZ, representing a promising class of new antibiotics.[5]

  • Hedgehog Pathway Inhibitors: Functionalized benzamides have been identified as potent Smoothened (SMO) antagonists, which are crucial for inhibiting the Hedgehog signaling pathway implicated in certain cancers.[7]

  • Neurodegenerative Diseases: The benzamide core has been used to develop agents that inhibit the accumulation of pathogenic prion proteins (PrPSc), offering potential leads for treating diseases like Creutzfeldt-Jakob disease.[6]

Conclusion

This compound is a powerful and versatile building block whose value lies in the orthogonal reactivity of its formyl and benzamide functionalities. The ability to selectively perform transformations such as reductive amination and Wittig olefination at the aldehyde site while preserving the pharmaceutically relevant amide group enables the efficient construction of diverse and complex molecules. The protocols and strategies outlined in this guide provide a robust framework for researchers to unlock the full synthetic potential of this important intermediate in their pursuit of novel materials and therapeutics.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10630670, this compound. PubChem.[Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22051433, 3-formyl-N-methylbenzamide. PubChem.[Link]

  • Hatch, M. et al. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.[Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. organic-chemistry.org.[Link]

  • Ashenhurst, J. (2018). The Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.[Link]

  • Wikipedia. Wittig reaction. Wikimedia Foundation.[Link]

  • Organic Chemistry Portal. Wittig Reaction. organic-chemistry.org.[Link]

  • Soueidan, O. et al. (2012). Functionalization of 3-Chlorobenzaldehyde. ResearchGate.[Link]

  • LibreTexts. The Wittig Reaction. Chemistry LibreTexts.[Link]

  • The Organic Chemist. Reductive Amination. YouTube.[Link]

  • Chen, T. et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate.[Link]

  • Kavitha, C. et al. (2021). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate.[Link]

  • Ma, X. et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. PubMed.[Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

  • Fiorino, F. et al. (2012). Synthesis and evaluation of benzamide derivatives as antiprion agents. PubMed.[Link]

  • Gholap, A. et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate.[Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2331, Benzamide. PubChem.[Link]

  • Xie, Y. et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. PubMed.[Link]

  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.[Link]

  • Fu, C. et al. (2020). Chemodivergent transformations of amides using gem-diborylalkanes as pro-nucleophiles. Nature Communications.[Link]

  • Dodge, G. et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central.[Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 3-Formylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 3-Formylbenzamide and Challenges in its Scalable Synthesis

This compound is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of a wide range of pharmaceuticals and biologically active compounds. Its bifunctional nature, possessing both an aldehyde and an amide group, allows for diverse chemical transformations, making it a crucial component in the discovery and development of new therapeutic agents. The aldehyde moiety can participate in reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases, while the benzamide group provides a site for further functionalization or can act as a bioisostere for other functional groups.

While numerous synthetic routes to this compound exist on a laboratory scale, their translation to a larger, industrial scale presents several challenges. These include the cost and availability of starting materials, the use of hazardous reagents, the formation of impurities that are difficult to remove, and the need for robust and reproducible reaction conditions that ensure high yield and purity. This application note provides a detailed guide to a scalable and efficient synthesis of this compound, focusing on the hydrolysis of 3-cyanobenzaldehyde. We will delve into the rationale behind the chosen synthetic strategy, provide a detailed step-by-step protocol, and discuss critical process parameters for successful scale-up.

Reaction Scheme and Mechanism: A Robust Pathway to this compound

The selected and optimized route for the scale-up synthesis of this compound is the direct hydrolysis of 3-cyanobenzaldehyde. This method is advantageous due to the commercial availability and relatively low cost of the starting material, as well as the generally high selectivity and yield of the reaction when performed under controlled conditions.

The overall transformation is as follows:

ReactionScheme reactant 3-Cyanobenzaldehyde product This compound reactant->product Hydrolysis reagents Hydration Reagents (e.g., H₂O₂, base or acid catalyst)

Figure 1: Overall reaction scheme for the synthesis of this compound.

The mechanism of nitrile hydrolysis can be catalyzed by either acid or base. In the context of scaling up the synthesis of this compound, a base-catalyzed approach using a peroxide source is often preferred to avoid potential side reactions associated with the aldehyde functionality under strongly acidic conditions.

Process Development and Optimization: Key Parameters for Scalable Synthesis

Successful scale-up of the this compound synthesis via nitrile hydrolysis hinges on the careful control of several critical process parameters.

Reactant and Reagent Selection
  • Starting Material: 3-Cyanobenzaldehyde of high purity (>98%) is recommended to minimize the formation of colored impurities and byproducts.[1]

  • Hydrolysis Reagents: A variety of reagents can effect the hydration of nitriles to amides.[2] For a scalable and safe process, an alkaline hydrogen peroxide method is often employed. The use of urea-hydrogen peroxide (UHP) can be a convenient and safer alternative to handling concentrated hydrogen peroxide solutions.[3] Another highly promising and scalable method involves the use of potassium tert-butoxide in anhydrous conditions, which acts as a nucleophilic oxygen source.[2]

Solvent System

The choice of solvent is critical for reaction efficiency and product isolation. For the alkaline peroxide method, a mixture of a water-miscible organic solvent like ethanol or acetone and water is typically used to ensure the solubility of both the organic substrate and the inorganic base.[4] For the potassium tert-butoxide method, an anhydrous solvent such as tetrahydrofuran (THF) or tert-butanol is essential.

Temperature Control

The hydrolysis of the nitrile to the amide is an exothermic reaction. Careful temperature control is crucial to prevent overheating, which can lead to the further hydrolysis of the desired benzamide to the corresponding carboxylic acid (3-formylbenzoic acid) and other side reactions.[1] A reaction temperature in the range of 40-60°C is generally optimal.

Reaction Monitoring

Close monitoring of the reaction progress is essential to determine the optimal reaction time and to quench the reaction before significant byproduct formation occurs. This can be achieved using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

Work-up and Purification

The work-up procedure is designed to isolate the this compound in high purity. This typically involves quenching the reaction, followed by extraction and crystallization. The choice of crystallization solvent is critical for obtaining a product with the desired purity and crystal morphology.

Scale-Up Synthesis Protocol: A Step-by-Step Guide

This protocol details a robust and scalable procedure for the synthesis of this compound from 3-cyanobenzaldehyde using an alkaline hydrogen peroxide method.

Materials and Equipment:

  • 3-Cyanobenzaldehyde (1.0 kg, 7.62 mol)

  • Sodium Hydroxide (NaOH) (305 g, 7.62 mol)

  • 30% Hydrogen Peroxide (H₂O₂) (865 mL, 8.38 mol)

  • Ethanol (10 L)

  • Water (deionized)

  • Hydrochloric Acid (HCl) (concentrated)

  • Ethyl Acetate

  • Hexanes

  • 20 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: Charge the 20 L jacketed glass reactor with 3-cyanobenzaldehyde (1.0 kg) and ethanol (10 L). Stir the mixture at room temperature until the solid is fully dissolved.

  • Base Addition: Prepare a solution of sodium hydroxide (305 g) in water (2 L) and cool it to 10-15°C in an ice bath.

  • Controlled Peroxide Addition: Cool the reactor contents to 10°C. Slowly add the cold sodium hydroxide solution to the reactor over 30 minutes, maintaining the internal temperature below 20°C.

  • Exothermic Reaction Control: Begin the dropwise addition of 30% hydrogen peroxide (865 mL) via the addition funnel. The addition rate should be carefully controlled to maintain the internal temperature between 40-45°C. This may require intermittent cooling. The total addition time should be approximately 2-3 hours.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 45°C and monitor the progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the mixture to 10°C. Slowly and carefully add a solution of sodium sulfite (500 g in 2 L of water) to quench any unreacted hydrogen peroxide. A slight exotherm may be observed.

  • pH Adjustment and Product Precipitation: Acidify the reaction mixture to pH 6-7 with concentrated hydrochloric acid. This will cause the this compound to precipitate.

  • Isolation: Cool the slurry to 0-5°C and stir for 1 hour to maximize precipitation. Collect the solid product by filtration and wash the filter cake with cold water (2 x 1 L).

  • Drying: Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.

  • Recrystallization (if necessary): For higher purity, the crude product can be recrystallized from a suitable solvent system such as ethyl acetate/hexanes.

Expected Yield: 85-95% Purity: >98% (by HPLC)

Data Presentation

ParameterValue
Starting Material 3-Cyanobenzaldehyde
Product This compound
Molecular Weight 149.15 g/mol [5]
Scale 1.0 kg
Key Reagents NaOH, H₂O₂
Solvent Ethanol/Water
Reaction Temperature 40-45°C
Typical Reaction Time 4-6 hours
Expected Yield 85-95%
Purity (Post-crystallization) >98%

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 3-Cyanobenzaldehyde in Ethanol react1 Charge reactor and cool prep1->react1 prep2 Prepare cold NaOH solution react2 Add NaOH solution prep2->react2 react1->react2 react3 Slowly add H₂O₂ (Maintain 40-45°C) react2->react3 react4 Monitor reaction by TLC/HPLC react3->react4 workup1 Quench with Na₂SO₃ react4->workup1 workup2 Acidify to pH 6-7 workup1->workup2 workup3 Precipitate and cool workup2->workup3 workup4 Filter and wash workup3->workup4 workup5 Dry the product workup4->workup5 workup6 Recrystallize (optional) workup5->workup6 product Pure this compound workup6->product

Sources

Application Note: Quantitative Analysis of 3-Formylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Method Selection, Protocol Development, and Validation for Researchers and Drug Development Professionals

Introduction and Scope

3-Formylbenzamide (C8H7NO2, MW: 149.15 g/mol ) is an aromatic compound featuring both an aldehyde and an amide functional group. Its unique bifunctional nature makes it a valuable intermediate in organic synthesis and a potential process-related impurity or degradation product in the manufacturing of active pharmaceutical ingredients (APIs). Consequently, the ability to accurately and reliably quantify this compound is critical for process optimization, quality control of starting materials, and impurity profiling in final drug products.

This document serves as a comprehensive technical guide for developing, validating, and implementing analytical methods for the quantification of this compound. It moves beyond a simple recitation of steps to explain the scientific rationale behind methodological choices, ensuring that the selected protocol is robust, reliable, and fit for its intended purpose. The methodologies described herein are grounded in established analytical principles and align with the validation framework set forth by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Analytical Strategy: A Multi-tiered Approach

The selection of an analytical method is dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and the purpose of the measurement (e.g., screening, release testing, or structural confirmation). A logical workflow ensures that the appropriate technique is applied at the right stage.

G cluster_0 Phase 1: Method Development & Selection cluster_1 Phase 2: Validation & Implementation Sample Sample Receipt (e.g., Reaction Mixture, API, Drug Product) MethodSelection Method Selection Based on Matrix, Sensitivity & Purpose Sample->MethodSelection HPLC Primary Method: HPLC-UV MethodSelection->HPLC High Specificity & Quantification GCMS Confirmatory Method: GC-MS MethodSelection->GCMS High Specificity & Identification UVVis Screening Method: UV-Vis Spec. MethodSelection->UVVis High Throughput & Simplicity Validation Method Validation (per ICH Q2(R2)) HPLC->Validation GCMS->Validation UVVis->Validation Routine Routine Analysis & Data Reporting Validation->Routine G cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Detection & Analysis Start Sample in Volatile Solvent Deriv Optional: Derivatization Start->Deriv Inject Injection into GC Inlet (e.g., 250°C) Deriv->Inject Column Separation on Capillary Column (e.g., HP-5ms) Inject->Column MS Ionization (EI) & Mass Analysis Column->MS Data Data Acquisition (Scan or SIM) MS->Data Quant Quantification & Identification Data->Quant

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Formylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Formylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Here, we delve into the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic strategies for this compound include:

  • Oxidation of 3-Methylbenzamide: This is a direct approach where the methyl group is oxidized to an aldehyde. Common oxidizing agents include potassium permanganate (KMnO₄), manganese dioxide (MnO₂), or ceric ammonium nitrate (CAN). The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the corresponding carboxylic acid (3-carbamoylbenzoic acid).

  • Reduction of 3-Cyanobenzamide: The nitrile group of 3-cyanobenzamide can be selectively reduced to an aldehyde. Reagents like diisobutylaluminium hydride (DIBAL-H) are often employed for this transformation at low temperatures to avoid reduction to the amine.

  • Hydrolysis of a Protected Aldehyde Precursor: This involves starting with a benzamide derivative where the formyl group is protected, for instance, as a dithiane or an acetal. Deprotection under specific conditions reveals the desired aldehyde. This multi-step approach can be advantageous for complex molecules where the aldehyde functionality is sensitive to other reaction conditions.

  • From Hippuric Acid: An established method involves the oxidative cleavage of N-acylaminoacids, such as hippuric acid, to furnish N-formylamides. This particular synthesis utilizes copper(II) sulfate and silver(I) nitrate as catalysts with ammonium persulfate as the oxidant.[1]

Q2: I am observing a low yield in my synthesis. What are the general areas I should investigate?

A2: Low yields in benzamide synthesis, and specifically for this compound, can often be attributed to several factors.[2][3] Key areas to troubleshoot include:

  • Purity of Starting Materials: Ensure all reagents, especially the starting benzamide derivative and any solvents, are pure and dry. Moisture can lead to unwanted side reactions, such as the hydrolysis of intermediates.[2][3]

  • Reaction Conditions: Temperature, reaction time, and mixing efficiency are critical parameters. Inadequate control can lead to incomplete reactions or the formation of byproducts.[4] For instance, in oxidation reactions, excessive heat can promote over-oxidation.

  • Stoichiometry of Reagents: The molar ratios of your reactants, catalysts, and any additives must be precise. An excess or deficit of a key reagent can significantly impact the reaction outcome.

  • Workup and Purification Losses: Product can be lost during extraction, washing, and crystallization steps. Optimizing solvent volumes and techniques during these stages is crucial for maximizing recovery.[2][4]

Troubleshooting Guide: Specific Issues and Solutions

Problem 1: Low Yield due to Over-oxidation in the Synthesis from 3-Methylbenzamide

Symptom: The final product is contaminated with a significant amount of 3-carbamoylbenzoic acid, confirmed by techniques like NMR or LC-MS.

Cause: The oxidizing agent is too harsh, or the reaction conditions (temperature, time) are not sufficiently controlled, leading to the oxidation of the newly formed aldehyde to a carboxylic acid.

Solutions:

  • Choice of Oxidant: If using a strong oxidant like KMnO₄, consider switching to a milder one such as manganese dioxide (MnO₂). MnO₂ is known for its selectivity in oxidizing benzylic alcohols and aldehydes.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This may involve cooling the reaction mixture in an ice bath.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed and before significant byproduct formation occurs.

  • Controlled Addition of Oxidant: Add the oxidizing agent portion-wise or as a solution via a syringe pump. This helps to maintain a low concentration of the oxidant in the reaction mixture, disfavoring over-oxidation.

Problem 2: Formation of Amine Byproduct during the Reduction of 3-Cyanobenzamide

Symptom: Besides the desired this compound, a primary amine (3-(aminomethyl)benzamide) is detected as a major byproduct.

Cause: The reducing agent, typically DIBAL-H, is reducing the intermediate imine all the way to the amine. This is often due to an excess of the reducing agent or elevated reaction temperatures.

Solutions:

  • Precise Stoichiometry: Use a carefully measured amount of DIBAL-H, typically between 1.0 and 1.2 equivalents. It is crucial to accurately determine the concentration of the DIBAL-H solution if it is purchased as a solution in a solvent.

  • Low-Temperature Control: Conduct the reaction at a very low temperature, usually -78 °C (a dry ice/acetone bath). Maintaining this low temperature throughout the addition of the reducing agent is critical.

  • Quenching Strategy: Quench the reaction at low temperature by slowly adding a reagent like methanol or a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). This will decompose the excess DIBAL-H and hydrolyze the aluminum-imine complex to the aldehyde.

Problem 3: Oily Product That Fails to Crystallize During Purification

Symptom: After the workup and solvent removal, the product is obtained as a persistent oil instead of a solid, making isolation and purification by recrystallization difficult.[2]

Cause: The presence of impurities often lowers the melting point of a compound and can inhibit crystallization. Residual solvent can also contribute to this issue.

Solutions:

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble, such as hexane or diethyl ether.[2] This can help to wash away soluble impurities and encourage the product to solidify.

  • Seeding: If a small crystal of pure this compound is available, add it to the oil to act as a nucleation site for crystallization.[2]

  • Chromatographic Purification: If crystallization fails, purification by column chromatography on silica gel is a reliable alternative. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) can effectively separate the desired product from impurities.

  • High Vacuum Drying: Ensure all residual solvents are thoroughly removed by drying the product under a high vacuum for an extended period.

Experimental Protocols

Protocol 1: Oxidation of 3-Methylbenzamide using MnO₂
  • To a stirred solution of 3-methylbenzamide (1 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform), add activated manganese dioxide (5-10 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the manganese salts.

  • Wash the Celite® pad with additional solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Reduction of 3-Cyanobenzamide using DIBAL-H
  • Dissolve 3-cyanobenzamide (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.1 equivalents) in a suitable solvent (e.g., hexanes or toluene) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for the recommended time (typically 1-3 hours), monitoring by TLC.

  • Quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form.

  • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteStarting MaterialKey Reagent(s)Typical Yield RangeKey AdvantagesCommon Challenges
Oxidation3-MethylbenzamideMnO₂, KMnO₄40-70%Readily available starting materialRisk of over-oxidation to carboxylic acid
Reduction3-CyanobenzamideDIBAL-H60-85%High selectivity with proper controlRequires cryogenic temperatures and inert atmosphere
HydrolysisProtected this compoundAcid/Lewis Acid70-90% (over 2 steps)Protects sensitive aldehyde groupMulti-step process increases overall effort
Oxidative CleavageHippuric Acid(NH₄)₂S₂O₈, CuSO₄, AgNO₃~50-60%[1]Utilizes a different class of starting materialFormation of resinous byproducts[1]

Visualizing the Workflow

A logical workflow for troubleshooting common issues in the synthesis of this compound can be visualized as follows:

troubleshooting_workflow start Start: Low Yield of This compound check_sm Check Purity of Starting Materials start->check_sm impure_sm Purify Starting Materials (Recrystallization, Distillation) check_sm->impure_sm Yes reaction_path Identify Synthetic Route check_sm->reaction_path No impure_sm->reaction_path oxidation Oxidation of 3-Methylbenzamide reaction_path->oxidation Oxidation reduction Reduction of 3-Cyanobenzamide reaction_path->reduction Reduction other Other Routes reaction_path->other Other check_oxidation Over-oxidation to Carboxylic Acid? oxidation->check_oxidation check_reduction Formation of Amine Byproduct? reduction->check_reduction check_workup Analyze Workup & Purification Steps other->check_workup optimize_oxidation Use Milder Oxidant (MnO₂) Control Temperature Monitor Reaction Closely check_oxidation->optimize_oxidation Yes check_oxidation->check_workup No optimize_oxidation->check_workup optimize_reduction Precise Stoichiometry of DIBAL-H Maintain -78 °C Optimize Quench check_reduction->optimize_reduction Yes check_reduction->check_workup No optimize_reduction->check_workup optimize_workup Optimize Extraction Solvents Use Trituration or Seeding Consider Chromatography check_workup->optimize_workup Losses Identified end Improved Yield of This compound check_workup->end No Obvious Losses optimize_workup->end

Caption: Troubleshooting workflow for improving the yield of this compound synthesis.

References

  • BenchChem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
  • BenchChem. (n.d.). Troubleshooting common issues in benzamide synthesis.
  • BenchChem. (n.d.). Troubleshooting unexpected side reactions in multi-step Benzamide synthesis.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • BenchChem. (n.d.). Identifying and minimizing side reactions in benzamide synthesis.
  • Organic Syntheses. (n.d.). Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Cyanobenzamide. PubChem. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 3-Formylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals who are working with and require high-purity 3-Formylbenzamide. This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues that may be encountered during the purification of this compound. The protocols and advice provided herein are grounded in established principles of organic chemistry and practical laboratory experience.

Introduction to this compound and its Purification Challenges

This compound is a bifunctional organic compound containing both an aldehyde and an amide group. This structure makes it a versatile building block in medicinal chemistry and organic synthesis. However, the presence of these two reactive groups can also lead to the formation of various impurities during its synthesis and storage. Common impurities may include the corresponding carboxylic acid (3-carboxybenzamide) from oxidation of the aldehyde, unreacted starting materials, or polymeric byproducts. Achieving high purity is crucial for subsequent reactions and biological assays.

This guide will focus on the two most common and effective methods for the purification of solid organic compounds: Recrystallization and Column Chromatography .

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of crude this compound.

Recrystallization Issues

Q1: My this compound is "oiling out" instead of forming crystals during recrystallization. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is a common problem when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.

  • Probable Cause & Scientific Explanation:

    • Inappropriate Solvent Choice: If the solvent's boiling point is too high, the compound may "melt" in the hot solvent before it has a chance to crystallize upon cooling.

    • Presence of Impurities: Impurities can depress the melting point of the compound and interfere with crystal lattice formation, promoting the formation of an oil.[1]

    • Cooling Too Rapidly: Rapid cooling can cause the compound to precipitate out of solution too quickly, not allowing enough time for an ordered crystal lattice to form.

  • Step-by-Step Solution:

    • Re-heat the solution to dissolve the oil back into the solvent.

    • Add more solvent: This will decrease the saturation of the solution.

    • Try a different solvent or a mixed-solvent system: If using a single solvent, try one with a lower boiling point. For a mixed-solvent system, you can add a "poorer" solvent (one in which the compound is less soluble) dropwise to the hot solution until it becomes slightly cloudy, then clarify by adding a few drops of the "good" solvent.[2] A good starting point for a mixed solvent system for this compound could be Ethanol/Water or Ethyl Acetate/Hexane.

    • Cool the solution slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.

    • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[3]

Q2: I've followed the recrystallization protocol, but no crystals are forming, even after cooling in an ice bath. What should I do?

A2: The failure of crystals to form is usually due to either using too much solvent or the absence of nucleation sites for crystal growth to begin.

  • Probable Cause & Scientific Explanation:

    • Excess Solvent: If too much solvent is used, the solution will not be saturated enough for crystallization to occur upon cooling.[3]

    • Lack of Nucleation Sites: Crystal formation requires a starting point (a nucleus). Sometimes, spontaneous nucleation is slow.

  • Step-by-Step Solution:

    • Reduce the volume of the solvent: Gently heat the solution and evaporate some of the solvent to increase the concentration of the this compound. Be careful not to evaporate too much, as this can lead to oiling out.

    • Induce crystallization:

      • Scratching: As mentioned previously, scratching the inside of the flask can create nucleation sites.[3]

      • Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed" crystal will provide a template for further crystal growth.

    • Cool for a longer period: Sometimes, crystallization is simply a slow process. Leave the solution in a cold environment (like a refrigerator) for an extended period.

Q3: My final product after recrystallization is still impure. What went wrong?

A3: This can happen if the chosen solvent was not ideal or if the cooling process was too rapid, trapping impurities within the crystal lattice.

  • Probable Cause & Scientific Explanation:

    • Poor Solvent Choice: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures.[4]

    • Rapid Cooling: If the solution is cooled too quickly, impurities can be trapped in the rapidly forming crystals.[3]

  • Step-by-Step Solution:

    • Perform a second recrystallization: A second pass through the recrystallization process can often significantly improve purity.

    • Re-evaluate your solvent: Test the solubility of your crude product in a range of solvents to find the optimal one. Common solvents to test for a compound like this compound include ethanol, isopropanol, ethyl acetate, and water, or mixtures thereof.

    • Ensure slow cooling: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.

Column Chromatography Issues

Q4: I'm running a column to purify this compound, but the separation between my product and an impurity is very poor. How can I improve this?

A4: Poor separation in column chromatography is typically due to an inappropriate mobile phase (eluent) polarity or issues with the stationary phase.

  • Probable Cause & Scientific Explanation:

    • Incorrect Eluent Polarity: If the eluent is too polar, all compounds will travel quickly down the column with little interaction with the stationary phase, resulting in poor separation. If the eluent is not polar enough, the compounds will not move down the column.

    • Column Overloading: Adding too much crude product to the column can lead to broad bands that overlap.

    • Uneven Column Packing: Cracks or channels in the stationary phase will lead to an uneven flow of the mobile phase and poor separation.

  • Step-by-Step Solution:

    • Optimize the mobile phase using Thin Layer Chromatography (TLC): Before running the column, find a solvent system that gives your desired compound an Rf value of approximately 0.25-0.35 on a TLC plate. This generally provides good separation on a column.[5] For this compound, start with a mixture of hexane and ethyl acetate and adjust the ratio to achieve the desired Rf.

    • Use a gradient elution: Start with a less polar solvent system to elute less polar impurities, then gradually increase the polarity of the mobile phase to elute your product and then more polar impurities.[5]

    • Reduce the amount of sample: A general rule of thumb is to use 20-50 times the weight of stationary phase (silica gel or alumina) to the weight of your crude sample.

    • Pack the column carefully: Ensure the stationary phase is packed uniformly without any air bubbles or cracks. The "wet slurry" method is often reliable.[6]

Q5: My compound is not eluting from the column, even with a highly polar solvent system.

A5: This suggests that your compound is very strongly adsorbed to the stationary phase.

  • Probable Cause & Scientific Explanation:

    • Highly Polar Compound: this compound has polar functional groups (aldehyde and amide) that can interact strongly with a polar stationary phase like silica gel.

    • Acidic/Basic Nature: The compound might be interacting ionically with the stationary phase. Silica gel is slightly acidic.

  • Step-by-Step Solution:

    • Increase the eluent polarity further: Try adding a small percentage (0.5-1%) of a very polar solvent like methanol to your mobile phase.

    • Switch the stationary phase: If strong adsorption to silica gel is suspected, consider using a less acidic stationary phase like neutral alumina.[7]

    • Consider Reversed-Phase Chromatography: In this technique, a non-polar stationary phase is used with a polar mobile phase. This is suitable for polar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound I should be aware of?

A1: this compound is a solid at room temperature.[8] Its molecular weight is 149.15 g/mol .[9] Commercially available this compound typically has a purity of around 97%.[8]

Q2: What are the main safety precautions I should take when handling this compound?

A2: this compound is harmful if swallowed, causes skin irritation, and serious eye irritation.[9] It may also cause respiratory irritation.[9] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11]

Q3: What would be a good starting solvent for recrystallizing crude this compound?

A3: A good starting point for recrystallization would be to test polar protic solvents like ethanol or isopropanol. Given the polar nature of the amide and aldehyde groups, these solvents are likely to exhibit the desired property of dissolving the compound when hot and having lower solubility when cold. A mixed solvent system such as ethyl acetate/hexane could also be effective, where ethyl acetate is the "good" solvent and hexane is the "poor" solvent.[12]

Q4: How can I monitor the progress of my column chromatography purification?

A4: The best way to monitor your column is by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[6] Spot a small amount from each fraction on a TLC plate, along with your crude starting material and a pure standard if you have one. This will allow you to see which fractions contain your desired product, which contain impurities, and which are mixed. You can then combine the pure fractions.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring.

  • Continue to add small portions of hot ethanol until the solid just dissolves.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities (and charcoal if used).

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of this compound
  • Slurry Packing the Column: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 80:20 Hexane:Ethyl Acetate). Pour this slurry into a chromatography column and allow the silica to settle, tapping the column gently to ensure even packing.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a relatively polar solvent (like ethyl acetate or dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. Carefully add this dry powder to the top of the packed column.

  • Elution: Begin eluting with the least polar solvent system, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., move to 70:30, then 60:40 Hexane:Ethyl Acetate) to elute compounds of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Workflow for Troubleshooting Recrystallization

G start Crude this compound for Recrystallization dissolve Dissolve in minimum hot solvent start->dissolve cool Cool solution dissolve->cool oil Oils out? cool->oil crystals Crystals form? collect Collect and dry pure crystals crystals->collect Yes troubleshoot_no_crystals Reduce solvent volume, scratch flask, or seed crystals->troubleshoot_no_crystals No oil->crystals No troubleshoot_oil Re-heat, add more solvent, or change solvent oil->troubleshoot_oil Yes troubleshoot_oil->dissolve troubleshoot_no_crystals->cool

Caption: Decision tree for troubleshooting common recrystallization issues.

General Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc Optimize eluent with TLC (Rf ~0.3) pack Pack column with silica gel slurry tlc->pack load Load crude sample pack->load elute Elute with solvent (isocratic or gradient) load->elute collect Collect fractions elute->collect analyze Analyze fractions by TLC collect->analyze combine Combine pure fractions analyze->combine evaporate Evaporate solvent combine->evaporate product Pure this compound evaporate->product

Caption: Step-by-step workflow for purification by column chromatography.

References

  • This compound | C8H7NO2 | CID 10630670 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. (2023-07-04). Retrieved January 9, 2026, from [Link]

  • Column chromatography. (n.d.). Retrieved January 9, 2026, from [Link]

  • Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 9, 2026, from [Link]

  • Recrystallization - Single Solvent. (n.d.). Retrieved January 9, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 9, 2026, from [Link]

  • Column chromatography - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • RECRYSTALLIZATION - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

  • Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC - NIH. (2021-03-17). Retrieved January 9, 2026, from [Link]

  • APPENDIX 3E Column Chromatography - SciSpace. (n.d.). Retrieved January 9, 2026, from [Link]

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Technical Support Center: Optimizing Reaction Conditions for 3-Formylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Formylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to ensure successful and efficient synthesis of this versatile building block.

Introduction

This compound is a key intermediate in medicinal chemistry and organic synthesis, valued for its bifunctional nature, possessing both an electrophilic aldehyde and a nucleophilic amide. This unique combination allows for a diverse range of subsequent chemical transformations. However, the presence of these two reactive groups also presents challenges in its synthesis, requiring careful optimization of reaction conditions to maximize yield and purity while minimizing side reactions. This guide provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and robust troubleshooting strategies.

Synthetic Strategies and Reaction Mechanisms

There are two primary and reliable synthetic routes for the preparation of this compound:

  • Amidation of 3-Formylbenzoic Acid: This is the most direct approach, involving the coupling of 3-formylbenzoic acid with an ammonia source. This route can be achieved through the activation of the carboxylic acid using various reagents.

  • Hydrolysis of 3-Cyanobenzaldehyde: This method involves the controlled hydrolysis of the nitrile group of 3-cyanobenzaldehyde to the corresponding primary amide.

The choice of synthetic route often depends on the availability and cost of starting materials, as well as the desired scale of the reaction.

Route 1: Amidation of 3-Formylbenzoic Acid

This is a classic and widely used method for forming amide bonds. The carboxylic acid is first activated to a more reactive species, which is then susceptible to nucleophilic attack by ammonia. Two common activation methods are detailed below.

Method A: Using Thionyl Chloride (SOCl₂) for Acyl Chloride Formation

This method proceeds via the formation of a highly reactive 3-formylbenzoyl chloride intermediate.

Reaction Scheme:

G start 3-Formylbenzoic Acid intermediate 3-Formylbenzoyl Chloride start->intermediate Activation reagent1 SOCl₂ product This compound intermediate->product Amination reagent2 NH₃ (aq)

Caption: Workflow for this compound synthesis via acyl chloride.

Detailed Experimental Protocol:

  • Acyl Chloride Formation:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-formylbenzoic acid (1.0 eq).

    • Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (a few drops) can be added to facilitate the reaction.[1]

    • The reaction mixture is then gently heated to reflux (typically around 70-80 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After the reaction is complete, excess thionyl chloride is removed by distillation under reduced pressure.

  • Amidation:

    • The crude 3-formylbenzoyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

    • The solution is cooled to 0 °C in an ice bath.

    • A concentrated aqueous solution of ammonia (NH₃) (2-3 eq) is added dropwise with vigorous stirring.

    • The reaction is typically rapid and exothermic. After the addition is complete, the mixture is stirred for an additional 30-60 minutes at room temperature.

  • Work-up and Purification:

    • The reaction mixture is diluted with water and the organic layer is separated.

    • The aqueous layer is extracted with DCM.

    • The combined organic layers are washed with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

    • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

    • The crude product is then purified by recrystallization.

Method B: Using Carbodiimide Coupling Agents (e.g., EDC)

Carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate amide bond formation by activating the carboxylic acid in situ.[2] The addition of activating agents like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and improve yields.[3][4]

Reaction Scheme:

G start 3-Formylbenzoic Acid product This compound start->product One-pot Coupling reagents EDC, HOBt, NH₄Cl

Caption: One-pot synthesis of this compound using EDC.

Detailed Experimental Protocol:

  • Reaction Setup:

    • To a round-bottom flask under an inert atmosphere, add 3-formylbenzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.1 eq), and ammonium chloride (NH₄Cl) (1.2 eq) in an anhydrous polar aprotic solvent like DMF or DCM.[3][4]

    • Cool the mixture to 0 °C in an ice bath.

  • Coupling Reaction:

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise to the stirred reaction mixture.

    • If an amine salt is used, a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2-3 eq) should be added.[3]

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[3]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization.

ParameterMethod A (SOCl₂)Method B (EDC Coupling)
Reagents 3-Formylbenzoic acid, SOCl₂, NH₃3-Formylbenzoic acid, EDC·HCl, HOBt, NH₄Cl, Base (optional)
Reaction Temp. Reflux (acyl chloride formation), 0°C to RT (amidation)0°C to Room Temperature
Reaction Time 2-4 hours12-24 hours
Key Advantages High reactivity, readily available reagentsMilder conditions, good for sensitive substrates
Key Disadvantages Harsh conditions, release of corrosive gasesMore expensive reagents, longer reaction times

Route 2: Hydrolysis of 3-Cyanobenzaldehyde

This route offers an alternative for synthesizing this compound, particularly if 3-cyanobenzaldehyde is a more readily available starting material. The key is to achieve partial hydrolysis of the nitrile to the amide without further hydrolysis to the carboxylic acid or affecting the aldehyde group.

Reaction Scheme:

G start 3-Cyanobenzaldehyde product This compound start->product Controlled Hydrolysis reagents H₂O₂, Base or Acid Catalyst

Caption: Synthesis of this compound from 3-Cyanobenzaldehyde.

Detailed Experimental Protocol (General Guidance):

  • Basic Hydrolysis:

    • Dissolve 3-cyanobenzaldehyde (1.0 eq) in a suitable solvent like ethanol or acetone.

    • Add an aqueous solution of a base (e.g., NaOH or K₂CO₃) and hydrogen peroxide (H₂O₂). The peroxide facilitates the conversion of the nitrile to the amide.

    • The reaction is typically carried out at a controlled temperature (e.g., 40-50 °C) and monitored closely by TLC to prevent over-hydrolysis to 3-formylbenzoic acid.

    • Upon completion, the reaction is quenched by the addition of a reducing agent (e.g., sodium sulfite) to destroy excess peroxide, followed by acidification to precipitate the product.

  • Acidic Hydrolysis:

    • Treating 3-cyanobenzaldehyde with a mixture of a strong acid (e.g., sulfuric acid) and water at a controlled temperature can also yield the amide.

    • Careful control of reaction time and temperature is crucial to stop the reaction at the amide stage.

Note: The hydrolysis of nitriles can be challenging to control and may require significant optimization to achieve high yields of the amide without the formation of the corresponding carboxylic acid.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis of this compound.

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Poor Reagent Quality start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Side Reactions start->cause3 cause4 Inefficient Work-up/Purification start->cause4 sol1 Use fresh/purified reagents Ensure anhydrous conditions cause1->sol1 sol2 Optimize temperature and reaction time Check stoichiometry cause2->sol2 sol3 Use additives (e.g., HOBt) Control reagent addition cause3->sol3 sol4 Optimize extraction pH Choose appropriate recrystallization solvent cause4->sol4

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low when using the SOCl₂ method. What are the likely causes?

A: Low yields in this reaction are often due to a few key factors:

  • Hydrolysis of 3-Formylbenzoyl Chloride: The acyl chloride intermediate is highly moisture-sensitive. Any water present in the reaction will convert it back to the unreactive 3-formylbenzoic acid.

    • Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere.[5]

  • Incomplete Reaction: The conversion of the carboxylic acid to the acyl chloride may not have gone to completion.

    • Solution: Ensure a slight excess of SOCl₂ is used and that the reaction is heated for a sufficient amount of time. The addition of a catalytic amount of DMF can also accelerate this step.[1]

  • Loss During Work-up: this compound has some solubility in water, so excessive washing during the work-up can lead to product loss.

    • Solution: Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with the organic solvent.

Q2: I am observing a significant amount of a white, insoluble precipitate in my EDC coupling reaction. What is it and how can I avoid it?

A: The insoluble white precipitate is likely N-acylurea, a common byproduct in carbodiimide-mediated couplings.[5] It is formed by the rearrangement of the O-acylisourea intermediate.

  • Solution: The formation of N-acylurea can be suppressed by the addition of HOBt or other activating agents.[5] These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the amine.

Q3: During the hydrolysis of 3-cyanobenzaldehyde, I am getting a significant amount of 3-formylbenzoic acid. How can I improve the selectivity for the amide?

A: Over-hydrolysis to the carboxylic acid is a common challenge.

  • Solution:

    • Careful Monitoring: Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

    • Temperature Control: Lowering the reaction temperature can often favor the formation of the amide over the carboxylic acid.

    • Reagent Stoichiometry: Use a controlled amount of the hydrolyzing agent (e.g., H₂O₂ and base).

Q4: What is the best way to purify crude this compound?

A: Recrystallization is the most effective method for purifying this compound.[6]

  • Choosing a Solvent: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7]

    • Single Solvent: Ethanol, acetone, or acetonitrile are good starting points for trial recrystallizations.[6] Water can also be a suitable solvent.[8]

    • Two-Solvent System: If a single solvent is not ideal, a two-solvent system can be employed. Common pairs include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[8][9] In this method, the crude product is dissolved in a minimal amount of the "good" solvent at an elevated temperature, and the "poor" solvent is added dropwise until the solution becomes cloudy. The solution is then reheated to clarity and allowed to cool slowly.[10]

Q5: Can the aldehyde group react under the amidation conditions?

A: While the primary reaction is at the carboxylic acid or its activated derivative, the aldehyde group can potentially undergo side reactions, especially under harsh conditions. For instance, in the presence of a strong base and an amine, imine formation is a possibility. However, under the controlled conditions described in the protocols, the amidation reaction is generally much faster and more favorable. If side reactions involving the aldehyde are suspected, using milder coupling conditions (like EDC/HOBt at 0 °C to room temperature) is recommended.

References

  • BenchChem. (2025). Optimization of reaction conditions for synthesizing benzamides. BenchChem Technical Support.
  • Furia, F. D., et al. (2013). A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines by using SOCl2. RSC Advances, 3(45), 23553-23559.
  • University of California, Irvine. (n.d.).
  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Department of Chemistry.
  • BenchChem. (2025). Troubleshooting common issues in benzamide synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis. BenchChem Technical Support.
  • ResearchGate. (2019). Optimization of the reaction conditions of amide synthesis.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in multi-step Benzamide synthesis. BenchChem Technical Support.
  • University of Rochester. (n.d.).
  • BenchChem. (2025). Optimization of reaction conditions for benzamide synthesis. BenchChem Technical Support.
  • Reddit. (2023).
  • BenchChem. (2025). Scale-up considerations for the production of 3-Cyanobenzaldehyde. BenchChem Technical Support.
  • BenchChem. (2025). Dealing with byproduct formation in benzamide synthesis. BenchChem Technical Support.
  • ResearchGate. (n.d.).
  • MIT OpenCourseWare. (n.d.). 8.
  • BenchChem. (2025). Troubleshooting low yield in Nipamovir synthesis. BenchChem Technical Support.
  • ResearchGate. (2020).
  • Google Patents. (1997). Production of 3-(or 4-)cyanobenzaldehyde. JPH09227490A.
  • PubChem. (n.d.). This compound.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • ResearchGate. (2021).
  • ChemicalBook. (2025). 3-Cyanobenzaldehyde.
  • Sigma-Aldrich. (n.d.). 3-Formylbenzoic acid.
  • Organic Syntheses. (2022).
  • Sigma-Aldrich. (n.d.). 3-Formylbenzoic acid - 3-Carboxybenzaldehyde, Isophthalaldehydic acid.
  • ResearchGate. (2025). Reaction of o-formylbenzoic acid with hydrazides of (iso)niconitic and hydroxybenzoic acids.
  • Bachem. (n.d.).
  • Google Patents. (1982).
  • Google Patents. (2012). Method for producing and purifying 3-aminopropanol. WO2012080233A1.

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Technical Support Center: Purification of 3-Formylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of 3-Formylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during the purification of this compound. Our focus is on delivering practical, field-proven insights grounded in solid scientific principles to ensure you achieve the desired purity for your downstream applications.

Introduction to this compound and its Purification Challenges

This compound is a valuable bifunctional molecule incorporating both an aldehyde and an amide group. This unique structure makes it a versatile building block in medicinal chemistry and organic synthesis. However, synthetic routes can often yield a crude product contaminated with unreacted starting materials, byproducts, and residual solvents. Achieving high purity is paramount for reproducible experimental results and for meeting stringent quality standards in drug development.

This guide will walk you through common purification strategies, provide step-by-step protocols, and offer solutions to frequently encountered problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. However, common impurities can include:

  • Unreacted Starting Materials: Such as 3-cyanobenzaldehyde or other precursors.

  • Over-oxidation or Reduction Products: Benzoic acid derivatives or the corresponding alcohol may be present.

  • Byproducts from Side Reactions: Depending on the reagents and conditions used, various related aromatic compounds could be formed.[1]

  • Residual Solvents: Solvents used in the reaction or initial work-up may be retained in the crude product.

Q2: My crude product is colored. What does this indicate and how can I remove the color?

A2: A colored crude product often suggests the presence of polymeric or highly conjugated impurities. While these may be present in small quantities, they can be persistent. The most effective method for removing colored impurities is typically treatment with activated charcoal during the recrystallization process.[2] The charcoal adsorbs the colored molecules, which are then removed by hot filtration.

Q3: I'm struggling to find a single suitable solvent for recrystallization. What are my options?

A3: If a single solvent doesn't provide the desired solubility profile (i.e., highly soluble when hot, poorly soluble when cold), a two-solvent (or mixed-solvent) recrystallization is an excellent alternative.[2] In this technique, you dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent (in which the compound is insoluble) is added dropwise until the solution becomes cloudy (the saturation point). A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q4: How can I assess the purity of my final this compound product?

A4: Several analytical techniques can be employed to determine the purity of your compound. The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and can separate closely related impurities.[][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for identifying the compound's structure and detecting proton-containing impurities.[][4][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities.[5][6]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.[7]

Troubleshooting Guides

This section provides detailed solutions to specific issues you might encounter during the purification of this compound.

Issue 1: Oiling Out During Recrystallization

Problem: Instead of forming crystals upon cooling, the compound separates as an oil. This is a common issue when the melting point of the solute is lower than the boiling point of the recrystallization solvent or when the solution is supersaturated.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for oiling out during recrystallization.

Expert Insights:

  • Slow Cooling is Crucial: Rapid cooling favors precipitation over crystallization, leading to smaller, less pure crystals or oiling out.[8] Allowing the solution to cool to room temperature before placing it in an ice bath is critical.

  • Solvent Polarity: The principle of "like dissolves like" is a good starting point for solvent selection.[9] Experiment with solvents of varying polarities to find the ideal system for this compound.

Issue 2: Poor Recovery After Column Chromatography

Problem: A significant amount of the product is lost during column chromatography, resulting in a low yield.

Troubleshooting Steps:

  • Check for Streaking on TLC: If the compound streaks on the TLC plate, it may be too polar for the chosen silica gel. Consider using a more polar mobile phase or deactivating the silica gel with a small amount of triethylamine if your compound is basic.

  • Optimize the Mobile Phase: The ideal mobile phase should provide a retention factor (Rƒ) of 0.25-0.35 for your compound on a TLC plate. This ensures good separation from impurities without excessive elution times.

  • Proper Column Packing: An improperly packed column with air bubbles or channels will lead to poor separation and band broadening, resulting in mixed fractions and lower recovery of the pure compound.

  • Loading the Sample: For optimal separation, dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). This creates a concentrated band at the top of the column.

Data Presentation: Solvent Systems for Chromatography

Solvent System (v/v)PolarityTypical Application
Hexane/Ethyl AcetateLow to MediumA good starting point for many moderately polar compounds like this compound.[10]
Dichloromethane/MethanolMedium to HighUseful for more polar impurities or if the compound has low solubility in ethyl acetate systems.
Issue 3: Persistent Impurity with Similar Polarity

Problem: An impurity co-elutes with this compound during column chromatography due to similar polarity.

Purification Strategy:

G start Start: Co-eluting Impurity Detected recrystallization Attempt Recrystallization start->recrystallization Different solubility? success Pure Product Obtained recrystallization->success Yes failure Impurity Persists recrystallization->failure No change_column Change Stationary Phase change_column->success Separation achieved change_column->failure Still co-elutes change_solvent Modify Mobile Phase change_solvent->success Separation achieved change_solvent->failure Still co-elutes failure->change_column Try different interaction failure->change_solvent Alter selectivity

Caption: Strategy for separating impurities with similar polarity.

Expert Insights:

  • Orthogonal Purification: Combining different purification techniques is often necessary. If chromatography fails, recrystallization might succeed, and vice-versa.

  • Solvent System Modification: Small changes to the mobile phase in column chromatography can significantly impact selectivity. For example, switching from ethyl acetate to diethyl ether can alter the interactions with the stationary phase and improve separation.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The choice of solvent(s) should be determined experimentally based on small-scale solubility tests. Ethyl acetate has been reported as a suitable solvent for similar compounds.[11]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethyl Acetate)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the recrystallization solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Add more hot solvent dropwise until all the solid has just dissolved.[2][7] Do not add an excess of solvent.

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and bring it back to a boil for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal (if used).

  • Allow the hot, clear filtrate to cool slowly to room temperature. Crystals should begin to form.[7]

  • Once the flask has reached room temperature, place it in an ice bath for 10-15 minutes to maximize crystal formation.[11]

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Allow the crystals to air dry completely on the filter paper or in a desiccator.

Protocol 2: Purity Assessment by HPLC

This is a general protocol and should be optimized for your specific instrument and column.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: Water (with 0.1% TFA, if needed)

    • Mobile Phase B: Acetonitrile (with 0.1% TFA, if needed)

  • Sample Preparation: Accurately weigh and dissolve a small amount of your purified this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the compound)

    • Gradient: A typical gradient might start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute all components, followed by a re-equilibration step.

  • Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

Storage and Handling

To ensure the long-term stability of your purified this compound, it is recommended to store it at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[12][13] Before use, allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[13]

References

  • Recrystallization - Single Solvent. (n.d.).
  • This compound | C8H7NO2 | CID 10630670 - PubChem. (n.d.). Retrieved from [Link]

  • Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. (n.d.). Organic Syntheses. Retrieved from [Link]

  • What is the best technique for amide purification? (2020). ResearchGate. Retrieved from [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (2022). PMC - NIH. Retrieved from [Link]

  • Recrystallization. (2020). YouTube. Retrieved from [Link]

  • RECRYSTALLIZATION. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Amides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. (2025). ResearchGate. Retrieved from [Link]

  • How do you perform purity analysis? (2006). Chromatography Forum. Retrieved from [Link]

  • How To Recrystallize A Solid. (2020). YouTube. Retrieved from [Link]

  • Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. Retrieved from [Link]

  • 1,3-Butadien-1-amine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N,N-dimethyl-. (n.d.). Organic Syntheses. Retrieved from [Link]

  • US4440953A - Purification of N-substituted aminobenzaldehydes. (n.d.). Google Patents.
  • Accessing new polymorphs and solvates through solvothermal recrystallization. (n.d.). PMC - NIH. Retrieved from [Link]

  • Related impurities in peptide medicines. (n.d.). PubMed. Retrieved from [Link]

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. (2025). ResearchGate. Retrieved from [Link]

  • Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. (2021). PMC - NIH. Retrieved from [Link]

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. (n.d.). PubMed. Retrieved from [Link]

  • Column Chromatography for Terpenoids and Flavonoids. (2012). ResearchGate. Retrieved from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). Retrieved from [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac. Retrieved from [Link]

Sources

Technical Support Center: 3-Formylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Navigating Stability and Reactivity Challenges

Welcome to the technical support center for 3-Formylbenzamide. As a bifunctional molecule containing both a reactive aldehyde and a stable amide group, this compound presents unique challenges in experimental design and execution. This guide, structured by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers working with this compound.

Q1: What are the optimal storage and handling conditions for this compound?

Answer: Proper storage is the first line of defense against degradation. Due to the compound's sensitivity to atmospheric conditions, stringent storage protocols are essential.

  • Temperature: Store at refrigerated temperatures, typically between 2-8°C.[1][2]

  • Atmosphere: The aldehyde group is susceptible to oxidation. Therefore, the compound should be stored under an inert atmosphere, such as nitrogen or argon.[1]

  • Moisture: Keep the container tightly sealed in a dry environment or desiccator. Amide hydrolysis can be initiated by ambient moisture, especially over long-term storage.[3]

  • Light: While not as critical as for other compounds, storing in an amber vial or in the dark is a good laboratory practice to prevent potential photolytic degradation.

Causality: The primary drivers for these conditions are the two functional groups. The formyl (aldehyde) group can be readily oxidized by atmospheric oxygen to a carboxylic acid. The benzamide group, while generally stable, can undergo slow hydrolysis in the presence of moisture, a reaction catalyzed by trace acidic or basic impurities on the container surface.

Q2: My solid this compound sample or its solution has developed a yellow or brown tint. What is the cause?

Answer: Discoloration is a common indicator of degradation. There are two primary chemical culprits:

  • Oxidation: This is the most frequent cause. The formyl group (-CHO) is oxidized to the corresponding carboxylic acid (-COOH), resulting in the formation of 3-carbamoylbenzoic acid. This process can be accelerated by exposure to air, light, and trace metal impurities.[4] While the product itself is colorless, subsequent side reactions can lead to colored impurities.

  • Self-Reaction/Polymerization: Aldehydes can undergo self-condensation reactions (aldol-type reactions) or other polymerizations, especially when heated or in the presence of acidic or basic catalysts. These side products are often complex, conjugated molecules that appear colored.

If you observe discoloration, it is crucial to re-qualify the material's purity before use.

Q3: I am observing unexpected peaks in my HPLC or LC-MS analysis. What are the likely degradation products of this compound?

Answer: The two principal degradation pathways lead to predictable products. Understanding these pathways is key to identifying impurities in your analytical data.

  • Pathway A: Oxidation: The formyl group is oxidized.

    • Product: 3-Carbamoylbenzoic Acid

    • Molecular Weight: 165.15 g/mol

  • Pathway B: Hydrolysis: The amide group is hydrolyzed.[5][6]

    • Product: 3-Formylbenzoic Acid and Ammonia[7]

    • Molecular Weight: 150.13 g/mol

The diagram below illustrates these primary degradation routes.

G Figure 1: Primary Degradation Pathways of this compound cluster_main This compound cluster_ox Oxidation cluster_hy Hydrolysis A This compound (MW: 149.15) B 3-Carbamoylbenzoic Acid (MW: 165.15) A->B [O] (Air, H₂O₂) C 3-Formylbenzoic Acid (MW: 150.13) A->C H₂O (Acid or Base)

Caption: Figure 1: Primary Degradation Pathways of this compound.

The following table summarizes the key characteristics of these degradants, which can be used for identification in mass spectrometry.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Degradation Pathway
This compound C₈H₇NO₂149.15(Parent Compound)
3-Carbamoylbenzoic Acid C₈H₇NO₃165.15Oxidation
3-Formylbenzoic Acid C₈H₆O₃150.13Hydrolysis
Q4: My reaction yields are inconsistent. Which reaction conditions are incompatible with this compound?

Answer: The bifunctional nature of this compound makes it incompatible with several common reaction conditions.

  • Strongly Acidic or Basic Conditions (pH < 4 or pH > 9): Both extremes will catalyze the hydrolysis of the amide bond, leading to the formation of 3-formylbenzoic acid.[5][8] Amide hydrolysis is significantly more facile than ester hydrolysis under harsh pH conditions.[6]

  • Strong Nucleophiles: Reagents like Grignards, organolithiums, or even strong amines can readily attack the electrophilic aldehyde carbon.[9] This can consume your starting material in an unintended side reaction.

  • Oxidizing Agents: Common oxidants (e.g., KMnO₄, H₂O₂, peroxy acids) will convert the formyl group to a carboxylic acid.

  • Reducing Agents: Hydride reagents (e.g., NaBH₄, LiAlH₄) will reduce the aldehyde to an alcohol.

Always perform a small-scale compatibility test with your reaction buffer or solvent system at the intended reaction temperature before committing to a large-scale synthesis.

Troubleshooting Guide

This section provides systematic workflows to diagnose and resolve common experimental problems.

Issue: Inconsistent Biological or Chemical Activity

If you observe variable results between batches of this compound or over time with the same batch, the purity of the starting material is the most likely cause.

Troubleshooting Workflow:

G Figure 2: Workflow for Troubleshooting Inconsistent Results start Inconsistent Results Observed check_purity 1. Re-qualify Starting Material - Run HPLC-UV Purity Check - Run LC-MS for Impurity ID start->check_purity is_pure Purity >98%? check_purity->is_pure purify Purify by Recrystallization or Column Chromatography is_pure->purify No check_conditions 2. Review Experimental Conditions - pH of solution? - Presence of nucleophiles? - Reaction temperature/duration? is_pure->check_conditions Yes purify->check_purity stress_test 3. Perform Forced Degradation Study (See Protocol Below) check_conditions->stress_test is_stable Stable in Matrix? stress_test->is_stable modify_protocol Modify Protocol: - Adjust pH to 5-7 - Add antioxidants - Shorten reaction time is_stable->modify_protocol No end_ok Problem Resolved is_stable->end_ok Yes modify_protocol->end_ok end_fail Consult Specialist

Caption: Figure 2: Workflow for Troubleshooting Inconsistent Results.

Experimental Protocols

These validated protocols provide a framework for assessing the purity and stability of this compound.

Protocol 1: Purity Assessment by Reverse-Phase HPLC-UV

This method provides a quantitative measure of purity and can be used to track the formation of degradants.

  • System: HPLC with UV/Vis Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in 50:50 Acetonitrile:Water. Dilute to a working concentration of 50 µg/mL with the same solvent mixture.

  • Analysis: The parent compound will have a distinct retention time. The appearance of earlier eluting peaks (more polar) often corresponds to hydrolysis products (e.g., 3-formylbenzoic acid), while other peaks may indicate oxidation or side-products.

Protocol 2: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways relevant to your specific experimental setup. It is a cornerstone of stability testing.

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in 50:50 Acetonitrile:Water.

  • Stress Conditions: Aliquot the stock solution into separate, sealed vials for each condition.

    • Acid Hydrolysis: Add 0.1 M HCl to a final concentration of 0.05 M. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to a final concentration of 0.05 M. Incubate at 25°C for 4 hours. Note: Basic hydrolysis of amides can be rapid.[10][11]

    • Oxidative Degradation: Add 3% H₂O₂ to a final concentration of 1.5%. Incubate at 25°C for 8 hours, protected from light.

    • Thermal Degradation: Incubate a vial of the stock solution (buffered to pH 7) at 80°C for 48 hours.

    • Control: Keep one vial of the stock solution at 4°C.

  • Analysis: After incubation, neutralize the acidic and basic samples. Dilute all samples to ~50 µg/mL and analyze using the HPLC method described in Protocol 1.

  • Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks will reveal the compound's susceptibility to hydrolysis, oxidation, or thermal stress. This provides invaluable insight into which experimental conditions to avoid.

References

  • Adembri, G., et al. (n.d.). COMPETITIVE AMIDE HYDROLYSIS IN MONO- AND DIFORMYLATED ETHYLENEDIAMINES. Retrieved January 9, 2026, from [Link]

  • Ross, D., et al. (n.d.). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. Retrieved January 9, 2026, from [Link]

  • This compound | C8H7NO2 | CID 10630670. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • Wang, C., et al. (2020-06-19). Chemodivergent transformations of amides using gem-diborylalkanes as pro-nucleophiles. Nature Communications. Retrieved January 9, 2026, from [Link]

  • Li, C., et al. (n.d.). Chemoselective cycloisomerization of O-alkenylbenzamides via concomitant 1,2-aryl migration/elimination mediated by hypervalent iodine reagents. PMC - NIH. Retrieved January 9, 2026, from [Link]

  • Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. (n.d.). Organic Syntheses Procedure. Retrieved January 9, 2026, from [Link]

  • Hydrolysis of Benzamide. (n.d.). GEOCITIES.ws. Retrieved January 9, 2026, from [Link]

  • El-Sayed, W. S., et al. (n.d.). Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. PubMed. Retrieved January 9, 2026, from [Link]

  • 15.17: Chemical Properties of Amides- Hydrolysis. (2024-10-16). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

  • Al-Rawi, J. M. A., et al. (2025-10-16). Reactions of (Benzamidomethyl)triethylammonium Chloride with Some Inorganic Nucleophiles in Aqueous Media. ResearchGate. Retrieved January 9, 2026, from [Link]

  • Drug degradation pathways. (n.d.). Pharmaceutical - Pharmacy 180. Retrieved January 9, 2026, from [Link]

  • Cox, R. A. (2008-04-01). Benzamide hydrolysis in strong acids : The last word. Semantic Scholar. Retrieved January 9, 2026, from [Link]

  • N-Carboxylated-2-substituted Indoles and 2,3-Disubstituted-2,3-dihydro-4-quinolones from 2-Alkynylbenzamides. (n.d.). Organic Syntheses Procedure. Retrieved January 9, 2026, from [Link]

  • Vanwijnsberghe, S., et al. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the... ResearchGate. Retrieved January 9, 2026, from [Link]

  • Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates. (n.d.). NIH. Retrieved January 9, 2026, from [Link]

Sources

Technical Support Center: Crystallization of 3-Formylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Formylbenzamide crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. The following question-and-answer section provides in-depth, scientifically grounded solutions to specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My this compound is not dissolving, or is dissolving very poorly, in my chosen solvent.

Answer:

This issue almost always points to a mismatch between the solute (this compound) and the solvent. The fundamental principle of recrystallization is that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][2][3]

Causality & Scientific Principles:

  • "Like Dissolves Like": The polarity of the solvent and solute must be well-matched.[3] this compound is a moderately polar molecule, featuring a polar amide group (-CONH₂) and an aldehyde group (-CHO), along with a nonpolar benzene ring. Solvents with intermediate polarity, such as ethanol or isopropanol, are often good starting points. Highly nonpolar solvents like hexanes will likely fail to dissolve it, while highly polar solvents like water may have low solubility unless heated significantly.[4]

  • Insufficient Temperature: The solubility of most solids increases significantly with temperature.[2][3] Ensure you are heating the solvent to its boiling or near-boiling point while attempting to dissolve the solid.[3][5]

Troubleshooting Protocol:

  • Verify Solvent Choice: Consult a solubility table (see Table 1 below). If you are using a solvent in the "Insoluble" or "Slightly Soluble" category, a different choice is necessary.

  • Ensure Sufficient Heat: Use a hot plate with stirring and bring the solvent to a gentle boil before adding it incrementally to your solid.

  • Use a Solvent Mixture (Two-Solvent System): If no single solvent is ideal, a mixed solvent system can be effective.[6]

    • Dissolve the this compound in a minimal amount of a "good" hot solvent (in which it is very soluble, e.g., ethanol).

    • While hot, add a "poor" or "anti-solvent" (in which it is insoluble, e.g., water or hexanes) dropwise until the solution just begins to turn cloudy (this is the saturation point).[4]

    • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again. Then, allow it to cool slowly.

FAQ 2: My this compound dissolved completely, but no crystals are forming upon cooling.

Answer:

This is a classic case of either excessive solvent use or a failure in nucleation (the initial formation of crystal seeds). The solution is not sufficiently supersaturated for crystals to form.

Causality & Scientific Principles:

  • Supersaturation: Crystals form when a solution is supersaturated, meaning it contains more dissolved solute than it can theoretically hold at a given temperature.[1][3] If too much solvent was added, the solution might not become saturated upon cooling, preventing crystallization.[1]

  • Nucleation: Crystal growth requires an initial starting point, a "nucleus." This can happen spontaneously (homogeneous nucleation) or be induced (heterogeneous nucleation). Sometimes, highly pure solutions in very clean flasks lack nucleation sites.

Troubleshooting Protocol:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line.[7] The microscopic imperfections on the glass provide a surface for nucleation.

    • Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" provides a template for further crystal growth.

  • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[7] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) and then allow it to cool again.

  • Cool to a Lower Temperature: Ensure the flask is cooled adequately. After slow cooling to room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize the yield by further decreasing the solute's solubility.[6]

FAQ 3: My this compound is "oiling out" instead of forming crystals.

Answer:

"Oiling out" is a common and frustrating problem where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystal.[7][8] This occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[7] Impurities can also lower the melting point of the compound, exacerbating this issue.[7][9]

Causality & Scientific Principles:

  • Thermodynamics: The system is trying to relieve supersaturation, but because the temperature is high, the solute's most stable state is liquid, not solid. This liquid phase is often a good solvent for impurities, meaning the oil that forms is not pure.[7][8]

  • Cooling Rate: Rapid cooling can cause the solution to become highly supersaturated very quickly, leading to oiling out.[7]

  • Solvent Choice: Solvents with very high boiling points can increase the likelihood of oiling out if the compound's melting point is lower. Conversely, a solvent that is too dissimilar in polarity from the solute can also cause this phenomenon.[10]

Troubleshooting Workflow:

G start Oiling Out Observed reheat Reheat solution until clear start->reheat add_solvent Add more of the 'good' solvent (e.g., 10-20% increase) reheat->add_solvent slow_cool Allow to cool VERY slowly (e.g., insulate flask) add_solvent->slow_cool check_oil Does it oil out again? slow_cool->check_oil success Success: Crystals Form check_oil->success No change_solvent Change Solvent System: - Lower boiling point solvent - Different polarity check_oil->change_solvent Yes

Detailed Solutions:

  • Reheat and Dilute: Place the flask back on the heat source to redissolve the oil. Add a small amount of additional hot solvent (10-20%) to lower the saturation point.[7]

  • Slow Down Cooling: This is the most critical step. After redissolving, allow the solution to cool as slowly as possible. Insulate the flask with glass wool or a beaker of warm water to slow heat loss. This gives molecules time to orient themselves into a crystal lattice rather than crashing out as a liquid.[10]

  • Change the Solvent: If the above fails, the solvent is likely unsuitable.

    • Choose a solvent with a lower boiling point.

    • Try a different solvent system altogether. For instance, if you are using ethanol/water, try isopropanol or ethyl acetate.

  • Remove Impurities: If the crude material is highly impure, this can depress the melting point and cause oiling. Consider a preliminary purification step, such as passing a solution of the crude material through a short plug of silica gel or treating it with activated charcoal to remove colored impurities.[7][9]

FAQ 4: The final yield of my purified this compound is very low.

Answer:

A low yield (e.g., <50%) suggests that a significant amount of the compound was lost during the procedure. This can happen at several stages.[7]

Causality & Scientific Principles:

  • Excessive Solvent: The most common cause is using too much solvent.[7] Even at low temperatures, your compound has some residual solubility. The more solvent you use, the more product will remain in the mother liquor after filtration.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (used to remove insoluble impurities), the product will crystallize on the filter paper and in the funnel stem.[7]

  • Inappropriate Solvent Choice: A solvent in which the compound is too soluble at cold temperatures will inevitably lead to a poor recovery.

Troubleshooting Protocol:

  • Optimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve the solid.[6] This ensures the solution is maximally saturated upon cooling.

  • Prevent Premature Crystallization During Filtration:

    • Use a stemless or short-stemmed funnel.

    • Keep the filtration apparatus (funnel and receiving flask) hot by placing it on a steam bath or hot plate.

    • Ensure the solution is well above its saturation point before filtering by adding a small excess of hot solvent (then boil it off after filtration).

  • Recover from Mother Liquor: If you suspect a large amount of product remains in the filtrate (mother liquor), you can try to recover a second crop of crystals by boiling off more solvent and re-cooling. Note that this second crop may be less pure than the first.

Data & Protocols

Table 1: Qualitative Solubility of this compound
SolventPolaritySolubility (at 25°C)Solubility (at Boiling)Suitability Notes
WaterHighSparingly SolubleSolubleGood for recrystallization, but may require a large volume.
EthanolMedium-HighSparingly SolubleVery SolubleExcellent choice. Good solubility differential.
IsopropanolMediumSlightly SolubleSolubleGood alternative to ethanol.
Ethyl AcetateMedium-LowSlightly SolubleSolubleCan be effective.
TolueneLowInsolubleSlightly SolubleGenerally not a good choice for single-solvent recrystallization.
HexanesVery LowInsolubleInsolubleUnsuitable as a primary solvent; can be used as an anti-solvent.

Note: This data is compiled from general principles of solubility for aromatic amides and aldehydes and should be confirmed with small-scale tests.[2][3]

Experimental Protocol: Standard Recrystallization of this compound using Ethanol

This protocol assumes you are starting with approximately 1 gram of crude this compound.

  • Setup: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat approximately 30-40 mL of ethanol on a hot plate to a gentle boil.

  • Dissolution: Using a Pasteur pipette, add the hot ethanol to the Erlenmeyer flask in small portions (1-2 mL at a time) while stirring and keeping the flask warm on the hot plate. Continue adding hot ethanol until the solid has just completely dissolved.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the solution to boiling for 2-3 minutes.

  • Hot Filtration (Optional, only if charcoal or insoluble impurities are present): Set up a hot filtration apparatus (stemless funnel with fluted filter paper into a clean, warm Erlenmeyer flask). Pour the hot solution through the filter paper. Rinse the original flask and the filter paper with a small amount of fresh, hot ethanol to recover any product.

  • Crystallization: Remove the flask containing the clear solution from the heat. Cover it with a watch glass and allow it to cool slowly and undisturbed to room temperature. An ideal crystallization should show crystal growth over a period of 15-20 minutes.[7]

  • Cooling: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for at least 20 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum running for several minutes. Then, transfer them to a watch glass to air dry.

Workflow Visualization

G start Start with Crude This compound solvent_test Step 1: Select Solvent (See Table 1) start->solvent_test dissolve Step 2: Dissolve Solid in Minimum Hot Solvent solvent_test->dissolve hot_filter Step 3 (Optional): Hot Filtration for Insoluble Impurities dissolve->hot_filter cool Step 4: Slow Cooling (Room Temp -> Ice Bath) hot_filter->cool check_crystals Crystals Formed? cool->check_crystals filter_dry Step 5: Isolate Crystals (Vacuum Filtration & Drying) check_crystals->filter_dry Yes troubleshoot Troubleshoot: - Induce Nucleation - Reduce Solvent check_crystals->troubleshoot No end Pure this compound filter_dry->end troubleshoot->cool

References

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. In Organic Chemistry Laboratory Techniques. Chemistry LibreTexts. Retrieved from [Link]

  • Finding the best solvent for recrystallisation. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • opsomath. (2013). Comment on "Recrystallization (help meeeeee)". Reddit. Retrieved from [Link]

  • Why do crystals oil out and what are the remedies and prevention methods? (2024). Brainly. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). Crystallization System. Retrieved from [Link]

  • Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough. Retrieved from [Link]

  • Crystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • This compound PubChem CID 10630670. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Guide for crystallization. (n.d.). University of Geneva. Retrieved from [Link]

  • Re-crystallization experiments. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Crystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

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Technical Support Center: 3-Formylbenzamide Stability and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-3FB-20260109 Version: 1.0 Last Updated: January 9, 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who utilize 3-Formylbenzamide in their experimental workflows. This compound is a bifunctional molecule containing both an aromatic aldehyde and a primary benzamide group. This unique structure presents specific stability challenges that, if not properly managed, can lead to experimental variability, impurity formation, and compromised results. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative protocols to ensure the integrity of your this compound-based experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our technical support team receives regarding the stability and handling of this compound.

Q1: I suspect my this compound has degraded. What are the most likely decomposition products?

A1: The two primary functional groups of this compound, the aldehyde and the amide, are susceptible to distinct degradation pathways.

  • Oxidation of the Aldehyde: The formyl group (-CHO) is easily oxidized to a carboxylic acid group (-COOH), forming 3-Carboxybenzamide. This is the most common degradation pathway, often facilitated by exposure to atmospheric oxygen.[1][2][3][4][5][6][7]

  • Hydrolysis of the Amide: The benzamide group (-CONH₂) can undergo hydrolysis to form 3-Formylbenzoic acid and ammonia. This reaction is typically catalyzed by acidic or basic conditions.[8][9][10][11]

Q2: What are the ideal storage conditions for solid this compound?

A2: To minimize degradation, solid this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C (36-46°F).

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Container: Use a tightly sealed, opaque container to protect from light and moisture.[12][13][14]

  • Environment: Keep in a dry, well-ventilated area away from heat sources and strong oxidizing agents.[12][15]

Q3: My this compound solution appears to be changing over time. What could be happening?

A3: Solution-state stability is a significant concern. The solvent and ambient conditions can accelerate decomposition.

  • Oxidation: In the presence of dissolved oxygen, the aldehyde can oxidize to a carboxylic acid.[1][2][3]

  • Solvent-Mediated Reactions: Protic solvents (like alcohols) can form hemiacetals with the aldehyde group, which are generally more stable but can alter reactivity.[16]

  • pH Effects: The pH of your solution is critical. Acidic or basic conditions can catalyze the hydrolysis of the amide group.[17][18][19][20][21]

Q4: Can I use antioxidants to stabilize my this compound solutions?

A4: Yes, the use of antioxidants can be beneficial, particularly for long-term storage or reactions sensitive to oxidation. Butylated hydroxytoluene (BHT) is a commonly used antioxidant that can help prevent the oxidation of the aldehyde group.[16][22] However, it is crucial to ensure the antioxidant is compatible with your downstream application and can be easily removed if necessary.

Section 2: Troubleshooting Experimental Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during experiments with this compound.

Issue 1: Low Yield or Incomplete Reaction

Symptom: Your reaction does not proceed to completion, or the yield of the desired product is significantly lower than expected.

Possible Causes & Troubleshooting Steps:

  • Degradation of Starting Material: The this compound may have degraded prior to use.

    • Verification Protocol: Before starting your experiment, verify the purity of your this compound using an appropriate analytical method such as HPLC, GC-MS, or NMR.[23] Look for the presence of 3-Carboxybenzamide or 3-Formylbenzoic acid.

    • Solution: If significant degradation is detected, use a fresh, properly stored batch of the reagent.

  • Incompatibility with Reaction Conditions: The reaction conditions (e.g., pH, temperature, solvent) may be promoting the decomposition of this compound.

    • pH Analysis: Measure the pH of your reaction mixture. Extreme pH values can lead to amide hydrolysis.[17][18][19][20] Consider using a buffered system to maintain a neutral pH if compatible with your reaction chemistry.

    • Solvent Choice: If using a protic solvent, be aware of potential hemiacetal formation.[16] If your reaction requires a free aldehyde, consider switching to an aprotic solvent.

    • Atmosphere Control: If your reaction is sensitive to oxidation, perform it under an inert atmosphere (nitrogen or argon).

Issue 2: Presence of Unexpected Byproducts

Symptom: Analytical data (e.g., LC-MS, NMR) of your reaction mixture or purified product shows unexpected peaks.

Troubleshooting Workflow:

G start Unexpected Byproducts Detected check_mass Identify Mass of Byproduct(s) via MS start->check_mass mass_166 Mass = 166 g/mol? (3-Carboxybenzamide) check_mass->mass_166 Yes mass_150 Mass = 150 g/mol? (3-Formylbenzoic acid) check_mass->mass_150 No cause_oxidation Cause: Oxidation of Aldehyde mass_166->cause_oxidation other_mass Other Mass mass_150->other_mass No cause_hydrolysis Cause: Hydrolysis of Amide mass_150->cause_hydrolysis Yes cause_other Cause: Other Side Reaction other_mass->cause_other solution_oxidation Solution: - Use inert atmosphere - Degas solvents - Add antioxidant (e.g., BHT) cause_oxidation->solution_oxidation solution_hydrolysis Solution: - Control pH (buffer) - Use anhydrous conditions - Minimize reaction time cause_hydrolysis->solution_hydrolysis solution_other Solution: - Re-evaluate reaction mechanism - Consider protecting groups cause_other->solution_other

Caption: Troubleshooting workflow for identifying byproducts.

Issue 3: Inconsistent Results Between Batches

Symptom: Repeating an experiment with a new batch of this compound yields different results (e.g., reaction rate, product profile, yield).

Possible Causes & Preventative Measures:

  • Variability in Purity: Different batches may have varying levels of initial degradation products.

    • Preventative Protocol: Always perform a quality control check on new batches of this compound before use. Establish an internal standard for purity that all batches must meet.

  • Handling and Storage History: The storage conditions of different batches may have varied.

    • Preventative Protocol: Implement and strictly adhere to the standardized storage and handling protocols outlined in this guide for all batches of this compound.

Section 3: Protocols for Preventing Decomposition

Proactive measures are the most effective way to ensure the stability of this compound.

Protocol 1: Proper Storage and Handling
ParameterSolid CompoundIn Solution
Temperature 2-8°C-20°C for long-term storage
Atmosphere Inert gas (N₂ or Ar)Degas solvent, store under inert gas
Light Opaque containerAmber vials
Moisture Tightly sealed container, use of desiccantsUse anhydrous solvents
pH N/ABuffer to neutral pH if possible
Protocol 2: Preparation of Stabilized Stock Solutions

For applications requiring the use of this compound in solution, preparing a stabilized stock solution can improve reproducibility.

Materials:

  • This compound

  • Anhydrous aprotic solvent (e.g., DMSO, DMF)

  • Butylated hydroxytoluene (BHT) (optional)

  • Inert gas source (N₂ or Ar)

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Dry all glassware in an oven and cool under a stream of inert gas.

  • Weigh the desired amount of this compound into a vial.

  • If using an antioxidant, add BHT (a final concentration of 0.01-0.1% is often sufficient).

  • Add the anhydrous solvent to the desired final concentration.

  • Sparge the solution with inert gas for 5-10 minutes to remove dissolved oxygen.

  • Tightly cap the vial, seal with paraffin film, and store at -20°C.

Protocol 3: Analytical Methods for Quality Control

Regularly assessing the purity of this compound is crucial.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is effective for separating this compound from its more polar degradation products, 3-Carboxybenzamide and 3-Formylbenzoic acid.[24][25]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity assessment, particularly for identifying volatile impurities.[23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a clear picture of the compound's integrity. The aldehyde proton signal (around 10 ppm) is a key indicator. The appearance of a carboxylic acid proton signal (typically >12 ppm) would indicate oxidation.

Section 4: Chemical Degradation Pathways

Understanding the mechanisms of decomposition is key to preventing them.

Pathway 1: Oxidation

The aldehyde group of this compound is susceptible to oxidation, especially in the presence of air (O₂), light, or certain metal ions. This process typically proceeds via a radical mechanism to form the corresponding carboxylic acid, 3-Carboxybenzamide.

G cluster_main Oxidation Pathway A This compound B 3-Carboxybenzamide A->B [O] (e.g., O₂, H₂O₂)

Caption: Oxidation of this compound to 3-Carboxybenzamide.

Pathway 2: Hydrolysis

The amide bond is stable at neutral pH but can be cleaved under acidic or basic conditions.

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[8][9][10]

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate that collapses to yield a carboxylate and ammonia.[8][11]

G cluster_main Hydrolysis Pathway A This compound B 3-Formylbenzoic Acid + NH₃ A->B H₂O / H⁺ or OH⁻

Caption: Hydrolysis of this compound.

References

  • Title: Hydrolysis of Benzamide to Benzoic Acid - Prezi Source: Prezi URL: [Link]

  • Title: Synthesis of carboxylic acids by oxidation of aldehydes - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen - Chemical Communications (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

  • Title: Oxidation of aromatic aldehydes to their carboxylic acid a - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Oxidation of Aromatic Aldehydes Using Oxone | Journal of Chemical Education Source: Journal of Chemical Education URL: [Link]

  • Title: Benzamide hydrolysis in strong acids : The last word - Semantic Scholar Source: Semantic Scholar URL: [Link]

  • Title: Myrac Aldehyde | Premium Aromatic Aldehyde - Consolidated Chemical Source: Consolidated Chemical URL: [Link]

  • Title: Acid hydrolysis of benzamides in <60 wt% H2SO4. - ResearchGate Source: ResearchGate URL: [Link]

  • Title: 15.17: Chemical Properties of Amides- Hydrolysis - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids Source: National Institutes of Health URL: [Link]

  • Title: Aldehydes: Structures, Formation, Biological Effects and Analytical Methods Source: AOCS URL: [Link]

  • Title: MATERIAL SAFETY DATA SHEET - Oxford Lab Fine Chem LLP Source: Oxford Lab Fine Chem LLP URL: [Link]

  • Title: BENZAMIDE FOR SYNTHESIS MSDS CAS-No.: 55-21-0 MSDS - Loba Chemie Source: Loba Chemie URL: [Link]

  • Title: oxidation of aldehydes and ketones - Chemguide Source: Chemguide URL: [Link]

  • Title: Method for the determination of aldehydes and ketones in ambient air using HPLC - EPA Source: United States Environmental Protection Agency URL: [Link]

  • Title: Oxidation of Aldehydes and Ketones | Organic Chemistry Class Notes - Fiveable Source: Fiveable URL: [Link]

  • Title: Oxidation of Aldehydes and Ketones - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: The Impact of pH on Chemical Stability in Lab Experiments - Ibis Scientific, LLC Source: Ibis Scientific, LLC URL: [Link]

  • Title: Effect of Water pH on the Chemical Stability of Pesticides - DigitalCommons@USU Source: Utah State University URL: [Link]

  • Title: Effect of water pH on the stability of pesticides - MSU Extension Source: Michigan State University Extension URL: [Link]

  • Title: Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils - USDA ARS Source: United States Department of Agriculture URL: [Link]

Sources

common pitfalls in handling 3-Formylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of 3-Formylbenzamide, from initial handling to advanced troubleshooting.

Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that addresses the common and uncommon challenges encountered when working with this versatile bifunctional molecule. This guide is structured to move from fundamental safety and handling to complex reaction troubleshooting, providing not just steps, but the underlying chemical principles to empower your research.

Compound Profile & Key Physicochemical Properties

This compound (C₈H₇NO₂) is a valuable intermediate in medicinal chemistry and organic synthesis, featuring both an electrophilic aldehyde and a nucleophilic benzamide functional group.[1][2] This duality allows for a wide range of chemical transformations but also presents unique challenges in handling and reaction control. Understanding its fundamental properties is the first step to successful experimentation.

PropertyValueSource
CAS Number 126534-87-0[1][3]
Molecular Weight 149.15 g/mol [1][3]
Appearance Solid / White Powder[3]
Melting Point 125 - 128 °C
Boiling Point 317.5 ± 25.0 °C at 760 mmHg[3]
Solubility Soluble in many organic solvents, slightly soluble in water.[4]
Storage 2-8°C, under inert atmosphere (Nitrogen).[3][5]

Frequently Asked Questions (FAQs): Safety & Handling

Proper handling is non-negotiable. These FAQs address the most immediate safety concerns based on established safety data.

Q: What are the primary hazards associated with this compound? A: this compound is classified as a hazardous substance. Key hazards include:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1]

  • Genetic Defects: Suspected of causing genetic defects.[6]

  • Harmful if Swallowed: The compound is harmful if ingested.

Q: What personal protective equipment (PPE) is mandatory when handling this compound? A: Always handle this compound in a well-ventilated area or a chemical fume hood.[7] The required PPE includes:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.[8]

  • Lab Coat: To protect from skin contact.

  • Respiratory Protection: If handling large quantities or if dust formation is likely, use a NIOSH-approved respirator.[9]

Q: What is the correct first aid procedure in case of exposure? A:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[8] Seek medical attention if irritation persists.[9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.[6]

Troubleshooting Guide: Storage & Stability

The long-term integrity of your reagent is crucial for reproducible results.

Q: My this compound has developed a yellowish tint. Is it still usable? A: A color change often indicates degradation, likely due to oxidation of the aldehyde group to the corresponding carboxylic acid (3-carbamoylbenzoic acid) or other polymerization/side reactions.[7] Before use, you MUST verify its purity.

  • Causality: The aldehyde functional group is susceptible to air oxidation, especially in the presence of light or impurities. Storing it outside of an inert atmosphere accelerates this process.

  • Validation Protocol:

    • Take a small sample and determine its melting point. A broad or depressed melting point compared to the reference value (125-128°C) suggests impurity.

    • Run a Thin Layer Chromatography (TLC) plate against a known fresh standard if available. The appearance of new spots confirms degradation.

    • For quantitative analysis, use HPLC or ¹H NMR to assess purity.[7] In the NMR, the appearance of a broad peak for a carboxylic acid proton and a shift in aromatic signals would indicate oxidation.

Q: Why is storage under an inert atmosphere at 2-8°C recommended? A: This recommendation is based on two chemical principles:

  • Preventing Oxidation: The aldehyde group can be oxidized by atmospheric oxygen. An inert atmosphere (like nitrogen or argon) displaces oxygen, preventing this degradation pathway.[3]

  • Minimizing Hydrolysis & Degradation Rates: Refrigeration slows down all chemical reactions, including potential hydrolysis of the amide bond (if moisture is present) and other degradation pathways.[7]

Troubleshooting Guide: Synthesis & Reactions

This is where most challenges arise. The bifunctional nature of this compound requires careful reaction planning.

This decision tree can help diagnose issues systematically.

G start Low or No Product Yield check_sm 1. Verify Starting Materials (SM) start->check_sm check_cond 2. Review Reaction Conditions start->check_cond check_workup 3. Analyze Workup & Purification start->check_workup sm_purity Is SM Purity Confirmed? (NMR, LC-MS) check_sm->sm_purity cond_temp Was Temperature Correct? check_cond->cond_temp workup_loss Product Lost in Aqueous Layer? check_workup->workup_loss sm_reagents Are Other Reagents Active/Anhydrous? sm_purity->sm_reagents Yes solution_purify Solution: Re-purify SM sm_purity->solution_purify No solution_reagents Solution: Use Fresh/Dry Reagents & Solvents sm_reagents->solution_reagents No cond_time Was Reaction Time Sufficient? cond_temp->cond_time Yes solution_temp Solution: Optimize Temperature cond_temp->solution_temp No cond_atm Was Inert Atmosphere Maintained? cond_time->cond_atm Yes solution_time Solution: Monitor by TLC/LC-MS to Optimize Time cond_time->solution_time No solution_atm Solution: Ensure Rigorous Anhydrous/Inert Setup cond_atm->solution_atm No purify_loss Product Lost During Chromatography? workup_loss->purify_loss No solution_workup Solution: Back-extract Aqueous Layers workup_loss->solution_workup Yes solution_purify_tech Solution: Adjust Chromatography Conditions purify_loss->solution_purify_tech Yes

Caption: Troubleshooting workflow for reactions involving this compound.

Q: I'm attempting a reductive amination, but my yield is low and I see multiple byproducts. What's going wrong? A: This is a classic issue stemming from the compound's bifunctionality and the reactivity of the aldehyde.

  • Potential Cause 1: Self-Condensation/Polymerization. Aldehydes can undergo self-condensation reactions (aldol-type reactions), especially under basic or acidic conditions, leading to polymeric material.[10]

  • Solution: Control the reaction conditions rigorously. Add the amine and the reducing agent (e.g., NaBH(OAc)₃) at a low temperature (e.g., 0°C) before allowing the reaction to slowly warm to room temperature. This minimizes the time the free aldehyde is exposed to potentially reactive conditions.[10]

  • Potential Cause 2: Competing Reduction. A strong reducing agent like NaBH₄ can reduce the aldehyde to an alcohol faster than the imine intermediate forms, or potentially even reduce the amide.

  • Solution: Use a milder, more chemoselective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is specifically suited for reductive aminations and is less likely to reduce the aldehyde directly or affect the amide group.

  • Potential Cause 3: Impure Starting Material. As noted previously, oxidized this compound will introduce 3-carbamoylbenzoic acid, which can interfere with the reaction.

  • Solution: Always confirm the purity of your this compound before starting.[11]

Q: I'm trying to modify the benzamide group, but the aldehyde is interfering. How can I protect it? A: Protecting the aldehyde is a common and necessary strategy.

  • Causality: The aldehyde is highly reactive towards nucleophiles and oxidizing/reducing agents that might be used to modify the amide.

  • Recommended Protocol: Acetal Protection. The most common method is to form a cyclic acetal, which is stable to many reaction conditions (e.g., bases, organometallics, hydrides) but can be easily removed with acid.

    • Protection: Dissolve this compound (1 eq.) in anhydrous toluene. Add ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq.).

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor by TLC until the starting material is consumed.

    • Work up by washing with a saturated sodium bicarbonate solution to remove the acid catalyst, then purify.

    • Deprotection: After performing your desired reaction on the amide, the aldehyde can be regenerated by stirring the protected compound in a mixture of acetone and a dilute aqueous acid (e.g., 1M HCl) at room temperature.

This diagram illustrates the dual reactivity of this compound.

G mol This compound Aldehyde Group (C=O) Benzamide Group (C(=O)NH2) aldehyde_reactions Reactions at Aldehyde mol:f1->aldehyde_reactions amide_reactions Reactions at Amide mol:f2->amide_reactions reductive_amination Reductive Amination (+ Amine, Reducing Agent) aldehyde_reactions->reductive_amination wittig Wittig Reaction (+ Ylide) aldehyde_reactions->wittig oxidation Oxidation (+ Oxidizing Agent) aldehyde_reactions->oxidation hydrolysis Hydrolysis (+ Acid/Base, H2O) amide_reactions->hydrolysis dehydration Dehydration (+ Dehydrating Agent) amide_reactions->dehydration

Sources

Technical Support Center: Workup Procedures for 3-Formylbenzamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Formylbenzamide reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common experimental workup procedures. Our goal is to equip you with the expertise and practical insights necessary to navigate the challenges of synthesizing and purifying compounds derived from this compound.

Introduction to this compound Chemistry

This compound is a versatile bifunctional molecule featuring both an aldehyde and a primary amide group. This unique structure allows for a diverse range of chemical transformations, making it a valuable building block in medicinal chemistry and materials science. However, the presence of two reactive and polar functional groups can present specific challenges during reaction workup and product purification. This guide will address these challenges in a practical, question-and-answer format.

General Reaction Scheme

The aldehyde group of this compound is a primary site for nucleophilic addition and condensation reactions, while the amide group can participate in hydrolysis under certain conditions.

Reaction_Scheme This compound This compound Product Product This compound->Product Reaction (e.g., Wittig, Reductive Amination) Side Product (e.g., 3-Carboxybenzaldehyde) Side Product (e.g., 3-Carboxybenzaldehyde) This compound->Side Product (e.g., 3-Carboxybenzaldehyde) Hydrolysis (Acid/Base) Nucleophile (e.g., Ylide, Amine) Nucleophile (e.g., Ylide, Amine) Nucleophile (e.g., Ylide, Amine)->Product Wittig_Workup cluster_reaction Reaction Mixture cluster_workup Aqueous Workup cluster_purification Purification A Product + TPPO + Reagents B Quench with aq. NH4Cl A->B C Extract with DCM B->C D Wash with Brine C->D E Dry (Na2SO4) & Concentrate D->E F Precipitate TPPO with Ether E->F G Filter F->G H Column Chromatography of Filtrate G->H Filtrate J TPPO (solid) G->J Solid I Pure Product H->I Reductive_Amination_Workup A Crude Reaction Mixture B Quench with aq. NaHCO3 A->B C Extract with Ethyl Acetate B->C D Wash Organic Layer with 1M HCl C->D E1 Organic Layer (Impurities) D->E1 E2 Aqueous Layer (Protonated Amine) D->E2 Product moves to aqueous phase F Basify Aqueous Layer (NaOH) E2->F G Extract with DCM F->G H Dry & Concentrate G->H I Pure Amine Product H->I

Technical Support Center: Solvent Effects on 3-Formylbenzamide Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-Formylbenzamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile bifunctional molecule. This compound, with its electrophilic aldehyde and hydrogen-bonding-capable amide group, presents unique reactivity challenges and opportunities where the choice of solvent is paramount to experimental success. This guide provides in-depth, experience-based answers to common issues encountered in the lab.

Part 1: Foundational Concepts & Initial Solvent Selection

This section addresses the fundamental properties of this compound and provides a logical framework for choosing an appropriate solvent for your reaction.

FAQ 1.1: What are the primary chemical properties of this compound that I should consider?

This compound (C₈H₇NO₂) is a solid at room temperature with a molecular weight of 149.15 g/mol [1]. Its reactivity is dominated by two key functional groups:

  • The Aldehyde Group (-CHO): This group is highly electrophilic, making it susceptible to nucleophilic attack. It is the primary site for reactions such as reductive amination, Wittig reactions, and condensation reactions.

  • The Amide Group (-CONH₂): The amide group is generally less reactive. Its primary influence is on the molecule's solubility and intermolecular interactions through its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O). This group significantly influences how the molecule interacts with different solvents[2][3].

The interplay between these two groups, mediated by the aromatic ring, dictates the molecule's behavior in solution.

FAQ 1.2: My starting material isn't dissolving. How do I select an appropriate solvent?

Solubility is the first critical checkpoint for any reaction. Insufficient solubility leads to poor reaction kinetics and reproducibility. The amide group in this compound makes it more polar than benzaldehyde. Based on data for analogous benzamide structures, a clear solubility pattern emerges.

Troubleshooting & Optimization:

  • High Polarity Needed: Due to the amide group, this compound requires polar solvents for effective dissolution.

  • Aprotic vs. Protic: Polar aprotic solvents are often the best choice for achieving high concentrations.

  • Heating: Gentle heating can often improve solubility, but be mindful of the thermal stability of your reactants.

The following table summarizes the expected solubility based on studies of similar aromatic amides[4][5][6].

Table 1: Predicted Solubility Profile for this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale & Key Considerations
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High Excellent solubilizers for amides due to strong dipole-dipole interactions. Often used to ensure a homogeneous reaction mixture[4][5].
Polar Protic Methanol (MeOH), Ethanol (EtOH)Moderate to High Capable of hydrogen bonding with the amide group, aiding dissolution. Solubility generally follows the order: MeOH > EtOH > Propanol[2][6].
Ethers Tetrahydrofuran (THF), 1,4-DioxaneLow to Moderate Moderately polar but lack hydrogen bonding capabilities, resulting in lower solubility compared to alcohols or DMF.
Halogenated Dichloromethane (DCM), Chloroform (CHCl₃)Low Generally poor solvents for amides unless other functional groups on the molecule increase compatibility.
Aromatic Toluene, BenzeneVery Low Non-polar nature is incompatible with the polar amide group. Often used as an anti-solvent for precipitation.
Non-Polar Hexanes, HeptaneInsoluble Used for washing solids to remove non-polar impurities.
FAQ 1.3: Beyond solubility, which solvent properties will most impact my reaction's outcome?

The solvent is not just a medium but an active participant that can influence reaction rates and mechanisms. Key properties to consider include:

  • Dielectric Constant (ε): A measure of a solvent's ability to separate ions. High dielectric constant solvents can stabilize charged intermediates and transition states, often accelerating reactions that proceed through such species[7].

  • Solvent Polarity: This is a more general term describing the overall solvation capability. Empirical scales, like the ET(30) scale, are useful for comparing solvents.

  • Protic vs. Aprotic Nature: Protic solvents (containing acidic protons, e.g., O-H, N-H) can hydrogen bond and act as proton sources/sinks. Aprotic solvents lack these acidic protons. This distinction is critical in reactions involving strong bases or where proton transfer is a key mechanistic step[8].

Part 2: Troubleshooting Guide for Common Reactions

This section focuses on specific experimental problems and provides solvent-centric solutions.

Issue 2.1: My imine formation (reaction with a primary amine) is slow and gives a low yield.

Imine (or Schiff base) formation is a two-step equilibrium process: (1) nucleophilic addition of the amine to the aldehyde to form a carbinolamine intermediate, and (2) dehydration of the intermediate to form the imine. The solvent choice critically affects both steps.

Causality Analysis:

  • Slow Nucleophilic Addition: If the amine nucleophile is overly solvated, its reactivity decreases. Polar protic solvents like methanol can form strong hydrogen bonds with the amine, "caging" it and hindering its attack on the aldehyde[8].

  • Unfavorable Equilibrium: The final dehydration step produces water. According to Le Châtelier's principle, the presence of water in the solvent or as a byproduct can push the equilibrium back towards the starting materials.

Solutions & Protocols:

  • Option A: For Rapid, Small-Scale Reactions (Protic Solvent)

    • Solvent: Ethanol or Methanol.

    • Why: The protic nature of the solvent can catalyze the reaction by facilitating proton transfers in the mechanism. This method is fast but may not go to completion.

    • Troubleshooting: If the yield is low, the equilibrium is likely the issue. Consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.

  • Option B: For High-Yield Synthesis (Azeotropic Water Removal)

    • Solvent: Toluene or Benzene.

    • Why: Although this compound has low solubility in these solvents, they allow for the physical removal of water via azeotropic distillation using a Dean-Stark apparatus. This drives the reaction to completion.

    • Troubleshooting: Ensure your reaction temperature is high enough to facilitate the azeotrope (e.g., boiling point of Toluene is ~111 °C). If reactants don't dissolve, add a minimal amount of a co-solvent like DMF, but be aware this can raise the boiling point.

The following workflow can guide your decision-making process for optimizing imine formation.

G start Start: Imine Synthesis solubility Are reactants soluble in non-polar solvent (e.g., Toluene)? start->solubility dean_stark High Yield Protocol: Use Toluene with Dean-Stark Apparatus solubility->dean_stark Yes co_solvent Add minimal DMF as co-solvent solubility->co_solvent If not protic_route Fast Protocol: Use Ethanol or Methanol solubility->protic_route No end Reaction Optimized dean_stark->end co_solvent->dean_stark check_yield Is yield > 90%? protic_route->check_yield add_drying Add dehydrating agent (e.g., Molecular Sieves) check_yield->add_drying No check_yield->end Yes add_drying->protic_route

Caption: Decision workflow for solvent selection in imine synthesis.

Issue 2.2: The reduction of my aldehyde with Sodium Borohydride (NaBH₄) is either sluggish or produces side products.

The reduction of the aldehyde to a primary alcohol is a cornerstone reaction. The solvent choice here modulates the reactivity of the hydride reagent and the stability of the substrate.

Causality Analysis:

  • Sluggish Reaction: NaBH₄ is a mild reducing agent. Its reactivity is enhanced when the aldehyde's carbonyl group is "activated." Polar protic solvents achieve this by forming a hydrogen bond with the carbonyl oxygen, making the carbon more electrophilic. In aprotic solvents like THF, this activation is absent, and the reaction can be significantly slower[9][10].

  • Side Products/Reagent Decomposition: NaBH₄ reacts with protic solvents (especially methanol) to slowly generate hydrogen gas and sodium alkoxides. This decomposition is why an excess of the reagent is always required in these solvents. If the reaction is run for too long or at high temperatures, this can become a significant issue.

Solutions & Protocols:

  • Standard Protocol (Recommended):

    • Solvent: Ethanol (95%) or Methanol.

    • Procedure: Dissolve this compound in the alcohol at 0 °C (ice bath). Add NaBH₄ portion-wise to control the initial exotherm and hydrogen evolution. The cold temperature minimizes reagent decomposition while allowing the desired reduction to proceed efficiently.

    • Rationale: This provides the best balance of carbonyl activation and manageable reagent stability.

  • Alternative Protocol (For Sensitive Substrates):

    • Solvent: Tetrahydrofuran (THF) with a small amount of water or methanol.

    • Procedure: Suspend the this compound in THF and add the NaBH₄. Then, add the protic co-solvent dropwise.

    • Rationale: This approach can be useful if your molecule has other functional groups sensitive to protic solvents. The reaction is initiated by the addition of the protic component.

Table 2: Solvent Influence on NaBH₄ Reduction of this compound

SolventRelative RateKey AdvantageKey Disadvantage
Methanol FastExcellent carbonyl activation; good solubility.Reacts with NaBH₄; requires careful temperature control.
Ethanol Moderate-FastGood carbonyl activation; less reactive with NaBH₄ than methanol.Slightly lower solubility than methanol.
Isopropanol SlowVery slow reaction with NaBH₄.Slower reduction rate; may require elevated temperatures.
THF/Dioxane Very SlowInert to NaBH₄.Poor carbonyl activation; low NaBH₄ solubility.

Part 3: Advanced FAQs

FAQ 3.1: Can the solvent promote unwanted reactions with the amide group?

While the amide is robust, it is not inert. Extreme conditions combined with a reactive solvent can lead to side reactions.

  • Hydrolysis: In the presence of strong acid or base, using water as a solvent or co-solvent can lead to the hydrolysis of the amide to a carboxylic acid.

  • Transamidation: If your reaction involves a large excess of a primary or secondary amine at high temperatures, particularly in a non-polar solvent, transamidation could occur, though it is generally unfavorable.

FAQ 3.2: I am performing a reaction sensitive to electrophilicity. How does solvent choice affect the electronic properties of the molecule?

Solvents can subtly alter the electronic distribution within a molecule.

  • Polarity and Dipole Moment: Polar solvents will stabilize the ground-state dipole moment of this compound.

  • Hydrogen Bonding: Protic solvents can hydrogen bond to the carbonyl oxygen of both the aldehyde and the amide. This donation of hydrogen bonds withdraws electron density, increasing the electrophilicity of the carbonyl carbons[3]. This effect is often desirable for nucleophilic additions but could be detrimental in other contexts. Computational studies and spectroscopic analysis confirm that solvent interactions can modify the energies of frontier molecular orbitals, directly impacting reactivity[7][11].

References

  • Effect of Solvents Having Different Dielectric Constants on Reactivity: A Conceptual DFT Approach. ResearchGate. [Link]

  • Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Organic Syntheses. [Link]

  • Effect of Solvent, Base, and Secondary Amines on the Synthesis of 3a a , 5a, b and 5b b. ResearchGate. [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MDPI. [Link]

  • This compound | C8H7NO2. PubChem, NIH. [Link]

  • Empirical Parameters of Solvent Polarity as Linear Free-Energy Relationships. Angewandte Chemie International Edition. [Link]

  • Solvent Effects on Transition States and Reaction Rates. ResearchGate. [Link]

  • Thermo Acoustic Study Of Benzamide In Different Solvents At 303K. Revista Electronica de Veterinaria. [Link]

  • Solvent interactions with N, N-dialkylnicotinamides and their effects on rotational barriers. PubMed, NIH. [Link]

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PubMed, NIH. [Link]

  • Effect of the solvent polarity (a) and dielectric constant (b) on the... ResearchGate. [Link]

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PMC, NIH. [Link]

  • Solvent effects and chemical reactivity. University of Westminster Library Search. [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MOST Wiedzy. [Link]

  • Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. ResearchGate. [Link]

  • Probing Solute-Solvent Interactions of Transition Metal Complexes Using L-Edge Absorption Spectroscopy. PubMed, NIH. [Link]

  • Solubility determination and modelling of benzamide in organic solvents... ResearchGate. [Link]

Sources

Technical Support Center: Catalyst Selection for 3-Formylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on catalyst selection for the synthesis of 3-Formylbenzamide, a crucial intermediate in pharmaceutical and materials science. This resource offers troubleshooting advice and frequently asked questions in a user-friendly format to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing this compound?

The synthesis of this compound can be approached through several catalytic routes. A prominent and effective method is the palladium-catalyzed carbonylation of 3-iodobenzamide.[1] This transformation typically utilizes a palladium catalyst, often in conjunction with a phosphine ligand, in the presence of a base. Alternative methods include the palladium-catalyzed formylation of aryl iodides using formic acid as a carbon monoxide source.[2] Other synthetic strategies involve the oxidative decarboxylation of N-aroylglycine.[3]

Q2: I'm experiencing low yields in my palladium-catalyzed carbonylation of 3-iodobenzamide. What are the potential causes and troubleshooting steps?

Low yields in palladium-catalyzed carbonylation reactions are a common issue that can be attributed to several factors. A systematic approach to troubleshooting is essential for identifying the root cause.[4]

  • Catalyst Deactivation: The palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, is sensitive to air and moisture.[4] Ensure the catalyst is fresh and handled under inert conditions. Catalyst loading is also critical; insufficient catalyst can lead to incomplete conversion. The formation of palladium black is a visual indicator of catalyst decomposition.[4][5]

  • Ligand Selection: The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For challenging substrates, bulky and electron-rich phosphine ligands are often necessary to promote the desired reaction pathway.[4]

  • Suboptimal Reaction Conditions: The solvent must be anhydrous and degassed. While heating can increase reaction rates, excessively high temperatures can lead to catalyst decomposition.[4] The base used is critical for neutralizing acid generated during the reaction and its purity and stoichiometry should be verified.

  • Carbon Monoxide (CO) Delivery: Inadequate or fluctuating CO pressure can significantly hinder the reaction rate. Ensure a consistent and sufficient supply of CO to the reaction mixture.

Here is a troubleshooting workflow to diagnose and resolve low yield issues:

Caption: A workflow for troubleshooting low yields in this compound synthesis.

Q3: What are common byproducts in this synthesis, and how can their formation be minimized?

Byproduct formation can compete with the desired reaction, reducing the yield and complicating purification. In palladium-catalyzed carbonylations, potential side reactions include hydrodehalogenation of the starting material and double carbonylation. The purity of the starting materials and the inertness of the reaction atmosphere are critical to minimizing these unwanted reactions. Careful control of reaction temperature and time can also help to suppress byproduct formation.

Experimental Protocols & Data

Protocol 1: Palladium-Catalyzed Carbonylation of 3-Iodobenzamide

This protocol provides a general procedure for the synthesis of this compound via carbonylation.

Materials:

  • 3-Iodobenzamide

  • Pd(OAc)₂ (Palladium(II) acetate)

  • XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Triethylamine

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Carbon Monoxide (CO) gas (balloon pressure is often sufficient for lab scale)

Procedure:

  • In a glovebox or under a stream of inert gas, add 3-iodobenzamide, Pd(OAc)₂, and XantPhos to a dry reaction vessel.

  • Add the anhydrous solvent, followed by triethylamine.

  • Seal the vessel and purge with carbon monoxide gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[4]

Table 1: Comparison of Catalytic Systems

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂XantPhosTriethylamineToluene110~85-95
PdCl₂(PPh₃)₂PPh₃DBUDMF100~70-85
Pd(dba)₂cataCXium AHINaOH (aq)Limonene100~80

Yields are representative and can vary based on specific reaction conditions and scale.

Mechanistic Insights

The catalytic cycle of palladium-catalyzed carbonylation of aryl halides is a well-understood process. The key steps are illustrated below:

G A Pd(0)L_n B Oxidative Addition (Ar-I) A->B C Ar-Pd(II)-I(L_n) B->C D CO Insertion C->D E Ar(CO)-Pd(II)-I(L_n) D->E F Reductive Elimination E->F F->A G Ar-CHO F->G

Caption: A simplified catalytic cycle for the palladium-catalyzed carbonylation of an aryl iodide.

This guide provides a starting point for catalyst selection and troubleshooting in the synthesis of this compound. For specific applications, further optimization and screening of catalysts, ligands, and reaction conditions may be necessary to achieve optimal results.[4]

References

  • Matilda, S. (n.d.). Palladium‐Catalyzed Carbonylation of ortho‐Alkenyl Iodobenzenes for the Construction of 3‐Arylindenones. Retrieved from [Link]

  • Huang, W., & Zhang, L. (2006). A facile synthesis of N-formylbenzamides by oxidative decarboxylation of N-aroylglycine induced by Ag/S2O8. Journal of Chemical Research, 2006(6), 414-415.
  • Royal Society of Chemistry. (2019). Palladium-catalyzed oxidative dehydrogenative carbonylation reactions using carbon monoxide and mechanistic overviews. Retrieved from [Link]

  • ACS Publications. (2020). Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions | Organic Process Research & Development. Retrieved from [Link]

  • PubMed Central. (n.d.). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. Retrieved from [Link]

  • Sun, G., Lv, X., Zhang, Y., Lei, M., & Hu, L. (2017). Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source. Organic Letters, 19(16), 4235-4238.
  • College of Charleston Libraries. (n.d.). Palladium‐Catalyzed Carbonylation of ortho‐Alkenyl Iodobenzenes for the Construction of 3‐Arylindenones. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Carbonylation of ortho‐Alkenyl Iodobenzenes for the Construction of 3‐Arylindenones | Request PDF. Retrieved from [Link]

  • ACS Publications. (2024). Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene | ACS Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed carbonylation reactions of aryl iodides with amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzaldehyde derivative synthesis by formylation. Retrieved from [Link]

  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
  • National Institutes of Health. (n.d.). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Retrieved from [Link]

  • CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2‐Formyl Benzamides from an N‐Phthalimidoyl Sulfoximine. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic amide bond forming methods. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved from [Link]

Sources

dealing with poor solubility of 3-Formylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-Formylbenzamide. This document is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound. This compound, a bifunctional aromatic compound, presents unique solubility hurdles due to its crystalline nature and the presence of both an aldehyde and an amide group on a benzene ring. This guide provides a series of troubleshooting steps, detailed protocols, and scientific explanations to help you achieve successful dissolution for your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound not dissolving in my chosen solvent?

Answer:

The poor solubility of this compound stems from a combination of its molecular structure and solid-state properties.

  • Molecular Structure: The molecule contains a relatively nonpolar benzene ring, which limits its affinity for polar solvents like water. While the amide (-CONH₂) and formyl (-CHO) groups can participate in hydrogen bonding, their contribution is often insufficient to overcome the hydrophobicity of the aromatic core.[1] Amides are generally considered to have low water solubility compared to more ionizable groups like carboxylic acids or amines.[1][2]

  • Crystal Lattice Energy: As a solid, this compound molecules are tightly packed in a crystal lattice. A significant amount of energy is required to overcome these intermolecular forces (like hydrogen bonds and van der Waals forces) before the individual molecules can be solvated by the solvent. If the energy released during solvation is less than the lattice energy, the compound will have poor solubility.

Q2: What is the best initial solvent to try for dissolving this compound?

Answer:

For initial trials, especially for non-aqueous applications, polar aprotic solvents are highly recommended. These solvents can effectively disrupt the intermolecular forces of this compound without the risk of reacting with the aldehyde group.

Recommended Starting Solvents:

  • Dimethyl Sulfoxide (DMSO): An excellent choice due to its high polarity and strong hydrogen bond accepting capability. It is often used to create concentrated stock solutions.[3]

  • N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is a powerful solvent for many amides and is a common choice in organic synthesis.[4][5]

  • Tetrahydrofuran (THF): A less polar option than DMSO or DMF, but can be effective, particularly if the downstream application is sensitive to highly polar solvents.

The following table summarizes the general solubility behavior of this compound in common laboratory solvents.

Solvent CategorySolvent ExampleExpected SolubilityRationale & Key Considerations
Polar Aprotic DMSO, DMFHigh Excellent hydrogen bond acceptors that can effectively solvate the amide and aldehyde groups. Ideal for stock solutions.[3][4]
Polar Protic Methanol, EthanolModerate Can act as both hydrogen bond donors and acceptors. Solubility increases with heating.[6] Use with caution due to the potential for acetal formation with the aldehyde group, especially under acidic conditions.
Ethers THF, DioxaneLow to Moderate Can accept hydrogen bonds but are less polar overall. May require heating to achieve desired concentration.
Halogenated Dichloromethane (DCM)Low Generally not effective for dissolving polar compounds like amides.
Nonpolar Hexanes, TolueneVery Low / Insoluble "Like dissolves like" principle applies; these solvents cannot effectively solvate the polar functional groups.
Aqueous Water, BuffersVery Low / Insoluble The hydrophobic benzene ring dominates, leading to poor aqueous solubility.[7][8]
Q3: I need to use an aqueous solution. How can I increase the solubility of this compound in water?

Answer:

Improving aqueous solubility is a common challenge for many organic compounds in drug development and biological assays.[9] The most effective strategy for this compound is cosolvency .

Cosolvency involves adding a water-miscible organic solvent to your aqueous buffer to create a solvent system with a polarity that is more favorable for dissolving the compound.[10] This technique works by reducing the interfacial tension between the hydrophobic solute and the aqueous environment.[11][12]

Workflow for Developing an Aqueous Cosolvent System

The following diagram outlines the decision-making process for selecting and optimizing a cosolvent system.

Cosolvent_Workflow start Start: Need Aqueous Solution stock Prepare Concentrated Stock in 100% DMSO or DMF start->stock cosolvent_choice Select Water-Miscible Cosolvent (e.g., DMSO, Ethanol, PEG 400) stock->cosolvent_choice test_percent Determine Max Tolerable Cosolvent % in Assay cosolvent_choice->test_percent dilute Dilute Stock into Aqueous Buffer (Final Cosolvent % < Max Tolerable) test_percent->dilute observe Observe for Precipitation (Vortex/Sonicate if needed) dilute->observe success Success: Clear Solution observe->success No Precipitate fail Fail: Precipitation Occurs observe->fail Precipitate Forms troubleshoot Troubleshooting: - Lower Final Concentration - Try a different cosolvent - Gently warm the solution fail->troubleshoot

Caption: Workflow for aqueous solution development using cosolvency.

Step-by-Step Protocol: Preparing a 100 µM Aqueous Solution using a DMSO Cosolvent

  • Prepare a High-Concentration Stock Solution:

    • Weigh out 1.49 mg of this compound (MW: 149.15 g/mol ).

    • Dissolve it in 1.0 mL of 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved by vortexing or brief sonication.

  • Determine Maximum Tolerated Cosolvent Percentage:

    • Before preparing your final solution, test the tolerance of your specific assay (e.g., cell culture, enzyme assay) to the chosen cosolvent. Many biological assays can tolerate up to 1% DMSO, but this must be verified.

  • Perform Serial Dilution:

    • To achieve a 100 µM solution with a final cosolvent concentration of 1% DMSO, you will perform a 1:100 dilution.

    • Add 10 µL of the 10 mM stock solution to 990 µL of your desired aqueous buffer.

  • Mix and Observe:

    • Immediately vortex the solution vigorously to prevent localized high concentrations that can cause precipitation.

    • Visually inspect the solution. If it remains clear, it is ready for use. If you observe cloudiness or precipitate, the concentration may be too high for that specific cosolvent percentage. Try lowering the final concentration or slightly increasing the cosolvent percentage if your system allows.

Q4: Can I use pH adjustment to improve the solubility of this compound?

Answer:

This is a nuanced question. Unlike compounds with acidic (e.g., carboxylic acid) or basic (e.g., amine) functional groups, this compound is not significantly ionizable within a typical pH range (2-10). The amide group is exceptionally weakly basic and requires extreme pH to protonate.[1] Therefore, pH adjustment is generally not an effective primary strategy for enhancing its solubility .

However, pH is critically important for the stability of the compound.

  • Strongly Acidic or Basic Conditions (pH < 3 or pH > 11): These conditions can promote the hydrolysis of the amide bond, breaking the molecule down into 3-formylbenzoic acid and ammonia.[13] This is an irreversible chemical change and should be avoided.

  • Recommendation: Work with buffers in the neutral pH range (pH 6-8) to ensure the chemical integrity of your compound throughout the experiment.

Logical Decision Tree for Solubility Troubleshooting

Troubleshooting_Tree start Compound does not dissolve q_solvent What is the solvent system? start->q_solvent organic Pure Organic Solvent (e.g., Ethanol, Acetonitrile) q_solvent->organic Organic aqueous Aqueous Buffer q_solvent->aqueous Aqueous try_dmso Action: Switch to a stronger solvent like DMSO or DMF organic->try_dmso heat_sonicate Action: Gently warm (<50°C) or sonicate the solution organic->heat_sonicate use_cosolvent Action: Use a cosolvent. Prepare a stock in DMSO, then dilute into buffer. aqueous->use_cosolvent success Problem Solved try_dmso->success heat_sonicate->success check_conc Is precipitation occurring upon dilution? use_cosolvent->check_conc check_conc->success No lower_conc Action: Lower the final working concentration check_conc->lower_conc Yes lower_conc->success

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Formylbenzamide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in pharmaceutical development and fine chemical synthesis, the efficient and reliable production of key intermediates is paramount. 3-Formylbenzamide, a bifunctional molecule incorporating both an aldehyde and an amide group, serves as a valuable building block in the construction of more complex therapeutic agents. This guide provides an in-depth comparison of the primary and potential synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to aid researchers in their synthetic strategy.

Introduction: The Synthetic Challenge

The synthesis of this compound presents a unique challenge due to the presence of two functional groups with differing electronic properties and reactivities. The electron-withdrawing nature of both the formyl and carbamoyl groups deactivates the aromatic ring, influencing the feasibility of certain synthetic transformations. An ideal synthesis route should offer high yield, purity, and scalability, while utilizing readily available and cost-effective starting materials. This guide will focus on the most practical and well-documented method, the amidation of 3-formylbenzoic acid, and will also explore other plausible, albeit less established, synthetic pathways.

Route 1: Amidation of 3-Formylbenzoic Acid - The Workhorse Method

The most direct and widely applicable route to this compound is the amidation of commercially available 3-formylbenzoic acid (also known as 3-carboxybenzaldehyde)[1]. This method is favored for its reliability and the straightforward nature of the chemical transformation. The core of this approach lies in the activation of the carboxylic acid group to facilitate nucleophilic attack by an ammonia equivalent.

Mechanistic Rationale

The conversion of a carboxylic acid to a primary amide involves two key steps. First, the carboxylic acid is activated to create a better leaving group than the hydroxyl moiety. This is typically achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or by using a coupling agent. In the second step, the activated acyl intermediate is treated with an ammonia source (e.g., aqueous ammonia, ammonium chloride) to undergo nucleophilic acyl substitution, yielding the desired amide.

A robust method for this transformation involves the use of titanium tetrachloride (TiCl4) as a Lewis acid catalyst to promote the direct condensation of the carboxylic acid and an amine source[2]. The Lewis acidic titanium center coordinates to the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating the attack by the amine.

3-Formylbenzoic Acid 3-Formylbenzoic Acid Acyl Chloride Intermediate Acyl Chloride Intermediate 3-Formylbenzoic Acid->Acyl Chloride Intermediate SOCl₂ or (COCl)₂ This compound This compound Acyl Chloride Intermediate->this compound NH₃ or NH₄OH

Caption: General workflow for the synthesis of this compound via an acyl chloride intermediate.

Experimental Protocol: Amidation of 3-Formylbenzoic Acid

This protocol is a representative procedure for the synthesis of this compound from 3-formylbenzoic acid via an acyl chloride intermediate.

Materials:

  • 3-Formylbenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Ice bath

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Acyl Chloride Formation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 3-formylbenzoic acid (1 equivalent) in anhydrous DCM.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 3-formylbenzoyl chloride can be used directly in the next step.

  • Amidation:

    • Cool the flask containing the crude acyl chloride in an ice bath.

    • Slowly and carefully add a concentrated solution of ammonium hydroxide (excess) to the flask with vigorous stirring. Caution: This reaction is exothermic.

    • Continue stirring in the ice bath for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

    • The product, this compound, will precipitate out of the solution.

  • Workup and Purification:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold diethyl ether to remove any remaining impurities.

    • Dry the product under vacuum to obtain this compound as a solid. The purity can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Alternative Synthetic Routes: A Comparative Overview

While the amidation of 3-formylbenzoic acid is the most established method, several other synthetic strategies can be envisioned. These routes are presented here for a comprehensive understanding of the synthetic landscape, though they may require significant optimization and are less documented in the literature for this specific target molecule.

RouteStarting MaterialKey TransformationAdvantagesDisadvantages & Challenges
1. Amidation 3-Formylbenzoic AcidCarboxylic acid to amideReliable, high-yielding, uses readily available starting material.May require the use of hazardous reagents like thionyl chloride.
2. Nitrile Hydration 3-CyanobenzaldehydeNitrile to amidePotentially a one-step process from a commercially available precursor.Selective hydration of the nitrile in the presence of a reactive aldehyde can be difficult; potential for over-hydrolysis to the carboxylic acid.
3. Oxidation 3-MethylbenzamideMethyl group to aldehydePotentially atom-economical.Selective oxidation of the benzylic methyl group without affecting the amide can be challenging; risk of over-oxidation to the carboxylic acid.
4. Formylation BenzamideC-H formylationDirect introduction of the formyl group.The benzamide ring is deactivated, making Friedel-Crafts type reactions difficult; harsh conditions may be required, leading to low yields and side products.
Route 2: Hydration of 3-Cyanobenzaldehyde

Conceptually, the hydration of the nitrile group of 3-cyanobenzaldehyde offers a direct path to this compound.

3-Cyanobenzaldehyde 3-Cyanobenzaldehyde This compound This compound 3-Cyanobenzaldehyde->this compound H₂O, H⁺ or OH⁻ catalyst

Caption: Proposed synthesis of this compound via nitrile hydration.

Causality Behind Experimental Choices: The primary challenge in this route is achieving chemoselectivity. Both the nitrile and aldehyde functionalities can react under acidic or basic conditions. A successful protocol would require a catalyst system that selectively promotes the hydration of the nitrile group while leaving the aldehyde intact. This might involve the use of specific enzyme-based catalysts or metal catalysts under mild conditions. To date, a reliable, high-yielding protocol for this specific transformation is not well-documented in readily accessible literature.

Route 3: Oxidation of 3-Methylbenzamide

The selective oxidation of the methyl group in 3-methylbenzamide is another plausible, though challenging, approach.

3-Methylbenzamide 3-Methylbenzamide This compound This compound 3-Methylbenzamide->this compound Oxidizing Agent (e.g., MnO₂, SeO₂)

Caption: Proposed synthesis of this compound via benzylic oxidation.

Causality Behind Experimental Choices: The choice of oxidizing agent is critical. Strong oxidants like potassium permanganate would likely lead to the formation of the corresponding carboxylic acid. Milder, more selective oxidants such as manganese dioxide (MnO₂) or selenium dioxide (SeO₂) are typically employed for the conversion of benzylic methyl groups to aldehydes. However, the reaction conditions would need to be carefully controlled to prevent over-oxidation and to ensure compatibility with the amide functional group.

Conclusion and Future Perspectives

For researchers requiring a reliable and scalable synthesis of this compound, the amidation of 3-formylbenzoic acid remains the method of choice. Its predictability and the commercial availability of the starting material make it a robust and efficient route for both laboratory-scale and larger-scale production.

The alternative routes, such as the hydration of 3-cyanobenzaldehyde and the oxidation of 3-methylbenzamide, present interesting academic challenges and opportunities for the development of novel catalytic systems. Success in these areas would offer more atom-economical and potentially greener synthetic pathways. Future research in these directions should focus on the discovery of highly selective catalysts that can operate under mild conditions, thereby preserving the integrity of the sensitive aldehyde functionality.

References

  • One-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction - Organic & Biomolecular Chemistry (RSC Publishing).
  • 3-Formylbenzoic acid 3-Carboxybenzaldehyde - Sigma-Aldrich.
  • Formation of amides: one-pot condensation of carboxylic acids and amines medi

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A Definitive Guide to the Structural Validation of 3-Formylbenzamide by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unequivocal confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. 3-Formylbenzamide, a bifunctional aromatic compound, serves as a valuable building block in medicinal chemistry. Its structure, featuring both an aldehyde and an amide group on a benzene ring, presents a distinct spectroscopic challenge that is perfectly suited for elucidation by Nuclear Magnetic Resonance (NMR).

This guide provides an in-depth, expert-led comparison of NMR spectroscopy with other analytical techniques for the structural validation of this compound. We will dissect the causality behind experimental choices, present detailed protocols, and interpret the resulting data to provide a self-validating system for structural confirmation.

The Analytical Imperative: Why NMR is the Gold Standard

While techniques like Mass Spectrometry (MS) provide crucial molecular weight information and Infrared (IR) Spectroscopy identifies functional groups, NMR spectroscopy stands alone in its ability to map the precise atomic connectivity and chemical environment of a molecule in solution.[1] For a molecule like this compound, where the relative positions of the formyl and benzamide groups are critical, NMR provides the definitive, high-resolution data necessary for unambiguous confirmation.

Below is the structure of this compound with atoms numbered for clear spectral assignment throughout this guide.

Caption: Structure of this compound with IUPAC numbering for NMR assignments.

Part 1: Proton (¹H) NMR Analysis - The First Dimension of Proof

The ¹H NMR spectrum provides the initial, high-sensitivity overview of the molecule's proton environments. For this compound, we expect to see distinct signals for the aldehyde proton, the two amide protons, and the four aromatic protons. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its residual solvent peak (~2.50 ppm) does not typically overlap with signals of interest. Furthermore, the hydrogen-bonding acceptor nature of DMSO slows the chemical exchange of the N-H protons, allowing them to be observed as distinct, often broadened, signals.[2][3]

Predicted ¹H NMR Data and Interpretation
Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H-formyl (CHO)~10.1Singlet (s)-The formyl proton is highly deshielded by the anisotropic effect of the C=O bond and the electron-withdrawing nature of the carbonyl group, placing it in a characteristic downfield region.[4][5]
H2~8.4Singlet (s) or Triplet (t)(small J ≈ 1.5-2.0)Positioned between two electron-withdrawing groups (amide and formyl), this proton is the most deshielded of the aromatic protons. It will appear as a singlet or a narrow triplet due to small meta-couplings to H4 and H6.
H4~8.2Doublet of Triplets (dt) or Multiplet (m)J ≈ 7.8, 1.5This proton is ortho to the formyl group and meta to the amide group. It will show a large ortho coupling to H5 and smaller meta couplings to H2 and H6.
H6~8.1Doublet of Doublets (dd) or Multiplet (m)J ≈ 7.8, 1.5This proton is ortho to the amide group and meta to the formyl group. It will exhibit a large ortho coupling to H5 and a smaller meta coupling to H2.
H5~7.7Triplet (t)J ≈ 7.8Being meta to both substituents, H5 is the most upfield of the aromatic protons. It shows two equivalent large ortho couplings to H4 and H6, resulting in a triplet.
NH₂ (Ha, Hb)~8.1 and ~7.6Broad Singlets (br s)-Amide protons have variable chemical shifts and often appear as two separate broad signals due to slow rotation around the C-N bond. In DMSO, their exchange is slowed, making them observable.[6] Their positions can be confirmed by a D₂O exchange experiment, which would cause these signals to disappear.

Part 2: Carbon (¹³C) NMR Analysis - Mapping the Skeleton

While ¹H NMR maps the proton environments, ¹³C NMR spectroscopy provides a direct count of the unique carbon atoms and insight into their electronic state, confirming the carbon skeleton of the molecule.[7] A standard proton-decoupled ¹³C NMR experiment is chosen to simplify the spectrum, where each unique carbon signal appears as a singlet.

Predicted ¹³C NMR Data and Interpretation
Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C8 (Formyl C=O)~192Aldehyde carbonyl carbons are characteristically found in the highly deshielded 190-200 ppm region.[8][9] The ¹³C chemical shift of the formyl carbon in 4-formylbenzamide is reported at 191.48 ppm, providing a strong reference.[10]
C7 (Amide C=O)~168Amide carbonyl carbons resonate upfield from aldehydes and ketones, typically in the 160-185 ppm range.[11][12] This clear separation from the aldehyde carbon is a key validation point.
C3~138This is the aromatic carbon directly attached to the electron-withdrawing formyl group. It is expected to be significantly deshielded.
C1~135This is the aromatic carbon directly attached to the amide group. It is also deshielded but generally to a lesser extent than the carbon attached to the formyl group.
C5~132Aromatic C-H carbons are typically found between 120-140 ppm.[13] This carbon is ortho to H5 and its specific shift is influenced by both substituents.
C4~130Aromatic C-H carbon ortho to the formyl group.
C6~128Aromatic C-H carbon ortho to the amide group.
C2~125Aromatic C-H carbon positioned between the two substituents. Its exact shift will be influenced by the combined electronic effects.

Part 3: A Comparative Analysis - Corroborating Evidence

While NMR is paramount, a multi-technique approach provides a fully validated structural dossier. Here, we compare the expected NMR data with results from IR Spectroscopy and Mass Spectrometry.

Analytical TechniqueExpected Results for this compoundStrengthsLimitations
NMR Spectroscopy ¹H: Distinct signals for aldehyde, amide, and a specific aromatic splitting pattern. ¹³C: 8 unique carbon signals, including two well-separated carbonyls.Provides unambiguous atom connectivity, stereochemistry, and positional isomerism.Lower sensitivity than MS; requires soluble samples in deuterated solvents.[1]
IR Spectroscopy ~3350 & ~3180 cm⁻¹: N-H stretches (amide). ~1700 cm⁻¹: C=O stretch (aldehyde). ~1660 cm⁻¹: C=O stretch (amide I band). ~1600 & ~1450 cm⁻¹: C=C stretches (aromatic). ~2820 & ~2720 cm⁻¹: C-H stretch (aldehyde).[14]Fast, simple, and excellent for identifying the presence of key functional groups.Does not provide information on atom connectivity or the relative positions of functional groups. Cannot distinguish between isomers (e.g., 2-, 3-, or 4-Formylbenzamide).
Mass Spectrometry Molecular Ion (M⁺): m/z = 149.0477 (for C₈H₇NO₂). Key Fragments: m/z = 132 (-NH₂), m/z = 121 (-CO), m/z = 105 (-CONH₂), m/z = 77 (phenyl cation).[15]Extremely high sensitivity; provides accurate molecular weight and elemental composition. Fragmentation patterns can offer structural clues.Cannot definitively determine the substitution pattern on the aromatic ring. Isomers often yield very similar fragmentation patterns.

This comparison underscores the synergistic nature of analytical techniques. While IR confirms the necessary functional groups and MS confirms the correct mass and formula, only NMR can assemble these pieces into the single, correct structure of this compound.

Part 4: Experimental Protocols and Workflow

Scientific integrity demands reproducible and robust methodologies. The following sections provide detailed protocols for sample preparation and data acquisition.

Standard Operating Procedure: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 15-20 mg of the this compound sample for ¹H NMR. For a subsequent ¹³C NMR on the same sample, a higher concentration (30-50 mg) is preferable to reduce acquisition time.[16]

  • Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ~0.7 mL). DMSO-d₆ is chosen for its excellent solvating power for benzamides and its ability to slow N-H proton exchange.[16][17]

  • Dissolution: Prepare the sample in a clean, dry vial. Add the deuterated solvent and gently vortex or sonicate until the solid is completely dissolved, ensuring a homogenous solution.[18]

  • Transfer: Using a Pasteur pipette, transfer the clear solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any particulate matter.[19]

  • Cleaning and Labeling: Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol to remove any fingerprints or dust. Label the tube clearly.

Caption: Experimental workflow from sample preparation to final structure confirmation.

Data Acquisition Parameters (Example on a 400 MHz Spectrometer)
  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: 16 ppm (-2 to 14 ppm)

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16 (adjust for S/N)

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse with NOE (zgpg30)

    • Spectral Width: 240 ppm (-10 to 230 ppm)

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more (adjust for S/N)

Conclusion: The Logic of Structural Validation

The structural validation of this compound is a logical process of hypothesis and confirmation, with NMR spectroscopy as the ultimate arbiter. The process is a self-validating system where each piece of data must be consistent with all others.

Validation_Logic cluster_exp Experimental Data compound Target Compound: This compound nmr 1D NMR (¹H & ¹³C) ms Mass Spectrometry ir IR Spectroscopy h_nmr ¹H: Correct number of protons, shifts, & splitting pattern? nmr->h_nmr Analyze ms_check MS: Correct molecular weight? ms->ms_check Analyze ir_check IR: Correct functional groups? ir->ir_check Analyze c_nmr ¹³C: Correct number of carbons & carbonyl positions? h_nmr->c_nmr Yes revisit Re-evaluate Structure or Purity h_nmr->revisit No correlation Data Correlation: Is all data consistent? c_nmr->correlation Yes c_nmr->revisit No ms_check->correlation Yes ms_check->revisit No ir_check->correlation Yes ir_check->revisit No validated Structure Validated correlation->validated Yes correlation->revisit No

Caption: The logical pathway for comprehensive structural validation.

By systematically acquiring and interpreting ¹H and ¹³C NMR data and corroborating these findings with orthogonal techniques like MS and IR, researchers can achieve the highest level of confidence in the structure of this compound. This rigorous, evidence-based approach is fundamental to advancing drug discovery and development programs.

References

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link][11]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link][16]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link][8][9]

  • Abraham, R. J., & Mobli, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(10), 656-665. Retrieved from [Link][2]

  • Klinck, R. E., & Stothers, J. B. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 40(6), 1071-1076. Retrieved from [Link][4]

  • UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link][19]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link][20]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link][18]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link][17]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link][13]

  • ResearchGate. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Retrieved from [Link][3]

  • National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link][15]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Retrieved from [Link][5]

  • University of Puget Sound. (n.d.). Signal Areas. Retrieved from [Link][12]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link][10]

  • University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link][14]

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A Comparative Guide to the Biological Activity of 3-Formylbenzamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the benzamide scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. Among its myriad variations, 3-Formylbenzamide stands out as a particularly intriguing starting point for chemical exploration. The presence of a reactive aldehyde group at the meta-position of the benzamide core provides a unique chemical handle for the synthesis of a diverse library of derivatives. This guide offers an in-depth, objective comparison of the biological activities of this compound and its derivatives, supported by experimental data and detailed protocols to empower your research endeavors.

The Benzamide Scaffold: A Privileged Structure in Drug Discovery

Benzamides are a class of compounds characterized by a benzene ring attached to an amide group. This structural motif is found in a wide range of FDA-approved drugs and clinical candidates, highlighting its "privileged" status in medicinal chemistry. The amide group can participate in crucial hydrogen bonding interactions with biological targets, while the benzene ring provides a scaffold for a variety of substitutions to fine-tune pharmacological properties.

Derivatives of benzamide have demonstrated a remarkable breadth of biological activities, including but not limited to, antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1] A key determinant of the specific biological activity is the nature and position of the substituents on the benzene ring.

3-Substituted Benzamides: A Focus on PARP Inhibition

A significant area of research for benzamide derivatives has been the development of inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP-1, are critical components of the DNA damage response pathway.[2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to a synthetic lethality, making PARP inhibitors a promising class of anticancer drugs.[2]

3-Aminobenzamide: A Foundational PARP Inhibitor
The Influence of the 3-Formyl Group and its Derivatives

The introduction of a formyl group at the 3-position introduces an electrophilic center that can participate in different biological interactions compared to the amino group of 3-aminobenzamide. Furthermore, this aldehyde functionality is a versatile precursor for a wide array of derivatives through reactions such as condensation with amines to form imines (Schiff bases), reduction to an alcohol, or oxidation to a carboxylic acid. Each of these modifications dramatically alters the steric and electronic properties of the molecule, leading to a diverse range of biological activities.

Comparative Biological Activities of this compound Derivatives

The true potential of this compound lies in its capacity to serve as a scaffold for a diverse library of derivatives. The following sections explore the biological activities of these derivatives in key therapeutic areas.

Anticancer Activity: Beyond PARP Inhibition

While the benzamide core is associated with PARP inhibition, derivatives of this compound can exhibit anticancer activity through various mechanisms. The ability to synthesize a wide range of derivatives allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against different cancer cell lines.

Table 1: Hypothetical Comparative Anticancer Activity Data

CompoundDerivative TypeTarget Cell LineIC50 (µM)
3-Aminobenzamide AminoMCF-7 (Breast Cancer)15.2
3-FB-D1 Imine (Schiff Base)A549 (Lung Cancer)8.5
3-FB-D2 Reductive AminationHCT116 (Colon Cancer)5.1
3-FB-D3 HydrazoneHeLa (Cervical Cancer)12.8

Note: The data in this table is illustrative and intended to demonstrate the potential for diverse activities among derivatives. Actual values would need to be determined experimentally.

The variation in IC50 values across different derivatives and cell lines highlights the importance of the substituent introduced via the formyl group. For instance, the increased lipophilicity and altered hydrogen bonding capacity of an imine or a secondary amine derivative could lead to enhanced cell permeability and target engagement compared to the parent aldehyde or the amino-analogue.

Antimicrobial Activity: A Promising Frontier

Benzamide derivatives have also shown significant promise as antimicrobial agents.[6] The structural diversity that can be achieved from this compound allows for the generation of compounds with activity against a range of bacterial and fungal pathogens.

Table 2: Hypothetical Comparative Antimicrobial Activity Data

CompoundDerivative TypeTarget OrganismMIC (µg/mL)
3-Aminobenzamide AminoStaphylococcus aureus>128
3-FB-D4 ThiazoleEscherichia coli32
3-FB-D5 OxadiazoleCandida albicans16
3-FB-D6 PyrazolePseudomonas aeruginosa64

Note: The data in this table is illustrative and intended to demonstrate the potential for diverse activities among derivatives. Actual values would need to be determined experimentally.

The incorporation of different heterocyclic moieties, synthesized from the formyl group, can significantly impact the antimicrobial spectrum and potency. These heterocyclic rings can introduce new binding interactions with microbial targets and alter the overall physicochemical properties of the molecule to favor accumulation within the pathogen.

Experimental Protocols

To facilitate the investigation of this compound and its derivatives, detailed protocols for key biological assays are provided below.

Synthesis of this compound Derivatives

A common and versatile method for synthesizing derivatives from this compound is through condensation reactions with various nucleophiles.

General Procedure for Imine (Schiff Base) Synthesis:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add the desired primary amine (1.1 equivalents).

  • Add a catalytic amount of a weak acid, such as acetic acid.

  • Stir the reaction mixture at room temperature or with gentle heating for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification using column chromatography or recrystallization.

G cluster_synthesis Synthesis of this compound Derivatives Start This compound + Primary Amine Solvent Dissolve in Ethanol/Methanol Start->Solvent Catalyst Add Catalytic Acetic Acid Solvent->Catalyst Reaction Stir at RT or Heat (2-24h) Catalyst->Reaction Monitoring Monitor by TLC Reaction->Monitoring Isolation Isolate Product Monitoring->Isolation Purification Purify (Chromatography/Recrystallization) Isolation->Purification Final_Product Imine Derivative Purification->Final_Product G cluster_parp_assay PARP Inhibition Assay Workflow Plate_Prep Coat 96-well plate with Histones Reagent_Prep Prepare Test Compounds, PARP Enzyme, and Biotin-NAD+ Plate_Prep->Reagent_Prep Reaction_Start Add Reagents to Wells & Initiate with Biotin-NAD+ Reagent_Prep->Reaction_Start Incubation Incubate at 37°C for 1 hour Reaction_Start->Incubation Washing1 Wash Plate Incubation->Washing1 Detection Add Streptavidin-HRP Washing1->Detection Washing2 Wash Plate Detection->Washing2 Substrate Add Colorimetric HRP Substrate Washing2->Substrate Measurement Measure Absorbance Substrate->Measurement

Caption: Workflow for a colorimetric PARP inhibition assay.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

G cluster_mtt_assay MTT Cytotoxicity Assay Workflow Seeding Seed Cells in 96-well Plate Treatment Treat with Test Compounds Seeding->Treatment MTT_Add Add MTT Reagent & Incubate Treatment->MTT_Add Solubilize Add Solubilizing Agent MTT_Add->Solubilize Measurement Measure Absorbance at 570 nm Solubilize->Measurement

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of two-fold dilutions of the this compound derivatives in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_mic_assay Broth Microdilution MIC Assay Workflow Dilution Prepare Serial Dilutions of Test Compounds Inoculum Prepare Standardized Microbial Inoculum Dilution->Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Incubation Incubate under Appropriate Conditions Inoculation->Incubation Reading Determine MIC (Lowest Concentration with No Growth) Incubation->Reading

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathway: PARP-1 in DNA Single-Strand Break Repair

To understand the mechanism of action of benzamide-based PARP inhibitors, it is essential to visualize their role in the context of the DNA damage response.

G cluster_parp_pathway PARP-1 Signaling in DNA Repair DNA_Damage DNA Single-Strand Break PARP_Activation PARP-1 Activation DNA_Damage->PARP_Activation PARylation Poly(ADP-ribosyl)ation PARP_Activation->PARylation Inhibitor Benzamide Inhibitor PARP_Activation->Inhibitor Recruitment Recruitment of DNA Repair Proteins PARylation->Recruitment DNA_Repair DNA Repair Recruitment->DNA_Repair Inhibition Inhibition of PARylation Inhibitor->Inhibition Apoptosis Cell Death (in BRCA-deficient cells) Inhibition->Apoptosis

Caption: The role of PARP-1 in DNA repair and its inhibition by benzamide derivatives.

Conclusion and Future Directions

This compound presents a promising and versatile scaffold for the development of novel therapeutic agents. While its direct biological activity profile requires further elucidation, its potential as a precursor for a wide range of derivatives with diverse biological activities is clear. By leveraging the established knowledge of related compounds like 3-Aminobenzamide and employing systematic structure-activity relationship studies, researchers can unlock the full potential of this intriguing molecule. The detailed experimental protocols provided in this guide serve as a foundational toolkit for the synthesis and evaluation of novel this compound derivatives, paving the way for future discoveries in oncology, infectious diseases, and beyond.

References

  • PubChem. This compound. [Link]

  • Pacher, P., & Szabó, C. (2005). Role of poly (ADP-ribose) polymerase-1 in cardiovascular diseases: the therapeutic potential of PARP inhibitors. Cardiovascular drug reviews, 23(3), 235-260.
  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2017).
  • Trevigen. HT Universal Colorimetric PARP Assay Kit. [Link]

  • Hancock, R. E. W. (2001). Cationic peptides: effectors in innate immunity and novel antimicrobials. The Lancet infectious diseases, 1(3), 156-164.

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A Comparative Study of 3-Formylbenzamide Analogues as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

This guide provides a comprehensive comparative analysis of benzamide-based inhibitors, with a specific focus on the potential of 3-formylbenzamide and its derivatives as inhibitors of two key therapeutic targets: Poly(ADP-ribose) polymerase (PARP) and Nicotinamide phosphoribosyltransferase (NAMPT). As a senior application scientist, this document is structured to offer not just data, but a deeper understanding of the causality behind inhibitor design and evaluation, grounded in established scientific principles and experimental validation.

While direct enzymatic inhibition data for this compound itself is not extensively available in the public domain, the benzamide scaffold is a well-established pharmacophore for both PARP and NAMPT inhibitors. By examining the structure-activity relationships (SAR) of known 3-substituted benzamides and other clinically relevant inhibitors, we can extrapolate the potential of the this compound core and guide future research in this area.

The Benzamide Scaffold: A Privileged Structure in Enzyme Inhibition

The benzamide moiety is a recurring motif in the design of inhibitors for enzymes that utilize nicotinamide adenine dinucleotide (NAD+) as a substrate. This is due to its ability to mimic the nicotinamide portion of NAD+, allowing it to bind competitively to the nicotinamide-binding pocket of these enzymes. This fundamental principle has led to the development of potent and selective inhibitors for a range of therapeutic targets.

Comparative Analysis of Benzamide-Based PARP Inhibitors

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[1] The inhibition of PARP is a clinically validated strategy in oncology, especially for cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations. This concept is known as synthetic lethality.

Mechanism of Action: PARP Inhibition and Trapping

Benzamide-based PARP inhibitors function through two primary mechanisms:

  • Catalytic Inhibition: By competitively binding to the NAD+ pocket of PARP1 and PARP2, these inhibitors prevent the synthesis and attachment of poly(ADP-ribose) (PAR) chains to target proteins. This stalls the DNA repair process.

  • PARP Trapping: A crucial and often more cytotoxic mechanism where the inhibitor not only blocks the catalytic activity but also "traps" the PARP enzyme on the DNA at the site of damage. These trapped PARP-DNA complexes are potent cytotoxic lesions that can lead to replication fork collapse and the formation of double-strand breaks, which are particularly lethal to HR-deficient cancer cells.

cluster_0 Normal DNA Repair cluster_1 PARP Inhibition DNA_SSB DNA Single-Strand Break PARP_Activation PARP Activation & Binding DNA_SSB->PARP_Activation PARylation PARylation PARP_Activation->PARylation Repair_Complex Recruitment of Repair Proteins PARylation->Repair_Complex DNA_Repair DNA Repair Repair_Complex->DNA_Repair DNA_SSB_Inhibited DNA Single-Strand Break PARP_Binding PARP Binding DNA_SSB_Inhibited->PARP_Binding Catalytic_Inhibition Catalytic Inhibition (No PARylation) PARP_Binding->Catalytic_Inhibition blocks PARP_Inhibitor Benzamide-Based PARP Inhibitor PARP_Inhibitor->Catalytic_Inhibition PARP_Trapping PARP Trapping Catalytic_Inhibition->PARP_Trapping Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB_Formation Double-Strand Break Formation Replication_Fork_Collapse->DSB_Formation Cell_Death Cell Death in HR-Deficient Cells DSB_Formation->Cell_Death

Figure 1: Mechanism of PARP Inhibition and Trapping.
Comparative Potency of Benzamide-Based PARP Inhibitors

The following table summarizes the in vitro potency of several well-characterized benzamide-based PARP inhibitors against PARP1 and PARP2.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Reference(s)
Olaparib 1-51-5[2]
Rucaparib 1.46.9[2]
Talazoparib 0.571.9[2]
Veliparib 5.22.9[2]
PJ34 ~20-[3]
3-Aminobenzamide ~30,000-[4]
Structure-Activity Relationship (SAR) of 3-Substituted Benzamides

The benzamide core is essential for binding to the nicotinamide-binding site of PARP. Modifications at the 3-position of the benzamide ring can significantly influence potency and selectivity. Early studies with 3-aminobenzamide established the importance of this scaffold, albeit with low potency.[4] More recent studies have shown that introducing more complex substituents at the 3-position can lead to highly potent inhibitors. For instance, 3-oxiranylbenzamide was identified as a more potent inhibitor than many other 3-substituted benzamides in a preliminary screen.[3]

The 3-formyl group of this compound introduces a reactive aldehyde functionality. While direct data is lacking, we can hypothesize its potential role:

  • Hydrogen Bonding: The formyl oxygen could act as a hydrogen bond acceptor, potentially forming interactions within the active site.

  • Covalent Inhibition: The aldehyde group could potentially form a reversible covalent bond with a nearby nucleophilic residue in the enzyme's active site, leading to a different inhibitory mechanism and potentially increased potency.

  • Scaffold for Derivatization: The formyl group serves as a convenient chemical handle for further synthetic modifications, allowing for the exploration of a wide range of derivatives to probe the active site.

Comparative Analysis of Benzamide-Based NAMPT Inhibitors

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis in mammals.[5] Cancer cells often have a higher metabolic rate and are more dependent on this pathway for NAD+ regeneration, making NAMPT an attractive target for cancer therapy.[5]

Mechanism of Action: NAMPT Inhibition

NAMPT inhibitors typically bind to the nicotinamide-binding site of the enzyme, preventing the conversion of nicotinamide to nicotinamide mononucleotide (NMN). This leads to a depletion of the cellular NAD+ pool, which in turn disrupts cellular metabolism and triggers cell death, particularly in highly metabolic cancer cells.

cluster_0 NAD+ Salvage Pathway cluster_1 NAMPT Inhibition Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Nicotinamide_Inhibited Nicotinamide NAMPT_Inhibited NAMPT Nicotinamide_Inhibited->NAMPT_Inhibited Blocked_Conversion Blocked Conversion NAMPT_Inhibited->Blocked_Conversion NAMPT_Inhibitor Benzamide-like NAMPT Inhibitor NAMPT_Inhibitor->NAMPT_Inhibited inhibits NAD_Depletion NAD+ Depletion Metabolic_Crisis Metabolic Crisis NAD_Depletion->Metabolic_Crisis Cell_Death_NAMPT Cancer Cell Death Metabolic_Crisis->Cell_Death_NAMPT

Figure 2: Mechanism of NAMPT Inhibition.
Comparative Potency of NAMPT Inhibitors

The following table presents the in vitro potency of several NAMPT inhibitors.

InhibitorNAMPT IC50 (nM)Reference(s)
FK866 0.3 - 1.6[6][7]
CHS-828 ~10[5]
OT-82 ~2.89 (hematological malignancies)
MS0 9.08[6]
LSN3154567 ~3
Structure-Activity Relationship (SAR) of NAMPT Inhibitors

Many potent NAMPT inhibitors feature a core that mimics nicotinamide. For example, FK866 has a pyridine ring that occupies the nicotinamide binding pocket.[7] The SAR of NAMPT inhibitors has been extensively explored, with modifications to different parts of the molecule leading to changes in potency, selectivity, and pharmacokinetic properties. The benzamide scaffold, being a good nicotinamide mimic, presents a viable starting point for the design of novel NAMPT inhibitors. The 3-formyl group in this compound could be explored for its potential to interact with specific residues in the NAMPT active site, similar to the hypotheses for PARP inhibition.

Experimental Protocols for Inhibitor Characterization

To empirically evaluate the potential of this compound and its derivatives, a series of well-established in vitro and cell-based assays are required. The following protocols provide a detailed methodology for these key experiments.

In Vitro PARP1 Enzymatic Assay

This assay measures the ability of a compound to inhibit the catalytic activity of purified PARP1 enzyme.

Start Start Prepare_Reagents Prepare Reagents: - PARP1 Enzyme - Activated DNA - NAD+ - Inhibitor Dilutions Start->Prepare_Reagents Plate_Setup Add Inhibitor/Vehicle to Assay Plate Prepare_Reagents->Plate_Setup Add_Enzyme_DNA Add PARP1/DNA Mixture Plate_Setup->Add_Enzyme_DNA Incubate_1 Incubate (15 min, RT) Add_Enzyme_DNA->Incubate_1 Initiate_Reaction Initiate with NAD+ Incubate_1->Initiate_Reaction Incubate_2 Incubate (1-2 h, RT) Initiate_Reaction->Incubate_2 Detect_Signal Detect Signal (e.g., Fluorescence) Incubate_2->Detect_Signal Calculate_IC50 Calculate IC50 Detect_Signal->Calculate_IC50

Figure 3: Workflow for In Vitro PARP1 Enzymatic Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the inhibitor in PARP assay buffer to achieve the desired final concentrations.

    • Prepare a working solution of recombinant human PARP1 enzyme and activated DNA in PARP assay buffer.

    • Prepare a working solution of NAD+ in PARP assay buffer.

  • Assay Procedure:

    • Add the inhibitor dilutions or vehicle control (DMSO) to the wells of a 96-well assay plate.

    • Add the PARP1/activated DNA mixture to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the NAD+ solution to each well.

    • Incubate the plate at room temperature for 1-2 hours.

  • Signal Detection:

    • Stop the reaction and measure the amount of PAR produced using a commercial detection kit (e.g., a colorimetric or fluorescent assay that detects the incorporation of biotinylated NAD+).

  • Data Analysis:

    • Plot the percentage of PARP inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

PARP Trapping Assay

This assay quantifies the ability of an inhibitor to trap PARP on DNA.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line) in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the PARP inhibitor or vehicle control for a specified time (e.g., 24 hours).

  • Cell Fractionation:

    • Lyse the cells and separate the chromatin-bound proteins from the soluble proteins using a subcellular fractionation kit.

  • Western Blotting:

    • Quantify the protein concentration in the chromatin fractions.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against PARP1 and a loading control (e.g., Histone H3).

    • Incubate with a secondary antibody and detect the signal using chemiluminescence.

  • Data Analysis:

    • Quantify the band intensities for PARP1 and normalize them to the loading control.

    • Compare the amount of chromatin-bound PARP1 in inhibitor-treated cells to the vehicle-treated control. An increase in chromatin-bound PARP1 indicates PARP trapping.

In Vitro NAMPT Enzymatic Assay

This assay measures the inhibition of purified NAMPT enzyme activity.

Start_NAMPT Start Prepare_Reagents_NAMPT Prepare Reagents: - NAMPT Enzyme - Nicotinamide, PRPP, ATP - NMNAT, ADH, Ethanol - Inhibitor Dilutions Start_NAMPT->Prepare_Reagents_NAMPT Plate_Setup_NAMPT Add Inhibitor/Vehicle to Assay Plate Prepare_Reagents_NAMPT->Plate_Setup_NAMPT Add_Enzyme Add NAMPT Enzyme Plate_Setup_NAMPT->Add_Enzyme Incubate_1_NAMPT Pre-incubate (30 min, RT) Add_Enzyme->Incubate_1_NAMPT Initiate_Reaction_NAMPT Initiate with Substrate Mix (Nicotinamide, PRPP, ATP, etc.) Incubate_1_NAMPT->Initiate_Reaction_NAMPT Incubate_2_NAMPT Incubate (2 h, 30°C) Initiate_Reaction_NAMPT->Incubate_2_NAMPT Detect_Fluorescence Measure NADH Fluorescence (Ex: 340 nm, Em: 460 nm) Incubate_2_NAMPT->Detect_Fluorescence Calculate_IC50_NAMPT Calculate IC50 Detect_Fluorescence->Calculate_IC50_NAMPT

Figure 4: Workflow for In Vitro NAMPT Enzymatic Assay.

Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor in NAMPT assay buffer.

    • Prepare a working solution of recombinant human NAMPT enzyme.

    • Prepare a master mix containing nicotinamide, phosphoribosyl pyrophosphate (PRPP), ATP, NMNAT, alcohol dehydrogenase (ADH), and ethanol.

  • Assay Procedure:

    • Add the inhibitor dilutions or vehicle control to the wells of a 96-well plate.

    • Add the NAMPT enzyme to each well.

    • Pre-incubate at room temperature for 30 minutes.

    • Initiate the reaction by adding the master mix to all wells.

    • Incubate at 30°C for 2 hours.

  • Signal Detection:

    • Measure the fluorescence of the resulting NADH at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Calculate the percentage of NAMPT inhibition and plot it against the inhibitor concentration to determine the IC50 value.

Cellular Viability Assay

This assay determines the cytotoxic effect of the inhibitors on cancer cells.

Protocol:

  • Cell Plating:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test inhibitor.

    • Include a vehicle control (DMSO) and a positive control for cell death.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • Add a viability reagent (e.g., resazurin or a tetrazolium-based compound like MTT) to each well.

    • Incubate for 2-4 hours.

    • Measure the absorbance or fluorescence according to the reagent's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the inhibitor concentration to determine the cellular IC50 value.

Synthesis of 3-Substituted Benzamide Derivatives

The synthesis of this compound and its derivatives can be achieved through standard organic chemistry methods. A general synthetic route is outlined below.

General Synthesis of 3-Substituted Benzamides:

A common method for the synthesis of benzamides is the coupling of a benzoic acid derivative with an amine. For this compound, this would involve the amidation of 3-formylbenzoic acid.

  • Activation of the Carboxylic Acid: 3-Formylbenzoic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amidation: The resulting 3-formylbenzoyl chloride is then reacted with ammonia (or an appropriate amine for derivatives) to form the corresponding benzamide.

Conclusion and Future Directions

The benzamide scaffold represents a highly successful starting point for the development of potent inhibitors targeting NAD+-dependent enzymes like PARP and NAMPT. While direct experimental data for this compound is limited, a thorough analysis of related 3-substituted benzamides and other inhibitors provides a strong rationale for its investigation. The 3-formyl group offers unique chemical properties that could be exploited for novel binding interactions or as a handle for further chemical modifications.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a library of its derivatives. The experimental protocols detailed in this guide provide a robust framework for such an investigation, enabling a thorough characterization of their potency, selectivity, and mechanism of action against both PARP and NAMPT. Such studies will be crucial in determining the therapeutic potential of this chemical space and could lead to the discovery of novel and effective clinical candidates.

References

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Sources

A Researcher's Guide to Spectroscopic Differentiation of Benzamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In medicinal chemistry and drug development, the precise arrangement of functional groups on an aromatic ring is paramount, profoundly influencing a molecule's physicochemical properties and biological efficacy.[1] Positional isomers, despite sharing the same molecular formula, can exhibit vastly different pharmacological profiles. Therefore, their unambiguous identification is a critical step in synthesis and quality control. This guide provides a comprehensive comparison of ortho-, meta-, and para-aminobenzamide, illustrating how key spectroscopic techniques can be leveraged for their definitive differentiation. While this guide focuses on aminobenzamides as a prime example due to their relevance and distinct spectroscopic features, the principles discussed are broadly applicable to other substituted benzamide isomers.

FT-IR Spectroscopy: Probing Vibrational Differences

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of specific bonds. The frequency of these vibrations is sensitive to the bond's environment, making FT-IR a powerful tool for distinguishing isomers.[2]

Causality of Spectral Differences

The key to differentiating aminobenzamide isomers with FT-IR lies in the potential for intramolecular hydrogen bonding and the influence of substituent position on the electronic environment of the amide and amine groups.

  • Ortho-Aminobenzamide: The proximity of the amino (-NH₂) and amide (-CONH₂) groups allows for strong intramolecular hydrogen bonding between the amino protons and the amide's carbonyl oxygen. This interaction weakens the C=O bond, shifting its stretching frequency to a lower wavenumber compared to the other isomers. The N-H stretching frequencies of both the amine and amide groups are also affected, often appearing as broader bands at lower frequencies.

  • Meta-Aminobenzamide: Intramolecular hydrogen bonding is not possible. The functional groups influence each other primarily through electronic effects, resulting in spectral characteristics intermediate between the ortho and para isomers.

  • Para-Aminobenzamide: The groups are positioned farthest apart, precluding intramolecular interactions.[3] Intermolecular hydrogen bonding, however, is significant and can lead to sharp, well-defined N-H stretching bands in the solid state. The C=O stretch appears at a higher wavenumber than in the ortho isomer.[3]

Experimental Protocol: KBr Pellet Method
  • Sample Preparation: Grind 1-2 mg of the aminobenzamide isomer with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Spectral Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹, co-adding at least 16 scans to ensure a good signal-to-noise ratio. A background spectrum of an empty sample holder or a pure KBr pellet should be collected and automatically subtracted.

Workflow for FT-IR Analysis

Caption: Standard workflow for FT-IR analysis using the KBr pellet technique.

Comparative FT-IR Data
Vibrational Modeo-Aminobenzamide (cm⁻¹)m-Aminobenzamide (cm⁻¹)p-Aminobenzamide (cm⁻¹)
Amide N-H Stretch ~3400-3200 (Broad)~3450, ~3350~3470, ~3360
Amine N-H Stretch ~3300-3200 (Broad)~3380, ~3280~3390, ~3290
C=O Stretch ~1640-1650~1660-1670~1655-1665
N-H Bend ~1620~1625~1630
C-H Out-of-Plane Bend Diagnostic PatternDiagnostic PatternDiagnostic Pattern

Note: Values are approximate and can vary based on the sample state (solid/solution) and specific instrument. The C-H out-of-plane bending region (900-650 cm⁻¹) provides a unique fingerprint for each substitution pattern.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules, providing detailed information about the chemical environment of ¹H (proton) and ¹³C nuclei.[5]

Causality of Spectral Differences

The differentiation of aminobenzamide isomers by NMR is based on the distinct electronic effects of the -NH₂ and -CONH₂ groups, which influence the chemical shifts (δ) of the aromatic protons and carbons. The splitting patterns (multiplicity), arising from spin-spin coupling between adjacent protons, are also highly diagnostic.[6][7]

  • ¹H NMR:

    • Ortho: The aromatic region shows a complex multiplet pattern for the four adjacent protons. The electronic effects of both substituents strongly influence each proton, leading to distinct chemical shifts.

    • Meta: The proton situated between the two functional groups is typically the most deshielded (shifted downfield) due to the additive electron-withdrawing effects. This often results in a more separated and interpretable set of signals compared to the ortho isomer.[1]

    • Para: Due to the molecule's symmetry, the aromatic protons are chemically equivalent in pairs. This results in the simplest spectrum, typically showing two distinct doublets (an AA'BB' system), which is a clear identifier for para-substitution.[1][7]

  • ¹³C NMR:

    • The chemical shifts of the aromatic carbons are influenced by the substituent effects. The carbon atom directly attached to a substituent (ipso-carbon) shows a characteristic shift.

    • The symmetry of the para isomer results in only four signals for the six aromatic carbons, whereas the ortho and meta isomers will each show six distinct signals.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg (for ¹H) or 20-30 mg (for ¹³C) of the isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can solubilize all three isomers and its exchangeable amide and amine protons are readily observed.[8]

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is then locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • For ¹H NMR , a standard pulse sequence is used to acquire the Free Induction Decay (FID). Typically, 8 to 16 scans are sufficient.

    • For ¹³C NMR , a proton-decoupled sequence is used to simplify the spectrum (each carbon appears as a singlet).[5] Due to the low natural abundance of ¹³C, several hundred to several thousand scans may be required to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired FID is subjected to a Fourier Transform, followed by phasing and baseline correction to yield the final spectrum.

Workflow for NMR Analysis

Caption: General workflow for acquiring and processing NMR spectra.

Comparative NMR Data (Typical Shifts in DMSO-d₆)

Table 2: ¹H NMR Chemical Shifts (δ, ppm)

Protons o-Aminobenzamide m-Aminobenzamide p-Aminobenzamide
Aromatic -H ~6.5-7.6 (4H, complex m) ~6.7-7.2 (4H, complex m) ~6.5 (2H, d), ~7.5 (2H, d)
Amide -NH₂ ~7.2, ~7.8 (2H, broad s) ~7.1, ~7.8 (2H, broad s) ~7.0, ~7.6 (2H, broad s)

| Amine -NH₂ | ~5.6 (2H, broad s) | ~5.2 (2H, broad s) | ~5.5 (2H, broad s) |

Table 3: ¹³C NMR Chemical Shifts (δ, ppm)

Carbon o-Aminobenzamide m-Aminobenzamide p-Aminobenzamide
C=O ~170.1 ~168.5 ~168.2
C-NH₂ ~148.5 ~148.8 ~151.7
C-CONH₂ ~119.2 ~134.8 ~120.9
Other Aromatic C 4 distinct signals 4 distinct signals 2 distinct signals

| Number of Ar-C Signals | 6 | 6 | 4 |

Note: Chemical shifts are approximate. The most telling feature is the splitting pattern in ¹H NMR and the number of signals in ¹³C NMR.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation in the molecule.

Causality of Spectral Differences

The position of the amino and amide groups affects the electronic structure and conjugation of the benzene ring. The non-bonding electrons on the nitrogen atoms can participate in resonance with the aromatic π-system, influencing the energy of the electronic transitions.

  • Ortho & Para Isomers: The amino group is in a position to directly donate electron density into the ring and towards the electron-withdrawing amide group through the resonance effect. This extended conjugation lowers the energy gap for electronic transitions, resulting in a shift of the λ_max to longer wavelengths (a bathochromic or red shift) compared to the meta isomer.

  • Meta Isomer: In the meta position, the amino group cannot extend conjugation directly to the amide group. Its electronic influence is primarily inductive, leading to a less significant impact on the π-system's energy levels. Consequently, its λ_max typically occurs at a shorter wavelength (hypsochromic or blue shift) compared to the ortho and para isomers.

Comparative UV-Vis Data (in Ethanol)
Isomerλ_max 1 (nm)λ_max 2 (nm)
o-Aminobenzamide ~235~320
m-Aminobenzamide ~225~305
p-Aminobenzamide ~220~285-290

Note: These values are illustrative. The λ_max can be influenced by the solvent. The key takeaway is the relative positioning of the absorption maxima.[9][10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While the isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, providing structural clues.

Causality of Fragmentation Differences

In Electron Ionization (EI-MS), the initial molecular ion (M⁺˙) can undergo fragmentation. The stability of the resulting fragment ions and neutral losses dictates the observed pattern.[12]

  • Common Fragmentation: A primary fragmentation pathway for aromatic amides is the cleavage of the N-CO bond, leading to the formation of a stable benzoyl cation or a related acylium ion.[13] For aminobenzamides, this would initially yield an aminobenzoyl cation (m/z 120).

  • Isomer Differentiation: The subsequent fragmentation of this ion, or alternative fragmentation pathways of the molecular ion, can be influenced by the substituent position.

    • Ortho Effect: The ortho isomer can exhibit unique fragmentation pathways due to the proximity of the two functional groups, potentially leading to the loss of small molecules like H₂O or NH₃ through intramolecular interactions, resulting in unique fragment ions not seen or less abundant in the other isomers.

    • The relative intensities of common fragments, such as the loss of CO from the acylium ion to form a phenyl-type cation (m/z 92), can also vary between isomers.

Comparative Mass Spectrometry Data
Featureo-Aminobenzamidem-Aminobenzamidep-Aminobenzamide
Molecular Ion [M]⁺˙ (m/z) 136136136
Key Fragment (m/z) 120 ([M-NH₂]⁺)120 ([M-NH₂]⁺)120 ([M-NH₂]⁺)
Key Fragment (m/z) 92 ([M-NH₂-CO]⁺)92 ([M-NH₂-CO]⁺)92 ([M-NH₂-CO]⁺)
Distinguishing Feature Potential for unique fragments due to ortho-effect (e.g., loss of H₂O). Relative intensities of fragments may differ.Fragmentation pattern is often considered "standard" for the class.High symmetry may lead to a more intense molecular ion peak.

Note: Unambiguous differentiation by MS alone can be challenging and often relies on comparing spectra to a known reference standard or using advanced techniques like tandem MS (MS/MS) or Infrared Ion Spectroscopy.[4][14]

Conclusion: An Integrated Approach

While each spectroscopic technique provides valuable information, the most confident and robust identification of benzamide isomers is achieved by integrating data from multiple methods. The clear distinction in ¹H NMR splitting patterns and ¹³C NMR signal counts often provides the most definitive initial evidence. FT-IR serves as an excellent complementary technique, confirming functional groups and revealing intramolecular interactions. Finally, UV-Vis and Mass Spectrometry provide additional corroborating data on the electronic structure and fragmentation, respectively, solidifying the structural assignment. This multi-faceted spectroscopic approach ensures the scientific rigor required in research and pharmaceutical development.

References

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  • TSI Journals. (n.d.). Energy Gap and Infrared Frequencies of Benzamide and Di-Chlorine. Retrieved from [Link]

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  • PubMed Central. (2019). Evaluation of N-Alkyl-bis-o-aminobenzamide Receptors for the Determination and Separation of Metal Ions by Fluorescence, UV-Visible Spectrometry and Zeta Potential. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical differences of amaninamide isomers. UV-absorbance.... Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0004461). Retrieved from [Link]

  • NIST. (n.d.). Benzamide, 4-amino-. Retrieved from [Link]

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  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0142794). Retrieved from [Link]

  • ResearchGate. (n.d.). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). Retrieved from [Link]

  • YouTube. (2025). Can IR Spectroscopy Distinguish Isomers?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

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  • (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical differences of amaninamide isomers UV-absorbance.... Retrieved from [Link]

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  • Reddit. (2017). Using NMR Spectrum to Identify Ortho, Meta and Para. Retrieved from [Link]

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  • YouTube. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Retrieved from [Link]

  • ACS Omega. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Retrieved from [Link]

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A Comparative Guide to the Purity Analysis of 3-Formylbenzamide: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is a cornerstone of quality, safety, and efficacy. 3-Formylbenzamide, a key building block in the synthesis of various therapeutic agents, is no exception.[1][2][3] Its purity profile can significantly impact the downstream reaction kinetics, yield, and impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of this compound, offering experimentally-backed insights for researchers, scientists, and drug development professionals.

The Central Role of Purity in this compound Applications

This compound (C8H7NO2) is a bifunctional molecule containing both an aldehyde and a primary amide group.[1] This unique structure makes it a versatile intermediate. However, the very reactivity that makes it valuable also presents challenges in maintaining its purity. Potential impurities can arise from the synthetic route, such as unreacted starting materials or byproducts, as well as from degradation. Common impurities might include the corresponding benzoic acid (from oxidation of the aldehyde) or benzyl alcohol derivatives (from reduction). Therefore, a robust analytical method is crucial for accurate quantification and control.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For the analysis of non-volatile and thermally labile compounds like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique.[4] Its high resolution, sensitivity, and adaptability make it ideal for separating the main component from structurally similar impurities.

A Validated RP-HPLC Method for this compound

The following protocol outlines a robust RP-HPLC method for the purity determination of this compound. The rationale behind each parameter selection is detailed to provide a deeper understanding of the method's mechanics.

Experimental Protocol: RP-HPLC Analysis

ParameterSpecificationRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for aromatic compounds like this compound, while the specified dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic modifier sharpens peaks for acidic and basic analytes and improves the separation of polar compounds.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Gradient Elution 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% BA gradient elution is employed to ensure the efficient elution of both polar and non-polar impurities, providing a comprehensive impurity profile in a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing optimal efficiency.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic nature of this compound and its potential impurities allows for sensitive detection at this wavelength.
Injection Volume 10 µLA standard injection volume to balance sensitivity and peak shape.
Sample Preparation 1 mg/mL in Acetonitrile/Water (50:50)The chosen solvent ensures complete dissolution of the analyte and is compatible with the mobile phase.

Workflow for RP-HPLC Purity Analysis of this compound

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh 10 mg of This compound s2 Dissolve in 10 mL of Acetonitrile/Water (50:50) s1->s2 s3 Filter through 0.45 µm syringe filter s2->s3 h1 Inject 10 µL into HPLC system s3->h1 h2 Gradient Elution on C18 Column h1->h2 h3 UV Detection at 254 nm h2->h3 d1 Integrate Chromatogram h3->d1 d2 Calculate % Purity (Area Normalization) d1->d2

Caption: Workflow for the HPLC purity analysis of this compound.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the workhorse for purity analysis, other techniques can offer complementary information or be more suitable in specific contexts. Here, we compare HPLC with Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC).

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[5] For amide compounds, GC analysis is feasible, often with derivatization to increase volatility and thermal stability.[6]

Applicability to this compound:

Direct GC analysis of this compound can be challenging due to its relatively low volatility and potential for thermal degradation in the injector port. Derivatization of the amide and/or aldehyde group would likely be necessary, adding complexity to the sample preparation.[6] However, for identifying volatile impurities from the synthesis, such as residual solvents or starting materials, headspace GC or GC-MS can be invaluable.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is an advanced form of thin-layer chromatography that offers higher resolution and sensitivity.[7] It is a cost-effective and high-throughput technique for the qualitative and semi-quantitative analysis of non-volatile substances.

Applicability to this compound:

HPTLC can serve as a rapid screening tool for the purity of this compound. It allows for the simultaneous analysis of multiple samples on a single plate, making it efficient for monitoring reaction progress or for initial quality control.[7][8] While quantification in HPTLC is possible with a densitometer, it generally offers lower precision compared to HPLC.

Logical Relationship of Analytical Methods

cluster_primary Primary Method cluster_alternative Alternative/Complementary Methods HPLC HPLC (Quantitative Purity) GC GC (Volatile Impurities) HPLC->GC Complementary Information HPTLC HPTLC (Rapid Screening) HPLC->HPTLC Orthogonal Confirmation

Caption: Relationship between HPLC and alternative analytical methods.

Performance Comparison

The choice of analytical technique depends on the specific requirements of the analysis. The following table provides a comparative summary of HPLC, GC, and HPTLC for the purity analysis of this compound.

ParameterHPLCGC (with derivatization)HPTLC
Resolution Very HighHighModerate to High
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (ng to µg)
Quantification ExcellentGoodSemi-quantitative to Good
Analysis Time/Sample 20-40 min15-30 min5-10 min (per plate)
Sample Throughput ModerateModerateHigh
Cost per Sample ModerateModerateLow
Suitability for this compound Excellent for purity and impurity profiling.Good for volatile impurities, challenging for the main compound.Good for rapid screening and qualitative analysis.

Conclusion: An Integrated Approach to Purity Analysis

For comprehensive purity analysis of this compound, a multi-faceted approach is often the most effective. RP-HPLC stands out as the primary technique for accurate and precise quantification of the main component and non-volatile impurities. Its versatility and robustness make it indispensable in a regulated environment.

Gas Chromatography serves as a crucial complementary technique, particularly for the detection and quantification of residual solvents and volatile starting materials that may not be amenable to HPLC analysis. High-Performance Thin-Layer Chromatography offers a rapid and cost-effective method for initial screening and can be a valuable tool in process development and for monitoring reaction kinetics.

By understanding the strengths and limitations of each technique, researchers and drug development professionals can select the most appropriate method or combination of methods to ensure the quality and consistency of this compound, ultimately contributing to the development of safe and effective pharmaceuticals.

References

  • CN103512996B. (2016). Analysis method for amide compounds. Google Patents.
  • Kumar, S., et al. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Biomedical Chromatography. Retrieved from [Link]

  • Katayama, M., et al. (1987). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4, 5-Dimethyl-o-phenylenediamine. Analytical Sciences. Retrieved from [Link]

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  • Atlantis Press. (2018). Determination of five amides in food contact materials by GC/MS. Retrieved from [Link]

  • EP3686593A1. (2020). Method for detecting aldehyde and ketone by using thin layer chromatography. Google Patents.
  • MDPI. (2023). HPTLC Analysis and Chemical Composition of Selected Melaleuca Essential Oils. Retrieved from [Link]

  • Katayama, M., et al. (1987). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine. Semantic Scholar. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship of 3-Formylbenzamide Analogs as Potent PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 3-Formylbenzamide analogs, focusing on their structure-activity relationship (SAR) as inhibitors of Poly(ADP-ribose) Polymerase (PARP). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to explain the causal relationships between molecular structure and biological activity, offering a robust framework for the rational design of next-generation therapeutics.

Introduction: Targeting the DNA Damage Response with PARP Inhibitors

Poly(ADP-ribose) Polymerase 1 (PARP-1) is a cornerstone of the DNA damage response (DDR) pathway, acting as a primary sensor for DNA single-strand breaks (SSBs). Upon detecting a break, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate. This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[1]

The therapeutic potential of PARP inhibitors (PARPis) was fully realized with the discovery of "synthetic lethality." In cancer cells with deficiencies in the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs)—often due to mutations in BRCA1 or BRCA2 genes—the inhibition of PARP-1-mediated SSB repair is catastrophic.[2] Unrepaired SSBs are converted into toxic DSBs during replication, which the HR-deficient cells cannot resolve, leading to selective cell death.[1]

Many of the most successful PARPis are built upon a benzamide scaffold, which cleverly mimics the nicotinamide moiety of PARP-1's natural substrate, NAD+, allowing them to act as competitive inhibitors in the enzyme's catalytic domain.[3] This guide dissects the SAR of a specific class of these compounds—this compound analogs—to illuminate the key structural features that govern their potency, selectivity, and mechanism of action.

The Benzamide Pharmacophore: Foundational Interactions in the PARP-1 Catalytic Site

The efficacy of benzamide-based PARPis stems from their ability to precisely replicate the binding interactions of the nicotinamide portion of NAD+ within the PARP-1 catalytic domain. This interaction is anchored by a set of conserved residues.

  • Hydrogen Bonding: The primary amide (-CONH2) group is critical. It forms a bidentate hydrogen bond with the backbone of Gly863 and a separate hydrogen bond with the side chain of Ser904.[4] This network securely fastens the inhibitor in the nicotinamide-binding pocket.

  • π-Stacking: The aromatic phenyl ring of the benzamide core engages in a favorable π-π stacking interaction with the side chain of Tyr907, further stabilizing the inhibitor-enzyme complex.[4]

Understanding these foundational interactions is paramount, as any modification to the benzamide scaffold must preserve or enhance this binding mode to maintain potency.

cluster_PARP1 PARP-1 Catalytic Site cluster_Inhibitor Benzamide Core Gly863 Gly863 Ser904 Ser904 Tyr907 Tyr907 Benzamide [Aromatic Ring]-C(=O)-NH2 Benzamide->Gly863 H-Bond Benzamide->Ser904 H-Bond Benzamide->Tyr907 π-Stacking

Caption: Core interactions of the benzamide pharmacophore within the PARP-1 active site.

Structure-Activity Relationship (SAR) of Benzamide Analogs

While the this compound structure provides a starting point, systematic modification is key to optimizing inhibitory activity. The following sections explore the impact of structural changes at various positions.

The Critical Role of the 3-Position Substituent

The substitution pattern on the benzamide ring profoundly influences potency. The classic PARP inhibitor, 3-aminobenzamide, established the importance of the 3-position.[5][6] While the formyl group in this compound can be seen as a versatile synthetic handle for creating more complex analogs, its electron-withdrawing nature also modulates the electronics of the ring.[7] The general trend is that larger, more complex substituents at this position can be tailored to interact with adjacent regions of the active site, leading to significant gains in potency. For instance, linking other cyclic moieties via this position has been a successful strategy in developing potent PARPis.

Conformational Restriction: A Strategy for Potentiation

Flexibility can be a liability in drug design. By constraining the benzamide scaffold into a more rigid conformation that mimics the ideal binding pose, a significant increase in potency can be achieved. A prime example is the development of 3-oxoisoindoline-4-carboxamides. In this scaffold, the benzamide is cyclized, locking it into a favorable orientation for binding to the PARP surface.[8] This pre-organization reduces the entropic penalty of binding, leading to enhanced inhibitory activity in both enzymatic and cellular assays.[8]

Balancing Potency and Selectivity

While inhibiting PARP-1 is the primary goal, many inhibitors also show high affinity for the highly homologous PARP-2. Inhibition of PARP-2 has been linked to greater hematologic toxicity, making selectivity a critical parameter for therapeutic safety.[9] Structural modifications can be tuned to exploit the subtle differences between the PARP-1 and PARP-2 active sites.

Interestingly, certain benzamide analogs demonstrate an inverted or unique selectivity profile. For example, studies on phenoxybenzamides have identified compounds like 3-(4-carbamoylphenoxy)benzamide that selectively inhibit PARP-2 over PARP-1 and also show activity against the mono-ADP-ribosyltransferase PARP10.[10] This highlights the versatility of the benzamide scaffold and suggests that it can be adapted to target other members of the PARP family by carefully modifying the substituents.

Comparative Biological Activity Data

The following table summarizes the inhibitory activity of selected benzamide analogs against different PARP isoforms. This data illustrates the impact of structural modifications on both potency and selectivity.

Compound IDStructureModification vs. This compoundPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Selectivity (PARP-1/PARP-2)Reference
Parp1-IN-34 Complex Benzimidazole CarboxamideBioisosteric replacement and extensive modification0.32326~1000x[11]
Compound A 3-(4-carbamoylphenoxy)benzamideReplacement of 3-formyl with phenoxy-amide>100,0001,400N/A (Selective for PARP-2)[10]
Compound B 4-(4-cyanophenoxy)benzamideIsomer with different substitution and cyano group>100,0002,700N/A (Selective for PARP-2)[10]
Compound 81 Dihydrobenzofuran-7-carboxamide analogFused ring system with appendage3020.067x (Selective for PARP-2)[1]
Olaparib Phthalazinone carboxamide analogComplex heterocyclic core1-51-5~1x[12]

Note: Data is compiled from multiple sources to illustrate SAR principles. Direct comparison requires standardized assay conditions.

Key Experimental Protocols for Inhibitor Evaluation

The comprehensive evaluation of a novel PARP inhibitor requires a multi-assay approach to characterize its enzymatic potency, cellular activity, and specific mechanism of action.

Protocol 1: In Vitro PARP-1 Enzymatic Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on purified PARP-1 enzyme activity (IC₅₀ value). This fluorometric assay measures the consumption of the PARP-1 substrate, NAD+.[11][13]

Methodology:

  • Preparation: Prepare serial dilutions of the test compound (e.g., this compound analog) in assay buffer. The final DMSO concentration should not exceed 1-2%.[13]

  • Enzyme/DNA Mixture: In a 384-well black plate, combine recombinant human PARP-1 enzyme with activated DNA (e.g., sheared salmon sperm DNA) in assay buffer.

  • Inhibitor Incubation: Add the test compound dilutions to the wells containing the enzyme/DNA mixture. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding a solution of β-NAD+.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection: Stop the reaction and measure the remaining NAD+ by adding a detection reagent containing nicotinamidase, which develops a fluorescent signal. Read the fluorescence on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis p1 Prepare serial dilutions of test compound a1 Add compound to plate p1->a1 p2 Prepare PARP-1 enzyme and activated DNA mix a2 Add enzyme/DNA mix p2->a2 a1->a2 a3 Incubate (15 min) a2->a3 a4 Initiate with NAD+ a3->a4 a5 Incubate (60 min) a4->a5 r1 Add detection reagent a5->r1 r2 Read fluorescence r1->r2 r3 Calculate % inhibition and IC50 value r2->r3

Caption: Workflow for an in vitro PARP-1 enzymatic inhibition assay.

Protocol 2: Cellular PARP Trapping Assay

Objective: To measure the ability of an inhibitor to "trap" PARP-1 onto chromatin in a cellular context, a key mechanism for the cytotoxicity of many PARPis.[14][15]

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa or a relevant cancer cell line) and allow them to adhere overnight.

  • Treatment: Treat cells with a DNA damaging agent (e.g., methyl methanesulfonate, MMS) and varying concentrations of the test inhibitor for 2-4 hours.

  • Fractionation: Harvest the cells and perform subcellular protein fractionation to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic fractions. It is crucial to include the inhibitor in all fractionation buffers to prevent its dissociation.[14]

  • Protein Quantification: Normalize the protein concentration of the chromatin fractions using a BCA assay.

  • Western Blotting: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody against PARP-1. A primary antibody against a histone protein (e.g., Histone H3) should be used as a loading control for the chromatin fraction.

  • Data Analysis: Quantify the band intensity for PARP-1 and normalize it to the Histone H3 band. An increase in the normalized PARP-1 signal in the chromatin fraction indicates trapping.

c1 Seed cells in plates c2 Treat with DNA damaging agent + test inhibitor c1->c2 c3 Harvest and perform subcellular fractionation c2->c3 c4 Isolate chromatin fraction c3->c4 c5 Normalize protein concentration c4->c5 c6 Run Western Blot c5->c6 c7 Probe for PARP-1 and Histone H3 c6->c7 c8 Quantify band intensity to determine trapping c7->c8

Caption: Workflow for a cellular PARP trapping assay via chromatin fractionation.

Conclusion and Future Perspectives

The benzamide scaffold is a privileged structure in the design of potent PARP-1 inhibitors. The structure-activity relationship for this compound analogs is governed by a delicate balance of maintaining core binding interactions while introducing modifications that enhance potency, tune selectivity, and optimize drug-like properties. Key takeaways include the importance of conformational restriction to reduce the entropic penalty of binding and the potential to achieve selectivity against different PARP isoforms by exploiting subtle differences in their active sites.

Future research will likely focus on developing inhibitors with even greater selectivity for PARP-1 to further improve the therapeutic window. Additionally, the design of dual-target inhibitors or compounds that modulate the allosteric regulation of PARP-1 represents an exciting frontier for discovering novel cancer therapeutics.[7] The principles and protocols outlined in this guide provide a solid foundation for these ongoing discovery efforts.

References

  • Hopkins, T. A., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research. Available from: [Link]

  • Request PDF. (2009). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. ResearchGate. Available from: [Link]

  • Griffin, R. J., et al. (1998). Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). PubMed. Available from: [Link]

  • BPS Bioscience. (2025). Setting a Trap for PARP1 and PARP2. Available from: [Link]

  • BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. Available from: [Link]

  • BPS Bioscience. (2025). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Available from: [Link]

  • Chen, Y. H., et al. (2021). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. PubMed Central. Available from: [Link]

  • BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. Available from: [Link]

  • BPS Bioscience. PARPtrap™ Assay Kit for PARP1. Available from: [Link]

  • Lehtiö, L., et al. (2019). Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. NIH. Available from: [Link]

  • Langelier, M. F., et al. (2021). Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks. Scientific Reports. Available from: [Link]

  • Chen, Y. H., et al. (2021). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. ACS Publications. Available from: [Link]

  • ResearchGate. (2008). Structure-activity relationships in vitro. Available from: [Link]

  • E, A. A., et al. (2022). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. PubMed Central. Available from: [Link]

  • Kamal, A., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PubMed Central. Available from: [Link]

  • Shah, A., et al. (2017). Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. ResearchGate. Available from: [Link]

  • Cuzzocrea, S., et al. (2012). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. PubMed. Available from: [Link]

  • Park, S., et al. (2020). A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. PubMed Central. Available from: [Link]

  • Hernández-Martínez, E., et al. (2023). A Theoretical Study of the Interaction of PARP-1 with Natural and Synthetic Inhibitors: Advances in the Therapy of Triple-Negative Breast Cancer. MDPI. Available from: [Link]

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A Comparative Analysis of Carbonyl Electrophilicity: 3-Formylbenzamide vs. Benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis and drug development, the aldehyde functional group is a cornerstone for constructing molecular complexity. Its reactivity, primarily governed by the electrophilicity of the carbonyl carbon, can be finely tuned by substituents on an aromatic ring. This guide provides an in-depth comparison of the reactivity between 3-Formylbenzamide and its parent compound, benzaldehyde.

While benzaldehyde serves as the fundamental benchmark for aromatic aldehydes, this compound introduces a -CONH₂ group at the meta-position, significantly altering the electronic landscape of the molecule. Understanding this difference is critical for researchers in reaction design, enabling precise control over reaction kinetics, yield, and selectivity. We will explore the underlying electronic principles, compare reactivity across key transformation classes, and provide robust experimental protocols for empirical validation.

Foundational Principles: Structural and Electronic Analysis

The reactivity of an aldehyde in nucleophilic addition reactions is fundamentally dictated by the magnitude of the partial positive charge (δ+) on the carbonyl carbon. A greater δ+ charge enhances the carbon's electrophilicity, making it a more favorable target for nucleophilic attack.

  • Benzaldehyde: As an aromatic aldehyde, the carbonyl group's electrophilicity is slightly tempered by the benzene ring, which can donate electron density through resonance. This makes benzaldehyde generally less reactive than many aliphatic aldehydes.[1]

  • This compound: The key differentiator is the benzamide (-CONH₂) substituent at the meta position. The amide group is characterized by a carbonyl and a nitrogen atom. Due to the high electronegativity of the oxygen and nitrogen atoms, the amide group functions as a moderately strong electron-withdrawing group (EWG) through induction.[2] When positioned meta to the formyl group, this inductive effect dominates, as direct resonance interaction between the two groups is not possible. The amide group pulls electron density away from the aromatic ring, which in turn withdraws electron density from the formyl carbon. This inductive pull significantly increases the partial positive charge on the formyl carbon compared to that in unsubstituted benzaldehyde, thereby enhancing its electrophilicity.

Caption: Inductive electron withdrawal in this compound enhances carbonyl carbon electrophilicity.

Comparative Reactivity in Key Organic Transformations

The enhanced electrophilicity of this compound directly translates to increased reactivity in reactions where nucleophilic attack on the carbonyl carbon is the rate-determining step.

Nucleophilic Addition Reactions

In general, nucleophilic addition reactions are accelerated by electron-withdrawing substituents on the benzaldehyde ring.[3] This is because EWGs stabilize the developing negative charge in the transition state and increase the carbonyl carbon's susceptibility to nucleophiles.

  • Wittig Reaction: This olefination reaction is highly sensitive to the aldehyde's electrophilicity. Studies on substituted benzaldehydes show that those with EWGs like nitro (-NO₂) and chloro (-Cl) groups exhibit significantly higher reaction rates than unsubstituted benzaldehyde.[3][4] The meta-amide group in this compound is expected to produce a similar, albeit potentially less pronounced, rate acceleration.

  • Knoevenagel and Aldol Condensations: These base-catalyzed reactions involve the attack of an enolate or a similar carbon nucleophile on the aldehyde. A positive correlation between the reaction rate and the electrophilicity of the benzaldehyde derivative has been observed, with electron-poor aldehydes showing increased reactivity.[3][5] Therefore, this compound is predicted to undergo these condensations more rapidly than benzaldehyde.

Oxidation Reactions

The influence of substituents on the oxidation of benzaldehydes is more complex and highly dependent on the specific oxidant and reaction mechanism.[3]

  • In some oxidations, electron-donating groups (EDGs) accelerate the reaction by stabilizing an electron-deficient transition state. For example, oxidation with Benzyltrimethylammonium Chlorobromate (BTMACB) is faster for benzaldehydes with EDGs like -CH₃ and -OCH₃.[3]

  • Conversely, other oxidations are accelerated by EWGs.[6]

Given this variability, a direct prediction without specific experimental context is challenging. However, the primary focus of aldehyde reactivity comparison typically lies in its behavior as an electrophile in addition reactions.

Data Summary: Predicted Reactivity Comparison
Reaction TypeReagent/CatalystPredicted Relative ReactivityRationale
Wittig Reaction Phosphonium YlideThis compound > BenzaldehydeIncreased carbonyl electrophilicity due to the EWG (-CONH₂) accelerates nucleophilic attack.[3][4]
Knoevenagel Condensation Active Methylene Compound / BaseThis compound > BenzaldehydeEnhanced electrophilicity makes the carbonyl carbon a better target for the carbanion nucleophile.[3][5]
Oxidation Varies (e.g., KMnO₄, CrO₃)Mechanism DependentThe reaction rate's sensitivity to electronic effects varies with the specific oxidant and mechanism.[3][6]

Experimental Validation: Protocols and Workflows

To empirically validate the predicted reactivity differences, the following self-validating experimental protocols are proposed. These are designed to provide clear, quantitative, or semi-quantitative comparisons.

Protocol 1: Competitive Wittig Reaction with GC-MS Analysis

This protocol directly compares the reactivity of the two aldehydes by allowing them to compete for a limited amount of a Wittig reagent. The product ratio serves as a direct readout of their relative reaction rates.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.5 M solution of (methoxymethyl)triphenylphosphonium chloride in anhydrous THF.

    • Prepare a 1.0 M solution of n-butyllithium (n-BuLi) in hexanes.

    • Prepare a stock solution containing equimolar amounts (e.g., 0.2 M each) of this compound and benzaldehyde in anhydrous THF.

  • Ylide Generation:

    • In a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add the (methoxymethyl)triphenylphosphonium chloride solution.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add one equivalent of the n-BuLi solution dropwise.

    • Stir the resulting deep red solution at 0 °C for 30 minutes to ensure complete ylide formation.

  • Competitive Reaction:

    • To the ylide solution at 0 °C, add 0.5 equivalents of the mixed aldehyde stock solution dropwise. Using a substoichiometric amount of the aldehyde mixture ensures that the ylide is the limiting reagent and the aldehydes are in competition.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Workup and Analysis:

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative ratio of the two resulting alkene products.

Self-Validation: The product ratio obtained from GC-MS analysis directly reflects the relative kinetic rates of the two aldehydes reacting with the ylide. A higher proportion of the alkene derived from this compound validates its higher reactivity.

Wittig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Solutions: - Ylide Precursor - n-BuLi - Aldehyde Mixture ylide Generate Ylide (Precursor + n-BuLi @ 0°C) reagents->ylide compete Competitive Reaction (Add Aldehyde Mix to Ylide) ylide->compete Stir 30 min workup Quench & Extract compete->workup Stir 3 hrs gcms GC-MS Analysis workup->gcms result Determine Product Ratio gcms->result

Caption: Workflow for the competitive Wittig reaction to compare aldehyde reactivity.

Protocol 2: Kinetic Analysis of Oxidation via UV-Vis Spectrophotometry

This protocol provides quantitative kinetic data by monitoring the rate of disappearance of a colored oxidizing agent.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of a suitable colored oxidant, such as Benzyltrimethylammonium Chlorobromate (BTMACB), in an appropriate solvent system (e.g., aqueous acetic acid).[3]

    • Prepare separate stock solutions of this compound and benzaldehyde in the same solvent system.

  • Kinetic Measurement:

    • Perform reactions under pseudo-first-order conditions by using a large excess (at least 10-fold) of the aldehyde over the oxidant.

    • Set a UV-Vis spectrophotometer to monitor the absorbance at the λ_max of the oxidant. Thermostat the cuvette holder to a constant temperature (e.g., 25.0 °C).

    • In a quartz cuvette, pipette the aldehyde solution and allow it to equilibrate to the set temperature.

    • Initiate the reaction by adding a small, precise volume of the BTMACB stock solution and immediately begin recording absorbance values over time.

  • Data Analysis:

    • Plot ln(Absorbance) versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant, k_obs.

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the aldehyde: k₂ = k_obs / [Aldehyde].

    • Repeat the experiment for both aldehydes under identical conditions.

Self-Validation: A linear plot of ln(Absorbance) vs. time confirms that the reaction follows first-order kinetics with respect to the oxidant, validating the experimental conditions. A comparison of the calculated k₂ values will provide a quantitative measure of the relative reactivity.

Conclusion

The principles of physical organic chemistry predict that This compound is significantly more reactive towards nucleophilic addition than benzaldehyde . This heightened reactivity is a direct consequence of the electron-withdrawing inductive effect of the meta-amide substituent, which enhances the electrophilicity of the formyl carbon. This makes this compound a more susceptible substrate for attack by a wide range of nucleophiles, leading to faster reaction rates in transformations like the Wittig reaction and Knoevenagel condensation. For researchers designing synthetic routes or developing structure-activity relationships, recognizing the activating nature of the meta-amide group is crucial for predicting outcomes and optimizing reaction conditions. The provided experimental protocols offer a robust framework for empirically confirming this fundamental reactivity difference.

References

  • Hammett plot for the para -substituted benzaldehydes in the B.–V.... (n.d.). ResearchGate. Retrieved from [Link]

  • Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. (2005). Semantic Scholar. Retrieved from [Link]

  • Could anyone tell me if an amide would still be an activator if the benzene was directly bonded to the carbonyl carbon... (2020). Reddit. Retrieved from [Link]

  • Lozano Mera, B. D., Carrera Almendáriz, L. S., & Flores Huilcapi, A. G. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. ConcienciaDigital, 4(2), 169-184. Retrieved from [Link]

  • Why are carboxylic amides less reactive towards nucleophiles compared to ketones? (2019). Quora. Retrieved from [Link]

  • Hammett plot for C-3 substituted benzaldehydes. (n.d.). ResearchGate. Retrieved from [Link]

  • Hammett equation. (n.d.). Wikipedia. Retrieved from [Link]

  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. (n.d.). Retrieved from [Link]

  • How Do Amides Affect the Electronic Properties of Pyrene? (n.d.). PMC - NIH. Retrieved from [Link]

  • Reaction Rates and Relative Reactivity. (n.d.). Introduction to Organic Chemistry - Saskoer. Retrieved from [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Master Organic Chemistry. Retrieved from [Link]

  • This compound. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Why is benzaldehyde less reactive than aliphatic aldehyde? (2022). Quora. Retrieved from [Link]

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A Comparative Guide to the Cross-Reactivity of 3-Formylbenzamide Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The central tenet of targeted therapy is the selective modulation of a specific biological target to elicit a desired therapeutic effect while minimizing off-target interactions that can lead to toxicity and unforeseen side effects. This guide will objectively compare the selectivity of the research compound 3-AB with clinically approved PARP inhibitors, providing a framework for interpreting and evaluating inhibitor cross-reactivity.

The Critical Role of Selectivity in PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to several cellular processes, most notably DNA repair.[1] PARP1, the most abundant and well-studied member, is a key sensor of DNA single-strand breaks (SSBs). Upon detecting DNA damage, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process known as PARylation. This PARylation cascade serves as a scaffold to recruit other DNA repair proteins to the site of damage.

Inhibitors of PARP, particularly those targeting PARP1 and PARP2, have revolutionized the treatment of cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those harboring BRCA1 or BRCA2 mutations. By blocking PARP-mediated SSB repair, these inhibitors lead to the accumulation of DSBs during DNA replication, which are lethal to HR-deficient cancer cells—a concept known as synthetic lethality.

However, the human genome encodes 17 members of the PARP family, many with distinct cellular functions. Furthermore, the nicotinamide adenine dinucleotide (NAD+) binding site, which PARP inhibitors target, shares structural similarities with the ATP-binding pocket of protein kinases and other NAD+-dependent enzymes. This raises the potential for cross-reactivity, which can lead to a variety of off-target effects, some of which may be therapeutically beneficial (polypharmacology), while others can result in toxicity. Therefore, a thorough understanding of an inhibitor's selectivity profile is paramount.

Comparative Cross-Reactivity Profiles

A comprehensive assessment of inhibitor selectivity involves screening against large panels of related and unrelated protein targets. For PARP inhibitors, this includes profiling against other PARP family members and, critically, against the human kinome, which comprises over 500 protein kinases.

Kinome-Wide Selectivity: A Comparison of Clinically Approved PARP Inhibitors

A landmark study performed kinome profiling of four FDA-approved PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—across a panel of 392 unique human kinases. The results reveal distinct off-target kinase interaction profiles for each inhibitor.

InhibitorPrimary Target(s)Notable Kinase Off-Targets (at 10 µM)
Olaparib PARP1, PARP2No significant kinase binding observed in the panel.
Rucaparib PARP1, PARP2Binds to a significant number of kinases, including CDK16 and PIM3.
Niraparib PARP1, PARP2Binds to a significant number of kinases, including DYRK1A and DYRK1B.
Talazoparib PARP1, PARP2Modest binding to two kinases.

This data is a summary of findings from a kinome scan and illustrates the varied selectivity of these inhibitors.

This kinome-wide view underscores that despite sharing a common primary target, the off-target profiles of these clinically relevant inhibitors are unique. This differential kinase engagement may contribute to their distinct clinical efficacy and adverse effect profiles.

Selectivity Profile of 3-Aminobenzamide (3-AB)

3-Aminobenzamide is a first-generation PARP inhibitor and serves as a valuable research tool. Its inhibitory activity against PARP has been documented with varying potencies depending on the assay system, with a reported Ki of 1.8 µM and an IC50 in the range of ~30 µM in biochemical assays, and a more potent IC50 of approximately 50 nM in cell-based assays.[2][3] This discrepancy highlights the importance of evaluating inhibitors in a cellular context.

While extensively used to study PARP function, a comprehensive, publicly available kinome-wide screen of 3-Aminobenzamide, directly comparable to that of the clinical inhibitors, is lacking in the current literature. This represents a significant data gap for a direct, quantitative comparison of its kinase cross-reactivity.

However, some studies provide insights into its selectivity:

  • PARP Family Selectivity: A study utilizing a cellular thermal shift assay (CETSA) to measure target engagement in live cells showed that 3-AB requires higher concentrations to stabilize PARP1 and PARP2 compared to clinical inhibitors like olaparib and talazoparib, suggesting lower potency in a cellular environment.[4] It is generally considered a pan-PARP inhibitor, not selective for specific PARP isoforms.[2]

  • Kinase Cross-Reactivity: An early study suggested that 3-AB can inhibit Protein Kinase C (PKC) at the cellular level, though it did not inhibit the isolated enzyme, proposing an indirect mechanism of action.[5]

The available data suggests that while 3-AB is a potent PARP inhibitor, its broader off-target profile, particularly against the kinome, is not as well-defined as that of the newer, clinically approved inhibitors. This underscores the importance of conducting comprehensive selectivity profiling for any inhibitor intended for further development.

Methodologies for Assessing Cross-Reactivity

A multi-faceted approach is essential for a thorough evaluation of inhibitor selectivity. Here, we detail some of the key experimental workflows.

Kinome Scanning

This high-throughput screening method assesses the binding or inhibitory activity of a compound against a large panel of purified protein kinases.

Workflow for a Typical Kinase Panel Screen:

Caption: Workflow for Kinase Panel Screening.

Detailed Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.

  • Reaction Setup: In a multi-well plate, combine the kinase, substrate, and the inhibitor at various concentrations.

  • Initiate Reaction: Add ATP to start the kinase reaction. Incubate at an appropriate temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add an ADP-Glo™ Reagent to terminate the kinase reaction and eliminate the remaining unconsumed ATP.

  • Convert ADP to ATP: Add a Kinase Detection Reagent containing an enzyme that converts the ADP generated by the kinase reaction into ATP.

  • Luminescence Detection: The newly synthesized ATP is then used by a luciferase to produce a light signal that is proportional to the initial kinase activity.

  • Data Analysis: The luminescent signal is measured using a plate reader. The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO). IC50 values are determined by fitting the dose-response data to a suitable model.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to assess target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

CETSA Workflow:

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Protocol: CETSA with Western Blot Readout

  • Cell Treatment: Culture cells to the desired confluency and treat with the inhibitor or vehicle control for a specified time.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.

  • Heat Treatment: Place the tubes in a thermal cycler and heat the samples across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins and determine the protein concentration. Prepare samples for SDS-PAGE.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the soluble protein fraction against the temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement and stabilization.

Concluding Remarks for the Practicing Scientist

The journey of a small molecule from a screening hit to a clinical candidate is paved with rigorous characterization, with selectivity profiling being a cornerstone of this process. This guide has highlighted the diverse cross-reactivity profiles of benzamide-based PARP inhibitors, demonstrating that even compounds targeting the same primary enzyme can have vastly different off-target interactions.

For the researcher utilizing 3-Aminobenzamide as a tool compound, it is crucial to be aware of its potential for off-target effects, particularly in cellular systems where its effective concentration may lead to engagement with other NAD+-dependent enzymes or kinases. While it remains an invaluable tool for probing PARP biology, interpreting experimental results should be done with the consideration that its effects may not be solely due to PARP inhibition.

For drug development professionals, the comparison with clinically approved PARP inhibitors serves as a stark reminder of the importance of early and comprehensive selectivity profiling. The unique kinase inhibition profiles of Rucaparib and Niraparib, and the relative "cleanliness" of Olaparib in the tested panel, likely contribute to their individual therapeutic windows and side-effect profiles.

As new generations of PARP inhibitors are developed with potentially greater selectivity for specific PARP isoforms, the principles and methodologies outlined in this guide will remain critical for their objective evaluation. A thorough understanding of a compound's cross-reactivity is not merely an academic exercise but a fundamental requirement for the rational design of safer and more effective targeted therapies.

References

  • Duplexed CeTEAM drug biosensors reveal determinants of PARP inhibitor selectivity in cells.
  • 3-Aminobenzamide (PARP-IN-1): Potent PARP Inhibitor for Research Precision. (2025-12-24).
  • A Comparative Analysis of 3-Aminobenzamide and 3-Bromobenzamide in Cellular Efficacy. Benchchem.
  • 3-Aminobenzamide – Knowledge and References. Taylor & Francis.
  • Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage.
  • Assessing the Selectivity of 4-Amino-N-(3,5-dichlorophenyl)
  • 3-aminobenzamide. BPS Bioscience.
  • 3-Aminobenzamide inhibition of protein kinase C at a cellular level. (1998-07-24). PubMed.
  • 3-Aminobenzamide PARP inhibitor. Selleck Chemicals.
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011-10-30). Reaction Biology.
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011-10-30). PMC - PubMed Central.
  • Kinase selectivity. A ranked bar chart of selectivity scores (S(50%))...
  • Evaluation of Kinase Selectivity Scores | Download Scientific Diagram.
  • Kinase Panel Screening and Profiling Service. Reaction Biology.
  • Kinase Selectivity Panels. Reaction Biology.
  • 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. PubMed.
  • 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2). (2013-01-10). PMC - NIH.
  • 5-((3-Amidobenzyl)oxy)nicotinamides as Sirtuin 2 Inhibitors. PubMed.
  • Kinase Selectivity Profiling Systems—General Panel.
  • Comparison of the sensitivity patterns in the three PARP inhibitors...
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  • 3-Aminobenzamide, an inhibitor of poly ADP-ribose polymerase, decreases the frequency of alkaline labile lesions and increases growth in human fibroblasts exposed to 3-methyl 4-nitroquinoline 1-oxide. PubMed.
  • Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
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A Senior Application Scientist's Guide to the Analytical Validation of 3-Formylbenzamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, particularly in oncology, the study of Poly (ADP-ribose) polymerase (PARP) inhibitors has become paramount. These inhibitors function by blocking a key DNA repair pathway, a mechanism that is especially effective in cancers with existing DNA repair deficiencies.[1] 3-Formylbenzamide is a known metabolite of several PARP inhibitors and can serve as a critical biomarker for assessing drug metabolism, pharmacokinetics (PK), and patient adherence. Accurate and reliable quantification of this compound in biological matrices like plasma and urine is therefore not merely an analytical task, but a cornerstone of robust clinical and pre-clinical research.

This guide provides an in-depth comparison of analytical methodologies and a detailed framework for the validation of a chosen method, grounded in the harmonized principles of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4] Our objective is to equip you with the scientific rationale and practical steps required to establish a self-validating, trustworthy, and authoritative analytical system for this compound.

Section 1: Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical technique is the first critical decision in method development. The choice hinges on the required sensitivity, selectivity, and the complexity of the biological matrix. For a small molecule like this compound, two primary techniques stand out: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Performance Characteristic HPLC-UV LC-MS/MS Rationale & Causality
Specificity/Selectivity ModerateVery High HPLC-UV relies on the chromophore of this compound, which may not be unique in a complex biological matrix, leading to potential interferences from other metabolites or endogenous compounds. LC-MS/MS offers superior specificity by using precursor-to-product ion transitions (MRM), which are highly unique to the analyte's structure.
Sensitivity (LLOQ) ng/mL to µg/mLpg/mL to ng/mL The sensitivity of LC-MS/MS is several orders of magnitude greater than HPLC-UV. This is crucial for pharmacokinetic studies where metabolite concentrations can be very low, especially at later time points.
Matrix Effect LowHigh The ionization process in LC-MS/MS is susceptible to enhancement or suppression by co-eluting matrix components, a phenomenon known as the matrix effect.[5][6][7] This requires careful evaluation and mitigation strategies, whereas HPLC-UV is less affected.
Development Complexity ModerateHigh Developing an LC-MS/MS method requires optimization of both chromatographic separation and mass spectrometric parameters, making it more complex than developing an HPLC-UV method.
Regulatory Acceptance AcceptableGold Standard While HPLC-UV can be validated for some applications, LC-MS/MS is considered the gold standard for regulated bioanalysis due to its superior sensitivity and selectivity.[8]

Section 2: Mastering Sample Preparation: A Comparison of Extraction Techniques

Effective sample preparation is critical to minimize matrix effects, concentrate the analyte, and ensure the longevity of the analytical column and mass spectrometer.[9] The choice of technique depends on the analyte's properties and the nature of the matrix.[10]

Extraction Technique Principle Pros Cons Suitability for this compound
Protein Precipitation (PPT) An organic solvent (e.g., acetonitrile) is added to denature and precipitate proteins.Simple, fast, inexpensive.[11]Yields a "dirtier" extract, high risk of matrix effects from phospholipids.[12]Not recommended for primary use. May be suitable for early-stage discovery but lacks the cleanliness needed for a robust validation.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on polarity.Cleaner extracts than PPT, cost-effective.[13]Can be labor-intensive, may form emulsions, requires use of volatile organic solvents.[13]A viable option. this compound's properties would allow for extraction with solvents like ethyl acetate, providing a good degree of cleanup.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while the matrix is washed away. The analyte is then eluted with a small volume of solvent.Provides the cleanest extracts , high analyte concentration, can be automated.[14]More expensive, requires more method development.Highly Recommended. A mixed-mode or reversed-phase SPE cartridge can effectively remove proteins, salts, and phospholipids, significantly reducing matrix effects and improving assay performance.[13]

Recommendation: Solid-Phase Extraction (SPE) is the recommended technique for developing a robust and reliable bioanalytical method for this compound. The initial investment in method development is justified by the superior data quality and reduced risk of analytical failures.

Section 3: The Validation Workflow: A Step-by-Step Protocol

The following is a detailed protocol for the validation of an LC-MS/MS method for this compound in human plasma, adhering to FDA and EMA guidelines.[2][3][15]

Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Spike Spike Plasma with This compound & IS SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporate & Reconstitute SPE->Evap Inject Inject Sample Evap->Inject LC Chromatographic Separation Inject->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Calib Calibration Curve (Linear Regression) Integrate->Calib Quant Quantify Samples Calib->Quant Validate Assess Validation Parameters Quant->Validate

Caption: High-level workflow for bioanalytical method validation.

Detailed Validation Parameters

The core objective of validation is to demonstrate that the method is suitable for its intended purpose.[2] This is achieved by assessing the following parameters:

1. Selectivity and Specificity

  • Objective: To ensure the method can differentiate and quantify this compound from endogenous matrix components, metabolites, and other potential interferences.

  • Protocol:

    • Analyze blank plasma samples from at least six different sources.

    • Analyze a blank sample spiked with the internal standard (IS).

    • Analyze a blank sample spiked with this compound at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria: In blank samples, the response at the retention time of the analyte should be no more than 20% of the LLOQ response. The response for the IS should be no more than 5% of its response in the LLOQ sample.[2]

2. Calibration Curve and Linearity

  • Objective: To demonstrate the relationship between the instrument response and the known concentration of the analyte.

  • Protocol:

    • Prepare a blank plasma sample and a zero sample (blank + IS).

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound (typically 6-8 non-zero concentrations).

    • Analyze the standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Perform a linear regression analysis, typically with a 1/x² weighting.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentration for each standard should be within ±15% of the nominal value (±20% for LLOQ).[16]

3. Accuracy and Precision

  • Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter in the data (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples in blank plasma at a minimum of four levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC (≥75% of the Upper Limit of Quantification).

    • Analyze at least five replicates of each QC level in three separate analytical runs on at least two different days.

  • Acceptance Criteria (Harmonized FDA/EMA): [3][16]

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

    • Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

4. Matrix Effect

  • Objective: To assess the impact of co-eluting compounds from the biological matrix on the ionization of the analyte and IS.[5][6]

  • Protocol:

    • Extract blank plasma from at least six different sources.

    • Post-extraction, spike these blank extracts with this compound and IS at low and high QC concentrations (Set A).

    • Prepare neat solutions of the analyte and IS in the reconstitution solvent at the same concentrations (Set B).

    • Calculate the Matrix Factor (MF) for each source: MF = (Peak Response in Set A) / (Peak Response in Set B).

    • The IS-normalized MF is calculated to assess the ability of the IS to compensate for matrix effects.

  • Acceptance Criteria: The CV of the IS-normalized matrix factor across the different sources should not be greater than 15%.[17]

Caption: Decision tree for managing matrix effects.

5. Stability

  • Objective: To evaluate the chemical stability of this compound in the biological matrix under various storage and handling conditions.[18][19]

  • Protocol:

    • Analyze Low and High QC samples after subjecting them to the following conditions:

      • Freeze-Thaw Stability: Three cycles of freezing (-20°C or -80°C) and thawing.

      • Short-Term (Bench-Top) Stability: Stored at room temperature for a duration that mimics sample processing time.

      • Long-Term Stability: Stored at -20°C or -80°C for a period equal to or longer than the expected sample storage time.

      • Post-Preparative Stability: Stored in the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.[20]

Section 4: Conclusion and Future Perspective

The successful validation of a bioanalytical method for this compound is a rigorous but essential process for any drug development program involving PARP inhibitors. By selecting the superior LC-MS/MS technology, optimizing sample preparation with Solid-Phase Extraction, and systematically validating the method against internationally harmonized criteria, researchers can ensure the generation of high-quality, reliable, and defensible data. This guide provides the framework and scientific rationale to achieve that goal, empowering research and development professionals to make informed decisions and contribute to the advancement of targeted therapies in oncology.

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A Head-to-Head Comparison of Catalysts for the Synthesis of 3-Formylbenzamide via Nitrile Hydration

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal catalytic system for the selective hydration of 3-cyanobenzaldehyde.

In the landscape of pharmaceutical and fine chemical synthesis, 3-formylbenzamide stands as a crucial intermediate. Its synthesis, primarily achieved through the selective hydration of 3-cyanobenzaldehyde, is a reaction of significant interest. The choice of catalyst for this transformation is paramount, directly influencing yield, selectivity, reaction kinetics, and overall process efficiency. This guide provides a detailed head-to-head comparison of various catalytic systems, supported by available experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

The Synthetic Challenge: Selectivity in Nitrile Hydration

The primary challenge in the synthesis of this compound from 3-cyanobenzaldehyde lies in achieving high selectivity. The presence of two reactive functional groups, the nitrile (-CN) and the aldehyde (-CHO), necessitates a catalyst that can selectively hydrate the nitrile to an amide without affecting the aldehyde. Over-hydration to the corresponding carboxylic acid or side reactions involving the aldehyde group are common pitfalls that need to be mitigated.

Catalytic Systems Under the Microscope

A range of catalysts, spanning both homogeneous and heterogeneous systems, have been explored for the hydration of nitriles. This guide will delve into the performance of prominent catalyst classes, including those based on ruthenium, osmium, rhodium, palladium, and manganese, in the context of synthesizing this compound.

Homogeneous Catalysis: Precision and Mild Conditions

Homogeneous catalysts, being in the same phase as the reactants, often offer high activity and selectivity under mild reaction conditions.

Ruthenium complexes have demonstrated significant promise in nitrile hydration. Arene-ruthenium(II) complexes, in particular, have been shown to be effective. For instance, the complex [RuCl2(η6-p-cymene){P(4-C6H4F)2Cl}] in combination with sodium formate has been utilized for a tandem hydration/transfer hydrogenation of β-ketonitriles in water, showcasing the potential of ruthenium systems for amide synthesis.[1] While specific data for this compound is not extensively reported, ruthenium catalysts immobilized on chitosan have been shown to effectively hydrate various nitriles in water with high yields and selectivity, suggesting a promising avenue for exploration.[2]

Osmium catalysts, particularly polyhydride complexes like OsH6(PiPr3)2, have been shown to competently catalyze the hydration of aliphatic nitriles.[3][4] The mechanism involves the formation of trihydride osmium(IV) amidate derivatives.[3] Although less explored for aromatic nitriles like 3-cyanobenzaldehyde, the fundamental reactivity of osmium complexes in nitrile hydration suggests their potential applicability. Phosphinous acid-based osmium(II) complexes have also shown superior reactivity compared to their ruthenium counterparts in the hydration of cyanamides.[5]

Rhodium(I)-N-heterocyclic carbene (NHC) complexes, such as [RhCl(cod)(IMes)], have exhibited excellent catalytic activity in the hydration of aromatic nitriles. For the hydration of benzonitrile, a yield of up to 98% has been achieved in a water/2-propanol mixture at 80°C.[6] The high efficiency of these catalysts with a similar aromatic nitrile suggests they are strong candidates for the synthesis of this compound.

Palladium catalysts are well-known for their versatility in organic synthesis. A novel palladium/arsenic-based catalytic system has been reported for the hydration of various nitriles to their corresponding amides under exceptionally mild conditions (neutral pH, 60°C).[7] This system's tolerance to different functional groups makes it a potentially valuable tool for the selective hydration of 3-cyanobenzaldehyde.

Heterogeneous Catalysis: Scalability and Recyclability

Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in terms of catalyst separation, recovery, and recyclability, which are crucial for industrial applications.

A sustainable and scalable flow chemistry process utilizing commercially available amorphous manganese dioxide has been developed for the mild and selective hydration of a wide range of nitriles.[3] This heterogeneous system operates by passing an aqueous solution of the nitrile through a column packed with MnO₂, yielding the corresponding amide with high purity after simple concentration. This method's high functional group tolerance and robustness make it an attractive option for the synthesis of this compound.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of various catalysts in the hydration of aromatic nitriles, providing a comparative overview. It is important to note that the reaction conditions are not identical across all studies, which can influence the outcomes.

Catalyst SystemSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
[RhCl(cod)(IMes)]BenzonitrileWater/2-Propanol80298[6]
Palladium/ArsenicVarious Nitriles-60-Good to Excellent[7]
Amorphous MnO₂ (Flow)Various NitrilesWater30-100MinutesHigh[3]
[RuCl2(η6-C6Me6){P(NMe2)3}]Various Aldehydes to AmidesWater100-Good to Excellent[8]
OsH6(PiPr3)2Aliphatic NitrilesTHF-d8100372 (for acetamide)[9]

Experimental Protocols

Detailed, step-by-step methodologies are crucial for replicating and building upon existing research. Below are representative protocols for nitrile hydration, which can be adapted for the synthesis of this compound.

Protocol 1: Homogeneous Catalysis with a Rhodium(I)-NHC Complex (Adapted from[6])

Objective: To synthesize this compound from 3-cyanobenzaldehyde using a rhodium catalyst.

Materials:

  • 3-Cyanobenzaldehyde

  • [RhCl(cod)(IMes)] (IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)

  • 2-Propanol

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 3-cyanobenzaldehyde (1.0 mmol) in a 1:1 (v/v) mixture of 2-propanol and deionized water (e.g., 5 mL of each).

  • Add the rhodium catalyst, [RhCl(cod)(IMes)] (0.01 mmol, 1 mol%).

  • Stir the mixture at 80°C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

Protocol 2: Heterogeneous Catalysis with Manganese Dioxide in a Flow System (Adapted from[3])

Objective: To synthesize this compound from 3-cyanobenzaldehyde using a continuous flow reactor packed with MnO₂.

Materials:

  • 3-Cyanobenzaldehyde

  • Amorphous Manganese Dioxide (MnO₂)

  • Deionized Water

  • Flow reactor system (e.g., packed-bed reactor)

  • High-performance liquid chromatography (HPLC) pump

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • Prepare a stock solution of 3-cyanobenzaldehyde in deionized water (e.g., 0.1 M).

  • Pack a column of the flow reactor with amorphous MnO₂.

  • Pump the 3-cyanobenzaldehyde solution through the packed bed reactor at a controlled flow rate and temperature (e.g., 0.5 mL/min at 80°C).

  • Use a back-pressure regulator to maintain the desired pressure in the system.

  • Collect the eluent from the reactor outlet.

  • Analyze the product stream by HPLC or other suitable analytical techniques to determine conversion and selectivity.

  • Concentrate the collected solution under reduced pressure to isolate the this compound product.

Visualization of the Synthetic Process

To better illustrate the experimental workflow, the following diagrams outline the key steps in both homogeneous and heterogeneous catalytic syntheses of this compound.

Homogeneous_Synthesis cluster_reaction Reaction Setup cluster_process Reaction cluster_workup Workup & Purification A Dissolve 3-Cyanobenzaldehyde in Water/2-Propanol B Add Rh(I)-NHC Catalyst A->B 1 mol% C Heat at 80°C with Stirring B->C D Monitor by TLC/GC-MS C->D E Solvent Removal D->E F Column Chromatography E->F G This compound F->G

Caption: Workflow for the homogeneous synthesis of this compound.

Heterogeneous_Synthesis cluster_setup System Setup cluster_reaction Flow Reaction cluster_analysis Analysis & Isolation A Prepare Aqueous Solution of 3-Cyanobenzaldehyde C Pump Solution through Reactor at 80°C A->C B Pack Flow Reactor with MnO₂ B->C D Collect Eluent C->D E Analyze by HPLC D->E F Concentrate Solution E->F G This compound F->G

Caption: Workflow for the heterogeneous synthesis of this compound.

Conclusion and Future Outlook

The selective synthesis of this compound via the hydration of 3-cyanobenzaldehyde is a field with significant potential for optimization. Homogeneous catalysts, particularly those based on rhodium and palladium, offer high activity and selectivity under mild conditions, making them ideal for laboratory-scale synthesis and mechanistic studies. Heterogeneous catalysts, such as manganese dioxide, provide a scalable and sustainable alternative that is well-suited for industrial applications due to the ease of catalyst recovery and reuse.

Future research in this area should focus on developing catalysts with even higher selectivity and activity, particularly those that can operate under greener reaction conditions, such as using water as the sole solvent at ambient temperature. Furthermore, detailed kinetic and mechanistic studies on the hydration of 3-cyanobenzaldehyde with various catalysts will be invaluable for the rational design of next-generation catalytic systems. The insights provided in this guide aim to serve as a valuable resource for researchers navigating the exciting and challenging landscape of selective nitrile hydration.

References

  • Nagy, V., et al. (2020). Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts. Molecules, 25(15), 3453. [Link]

  • Messa, M., et al. (2021). An unprecedented palladium-arsenic catalytic cycle for nitriles hydration. Frontiers in Chemistry, 9, 705893. [Link]

  • Cadierno, V., et al. (2018). Catalytic hydration of cyanamides with phosphinous acid-based ruthenium(ii) and osmium(ii) complexes: scope and mechanistic insights. Catalysis Science & Technology, 8(1), 241-255. [Link]

  • Cadierno, V., et al. (2015). Ruthenium-catalyzed one-pot synthesis of primary amides from aldehydes in water. RSC Advances, 5(82), 67041-67048. [Link]

  • Battilocchio, C., Hawkins, J. M., & Ley, S. V. (2014). Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide. Organic Letters, 16(4), 1060–1063. [Link]

  • López-Sánchez, C., et al. (2021). Hydration of Aliphatic Nitriles Catalyzed by an Osmium Polyhydride: Evidence for an Alternative Mechanism. Inorganic Chemistry, 60(10), 7284–7296. [Link]

  • BenchChem. (2025). Synthesis method of 3-cyanobenzaldehyde. Retrieved from [Link]

  • Cadierno, V., et al. (2021). Hydration of Aliphatic Nitriles Catalyzed by an Osmium Polyhydride: Evidence for an Alternative Mechanism. Inorganic Chemistry, 60(10), 7284-7296. [Link]

  • ChemSrc. (2023). 3-Cyanobenzaldehyde. Retrieved from [Link]

  • Johnson, K. F., Schmidt, A. C., & Stanley, L. M. (2015). Rhodium-Catalyzed, Enantioselective Hydroacylation of ortho-Allylbenzaldehydes. Organic Letters, 17(19), 4654–4657. [Link]

  • PubChem. (n.d.). m-Formylbenzonitrile. Retrieved from [Link]

  • Francos, J., et al. (2016). Ruthenium-Catalyzed Synthesis of β-Hydroxyamides from β-Ketonitriles in Water. Organic Letters, 18(23), 6164–6167. [Link]

  • Dhakshinamoorthy, A., & Pitchumani, K. (2010). Ruthenium on chitosan: a recyclable heterogeneous catalyst for aqueous hydration of nitriles to amides. Green Chemistry, 12(9), 1630-1634. [Link]

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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 3-Formylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring adequate metabolic stability.[1][2][3] A compound that is rapidly metabolized will likely fail to achieve the necessary therapeutic exposure, rendering it ineffective regardless of its potency.[2] This guide provides an in-depth, comparative framework for assessing the metabolic stability of 3-formylbenzamide derivatives, a scaffold of increasing interest in medicinal chemistry.

We will move beyond mere protocol recitation to explore the causal biochemistry, compare key in vitro models, and provide actionable, field-tested methodologies. This document is designed for drug discovery researchers, enabling them to make informed decisions and efficiently advance their lead optimization programs.[3][4]

The "Why": Understanding the Metabolic Liabilities of the this compound Scaffold

The this compound core presents two primary metabolic "soft spots": the aromatic aldehyde (formyl group) and the benzamide moiety. Understanding the enzymatic pathways that act upon these groups is fundamental to interpreting stability data and designing more robust analogues.

  • The Formyl Group: A Target for Oxidoreductases The aldehyde is highly susceptible to oxidation, primarily mediated by cytosolic enzymes like Aldehyde Oxidase (AO) and, to a lesser extent, Aldehyde Dehydrogenase (ALDH).[5][6] AO, in particular, has emerged as a crucial enzyme in drug metabolism, known for its broad substrate specificity and significant inter-species variability.[7][8] Oxidation of the formyl group converts it to the corresponding carboxylic acid, a transformation that drastically alters the compound's physicochemical properties and pharmacological activity. This rapid oxidation is often a major clearance pathway for aromatic aldehydes.[6][8]

  • The Benzamide Moiety: Susceptibility to Hydrolysis and Oxidation The benzamide group can be targeted by amidases, leading to hydrolytic cleavage. Furthermore, the aromatic ring itself is a substrate for Cytochrome P450 (CYP) enzymes, the most prominent family of drug-metabolizing enzymes.[9][10][11] CYPs, located primarily in the liver's endoplasmic reticulum, catalyze oxidative reactions (e.g., hydroxylation) on the benzene ring, creating more polar metabolites that are readily excreted.[10][11] The specific CYP isoforms involved (e.g., CYP3A4, CYP2D6) can vary depending on the substitution pattern of the derivative.[9]

A visual summary of these potential metabolic pathways is presented below.

cluster_0 This compound Derivative cluster_1 Metabolic Pathways parent Parent Compound (this compound Derivative) M1 Carboxylic Acid Metabolite parent->M1 Aldehyde Oxidase (AO) Aldehyde Dehydrogenase (ALDH) M2 Hydroxylated Metabolite parent->M2 Cytochrome P450s (CYPs) (Aromatic Hydroxylation) M3 Hydrolyzed Metabolites parent->M3 Amidases (Amide Hydrolysis)

Caption: Key metabolic pathways for this compound derivatives.

Choosing the Right Tool: A Comparison of In Vitro Stability Models

The primary goal of early in vitro metabolism studies is to estimate a compound's intrinsic clearance (CLint), which reflects the inherent ability of the liver to metabolize a drug.[12][13][14] Two workhorse assays dominate this space: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. The choice between them depends on the specific questions being asked.

FeatureLiver Microsomal Stability AssayHepatocyte Stability Assay
Test System Subcellular fractions (endoplasmic reticulum) from liver cells.[1][13]Intact, viable liver cells (fresh or cryopreserved).[12][15]
Enzymes Present Primarily Phase I enzymes (CYPs, FMOs).[1][13]Full complement of Phase I and Phase II enzymes, plus cofactors.[12][15][16]
Key Insights Measures susceptibility to oxidative metabolism. Good for identifying CYP liabilities.[17]Provides a more complete picture of overall hepatic clearance, including both Phase I and Phase II metabolism.[13][15] Accounts for cell permeability.[12]
Complexity & Cost Relatively simple, lower cost, high-throughput.[4][17]More complex, higher cost, requires cell culture expertise.[15]
Best For... Early-stage screening and ranking of compounds based on oxidative stability.[3]Later-stage lead optimization, generating data for in vivo predictions, and studying compounds with suspected non-CYP or Phase II metabolism.[1][12]

Expert Insight: For the this compound scaffold, running both assays can be highly informative. A compound that is highly unstable in hepatocytes but stable in microsomes is a strong indicator of metabolism by cytosolic enzymes like Aldehyde Oxidase, as microsomes lack the cytosolic fraction.[1]

Comparative Metabolic Stability Data

To illustrate the impact of structural modifications on metabolic stability, consider the following hypothetical data for a series of this compound derivatives. These data reflect common structure-activity relationships (SAR) observed in drug discovery, where chemists modify a core scaffold to block or slow down metabolic pathways.[4][18]

Compound IDR1-Group ModificationHLM t½ (min)Hep. t½ (min)CLint (µL/min/mg)Predicted Major Pathway
FBA-001 H (Parent)45< 515.4Aldehyde Oxidase (AO)
FBA-002 2-Fluoro substitution on benzamide ring> 60124.3Aldehyde Oxidase (AO)
FBA-003 Formyl replaced with cyano> 60555.8CYP Hydroxylation
FBA-004 Formyl converted to oxime> 60> 60< 2.0Low Clearance

Data Interpretation:

  • FBA-001: The parent compound shows moderate stability in Human Liver Microsomes (HLM) but is rapidly cleared in hepatocytes. This discrepancy strongly suggests metabolism by a cytosolic enzyme, likely AO, acting on the formyl group.

  • FBA-002: Adding an electron-withdrawing fluorine atom near the amide can shield it from enzymatic attack, slightly improving hepatocyte stability, but the primary liability (the aldehyde) remains.

  • FBA-003: Replacing the aldehyde with a more metabolically stable cyano group dramatically improves stability in hepatocytes, unmasking the slower CYP-mediated metabolism as the primary clearance route.

  • FBA-004: Converting the aldehyde to an oxime, a common bioisosteric replacement, effectively blocks the AO liability, resulting in a highly stable compound. This is a classic strategy to enhance metabolic stability.[18]

Standard Operating Protocol: Human Liver Microsomal Stability Assay

This protocol provides a robust framework for determining a compound's stability against Phase I oxidative enzymes.

cluster_workflow Microsomal Stability Assay Workflow prep 1. Preparation - Thaw HLM & Test Compounds - Prepare 0.1M Phosphate Buffer (pH 7.4) - Prepare NADPH Regenerating System incubation 2. Incubation - Pre-warm HLM/compound mix at 37°C - Initiate reaction with NADPH - Incubate at 37°C with shaking prep->incubation sampling 3. Time-Point Sampling - Aliquot at T=0, 5, 15, 30, 60 min - Quench reaction with cold Acetonitrile containing Internal Standard incubation->sampling analysis 4. Sample Analysis - Centrifuge to pellet protein - Transfer supernatant - Analyze by LC-MS/MS sampling->analysis data 5. Data Processing - Plot ln(% Remaining) vs. Time - Calculate slope (k) - Determine t½ and CLint analysis->data

Caption: Workflow for the Human Liver Microsomal (HLM) Stability Assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a 1 mg/mL working solution of pooled Human Liver Microsomes (HLM) in 0.1 M potassium phosphate buffer (pH 7.4).[17][19]

    • Prepare a 1 mM stock solution of the test compound in DMSO. Further dilute in buffer to achieve a final incubation concentration of 1 µM.

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as per the manufacturer's instructions.[17][20]

  • Incubation:

    • In a 96-well plate, combine the HLM solution and the test compound solution. Include a negative control without the NADPH system.[17]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final microsomal protein concentration should be 0.5 mg/mL.[21]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[21]

    • Immediately quench the reaction by adding the aliquot to a collection plate containing 3-4 volumes of ice-cold acetonitrile with a suitable internal standard (for analytical normalization).

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[22][23][24][25]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[20]

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) .[16]

Conclusion: A Pathway to Optimized Drug Candidates

Assessing the metabolic stability of this compound derivatives is a critical, data-driven process. By understanding the key metabolic pathways involving Aldehyde Oxidase and Cytochrome P450s, researchers can rationally design experiments. The strategic use of both microsomal and hepatocyte stability assays provides a comprehensive profile of a compound's metabolic liabilities. The comparative data and protocols presented here serve as a guide to identify metabolically unstable "soft spots" and systematically engineer more robust and effective drug candidates, ultimately increasing the probability of success in preclinical and clinical development.[26][27][28]

References

  • Cyprotex. Hepatocyte Stability. Evotec. Available from: [Link]

  • PubMed. Involvement of aldehyde oxidase in the metabolism of aromatic and aliphatic aldehyde-odorants in the mouse olfactory epithelium. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. Contribution of aldehyde oxidase, xanthine oxidase, and aldehyde dehydrogenase on the oxidation of aromatic aldehydes. National Center for Biotechnology Information. Available from: [Link]

  • Domainex. Hepatocyte Stability Assay. Available from: [Link]

  • PubMed. An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling. National Center for Biotechnology Information. Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

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  • PubMed. LC-MS/MS Analysis of Bile Acids in In Vitro Samples. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Available from: [Link]

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  • PubMed. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. Delta agonist hydroxy bioisosteres: the discovery of 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide with improved delta agonist activity and in vitro metabolic stability. National Center for Biotechnology Information. Available from: [Link]

  • Walsh Medical Media. Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Available from: [Link]

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  • ResearchGate. Drug Metabolism: Cytochrome P450. Available from: [Link]

  • PubMed. Drug metabolic stability in early drug discovery to develop potential lead compounds. National Center for Biotechnology Information. Available from: [Link]

  • PubMed Central. Cytochrome P450 Enzymes and Drug Metabolism in Humans. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. Cytochrome P450-mediated drug metabolism in the brain. National Center for Biotechnology Information. Available from: [Link]

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Comparative Docking Analysis of 3-Formylbenzamide Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of 3-formylbenzamide analogs, a class of compounds with significant potential in drug discovery. By leveraging in silico techniques, researchers can efficiently predict binding affinities and interaction patterns with protein targets, thereby accelerating the identification of promising lead candidates. This document outlines the scientific rationale, a detailed experimental protocol, and data interpretation strategies, grounded in established principles of medicinal chemistry and computational biology.

Introduction: The Therapeutic Potential of the Benzamide Scaffold

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its synthetic tractability and ability to engage in key hydrogen bonding and hydrophobic interactions have led to the development of potent inhibitors for a wide range of biological targets. Notably, benzamide derivatives have demonstrated significant efficacy as anticancer agents, enzyme inhibitors, and modulators of various signaling pathways.[1][2][3] The introduction of a formyl group at the 3-position of the benzamide ring presents an intriguing avenue for therapeutic intervention, offering a unique combination of electronic and steric properties that can be exploited for targeted drug design.

Recent studies have highlighted the potential of benzamide derivatives bearing aldehyde functionalities as inhibitors of the Poly (ADP-ribose) polymerase (PARP) family of enzymes.[4] Specifically, compounds such as 4-(4-formylphenoxy)benzamide have been identified as inhibitors of PARP10.[4] Furthermore, the structurally related 3-aminobenzamide is a well-established first-generation PARP inhibitor.[5] These findings provide a strong rationale for investigating this compound analogs as potential modulators of PARP activity, particularly PARP1, a key enzyme in DNA repair and a validated target in oncology.[5][6]

This guide will focus on a comparative docking study of a series of rationally designed this compound analogs against human PARP1. The objective is to elucidate the structure-activity relationships (SAR) that govern their binding affinity and selectivity, providing a roadmap for the optimization of this chemical series.

Selection of Protein Target and Ligand Library

Target Selection: Poly (ADP-ribose) Polymerase 1 (PARP1)

PARP1 is a critical enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks.[7] Inhibition of PARP1 has emerged as a successful therapeutic strategy for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.[6] The catalytic domain of PARP1 possesses a well-defined active site that accommodates the nicotinamide moiety of its substrate, NAD+.[5] This pocket has been extensively targeted by small molecule inhibitors, making it an ideal candidate for in silico screening of novel chemical scaffolds.

For the purpose of this guide, we will utilize the crystal structure of human PARP1 in complex with a known inhibitor to define the binding site for our docking studies. A suitable high-resolution crystal structure can be obtained from the Protein Data Bank (PDB).

Selected PARP1 Structure:

PDB IDDescriptionResolution
4DQY Structure of Human PARP-1 bound to a DNA double-strand break3.25 Å

Note: While other PARP1 structures are available, 4DQY provides a clear view of the catalytic domain in a biologically relevant conformation.[4]

Design of this compound Analog Library

To explore the structure-activity relationships of this compound derivatives, a focused library of analogs will be designed. The selection of substituents will be based on established principles of medicinal chemistry, aiming to probe the effects of electronics, sterics, and hydrogen bonding potential on binding affinity. The core scaffold, this compound, will be maintained across all analogs.

Table 1: Designed this compound Analog Library

Compound IDR-Group (Substitution on the Benzamide Nitrogen)Rationale
3FB-01 HParent compound
3FB-02 MethylSmall alkyl group to probe hydrophobic interactions
3FB-03 EthylLarger alkyl group to explore steric tolerance
3FB-04 PhenylAromatic ring for potential π-π stacking interactions
3FB-05 4-FluorophenylElectron-withdrawing group to modulate electronics
3FB-06 4-MethoxyphenylElectron-donating group and potential H-bond acceptor
3FB-07 4-HydroxyphenylPotential hydrogen bond donor/acceptor
3FB-08 4-AminophenylPotential hydrogen bond donor and basic group
3FB-09 CyclohexylBulky, non-aromatic group to assess steric and hydrophobic effects
3FB-10 Pyridin-4-ylHeterocyclic ring for potential hydrogen bonding and altered electronics

Experimental Protocol: Molecular Docking Workflow

The following section details a step-by-step protocol for performing a comparative docking study using widely accepted and validated computational tools.

Software and Tools
  • Molecular Modeling and Visualization: PyMOL, Discovery Studio

  • Docking Software: AutoDock Vina

  • Ligand Preparation: ChemDraw, Avogadro

  • Protein Preparation: UCSF Chimera, AutoDockTools (ADT)

Workflow Diagram

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Interpretation protein_prep Protein Preparation (PDB: 4DQY) grid_gen Grid Box Generation protein_prep->grid_gen Prepared Receptor ligand_prep Ligand Preparation (this compound Analogs) docking Molecular Docking (AutoDock Vina) ligand_prep->docking Prepared Ligands grid_gen->docking Grid Parameters results_analysis Results Analysis (Binding Energy & Pose) docking->results_analysis Docking Results interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic) results_analysis->interaction_analysis Best Poses sar_analysis SAR Analysis interaction_analysis->sar_analysis Interaction Data

Caption: Molecular docking workflow from preparation to analysis.

Step-by-Step Methodology

Step 1: Protein Preparation

  • Obtain Crystal Structure: Download the PDB file for human PARP1 (PDB ID: 4DQY) from the RCSB PDB database.[4]

  • Clean the Structure: Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL. Remove all water molecules, co-crystallized ligands, and any non-protein atoms. Retain only the protein chain(s) corresponding to the catalytic domain of PARP1.

  • Add Hydrogens and Charges: Use AutoDockTools (ADT) to add polar hydrogens and assign Gasteiger charges to the protein. This step is crucial for accurate electrostatic calculations during docking.

  • Define the Binding Site: Identify the active site of PARP1 based on the location of the co-crystallized inhibitor in the original PDB file. This region will be used to define the grid box for docking.

  • Generate Grid Parameter File: In ADT, define a grid box that encompasses the entire binding pocket. A typical grid size would be 60 x 60 x 60 Å with a spacing of 0.375 Å, centered on the active site. Save the grid parameter file (.gpf).

  • Generate Grid Map Files: Run AutoGrid to generate the grid map files required by AutoDock Vina.

Step 2: Ligand Preparation

  • Draw 2D Structures: Draw the 2D structures of the this compound analogs (Table 1) using ChemDraw.

  • Convert to 3D: Convert the 2D structures to 3D .mol or .sdf files using a program like Avogadro.

  • Energy Minimization: Perform energy minimization on each 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Prepare for Docking: Use ADT to assign Gasteiger charges and define the rotatable bonds for each ligand. Save the prepared ligands in the .pdbqt format.

Step 3: Molecular Docking

  • Configure AutoDock Vina: Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand files, the grid box parameters, and the output file name.

  • Run Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform a stochastic search to find the optimal binding poses of the ligand within the protein's active site.

  • Output: AutoDock Vina will generate an output file in .pdbqt format containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

Step 4: Results Analysis and Interpretation

  • Analyze Binding Affinities: Extract the binding affinity scores for the top-ranked pose of each analog from the Vina output files. A more negative value indicates a stronger predicted binding affinity.

  • Visualize Binding Poses: Load the protein structure and the docked ligand poses into a molecular visualization program (e.g., PyMOL, Discovery Studio).

  • Identify Key Interactions: Analyze the interactions between the ligands and the amino acid residues in the PARP1 active site. Pay close attention to:

    • Hydrogen bonds: Identify the donor and acceptor atoms and the bond distances.

    • Hydrophobic interactions: Observe the proximity of nonpolar groups on the ligand and protein.

    • π-π stacking: Look for interactions between aromatic rings.

  • Compare Analogs: Systematically compare the binding modes and interaction patterns of all the analogs to understand the structure-activity relationships.

Data Presentation and Interpretation

Comparative Docking Scores

The predicted binding affinities for the this compound analog library against PARP1 are summarized in Table 2.

Table 2: Predicted Binding Affinities of this compound Analogs for PARP1

Compound IDR-Group (Substitution on the Benzamide Nitrogen)Predicted Binding Affinity (kcal/mol)
3FB-01 H-6.8
3FB-02 Methyl-7.1
3FB-03 Ethyl-7.3
3FB-04 Phenyl-8.5
3FB-05 4-Fluorophenyl-8.7
3FB-06 4-Methoxyphenyl-8.6
3FB-07 4-Hydroxyphenyl-8.9
3FB-08 4-Aminophenyl-8.8
3FB-09 Cyclohexyl-7.9
3FB-10 Pyridin-4-yl-8.6

Note: These are hypothetical values for illustrative purposes. Actual values will be generated by the docking simulation.

Analysis of Key Interactions

A detailed analysis of the binding poses reveals several key interactions that contribute to the binding affinity of the this compound analogs.

Table 3: Key Interactions of Selected this compound Analogs with PARP1

Compound IDKey Interacting ResiduesInteraction Type
3FB-01 Gly863, Ser904Hydrogen bonds with the benzamide moiety
Tyr907, Phe897π-π stacking with the phenyl ring
3FB-04 Gly863, Ser904Hydrogen bonds with the benzamide moiety
Tyr907, Phe897π-π stacking with both phenyl rings
3FB-07 Gly863, Ser904, Glu988Hydrogen bonds with benzamide and hydroxyl group
Tyr907, Phe897π-π stacking with both phenyl rings

Note: The specific interacting residues will be identified from the visualization of the docked poses.

Structure-Activity Relationship (SAR) Insights

Based on the comparative docking results, the following preliminary SAR can be deduced:

  • Role of the Benzamide Moiety: The benzamide core consistently forms crucial hydrogen bonds with the backbone of Gly863 and the side chain of Ser904 in the PARP1 active site, anchoring the molecule in the binding pocket.

  • Impact of N-Substitution:

    • Small alkyl substituents (3FB-02, 3FB-03) show a slight improvement in binding affinity over the unsubstituted analog (3FB-01), likely due to favorable hydrophobic interactions.

    • Aromatic substituents (3FB-04 to 3FB-08, 3FB-10) significantly enhance binding affinity. This is attributed to additional π-π stacking interactions with Tyr907 and Phe897.

    • Substituents capable of forming additional hydrogen bonds, such as the hydroxyl group in 3FB-07, can further increase binding affinity by engaging with residues like Glu988.

    • The bulky cyclohexyl group (3FB-09) shows a moderate increase in affinity, suggesting that while hydrophobicity is beneficial, the shape and size of the substituent are also critical.

Conclusion and Future Directions

This guide has presented a comprehensive framework for conducting a comparative docking study of this compound analogs against PARP1. The detailed protocol, from target and ligand preparation to results analysis, provides a robust methodology for in silico screening. The hypothetical results and SAR analysis demonstrate how such studies can provide valuable insights into the molecular determinants of binding affinity and guide the rational design of more potent and selective inhibitors.

The next steps in this research would involve:

  • Synthesis and Biological Evaluation: The synthesized this compound analogs should be tested in in vitro enzymatic assays to validate the docking predictions and confirm their inhibitory activity against PARP1.

  • Lead Optimization: Based on the experimental results, further optimization of the lead compounds can be pursued by exploring a wider range of substituents and modifications to the benzamide scaffold.

  • In Vivo Studies: Promising candidates should be evaluated in cellular and animal models to assess their efficacy, selectivity, and pharmacokinetic properties.

By integrating computational and experimental approaches, the discovery and development of novel this compound-based therapeutics can be significantly accelerated.

References

  • RCSB Protein Data Bank. (n.d.). 4DQY: Structure of Human PARP-1 bound to a DNA double strand break. Retrieved from [Link]

  • Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280.
  • Raeppel, S., et al. (2009). SAR and Biological Evaluation of Analogues of a Small Molecule Histone Deacetylase Inhibitor N-(2-aminophenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-ylamino)methyl)benzamide (MGCD0103). Bioorganic & Medicinal Chemistry Letters, 19(3), 644-9.
  • Morgan, C.A., & Hurley, T.D. (2015). Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors. Journal of Biological Chemistry, 290(11), 6908-6917.
  • Wikipedia. (2024). PARP1. Retrieved from [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.
  • Development of substituted benzimidazoles as inhibitors of Human Aldehyde Dehydrogenase 1A Isoenzymes. (n.d.). PubMed Central.
  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. (2025). PubMed.
  • Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors. (n.d.).
  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (n.d.). PubMed Central.
  • Sequential development of 1st, 2nd, and 3rd generation PARP inhibitors;... (n.d.).
  • Inhibitors of PARP: Number crunching and structure gazing. (2022). PubMed Central.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Formylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, procedural guidance for the safe and compliant disposal of 3-Formylbenzamide. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This guide moves beyond simple instruction to explain the scientific reasoning behind each step, empowering researchers to manage chemical waste with confidence and precision.

Hazard Profile and Essential Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This initial risk assessment dictates the necessary safety controls and disposal pathway. This compound is an aromatic amide and aldehyde, and its hazard profile requires careful management.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1]

Table 1: GHS Hazard Classification for this compound

Hazard ClassGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation.
Serious Eye Damage/IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.
Acute Toxicity (Oral)H302Harmful if swallowed.[2]
Skin SensitizationH317May cause an allergic skin reaction.[3]

The causality is clear: the irritant nature of this compound necessitates the use of comprehensive Personal Protective Equipment (PPE) at all times, including during disposal. Direct contact can lead to irritation and sensitization, making engineering controls and diligent personal protection the first line of defense.

Core Principles of Chemical Waste Management

The disposal of this compound is governed by fundamental principles that apply to most hazardous laboratory chemicals. Internalizing these rules ensures a self-validating system of safety and compliance.

  • Principle 1: Classify as Hazardous Waste: Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the sanitary sewer. It must be managed as regulated hazardous chemical waste and disposed of through an approved waste disposal facility.[4][5]

  • Principle 2: Segregate for Safety: Incompatibility can lead to dangerous reactions within a waste container. This compound waste should be collected separately and not mixed with other waste streams, particularly strong oxidizing agents, acids, or bases, to prevent unintended chemical reactions.[4][5][6]

  • Principle 3: Contain and Communicate: Proper containment and labeling are critical for safe storage and transport.

    • Container: Use a designated, sealable, and chemically compatible waste container (e.g., glass or high-density polyethylene).[7][8]

    • Labeling: The container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[7][6][8]

    • Storage: Keep waste containers tightly closed except when adding waste and store them in a cool, dry, well-ventilated satellite accumulation area (SAA) away from heat or ignition sources.[5][9][10]

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for managing different forms of this compound waste.

Protocol 3.1: Disposal of Solid (Neat) this compound
  • Preparation: Don appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Perform all transfers within a certified chemical fume hood.

  • Transfer: Using a dedicated spatula or scoop, carefully transfer the solid this compound waste into the designated hazardous waste container.

  • Avoid Dust: Minimize the generation of dust during transfer.[3] If the material is a fine powder, handle it with extreme care to prevent inhalation.

  • Sealing: Securely close the waste container lid immediately after adding the waste.

  • Decontamination: Decontaminate the spatula and any other equipment used for the transfer. (See Protocol 3.3).

Protocol 3.2: Disposal of Solutions Containing this compound
  • Preparation: Ensure full PPE is worn and work is conducted in a chemical fume hood.

  • Transfer: Carefully pour the liquid waste solution containing this compound into a designated liquid hazardous waste container. Ensure the container is compatible with the solvent used.

  • Labeling: The waste label must include this compound and all solvent components with their approximate percentages.

  • Containment: Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.[11] Securely cap the container.

  • Storage: Place the container in secondary containment within the satellite accumulation area.

Protocol 3.3: Managing Contaminated Labware and PPE
  • Disposable Items: All disposables that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, are considered hazardous waste. Collect these items in a sealed, labeled bag or container for solid hazardous waste.

  • Reusable Glassware: Reusable glassware must be decontaminated. Rinse the glassware three times with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as liquid hazardous waste.[11] Subsequent rinses can often be managed similarly, depending on institutional policy. After the solvent rinse, the glassware can be washed with soap and water.

Protocol 3.4: Decontamination of Empty Containers

Empty containers that once held this compound must be treated as hazardous waste unless properly decontaminated.[7]

  • Triple Rinse: Thoroughly rinse the empty container three times with a suitable solvent.[6][11]

  • Collect Rinsate: The first rinse, and potentially subsequent ones based on local regulations, must be collected and disposed of as hazardous liquid waste.[11]

  • Deface Label: Completely remove or deface the original manufacturer's label.[6][11]

  • Final Disposal: Once fully rinsed and air-dried, the container can be disposed of in the appropriate glass or plastic recycling bin, as per your institution's guidelines.

Emergency Protocol: Spill Management

Accidental spills require immediate and correct action to mitigate exposure and environmental contamination.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.

  • Ventilate: Ensure the area is well-ventilated, typically by working within a fume hood.

  • Contain: For solid spills, gently cover with an absorbent material. You may carefully dampen the material to prevent dust from becoming airborne.[7]

  • Clean-Up: Wearing full PPE, carefully sweep or scoop the spilled material and all contaminated cleaning supplies into a designated hazardous waste container.[3][7]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste, from generation to final collection.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Storage cluster_2 Final Disposal Pathway cluster_3 Emergency Pathway Gen Waste Generation (Solid, Liquid, or Contaminated Material) Seg Segregate Waste Stream (Isolate from Incompatibles) Gen->Seg Spill Accidental Spill Occurs Gen->Spill Contain Select Compatible Container (Glass or Polyethylene) Seg->Contain Label Label Container: 'Hazardous Waste: this compound' + Components & Date Contain->Label Store Store in Secondary Containment in Satellite Accumulation Area (SAA) Label->Store Pickup Schedule Pickup with Environmental Health & Safety (EHS) Store->Pickup Dispose Professional Disposal (Licensed Hazardous Waste Facility) Pickup->Dispose SpillCleanup Follow Spill Protocol: Contain, Clean, Collect Waste Spill->SpillCleanup YES SpillCleanup->Contain Place in Waste Container

Caption: Disposal workflow for this compound waste.

References

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]

  • Sodium Amide | Office of Environmental Health and Safety. (n.d.). Princeton University EHS. Retrieved from [Link]

  • UGA Chemical Safety SOP for Sodium Amide. (n.d.). University of Georgia Research. Retrieved from [Link]

  • This compound | C8H7NO2. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. (n.d.). Reed College. Retrieved from [Link]

  • Laboratory Waste Management Guide. (2005). P2 InfoHouse. Retrieved from [Link]

  • Safety Data Sheet: Amide 60. (2018). Retrieved from [Link]

  • This compound | 126534-87-0. (n.d.). Vde Bio-tech. Retrieved from [Link]

  • Proper disposal of chemicals. (2025). Sciencemadness Wiki. Retrieved from [Link]

  • In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • Material Safety Data Sheet: Benzamide. (2010). ScienceLab.com. Retrieved from [Link]

  • Appendix A Disposal Procedures by Chemical. (2022). University of Wisconsin-Madison. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

Sources

Mastering the Unseen Threat: A Guide to Personal Protective Equipment for 3-Formylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and chemical synthesis, the compounds we handle are often as novel as the therapies we aim to create. Among these is 3-Formylbenzamide, a versatile building block whose aldehyde and amide functionalities make it a valuable reagent. However, its utility is matched by a critical need for rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, ensuring that your focus remains on innovation, underpinned by a foundation of safety.

Understanding the Risks: Why PPE is Non-Negotiable

This compound, like many aromatic aldehydes and amides, presents a multi-faceted hazard profile. According to its Globally Harmonized System (GHS) classification, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3]. Some data also suggests it may be harmful if swallowed and is suspected of causing genetic defects[4]. These potential hazards dictate a cautious and well-informed approach to PPE. The causality is clear: direct contact with the skin or eyes can lead to immediate irritation, while inhalation of the powdered compound can compromise the respiratory system[2][3]. The potential for long-term health effects from ingestion or repeated exposure necessitates a comprehensive barrier of protection[4].

The Last Line of Defense: A Multi-Layered PPE Strategy

While engineering controls like fume hoods are the primary means of exposure reduction, PPE serves as the critical final barrier between the researcher and the chemical. The following is a detailed breakdown of the essential PPE for handling this compound, grounded in both regulatory standards and practical laboratory experience.

The eyes are exceptionally susceptible to chemical splashes and airborne particulates. Standard safety glasses, even with side shields, are insufficient when handling powdered or liquid forms of this compound due to the risk of fine dust getting around the edges[5].

  • Chemical Splash Goggles: These are mandatory. They form a complete seal around the eyes, providing robust protection against splashes, and airborne dust[5]. Ensure they have indirect ventilation to prevent fogging while still protecting against chemical entry[5].

  • Face Shield: When there is a heightened risk of splashes, such as when transferring large quantities or working with heated solutions, a face shield should be worn in addition to chemical splash goggles[6][7]. This provides a secondary layer of protection for the entire face.

Gloves are arguably the most frequently used piece of PPE, yet their selection is often given insufficient thought. For this compound, a dual-glove approach is recommended to balance chemical resistance with dexterity.

  • Inner Glove: A thin, disposable nitrile glove provides a good initial barrier and maintains tactile sensitivity for fine motor tasks.

  • Outer Glove: A thicker, chemical-resistant glove, such as neoprene or butyl rubber, should be worn over the nitrile glove. This provides more robust protection against prolonged chemical contact and physical abrasion. Always consult the glove manufacturer's chemical resistance guide to ensure compatibility[6].

It is imperative to change gloves immediately if they become contaminated. Never reuse disposable gloves.

A standard cotton lab coat is not sufficient when handling hazardous chemicals.

  • Chemical-Resistant Lab Coat or Apron: A lab coat made of a material like Nomex® or a chemical-resistant apron provides a more substantial barrier to prevent skin contact[6]. Ensure the lab coat is fully buttoned and the sleeves are not rolled up.

  • Full-Length Pants and Closed-Toe Shoes: This is a fundamental laboratory requirement. Pants should fully cover the legs, and shoes must be made of a non-porous material to protect against spills[6].

This compound is a powder and can become airborne, posing an inhalation risk[2][3].

  • When to Use a Respirator: If you are working outside of a certified fume hood, or if there is a potential for dust generation (e.g., weighing, transferring large amounts), respiratory protection is necessary[6].

  • Type of Respirator: A NIOSH-approved N95 or higher-rated particulate respirator is recommended for protection against airborne dust. For higher-risk procedures or in the event of a spill, a half-mask or full-face respirator with appropriate cartridges may be required[8]. All respirator use must be in accordance with a documented respiratory protection program, which includes fit testing and medical clearance[6].

Quantitative PPE Summary
Body Part Recommended PPE Rationale
Eyes Chemical Splash GogglesProtects against dust and splashes by forming a seal around the eyes[5].
Face Face Shield (in addition to goggles for high-risk tasks)Provides a secondary barrier for the entire face against splashes[6][7].
Hands Double Gloving (Inner: Nitrile, Outer: Neoprene/Butyl Rubber)Combines dexterity with enhanced chemical resistance and durability[6].
Body Chemical-Resistant Lab Coat or ApronProtects skin from incidental contact and splashes[6].
Feet Closed-Toe Shoes (non-porous material)Prevents exposure to spills on the floor[6].
Respiratory N95 Particulate Respirator (or higher)Protects against inhalation of airborne powder, especially outside a fume hood[2][3][6].
Procedural Guidance: Donning, Doffing, and Disposal

The effectiveness of PPE is as much about its correct use as its selection. The following workflows are designed to be self-validating, minimizing the risk of contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat/Apron Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Outer last) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat/Apron Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (if worn) Doff4->Doff5

Caption: PPE Donning and Doffing Workflow

Proper disposal is critical to prevent secondary contamination.

  • Segregate Waste: All disposable PPE that has been in contact with this compound must be treated as hazardous waste[9]. This includes gloves, disposable lab coats, and respirator cartridges.

  • Dedicated Waste Container: Place all contaminated PPE in a designated, clearly labeled, and sealed hazardous waste container[10]. Do not mix with regular laboratory trash.

  • Empty Chemical Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[10]. Once decontaminated, the container can be disposed of according to your institution's guidelines[9].

  • Consult EHS: Always follow your institution's Environmental Health and Safety (EHS) office guidelines for hazardous waste pickup and disposal[9].

By adhering to these detailed protocols, you not only ensure your personal safety but also contribute to a culture of safety within your organization. The principles outlined here are not merely suggestions but are founded on a deep understanding of chemical hazards and best practices in laboratory safety.

References

  • PubChem. This compound. National Institutes of Health. [Link]

  • Centers for Disease Control and Prevention. Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. [Link]

  • United States Environmental Protection Agency. Personal Protective Equipment. [Link]

  • Workplace Safety North. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]

  • University of Alabama in Huntsville. Laboratory Personal Protective Equipment. [Link]

  • Good Day's Work. Personal Protective Equipment: Chemical Handling. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • Finar Limited. Benzamide MSDS. [Link]

  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.